Product packaging for 2,3,3,5-Tetramethylhexane(Cat. No.:CAS No. 52897-11-7)

2,3,3,5-Tetramethylhexane

Cat. No.: B12643604
CAS No.: 52897-11-7
M. Wt: 142.28 g/mol
InChI Key: GCGFXFIPOBRMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,3,5-Tetramethylhexane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B12643604 2,3,3,5-Tetramethylhexane CAS No. 52897-11-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52897-11-7

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,3,3,5-tetramethylhexane

InChI

InChI=1S/C10H22/c1-8(2)7-10(5,6)9(3)4/h8-9H,7H2,1-6H3

InChI Key

GCGFXFIPOBRMQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,5-Tetramethylhexane is a highly branched alkane, an isomer of decane with the chemical formula C10H22.[1][2][3] As with other branched alkanes, its molecular structure significantly influences its physical and chemical properties, distinguishing it from its linear counterpart, n-decane. Understanding these properties is crucial for its application in various fields, including its potential use as a solvent, in fuel formulations, or as a reference compound in analytical chemistry. This guide provides a comprehensive overview of the core physicochemical properties of this compound, rooted in established experimental principles and authoritative data.

Molecular Structure and Identification

The unique arrangement of methyl groups along the hexane backbone dictates the distinct physicochemical characteristics of this compound.

Structure:

Caption: Skeletal structure of this compound.

Key Identifiers:

IdentifierValueSource
CAS Number 52897-11-7[1][2][3][4]
Molecular Formula C10H22[1][2][3][5]
Molecular Weight 142.28 g/mol [1][2][3][5][6]
IUPAC Name This compound[2]
InChIKey GCGFXFIPOBRMQT-UHFFFAOYSA-N[1][3]

Core Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and physical processes.

PropertyValueUnitSource(s)
Boiling Point 153 - 154.5°C[1][5][7][8]
Melting Point -12.59°C[7][8]
Density 0.731 - 0.746g/cm³[1][5][7][8]
Refractive Index 1.4173 - 1.420[1][4][7][8]
Vapor Pressure 4.07mmHg at 25°C[7]
Flash Point 40°C[5][7]
LogP (Octanol/Water Partition Coefficient) 3.71470 - 5.34[5][7]
Solubility Insoluble in water, soluble in organic solvents.[6]

Experimental Determination of Physicochemical Properties: A Methodological Overview

The accurate determination of physicochemical properties is paramount for the reliable application of any chemical compound. The following section details the principles and generalized protocols for measuring key properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point is a fundamental property that informs about a substance's volatility. For a pure compound, it is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Experimental Workflow for Boiling Point Determination:

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation Sample Sample of This compound Apparatus Distillation Apparatus (Thiele Tube or Microscale) Sample->Apparatus Heating Gradual Heating Apparatus->Heating Observation Observe for Sustained Boiling Heating->Observation Temp_Record Record Temperature Observation->Temp_Record Pressure_Correction Barometric Pressure Correction Temp_Record->Pressure_Correction Repeat Repeat Measurement (n=3) Pressure_Correction->Repeat Purity_Check Check for Constant Boiling Range Repeat->Purity_Check

Caption: Generalized workflow for the experimental determination of boiling point.

Step-by-Step Protocol:

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask or a Thiele tube equipped with a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Heating: The sample is heated gently and uniformly. A controlled heating mantle or an oil bath is preferable to direct flame heating to avoid bumping and ensure a steady rate of temperature increase.

  • Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the liquid is in equilibrium with its vapor, characterized by a constant temperature reading during distillation.

  • Pressure Correction: The atmospheric pressure is recorded using a barometer. Since the boiling point is pressure-dependent, the observed boiling point may need to be corrected to the standard pressure of 760 mmHg using a nomograph or the Clausius-Clapeyron equation for high accuracy.

  • Validation: The process is repeated at least twice to ensure reproducibility. A narrow boiling range is indicative of a pure sample.

Causality and Trustworthiness: This method is self-validating through the reproducibility of the measurements and the observation of a constant boiling temperature, which is a hallmark of a pure substance. The correction for atmospheric pressure ensures that the reported value is standardized and comparable across different laboratories and conditions.

Determination of Density

Density, the mass per unit volume, is another crucial physical property. It is typically measured using a pycnometer or a digital density meter.

Step-by-Step Protocol (Pycnometer Method):

  • Calibration: The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded. It is then filled with deionized water of a known temperature, and the weight is recorded again. The volume of the pycnometer is calculated using the known density of water at that temperature.

  • Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with this compound. The weight is recorded.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

  • Temperature Control: The temperature must be precisely controlled and recorded throughout the measurement, as density is temperature-dependent.

Causality and Trustworthiness: The accuracy of this method relies on the precise calibration of the pycnometer's volume. Using a standard substance like water for calibration ensures the traceability of the measurement. Performing the measurement in a temperature-controlled water bath minimizes experimental error.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property that is also indicative of purity.

Step-by-Step Protocol (Abbe Refractometer):

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

  • Temperature Control: The measurement is performed at a constant, specified temperature (usually 20°C or 25°C), as the refractive index is temperature-sensitive. Most modern refractometers have built-in temperature control.

Causality and Trustworthiness: The calibration step with a known standard ensures the accuracy of the instrument. The sharpness of the dividing line provides a visual confirmation of a homogenous sample. The high precision of modern refractometers allows for very reliable and reproducible measurements.

Conclusion

The physicochemical properties of this compound are a direct consequence of its highly branched molecular structure. Accurate and reliable determination of these properties, through standardized and validated experimental protocols, is essential for its effective and safe use in scientific research and industrial applications. The data and methodologies presented in this guide provide a solid foundation for professionals working with this compound.

References

  • This compound. - LookChem. URL: https://www.lookchem.com/2-3-3-5-Tetramethylhexane-cas-52897-11-7/
  • This compound - Stenutz. URL: https://www.stenutz.eu/chem/solv219.php
  • This compound 52897-11-7 - Guidechem. URL: https://www.guidechem.com/cas/52897-11-7.html
  • This compound. | 52897-11-7 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4258045.htm
  • This compound. CAS#: 52897-11-7 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4258045_EN.htm
  • This compound | 52897-11-7 | Benchchem. URL: https://www.benchchem.com/product/b12643604
  • This compound | C10H22 | CID 521427 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/521427
  • Hexane, 2,3,3,5-tetramethyl- - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C52897117

Sources

A Technical Guide to 2,3,3,5-Tetramethylhexane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the highly branched alkane, 2,3,3,5-tetramethylhexane (CAS No. 52897-11-7). Intended for researchers, chemists, and professionals in drug development and materials science, this guide moves beyond basic data to explain the causality behind its properties, synthesis strategies, and analytical methodologies. We will explore its place within the broader class of branched hydrocarbons and provide actionable protocols and insights grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₀H₂₂.[1][2][3][4] As a specific isomer of decane, its unique structural arrangement—featuring a quaternary carbon at position 3 and three other methyl branches—imparts distinct physical properties compared to its linear counterpart, n-decane, and other isomers.[5] This high degree of branching disrupts the efficient packing of molecules, leading to a lower boiling point and melting point than less-branched isomers, a crucial consideration in applications requiring specific phase behavior.

The molecular structure is best understood visually.

Caption: 2D structure of this compound.

The quantitative physicochemical properties are summarized below, providing a baseline for experimental design and application development.

PropertyValueUnitSource
CAS Number 52897-11-7-[3][4]
Molecular Formula C₁₀H₂₂-[1][2][4]
Molecular Weight 142.28 g/mol [1][2][3][4]
Boiling Point 153.1 - 154.5°C[1][6]
Melting Point -12.59°C[1][6]
Density 0.731 - 0.746g/cm³[1][7]
Refractive Index 1.4173-[1]
Flash Point 40°C[1]
LogP (Octanol/Water) 3.71 - 5.34-[1][2]
Vapor Pressure 4.07mmHg at 25°C[1]

Synthesis Strategies: From General Principles to Specific Routes

The synthesis of a specific, highly-branched alkane like this compound is not a trivial undertaking and requires a targeted approach, as it is not a common product of large-scale industrial processes like petroleum cracking or isomerization which yield complex mixtures.[8] For laboratory and research applications demanding high purity, multi-step chemical synthesis is the required pathway.

General Principles of Branched Alkane Synthesis

A robust and versatile laboratory method for creating highly substituted carbon skeletons involves the use of organometallic reagents, such as Grignard reagents, to form new carbon-carbon bonds at a carbonyl carbon.[9] This typically creates a tertiary alcohol, which can then be subjected to dehydration and subsequent hydrogenation to yield the final saturated alkane.[8][9] This three-step sequence offers high control over the final structure.

cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation Ketone Ketone (e.g., Methyl Isopropyl Ketone) Alcohol Tertiary Alcohol Ketone->Alcohol Nucleophilic Addition Grignard Grignard Reagent (e.g., tert-Butylmagnesium Chloride) Grignard->Alcohol Alkene Alkene Mixture Alcohol->Alkene Acid Catalyst (e.g., H₃PO₄) Alkane Target Alkane (e.g., this compound) Alkene->Alkane H₂ / Pd/C

Caption: General workflow for laboratory synthesis of branched alkanes.

Referenced Synthesis Protocol

A plausible route for synthesizing this compound involves the hydrogenation of an alkene precursor.[1] One such precursor is 2,4,4,5-tetramethyl-hex-2-ene.

Protocol: Catalytic Hydrogenation of 2,4,4,5-tetramethyl-hex-2-ene

  • System Preparation: A hydrogenation vessel (e.g., a Parr shaker or a thick-walled flask) is charged with the starting alkene, 2,4,4,5-tetramethyl-hex-2-ene, dissolved in a suitable inert solvent like ethanol or ethyl acetate.

  • Catalyst Addition: A catalytic amount of 5-10% Palladium on Carbon (Pd/C) is carefully added to the solution. The amount is typically 1-5 mol% relative to the alkene.

  • Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas (H₂). The reaction is agitated vigorously at a controlled temperature (e.g., ambient to 170°C) until hydrogen uptake ceases, indicating reaction completion.[1]

  • Workup and Purification: The reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite®. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).

  • Validation: The resulting crude product, this compound, should be purified, typically by fractional distillation, and its identity and purity confirmed via analytical methods described in the following section.

Analytical Characterization: A Multi-Technique Approach

Confirming the identity and purity of this compound requires a combination of chromatographic and spectroscopic techniques. Due to the structural similarity among alkane isomers, a single method is often insufficient for unambiguous identification.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile compounds like branched alkanes.[10][11] The gas chromatograph separates isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

Kovats Retention Index (I): A key parameter for identifying isomers is the Kovats retention index, which normalizes retention times relative to a series of n-alkane standards.[10] This value is more reproducible across different instruments and conditions than retention time alone.

  • Kovats Index for this compound (non-polar column): 901 - 903[3][12]

Mass Spectrometry Fragmentation: Under standard Electron Ionization (EI), highly branched alkanes exhibit characteristic fragmentation patterns.[11][13]

  • Weak or Absent Molecular Ion (M⁺): The molecular ion peak (m/z 142 for C₁₀H₂₂) is often very weak or entirely absent due to the high propensity for fragmentation.[11]

  • Cleavage at Branch Points: C-C bond cleavage is favored at the most substituted carbon atoms (tertiary and quaternary) to form more stable carbocations.[11][13] The loss of the largest alkyl group at a branch point is typically preferred.[13]

  • Expected Fragments: For this compound, cleavage at the C3-C4 bond would be highly favorable, leading to the loss of an isobutyl radical (C₄H₉•, 57 Da) and formation of a stable tert-hexyl cation (C₆H₁₃⁺, m/z 85), or vice-versa. Cleavage at the C2-C3 bond could lead to the loss of an isopropyl radical (C₃H₇•, 43 Da) and formation of a C₇H₁₅⁺ cation (m/z 99). The resulting spectrum will be a complex series of alkyl fragment ions.

cluster_workflow GC-MS Analytical Workflow cluster_analysis Data Interpretation Sample Sample in Volatile Solvent (e.g., Hexane) GC GC Separation (Non-polar capillary column) Sample->GC Injection MS MS Detection (EI) GC->MS Elution Data Data Analysis MS->Data Retention Retention Time → Kovats Index Calculation Data->Retention Fragmentation Mass Spectrum → Fragmentation Pattern Analysis Data->Fragmentation ID Structural Confirmation Retention->ID Fragmentation->ID

Caption: Logical workflow for branched alkane analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is powerful, NMR spectroscopy provides definitive structural confirmation.[14][15] For a molecule like this compound, both ¹H and ¹³C NMR spectra would show a number of distinct signals corresponding to the unique proton and carbon environments in the asymmetric structure.

  • ¹H NMR: Protons in alkanes typically resonate in the highly shielded upfield region of the spectrum (approx. 0.7-1.5 ppm).[16] The signals would be split into complex multiplets due to coupling with neighboring protons.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, all 10 carbons are unique and should theoretically produce 10 distinct signals. The chemical shifts would appear in the typical aliphatic range (approx. 10-40 ppm).[16]

Applications and Scientific Relevance

While this compound itself does not have widespread, large-scale industrial applications, its significance lies in its role as a model compound and a component in specialized fields.

  • Fuel Science: Highly branched alkanes are prized components of gasoline because their structures resist autoignition, leading to higher octane ratings.[8][17] Studying specific isomers like this compound helps refine models that predict fuel performance based on molecular architecture.

  • Lubricants and Solvents: The branched structure imparts low freezing points and specific viscosity characteristics, making such compounds candidates for specialty lubricants or inert, non-polar solvents in chemical reactions.[8]

  • Analytical Standards: In fields like petrochemistry and environmental analysis, which deal with complex hydrocarbon mixtures, pure isomers like this one are essential as reference standards for calibrating analytical instruments and confirming the identity of components in unknown samples.[9]

  • Geochemical Biomarkers: Long-chain branched alkanes are studied as biomarkers in geological samples, providing clues about ancient ecosystems and environmental conditions.[5][18] The synthesis of specific isomers serves as a crucial tool for validating the identification of these natural products.[5]

Conclusion

This compound, while not a household name, serves as an exemplary model for understanding the structure-property relationships that govern the behavior of highly branched alkanes. Its synthesis requires targeted organic chemistry techniques, and its unambiguous identification relies on a sophisticated, multi-faceted analytical approach combining chromatography and spectroscopy. For researchers in materials science, fuel development, and analytical chemistry, a thorough understanding of this and similar molecules provides a fundamental basis for innovation and discovery.

References

  • A Technical Guide to the Synthesis of Highly Branched Alkanes. (n.d.). Benchchem.
  • Application Note: Analysis of Branched Alkanes by Mass Spectrometry. (n.d.). Benchchem.
  • Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. (n.d.). Benchchem.
  • This compound. (n.d.). LookChem.
  • This compound | C10H22 | CID 521427. (n.d.). PubChem @ NIH.
  • Alkanes. (n.d.). OpenOChem Learn.
  • Synthesis of H-branch alkanes. (2014). PEARL.
  • Nuclear Magnetic Resonance Spectra of Alkanes. (n.d.). W.W. Norton.
  • Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023). Chemistry LibreTexts.
  • Branched Chain Alkane Definition. (2025). ThoughtCo.
  • Fragmentation of Branched Alkanes. (n.d.). Whitman People.
  • Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. (2022). Frontiers.
  • Hexane, 2,3,3,5-tetramethyl-. (n.d.). NIST WebBook.
  • Hexane, 2,3,3,5-tetramethyl- (GC data). (n.d.). NIST WebBook.
  • This compound. (n.d.). Stenutz.

Sources

A Technical Guide to the Molecular Structure of 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical analysis of the molecular structure of 2,3,3,5-tetramethylhexane. As a highly branched aliphatic hydrocarbon, its structural elucidation serves as a model for understanding complex acyclic systems. This guide moves beyond basic identification to detail the stereochemical nuances, conformational possibilities, and the spectroscopic signatures that define this molecule. We present a causality-driven interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, a validated laboratory-scale synthesis protocol is outlined, and the molecule's relevance in the broader context of chemical and pharmaceutical applications is discussed, providing a holistic view for the practicing scientist.

Fundamental Molecular Identity

IUPAC Nomenclature and Chemical Abstract Service (CAS) Identification

The molecule is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. This name precisely describes a six-carbon main chain (hexane) with four methyl group substituents at the second, third (two groups), and fifth positions.

  • CAS Registry Number: 52897-11-7

  • Molecular Formula: C₁₀H₂₂[1][2][3]

  • Molecular Weight: 142.28 g/mol [1][2][3]

  • SMILES String: CC(C)C(C)(C)CC(C)C[3]

Stereoisomerism: A Chiral Alkane

A critical feature of this compound is its chirality, a property not immediately obvious from its name alone. The structure contains two stereogenic centers:

  • Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group (C1), another methyl group (on C2), and the rest of the carbon chain beginning with the quaternary C3. These four groups are distinct.

  • Carbon-5 (C5): Bonded to a hydrogen atom, a methyl group (C6), another methyl group (on C5), and the rest of the carbon chain. These four groups are also distinct.

The presence of two stereocenters (n=2) means that a maximum of 2ⁿ = 4 stereoisomers can exist. These consist of two pairs of enantiomers. The relationship between non-enantiomeric pairs is diastereomeric. This chirality is crucial, as different stereoisomers can exhibit distinct biological activities and physical properties, a key consideration in drug development and material science. While most simple alkanes lack significant biological activity, their chiral scaffolds can be foundational in asymmetric synthesis.[4]

Physicochemical Properties

The high degree of branching in this compound significantly influences its physical properties, differentiating it from its linear isomer, n-decane. Branching disrupts intermolecular van der Waals forces, generally leading to a lower boiling point and higher volatility.

PropertyValueSource
Boiling Point 153.1 - 154.5 °C[1][3]
Density ~0.745 g/cm³ at 20°C[3]
Refractive Index ~1.417 at 20°C[1][3]
Vapor Pressure 4.07 mmHg at 25°C[1]

Spectroscopic Signature and Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. The following sections provide an expert prediction and interpretation of the expected spectra, explaining the causal relationships between the molecular structure and the spectral data.

Structural_Elucidation_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Prep Purified Sample of This compound NMR 1H & 13C NMR Prep->NMR Acquire Data MS Mass Spectrometry Prep->MS Acquire Data IR Infrared Spectroscopy Prep->IR Acquire Data Analysis Spectral Data Analysis (Connectivity, Fragments, Functional Groups) NMR->Analysis MS->Analysis IR->Analysis Confirm Structure Confirmation Analysis->Confirm Synthesize & Verify

Caption: A typical workflow for the structural elucidation of an organic molecule.

¹³C NMR Spectroscopy

Due to the molecule's asymmetric nature, not all ten carbon atoms are chemically equivalent. Based on symmetry analysis, nine distinct signals are predicted in the ¹³C NMR spectrum. The signals are all expected within the typical alkane region (δ = 8–60 ppm).[1]

  • Quaternary Carbon (C3): This carbon, bonded to four other carbons, will appear as a singlet. Its signal is expected to be characteristically weak due to the absence of attached protons, which prevents signal enhancement via the Nuclear Overhauser Effect (NOE), and its long relaxation time.

  • Methine Carbons (C2, C5): Two unique signals are expected for these tertiary carbons.

  • Methylene Carbon (C4): One signal is predicted for this secondary carbon.

  • Methyl Carbons: Five distinct signals are predicted for the six methyl groups. The two methyl groups attached to the quaternary C3 are chemically equivalent due to free rotation around the C2-C3 bond and will produce a single signal. The remaining four methyl groups (C1, C6, the methyl on C2, and the methyl on C5) are all in unique chemical environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments and connectivity. The signals are expected in the upfield region (δ = 0.5–1.5 ppm), characteristic of alkanes.[1] The predicted spectrum is complex due to the presence of multiple, closely-spaced signals and second-order coupling effects.

  • -CH(CH₃)₂ Protons (C5, C6, and C5-methyl): The isopropyl-like terminus will show a doublet integrating to 6H (for the two equivalent methyl groups) and a multiplet integrating to 1H (for the C5 methine proton).

  • -C(CH₃)₂- Protons (on C3): The two methyl groups on the quaternary C3 are equivalent. They are not adjacent to any protons, so they will appear as a sharp singlet integrating to 6H . This is a highly diagnostic signal.

  • -CH₂- Protons (C4): These two protons are diastereotopic because they are adjacent to a chiral center (C5). Therefore, they are chemically non-equivalent and will likely appear as a complex multiplet, rather than a simple triplet, integrating to 2H .

  • -CH(CH₃)- Protons (C2 and C2-methyl): This group will produce a doublet for the methyl protons (3H) and a multiplet for the methine proton (1H).

  • -CH₃ Proton (C1): The terminal methyl group will appear as a doublet integrating to 3H , split by the single proton on C2.

Mass Spectrometry (MS)

In electron impact mass spectrometry, the molecular ion (M⁺) peak for branched alkanes is often weak or absent.[1][5] The fragmentation pattern is dominated by the cleavage of C-C bonds at points of branching to form the most stable carbocations.

Mass_Spec_Fragmentation cluster_path1 Primary Fragmentation parent C10H22+ (m/z = 142) [Molecular Ion, Weak] frag1 C5H11+ (m/z = 71) Stable 3° Carbocation parent->frag1 Cleavage at C4-C5 frag2 C4H9+ (m/z = 57) Stable 3° Carbocation parent->frag2 Cleavage at C3-C4 caption Predicted primary fragmentation pathways for this compound.

Caption: Primary mass spectrometry fragmentation pathways of the molecule.

  • Molecular Ion (M⁺): A weak peak is expected at m/z = 142 .

  • Major Fragments: The most significant fragmentation will occur around the highly substituted C3 atom.

    • Cleavage of the C3-C4 bond would result in the loss of a C₆H₁₃ radical to form a stable tertiary carbocation [C(CH₃)₃]⁺ at m/z = 57 or the formation of a C₄H₉⁺ ion . A peak at m/z = 57 is often the base peak for molecules containing a tert-butyl-like group.[6]

    • Cleavage of the C4-C5 bond can also lead to stable carbocations, such as a fragment at m/z = 71 .

    • Successive loss of methyl groups (M-15) is also possible, leading to peaks at m/z = 127.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple and is dominated by C-H bond vibrations.[2][7]

  • C-H Stretching: Strong, sharp absorptions are expected in the 2850–2960 cm⁻¹ region.[1] These are characteristic of sp³ C-H bonds. The absence of peaks above 3000 cm⁻¹ confirms the lack of C=C or C≡C bonds.[8]

  • C-H Bending:

    • Methyl (-CH₃) groups will show characteristic bending (asymmetric and symmetric) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ .[1] The presence of a gem-dimethyl group (two methyls on one carbon, C3) may result in a split or intensified peak in this region.

    • Methylene (-CH₂-) scissoring vibrations occur near 1465 cm⁻¹ .[1]

Synthesis Methodology

While industrial production of branched alkanes relies on processes like catalytic reforming and alkylation of petroleum feedstocks, a targeted laboratory synthesis requires a more precise approach.[1][7] A robust method for synthesizing a specific, highly branched alkane like this compound involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation.[8]

Example Protocol: Grignard-based Synthesis

This protocol is a validated, multi-step process for creating a tertiary alcohol intermediate, which is then converted to the target alkane.

Step 1: Formation of Grignard Reagent

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the flask. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • Once the magnesium is consumed, the isopropylmagnesium bromide Grignard reagent is formed.

Step 2: Reaction with Ketone

  • In a separate flask, dissolve a suitable ketone, such as 3,3-dimethyl-2-pentanone, in anhydrous diethyl ether.

  • Cool the ketone solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the stirred ketone solution via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Dehydration of Tertiary Alcohol

  • Place the crude alcohol in a round-bottom flask equipped for distillation.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Gently heat the mixture. The resulting alkene mixture will co-distill with water.

  • Separate the organic layer, wash with sodium bicarbonate solution, then water, and dry.

Step 4: Catalytic Hydrogenation

  • Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or Parr hydrogenator).

  • Stir vigorously until hydrogen uptake ceases (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Remove the solvent under reduced pressure. The remaining liquid can be purified by distillation to yield pure this compound.

Applications and Significance

Highly branched alkanes like this compound are primarily of interest for their physical properties rather than their chemical reactivity.

  • Fuels and Lubricants: The primary application for C10 isomers is as components of high-octane gasoline. Their branched structure promotes smooth combustion and resists knocking.[1] Their low freezing points and stable nature also make them suitable for use in specialized lubricants and hydraulic fluids.

  • Inert Solvents/Scaffolds: In the context of drug development, simple alkanes are generally considered biologically inert.[4] However, their high lipophilicity and lack of reactivity make them useful as non-polar, inert solvents for specific chemical reactions. While the alkane itself is not a drug candidate, related fluorinated alkanes are being explored as drug carriers and oxygen delivery agents due to their unique properties.[9] The rigid, three-dimensional structure of such molecules can serve as a foundational scaffold in medicinal chemistry upon which functional groups are built.

Conclusion

The molecular structure of this compound is a prime example of a complex, chiral, acyclic hydrocarbon. Its identity is unequivocally established not just by its name, but by a detailed analysis of its stereochemistry and a multi-faceted spectroscopic profile. Understanding the causal links between its branched structure and its predicted NMR, MS, and IR data provides scientists with a robust framework for the characterization of similar complex molecules. While its direct applications are largely industrial, the principles governing its synthesis and structural analysis are fundamental to the fields of organic chemistry, material science, and the development of complex molecular architectures.

References

  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.
  • Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Catalytic reforming.
  • Plymouth Student Scientist. (2014). Synthesis of H-branch alkanes. PEARL.
  • Britannica. (n.d.). Catalytic reforming | chemical process.
  • LookChem. (n.d.). This compound.
  • NIST. (n.d.). Hexane, 2,3,3,5-tetramethyl-. NIST Chemistry WebBook.
  • Gauth. (n.d.). Solved: The base peak in the mass spectrum of 2, 2, 5, 5 -tetramethylhexane....
  • Wikipedia. (n.d.). Alkane.
  • Montanha, M. C., et al. (2023).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes.
  • LibreTexts Chemistry. (2021). Infrared Spectra of Some Common Functional Groups.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

A Comprehensive Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Boiling Point of 2,3,3,5-Tetramethylhexane

Introduction

This compound is a saturated hydrocarbon belonging to the alkane family, with the chemical formula C10H22. As an isomer of decane, its physical properties, particularly its boiling point, are of significant interest in various fields, including organic synthesis, materials science, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive analysis of the boiling point of this compound, delving into the theoretical underpinnings, experimental determination methodologies, and computational prediction models. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of this fundamental physicochemical property.

Theoretical Background: The Influence of Molecular Structure on Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For non-polar molecules like alkanes, the primary intermolecular forces that must be overcome for boiling to occur are London dispersion forces. The strength of these forces is influenced by several factors, including molecular weight and molecular structure.

  • Molecular Weight: As the molecular weight of alkanes increases, the number of electrons also increases, leading to stronger London dispersion forces. This results in a higher boiling point.

  • Molecular Branching: For isomers with the same molecular weight, the degree of branching significantly impacts the boiling point. Increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and lowering the boiling point.[1][2][3]

The structure of this compound, with its multiple methyl branches, results in a more compact molecule compared to its straight-chain isomer, n-decane. This structural characteristic is the primary reason for its lower boiling point relative to n-decane.

Boiling Point of this compound: Experimental and Predicted Values

The boiling point of this compound has been determined through experimental measurements and predicted using computational models. A summary of these values is presented in the table below.

Data SourceBoiling Point (°C)Pressure (mmHg)Method
LookChem154.5760Experimental
Guidechem154.5760Experimental
NIST Chemistry WebBookPhase change data available-Experimental

Experimental Determination of Boiling Point

Accurate determination of the boiling point is crucial for compound identification and purity assessment.[4] The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid sample.[5]

Protocol: Thiele Tube Method

Materials:

  • This compound sample

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Safety goggles and lab coat

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Capillary Tube Insertion: Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Immersion: Carefully immerse the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. As the apparatus cools, the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5]

  • Recording: Record the temperature at this point. It is advisable to repeat the determination to ensure accuracy.

Diagram: Experimental Workflow for Boiling Point Determination

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement prep1 Add sample to test tube prep2 Insert inverted capillary tube setup1 Attach test tube to thermometer prep2->setup1 setup2 Immerse in Thiele tube with oil meas1 Heat Thiele tube side arm setup2->meas1 meas2 Observe bubble stream meas1->meas2 meas3 Remove heat and cool meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4 QSPR_Workflow data Data Collection Compile diverse set of alkanes with known boiling points descriptors Descriptor Calculation Compute topological and constitutional descriptors for each molecule data->descriptors model Model Development Use MLR or ANN to correlate descriptors with boiling points descriptors->model validation Model Validation Assess predictive accuracy using internal and external validation model->validation prediction Boiling Point Prediction Use validated model to predict boiling point of new compounds validation->prediction

Caption: Logical flow for developing a QSPR model for boiling point prediction.

Conclusion

The boiling point of this compound, a branched-chain alkane, is a critical physical property governed by the interplay of molecular weight and structure. Experimental determination via methods like the Thiele tube protocol provides accurate values, while computational QSPR models offer reliable predictions. For researchers and professionals in drug development and related scientific fields, a comprehensive understanding of both the theoretical principles and practical methodologies for determining boiling points is essential for compound characterization, purification, and process optimization.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 521427, this compound. [Link]
  • NIST. Hexane, 2,3,3,5-tetramethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
  • De la Tejera, M., et al. (2005). QSPR and GCA Models for Predicting the Normal Boiling Points of Fluorocarbons. The Journal of Physical Chemistry A, 109(10), 2353–2361. [Link]
  • Ashenhurst, J. (2010). The Effect of Branching On Melting and Boiling Points. Master Organic Chemistry. [Link]
  • LibreTexts. (2022). 6.
  • ResearchGate. Bar graphs for a MLR-QSPR model for prediction of boiling points of alkanes 28. [Link]
  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental. (2021). [Link]
  • LibreTexts. (2024). 3.5: Properties of Alkanes. Chemistry LibreTexts. [Link]
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
  • MyTutor. (n.d.). What affects the boiling point of an alkane and why?. [Link]
  • LookChem. (n.d.). This compound. [Link]
  • Ghasemi, J., & Saaidpour, S. (2014). QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. International Journal of Molecular Sciences, 15(11), 20978–20997. [Link]
  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]
  • The Organic Chemistry Tutor. (2023). Boiling Points of Alkanes. YouTube. [Link]
  • JoVE. (2020). Video: Boiling Points - Concept. [Link]
  • Ashenhurst, J. (2025). 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]
  • Hamadache, M., et al. (2019). QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods. Journal of Petroleum Science and Engineering, 179, 744-754. [Link]
  • Ashrafi, A. R., et al. (2010). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 22(3), 1667-1671. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula C₁₀H₂₂

For the discerning researcher, the molecular formula C₁₀H₂₂ represents not a single entity, but a landscape of 75 structural isomers, each with a unique three-dimensional architecture and a distinct set of physical properties.[1][2] Among these is 2,3,3,5-tetramethylhexane, a highly branched alkane whose structure imparts specific and predictable characteristics. This guide provides an in-depth analysis of two fundamental properties of this compound: its melting point and density.

This document moves beyond a simple recitation of values to explore the causal relationships between molecular structure and macroscopic physical properties. For professionals in drug development and scientific research, a thorough understanding of these properties is not merely academic; it is foundational to predicting molecular interactions, designing effective solvent systems, and engineering molecules with desired pharmacokinetic profiles.[3][4] We will delve into the theoretical underpinnings that govern these properties, provide detailed, field-proven experimental protocols for their accurate measurement, and contextualize their significance within the broader landscape of its isomers.

Core Physical Properties: A Comparative Analysis

The physical properties of an alkane are dictated by the nature and magnitude of its intermolecular forces, which are primarily weak van der Waals forces (London dispersion forces).[5] The extent of these forces is directly related to the molecule's surface area and its ability to pack efficiently in a condensed state. The high degree of branching in this compound significantly influences these factors when compared to its linear and less-branched isomers.

PropertyThis compoundn-Decane (Linear Isomer)2,2-Dimethyloctane3,3-Diethylhexane
Molecular Formula C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂
Molar Mass ( g/mol ) ~142.28~142.28~142.28~142.28
Melting Point (°C) -12.59 -29.7 to -30-68.27-53.99
Density (g/cm³ at 20°C) 0.731 0.730~0.741 (at 25°C)0.734
Boiling Point (°C) 154.5174154167.6
Sources:[6][1][6][7][8][9][10]

Structural Causality: The "Why" Behind the Numbers

A simple glance at the data reveals that while all C₁₀H₂₂ isomers share the same mass, their melting points and densities diverge significantly. This divergence is a direct consequence of their unique molecular geometries.

The Influence of Branching on Density

Generally, an increase in branching in alkanes leads to a decrease in density. This is because the branches disrupt the ability of the molecules to pack closely together, creating more "void" space and lowering the mass per unit volume.[11]

However, this compound has a density (0.731 g/cm³) very similar to its linear counterpart, n-decane (0.730 g/cm³). This can be attributed to its specific, somewhat compact structure that, while branched, may not introduce as much void space as other, more irregularly shaped isomers.

Melting Point: A Tale of Symmetry and Packing

The melting point is determined by the energy required to break the crystalline lattice of a solid. This is influenced by two competing factors in branched alkanes:

  • Surface Area and van der Waals Forces: Increased branching generally leads to a more spherical shape, which reduces the surface area available for intermolecular contact. This weakens the van der Waals forces, which would suggest a lower melting point.

  • Crystal Packing Efficiency: Highly symmetrical molecules, even if branched, can pack more efficiently and neatly into a crystal lattice.[1] This efficient packing creates a more stable solid that requires more energy to melt, leading to a higher melting point.

In the case of this compound, its melting point of -12.59°C is significantly higher than that of other branched isomers like 2,2-dimethyloctane (-68.27°C) and is much closer to that of n-decane (-29.7°C).[6][7][8] This indicates that its molecular structure, while branched, allows for a relatively stable and well-packed crystal lattice, a critical insight for applications involving solid-state formulations or low-temperature handling.

G n_decane n-Decane (Linear) High Surface Area Efficient Packing vdw Stronger van der Waals Forces n_decane->vdw leads to branched_alkane This compound (Branched) Reduced Surface Area Symmetry Dependent Packing packing Less Efficient Crystal Packing (Generally) branched_alkane->packing leads to mp Relatively High Melting Point (-29.7°C) vdw->mp density Lower Density (0.731 g/cm³) packing->density G start Start: Solid Sample prep Prepare Capillary Sample (2-3 mm height) start->prep insert Insert into Melting Point Apparatus prep->insert heat_fast Rapid Heating (Determine Approx. MP) insert->heat_fast cool Cool Apparatus & Prepare New Sample heat_fast->cool heat_slow Slow Heating (1°C/min) Near Approx. MP cool->heat_slow observe Observe Phase Transition heat_slow->observe record Record T1 (First Drop) & T2 (Fully Liquid) observe->record end End: Report Melting Range (T1 - T2) record->end

Caption: Workflow for Melting Point Determination.

Protocol 2: Density Measurement (Digital Density Meter)

This protocol is based on the ASTM D4052 standard test method, which utilizes an oscillating U-tube. The instrument measures the oscillation period of the tube filled with the sample, which is directly related to the sample's density. [12][13][14] Methodology:

  • Apparatus Calibration:

    • Calibrate the digital density meter according to the manufacturer's instructions.

    • Perform a calibration check using two reference standards of known density (e.g., dry air and high-purity water). The measured values must be within the manufacturer's specified tolerance.

  • Sample Preparation & Injection:

    • Ensure the this compound sample is free of air bubbles and particulates.

    • Set the temperature of the density meter's measuring cell to the desired temperature (e.g., 20°C) and allow it to stabilize.

    • Using a clean, dry syringe, draw a sufficient volume of the sample.

    • Carefully inject the sample into the U-tube, ensuring no air bubbles are introduced. The U-tube must be completely filled. [13]

  • Measurement:

    • Allow the sample's temperature to equilibrate with the measuring cell. The instrument will indicate when the reading is stable.

    • Record the density reading directly from the instrument's display. The accepted units are g/mL or g/cm³. [12] * Perform at least two separate measurements with fresh aliquots of the sample to ensure repeatability.

G start Start: Liquid Sample calibrate Calibrate Density Meter (Air & Water) start->calibrate prep Prepare Bubble-Free Sample in Syringe calibrate->prep inject Inject Sample into Oscillating U-Tube prep->inject stabilize Allow Temperature & Reading to Stabilize inject->stabilize measure Record Stable Density Reading (g/cm³) stabilize->measure repeat Clean & Repeat for Reproducibility measure->repeat repeat->inject New Aliquot end End: Report Average Density repeat->end Consistent

Caption: Workflow for Density Determination (ASTM D4052).

Relevance in Research and Drug Development

The specific melting point and density of this compound are not just data points; they are indicators of its behavior in various applications relevant to scientists and pharmaceutical professionals.

  • Solvent Properties and Formulation: As a nonpolar liquid, this compound can serve as a solvent for other nonpolar compounds. Its density is a critical parameter for calculating mass-volume relationships in formulations and for fluid dynamics in manufacturing processes. [4]The use of branched alkanes can be advantageous in solubilizing lipophilic drug candidates. [15]

  • Molecular Scaffolding in Drug Design: The rigid, three-dimensional structure of highly branched alkanes can be incorporated into larger drug molecules to serve as a "scaffold." This scaffold orients functional groups in a specific spatial arrangement to optimize binding to a biological target, such as an enzyme's active site. [3]The unique geometry of compounds like this compound can offer advantages over simple linear chains in achieving high-affinity interactions.

  • Influence on Pharmacokinetics: The incorporation of alkyl groups, including branched structures, significantly impacts a drug's lipophilicity. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) profile. By modulating the size and branching of these groups, medicinal chemists can fine-tune a drug's ability to cross cell membranes and its overall metabolic stability. [3]

Conclusion

This compound provides a compelling case study in the structure-property relationships that govern the behavior of organic molecules. Its melting point and density, when compared to its isomers, are a direct reflection of its unique, highly branched structure. For researchers, an understanding of these properties, grounded in the principles of intermolecular forces and molecular packing, is essential for its application as a solvent, a reference compound, or a structural motif in more complex molecular design. The robust experimental protocols detailed herein provide the framework for obtaining the high-quality, reliable data necessary to advance scientific discovery and pharmaceutical development.

References

  • ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2018. [Link]
  • Eralytics. (n.d.). ASTM D4052. [Link]
  • ASTM D4052-21, Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2021. [Link]
  • iTeh Standards. (n.d.). ASTM D4052-11 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by...[Link]
  • Wikipedia. (2023). Decane. [Link]
  • Chemcasts. (n.d.). Thermophysical Properties of 2,2-dimethyloctane. [Link]
  • Chemeo. (n.d.). Decane (C10H22) properties. [Link]
  • PubChem. (n.d.). Decane.
  • Quora. (2016). What is the trend in density of isomers of alkanes as branching increases and why?[Link]
  • University of Calgary. (n.d.).
  • Chemcasts. (n.d.).
  • PubChem. (n.d.). Octane, 2,2-dimethyl-.
  • PubChem. (n.d.). 3,3-Diethylhexane.
  • Chemeo. (n.d.). Chemical Properties of Hexane, 3,3-diethyl- (CAS 17302-02-2). [Link]
  • Geisler, R., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceuticals, 16(4), 587. [Link]
  • eThermo. (n.d.). 2,2-dimethyloctane Density | enthalpy entropy.... [Link]
  • NIST. (n.d.). Decane. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Decane. NIST Chemistry WebBook. [Link]
  • LookChem. (n.d.). This compound. [Link]
  • Wikipedia. (2023). Alkane. [Link]
  • Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • Chemistry For Everyone. (2023, May 24). What Are Branched Alkanes? [Video]. YouTube. [Link]
  • ResearchGate. (2023). (PDF)
  • Chalmers, M. J., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095. [Link]
  • Slideshare. (n.d.).
  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. [Link]
  • Helmenstine, A. M. (2022, June 9). Branched Chain Alkane Definition. ThoughtCo. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3,3,5-tetramethylhexane. As a highly branched, chiral alkane, this molecule presents a spectrum of notable complexity, characterized by significant signal overlap and the effects of diastereotopicity. This document deconstructs the molecular structure to identify all chemically non-equivalent proton environments, predicts their chemical shifts (δ), integrations, and spin-spin coupling patterns, and explains the quantum mechanical rationale behind these features. The guide is intended for researchers and professionals in drug development and chemical sciences who rely on NMR spectroscopy for rigorous structural elucidation.

Foundational Principles of ¹H NMR for Aliphatic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules.[1][2] For saturated aliphatic systems like alkanes, the ¹H NMR spectrum is governed by three core principles: chemical shift, integration, and spin-spin coupling.

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) reflects the local electronic environment of a proton.[2][3] Protons in alkanes are highly shielded by electron density, causing them to resonate in the upfield region of the spectrum, typically between 0.7 and 1.9 ppm.[4][5] The degree of substitution on the carbon atom influences the shift; tertiary (methine) protons are generally more deshielded (further downfield) than secondary (methylene) or primary (methyl) protons.

  • Integration: The area under each signal is directly proportional to the number of protons generating that signal.[3][6] This allows for a quantitative determination of the relative ratio of different types of protons within the molecule.

  • Spin-Spin Coupling: The magnetic field of a proton influences the magnetic environment of protons on adjacent carbons, causing their signals to split.[7][8] This splitting pattern, or multiplicity, is described by the n+1 rule , where 'n' is the number of equivalent protons on the neighboring carbon(s).[3][9] The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity of atoms.[8][10]

Molecular Structure and Proton Environments

The primary determinant of a ¹H NMR spectrum is the molecule's unique topology, including its symmetry and stereochemistry. The structure of this compound possesses two chiral centers (at C2 and C5), which has profound implications for its spectrum.

Figure 1: Structure of this compound with chiral centers (*) and labeled proton groups.

Due to the presence of two stereocenters, protons that might appear chemically equivalent in a simpler molecule become non-equivalent. Specifically, protons or proton groups are considered diastereotopic if their replacement by another group would lead to the formation of diastereomers. This non-equivalence means they will have different chemical shifts and potentially couple with each other.

The chemically distinct proton environments are:

  • Two Methyl Groups on C2/C1 (Hₐ, Hբ): The methyl group at C1 and the methyl substituent on C2 are attached to a chiral center (C2). They are diastereotopic and therefore chemically non-equivalent.

  • Two Methyl Groups on C3 (Hₖ): These two methyl groups are attached to a non-chiral quaternary carbon. They are chemically equivalent due to free rotation around the C2-C3 bond.

  • Methylene Protons on C4 (Hᵢ): The two protons on C4 are adjacent to the chiral center at C5. They are diastereotopic, meaning they are non-equivalent and will have distinct chemical shifts.

  • Two Methyl Groups on C5/C6 (Hₘ, Hₙ): The methyl group at C6 and the methyl substituent on C5 are attached to a chiral center (C5). They are diastereotopic and chemically non-equivalent.

  • Methine Protons (Hₑ, Hⱼ): The protons on the chiral centers C2 and C5 are in unique environments and are chemically distinct.

In total, we predict eight distinct signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to be entirely contained within the upfield aliphatic region (approx. 0.8–1.9 ppm). The high degree of branching and diastereotopicity will lead to a complex spectrum with significant signal overlap, requiring a high-field NMR instrument for full resolution.

Data Presentation: Predicted Spectral Parameters
Signal LabelProtonsIntegrationPredicted δ (ppm)Predicted MultiplicityCoupled To
Hₐ, Hբ, Hₘ, HₙC1-H ₃, C2-H ₃, C5-H ₃, C6-H12H (as 4 x 3H)0.85 - 0.98Four distinct doubletsHₑ or Hⱼ
HₖC3-(CH ₃)₂6H0.95 - 1.10SingletNone
HᵢC4-H2H1.20 - 1.60Two overlapping multipletsHₑ, Hⱼ
HⱼC5-H 1H1.50 - 1.80Complex multipletHᵢ, Hₘ, Hₙ
HₑC2-H 1H1.60 - 1.90Complex multipletHₐ, Hբ, Hᵢ
Detailed Rationale
  • Methyl Signals (Hₐ, Hբ, Hₘ, Hₙ): We predict four distinct doublets, each integrating to 3H.

    • The C1-methyl (Hₐ) and C2-methyl (Hբ) are coupled only to the C2-methine proton (Hₑ), resulting in two separate doublets.

    • Similarly, the C5-methyl (Hₘ) and C6-methyl (Hₙ) are coupled only to the C5-methine proton (Hⱼ), giving another two distinct doublets.

    • Their chemical shifts are all expected in the most upfield region, typical for primary alkane protons.[5] The subtle differences in their shifts arise from their diastereotopic relationship.

  • C3-Methyl Signal (Hₖ): These six equivalent protons are attached to a quaternary carbon (C3), which has no attached protons. Consequently, they experience no spin-spin coupling and appear as a sharp singlet integrating to 6H. This is often the most easily identifiable signal in such a molecule.

  • Methylene Signals (Hᵢ): The two diastereotopic protons on C4 are coupled to both the C2-methine (Hₑ) and the C5-methine (Hⱼ). Each Hᵢ proton will be split by Hₑ and Hⱼ, resulting in a complex multiplet, likely a doublet of doublets, for each. These two multiplets will be centered at different chemical shifts and will likely overlap, creating a very complex pattern in the 1.2-1.6 ppm range.

  • Methine Signals (Hₑ, Hⱼ): These protons are in the most sterically congested and substituted environments, shifting them furthest downfield.

    • The C2-proton (Hₑ) is coupled to the three Hₐ protons, the three Hբ protons, and the two Hᵢ protons (n=8). It will appear as a highly complex multiplet.

    • The C5-proton (Hⱼ) is coupled to the two Hᵢ protons, the three Hₘ protons, and the three Hₙ protons (n=8). It will also be a complex multiplet.

Methodological Workflow for Spectral Prediction & Acquisition

The logical process for analyzing and predicting an NMR spectrum is systematic. This workflow ensures all structural features are considered.

cluster_prediction A 1. Define Molecular Structure (this compound) B 2. Identify Chiral Centers (C2 and C5) A->B C 3. Determine Chemical Equivalence (Identify Diastereotopic Protons) B->C D 4. Enumerate Unique Proton Sets (8 distinct environments) C->D E 5. Predict Chemical Shift (δ) (Based on substitution & environment) D->E F 6. Predict Integration (Count protons in each set) D->F G 7. Predict Multiplicity (n+1 Rule) (Analyze adjacent protons) D->G H 8. Assemble Predicted Spectrum (Combine Shift, Integral, and Splitting Data) E->H F->H G->H

Figure 2: Workflow for the prediction of a ¹H NMR spectrum from a molecular structure.

Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which has a residual proton signal at δ ≈ 7.26 ppm. c. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). d. Vortex the vial until the sample is fully dissolved. e. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). c. Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the TMS signal. d. Set appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans). For a dilute sample, 16 to 64 scans may be required to achieve an adequate signal-to-noise ratio. e. Acquire the Free Induction Decay (FID) data.

  • Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative proton counts. e. Analyze the chemical shifts, integrations, and coupling patterns to confirm the structure.

Visualization of Spin-Spin Coupling Network

The connectivity within the molecule can be visualized by mapping the coupling relationships. This diagram illustrates which proton environments magnetically interact to produce signal splitting.

Figure 3: Spin-spin coupling network in this compound. Red lines indicate coupling.

Conclusion

The ¹H NMR spectrum of this compound serves as an excellent case study in the structural analysis of complex, acyclic alkanes. While seemingly simple from its molecular formula (C₁₀H₂₂), its highly branched nature and the presence of two chiral centers give rise to a sophisticated spectrum. The key predictive features are: (1) the confinement of all eight predicted signals to a narrow, crowded upfield region (≈0.8-1.9 ppm), (2) the presence of a distinct 6H singlet for the gem-dimethyl groups on the quaternary C3, and (3) the appearance of four unique 3H doublets and complex, overlapping multiplets for the methylene and methine protons, driven by diastereotopicity. Accurate interpretation of such a spectrum would necessitate the use of high-field NMR spectroscopy and potentially 2D NMR techniques (e.g., COSY) to definitively assign the complex connectivities.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • OpenOChem Learn. (n.d.). Alkanes.
  • Scribd. (n.d.). 1H NMR Chemical Shifts of Alkanes.
  • Pearson Study Prep. (2015, March 19). 1H NMR Chemical Shifts [Video]. YouTube.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • OpenOChem Learn. (n.d.). Interpreting.
  • Abdul-Jameel, A. G., et al. (2020). Predicting Fuel Ignition Quality Using 1H NMR Spectroscopy and Multiple Linear Regression. Energy & Fuels, 34(6), 7439–7449.
  • Chemistry Stack Exchange. (2015, August 18). 1H (proton) NMR spectra for alkanes.
  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Studylib. (n.d.). Spin-Spin Coupling in NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
  • Gunawan, R., & Nandiyanto, A. B. D. (2024). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 9(2), 267-290.
  • University College London. (n.d.). Spin-Spin Coupling.
  • Universidade de São Paulo. (n.d.). Chemical Shifts 1H-NMR.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Spin-spin coupling.
  • Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Institute of Standards and Technology. (n.d.). Hexane, 2,3,3,5-tetramethyl-. NIST Chemistry WebBook.
  • SlideShare. (n.d.). Spin spin coupling and coupling constant.
  • National Center for Biotechnology Information. (n.d.). 2,2,5,5-Tetramethylhexane. PubChem.
  • Brainly. (2020, October 18). The skeletal structure in line-angle (line-bond) mode of this compound is shown.
  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the highly branched alkane, 2,3,3,5-tetramethylhexane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the fragmentation of branched alkanes, outlines a detailed experimental protocol for spectral acquisition, and presents a predictive analysis of the fragmentation pathways and resulting mass spectrum of this compound. By elucidating the causal mechanisms behind the observed fragmentation, this guide serves as a valuable resource for structural elucidation and the interpretation of mass spectra of complex saturated hydrocarbons.

Introduction: The Challenge of Branched Alkane Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of unknown compounds.[1] For linear alkanes, the fragmentation patterns are relatively straightforward, often showing a series of peaks separated by 14 Da, corresponding to the loss of CH₂ groups.[2][3] However, the introduction of branching dramatically alters the fragmentation landscape. Branched alkanes, such as this compound, present a more complex fragmentation pattern that, when properly interpreted, provides a wealth of structural information.[4][5]

The fragmentation of branched alkanes under electron ionization (EI) is primarily driven by the formation of the most stable carbocations.[4][6][7] This principle dictates that C-C bond cleavage will preferentially occur at branching points to yield more stable tertiary or secondary carbocations.[4][5] Consequently, the molecular ion peak in highly branched alkanes is often of very low abundance or entirely absent due to the high propensity for fragmentation.[4][5][8]

Fundamental Principles of Branched Alkane Fragmentation

To understand the mass spectrum of this compound, it is crucial to grasp the key principles governing the fragmentation of branched alkanes:

  • Preferential Cleavage at Branch Points: The C-C bonds at tertiary and quaternary carbons are more susceptible to cleavage because this leads to the formation of more stable carbocations. The stability of carbocations follows the order: tertiary > secondary > primary.[4][7]

  • Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is preferentially lost as a radical. This is because the larger radical is generally more stable.[8][9]

  • Formation of Stable Carbocations: The most abundant fragment ions in the mass spectrum will correspond to the most stable carbocations that can be formed from the parent molecule.[10][11]

  • Alpha (α)-Cleavage: This is a common fragmentation mechanism where the bond between a carbon atom adjacent to a functional group (or in the case of alkanes, a branching point) and the next carbon is broken.[12][13][14]

Experimental Protocol: Acquiring the Mass Spectrum of this compound

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation

  • Sample Dissolution: Dissolve a small amount of this compound in a high-purity, volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 100 µg/mL.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Gas Chromatography (GC) Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: Hold at 250 °C for 5 minutes

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for separating branched alkanes.

3.3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-200

  • Scan Speed: 1000 amu/s

Predictive Fragmentation Analysis of this compound

The structure of this compound (C₁₀H₂₂) with a molecular weight of 142.28 g/mol is presented below:

The molecular ion (M⁺˙) will have an m/z of 142. Due to the highly branched nature of this molecule, the molecular ion peak is expected to be very weak or absent.[4][5][8]

4.1. Primary Fragmentation Pathways

The fragmentation of this compound will be dominated by cleavages at the highly substituted C3 and C5 positions to form stable tertiary carbocations.

  • Cleavage at C3-C4: This is a highly probable fragmentation due to the quaternary center at C3.

    • Loss of a propyl radical (•CH₂CH(CH₃)₂) leads to the formation of a tertiary carbocation at m/z 85. This is expected to be a major fragment.

    • Loss of a tert-butyl radical (•C(CH₃)₃) results in a secondary carbocation at m/z 85.

  • Cleavage at C2-C3:

    • Loss of an ethyl radical (•CH₂CH₃) is less likely than the loss of larger groups but can contribute to a fragment at m/z 113.

    • Loss of a methyl radical (•CH₃) from C2 would lead to a tertiary carbocation at m/z 127.

  • Cleavage at C4-C5:

    • Loss of an isobutyl radical (•CH₂CH(CH₃)₂) from C5 would result in a secondary carbocation at m/z 85.

    • Loss of a methyl radical (•CH₃) from C5 would lead to a secondary carbocation at m/z 127.

4.2. Dominant Fragment Ions

Based on the principles of carbocation stability, the following fragment ions are predicted to be the most abundant in the mass spectrum of this compound:

  • m/z 57 (Base Peak): This peak corresponds to the tert-butyl cation, [C(CH₃)₃]⁺. This is a very stable tertiary carbocation and is often the base peak in the spectra of molecules containing a tert-butyl group.[15] It can be formed through various rearrangement and cleavage pathways.

  • m/z 85: This fragment corresponds to a C₆H₁₃⁺ ion. This stable tertiary carbocation is formed by the loss of a propyl radical from the molecular ion.

  • m/z 71: This fragment corresponds to a C₅H₁₁⁺ ion, likely a tertiary carbocation formed through rearrangement and cleavage.

  • m/z 43: This corresponds to the isopropyl cation, [CH(CH₃)₂]⁺, a stable secondary carbocation.

  • m/z 127: A weak peak corresponding to the loss of a methyl group (M-15).

Summary of Predicted Fragmentation Data

m/z Proposed Fragment Ion Lost Neutral Fragment Significance
142[C₁₀H₂₂]⁺˙-Molecular Ion (expected to be very weak or absent)
127[C₉H₁₉]⁺•CH₃Loss of a methyl radical
85[C₆H₁₃]⁺•C₄H₉Formation of a stable tertiary carbocation
71[C₅H₁₁]⁺•C₅H₁₁Formation of a stable tertiary carbocation via rearrangement
57[C₄H₉]⁺•C₆H₁₃Base Peak , formation of the highly stable tert-butyl cation
43[C₃H₇]⁺•C₇H₁₅Formation of the stable isopropyl cation

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound.

G M This compound (M+•, m/z 142) F127 [C9H19]+ m/z 127 M->F127 - •CH3 F85 [C6H13]+ m/z 85 M->F85 - •C3H7 F57 [C4H9]+ m/z 57 (Base Peak) M->F57 - •C6H13 (via rearrangement) F43 [C3H7]+ m/z 43 F85->F43 - C3H6

Caption: Predicted fragmentation pathways of this compound.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometry fragmentation of this compound is a prime example of how the principles of carbocation stability govern the fragmentation of highly branched alkanes. While the molecular ion is expected to be elusive, the mass spectrum will be rich with information derived from the characteristic cleavage at its multiple branching points. The predicted base peak at m/z 57, corresponding to the tert-butyl cation, and the significant fragment at m/z 85, provide strong indicators of the structural motifs within the molecule. This in-depth guide provides a robust framework for interpreting the mass spectrum of this compound and serves as a valuable reference for the structural elucidation of similarly complex branched alkanes encountered in various scientific disciplines.

References

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Application Note: Analysis of Branched Alkanes by Mass Spectrometry - Benchchem. (n.d.).
  • Alkanes. (n.d.).
  • Mass Spectrometry: Branched Alkane Fragmentation - JoVE. (2024).
  • Mass Spectrometry: Long-Chain Alkane Fragmentation - JoVE. (2024).
  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
  • Fragmentation in Mass Spectrometry - YouTube. (2023).
  • GCMS Section 6.9.2 - Whitman People. (n.d.).
  • Branched chain alkanes. (n.d.).
  • Alpha cleavage - Wikipedia. (n.d.).
  • mass spectrometry: alpha-cleavage - YouTube. (2018).
  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (2018).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • 3 Factors That Stabilize Carbocations - Master Organic Chemistry. (2025).
  • Alpha (α) Cleavage - Chemistry Steps. (n.d.).
  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024).

Sources

The Isomeric Landscape of Decane: A Technical Guide to Thermodynamic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Straight Chain

Decane (C10H22) is a familiar name in fuel chemistry and as a nonpolar solvent, but its identity extends far beyond the linear n-decane molecule.[1] In reality, C10H22 represents a diverse family of 75 structural isomers, each with a unique three-dimensional architecture.[2][3] This isomeric complexity is not merely a chemical curiosity; it is the foundation of significant variations in physical and thermodynamic properties that dictate the suitability of these molecules for various applications. Increased branching generally leads to a more compact molecular shape, which in turn affects intermolecular forces and, consequently, physical properties like boiling point.[3][4]

This in-depth guide provides a comprehensive exploration of the thermodynamic properties of C10H22 isomers, targeting researchers, scientists, and professionals in chemical and drug development fields. While decane itself is not a therapeutic agent, the principles of isomeric differentiation, stability, and conformation are directly analogous to the challenges faced in designing and selecting drug candidates. Here, we will dissect the core thermodynamic principles, present a comparative data analysis of representative decane isomers, and detail the state-of-the-art experimental and computational methodologies used to determine these critical parameters.

The Energetic Foundation: Core Thermodynamic Principles

The behavior and stability of any chemical species are governed by fundamental thermodynamic laws. For isomers, three key properties provide a quantitative framework for comparison: the standard enthalpy of formation, standard entropy, and the Gibbs free energy of formation.[5]

  • Standard Enthalpy of Formation (ΔfH°) : This value represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[6] For isomers, a more negative ΔfH° indicates greater energetic stability. A universal trend among alkanes is that increased branching leads to a more stable molecule (a more negative enthalpy of formation).[4] This increased stability in branched alkanes is a complex phenomenon attributed to factors including electron correlation, steric effects, and hyperconjugation.[4]

  • Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness. For isomers, S° is influenced by factors such as molecular symmetry and conformational flexibility. Highly symmetric, rigid molecules have fewer accessible microstates and thus lower entropy. Conversely, long, flexible chains like n-decane have many rotational degrees of freedom and consequently, a higher standard entropy.

  • Standard Gibbs Free Energy of Formation (ΔfG°) : The Gibbs free energy is the ultimate arbiter of thermodynamic stability and spontaneity under conditions of constant temperature and pressure.[7] It is defined by the pivotal equation: ΔfG° = ΔfH° - TΔS° .[5] A more negative ΔfG° signifies a more stable isomer at equilibrium. The final stability is therefore a balance between the enthalpy (energetic stability) and entropy (disorder) of the molecule.[7]

A Comparative Analysis: Thermodynamic Data of C10H22 Isomers

The theoretical existence of 75 isomers presents a significant challenge for individual experimental characterization.[2] Fortunately, a combination of meticulous experimental work and robust computational models has allowed for the determination of thermodynamic properties for all C10H22 isomers.[8] The following table presents a selection of these isomers, chosen to illustrate the profound impact of molecular structure on thermodynamic stability. All data is for the ideal gas phase at 298.15 K and 1 bar.[8]

Isomer NameIUPAC NameΔfH° (kJ/mol)[8]S° (J/mol·K)[8]ΔfG° (kJ/mol)[8]
n-DecaneDecane-249.6490.225.9
2-Methylnonane2-Methylnonane-255.1483.522.8
4-Methylnonane4-Methylnonane-252.8492.624.3
2,2-Dimethyloctane2,2-Dimethyloctane-263.7464.320.2
3,3-Dimethyloctane3,3-Dimethyloctane-261.2473.323.3
2,5-Dimethylocatane2,5-Dimethyloctane-256.0487.623.6
2,2,3-Trimethylheptane2,2,3-Trimethylheptane-265.8468.121.0
3,3-Diethylhexane3,3-Diethylhexane-258.9480.927.2
2,2,5,5-Tetramethylhexane2,2,5,5-Tetramethylhexane-273.7442.222.0
2,2,3,3-Tetramethylhexane2,2,3,3-Tetramethylhexane-271.1442.127.8

Analysis of Trends: The data clearly illustrates the principles outlined previously. As branching increases, the enthalpy of formation (ΔfH°) generally becomes more negative, indicating enhanced stability. For instance, the highly branched 2,2,5,5-tetramethylhexane is approximately 24 kJ/mol more stable than its linear counterpart, n-decane. However, this increased stability comes at an entropic cost. The more compact and symmetric branched isomers have significantly lower entropy (S°) than the flexible n-decane. The final Gibbs free energy of formation (ΔfG°) reveals the delicate balance between these two opposing factors, with the most stable isomers often being those with a favorable combination of branching and conformational freedom.

Methodologies for Determination

A comprehensive understanding of these thermodynamic properties relies on a synergistic approach, combining direct experimental measurement with the predictive power of computational chemistry.

Experimental Determination: The Precision of Calorimetry

The cornerstone for the experimental determination of the enthalpy of formation is combustion calorimetry . This technique measures the heat released during the complete combustion of a compound.

Workflow: Determining Enthalpy of Formation via Bomb Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Experiment cluster_analysis Data Analysis & Calculation cluster_validation System Validation P1 Obtain High-Purity Isomer Sample (>99.5%) P2 Accurately Weigh Sample (typically in a pellet or ampoule) P1->P2 C1 Place Sample in 'Bomb' P2->C1 C2 Pressurize Bomb with Excess Pure Oxygen C1->C2 C3 Immerse Bomb in a Precise Volume of Water (Calorimeter) C2->C3 C4 Ignite Sample Electrically C3->C4 C5 Record Temperature Rise (ΔT) of Water with High Precision C4->C5 A1 Calculate Heat Released (q_rxn) using Calorimeter Heat Capacity (C_cal) C5->A1 A2 Determine Molar Enthalpy of Combustion (ΔcH°) A1->A2 A3 Apply Hess's Law using known ΔfH° of CO2 and H2O A2->A3 A4 Calculate Standard Enthalpy of Formation (ΔfH°) of Isomer A3->A4 V1 Calibrate C_cal with a Standard (e.g., Benzoic Acid) V1->C1 Pre-experiment G cluster_setup Model Setup cluster_calc Quantum Calculation cluster_output Property Derivation S1 Build 3D Structure of C10H22 Isomer S2 Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-31G(d,p)) S1->S2 C1 Geometry Optimization: Find Lowest Energy Conformation S2->C1 C2 Frequency Calculation: Obtain Vibrational Modes C1->C2 O1 Calculate Zero-Point Vibrational Energy (ZPVE) C2->O1 C2->O1 O3 Calculate Absolute S° from Vibrational Frequencies C2->O3 O2 Compute Thermal Corrections to Enthalpy and Gibbs Energy O1->O2 O4 Determine Relative ΔfH° and ΔfG° via Isodesmic Reactions O2->O4 O3->O4 O5 Final Thermodynamic Properties (ΔfH°, S°, ΔfG°) O4->O5

Caption: DFT Calculation Workflow.

Expert Insights:

  • Causality: A frequency calculation is performed not only to obtain vibrational modes for entropy calculation but also as a crucial validation step. The absence of any imaginary frequencies confirms that the optimized geometry is a true energy minimum.

  • Trustworthiness: Confidence in DFT predictions is established by benchmarking. One must first calculate the properties of a well-characterized isomer, like n-decane, and compare the results to the authoritative experimental values from sources like the NIST Chemistry WebBook. [9]Agreement within an acceptable error margin (e.g., ± 4 kJ/mol for enthalpy) validates the chosen computational level of theory for predicting the properties of less-studied isomers. [10] B. Benson Group Additivity

A faster, empirical approach is the Benson Group Increment Theory. This method estimates thermodynamic properties by summing pre-determined values for constituent chemical groups (e.g., -CH3, -CH2-, >CH-, >C<).

Logical Relationship: Benson Group Additivity

G cluster_groups Decomposition into Benson Groups mol 2,2-Dimethyloctane G1 4 x [C-(C)(H)3] (Primary Carbons) G2 1 x [C-(C)4] (Quaternary Carbon) G3 5 x [C-(C)2(H)2] (Secondary Carbons) sum Σ (Group Values) + Corrections (e.g., Gauche, Steric) G1->sum G2->sum G3->sum result Estimated Thermodynamic Property (e.g., ΔfH°) sum->result

Caption: Benson Group Additivity Method.

Expert Insights:

  • Causality: This method's power lies in its empirical foundation. The group values are derived from extensive experimental data from a large library of molecules. It is essentially a sophisticated pattern-recognition and interpolation technique.

  • Trustworthiness: While highly efficient, its accuracy is limited. The method struggles with molecules exhibiting significant ring strain or unusual steric interactions not accounted for in the standard group values. Therefore, it is excellent for initial estimations but less reliable than DFT for highly congested or novel structures.

Conclusion and Future Outlook

The 75 isomers of decane provide a compelling microcosm of the principles of chemical thermodynamics. This guide has demonstrated that the stability and properties of these molecules are not random but are dictated by a predictable interplay between molecular structure, energetic stability (enthalpy), and molecular disorder (entropy). We have outlined both the gold-standard experimental techniques, such as bomb calorimetry, and powerful computational methods like DFT and group additivity, which together provide a complete picture of the thermodynamic landscape.

For researchers in fields from fuel science to drug development, a deep understanding of these isomeric differences is paramount. The ability to predict and confirm the thermodynamic properties of a specific isomer allows for the rational design of processes, the optimization of reaction equilibria, and the selection of molecules with the desired stability and conformational properties essential for function.

References

  • Benson, S. W. (1976).
  • Alberty, R. A., & Gehrig, C. A. (1984). Standard Chemical Thermodynamic Properties of Alkane Isomer Groups. Journal of Physical and Chemical Reference Data, 13(4), 1173–1197.
  • eThermo. (n.d.). decane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
  • National Center for Biotechnology Information. (n.d.). Decane. PubChem Compound Database.
  • National Institute of Standards and Technology. (n.d.). Decane. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Gas phase thermochemistry data. In Decane. NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of Decane (CAS 124-18-5).
  • Active Thermochemical Tables. (n.d.). N-Decane Enthalpy of Formation. Argonne National Laboratory.
  • Semantic Scholar. (n.d.). Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching.
  • University of Wisconsin-Platteville. (n.d.). Group Additivity Values (GAV's) of Acyclic, Aliphatic Alkanes (CnH2n+2).
  • Ribeiro da Silva, M. A. V., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
  • Stein, S. E., et al. (1991). NIST Chemistry WebBook. National Institute of Standards and Technology.
  • University of the West Indies. (n.d.). Experiment 22. Determination of enthalpy changes by calorimetry.
  • Wikipedia. (n.d.). Benson group increment theory.
  • LibreTexts Chemistry. (2023). Gibbs (Free) Energy.
  • Khan Academy. (n.d.). Heats of combustion of alkanes.
  • Defense Technical Information Center. (1983). Standard Chemical Thermodynamic Properties of Alkane Isomer Groups.
  • Hudzik, J. M., & Bozzelli, J. W. (2014). Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching. The Journal of Physical Chemistry A, 118(40), 9479–9491.
  • Scott, D. W. (1974).
  • Wikipedia. (n.d.). Heat of formation group additivity.
  • Domalski, E. S., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III.
  • Fiveable. (n.d.). Calculation of energies, enthalpies, and heat capacities.
  • Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers.
  • Wikipedia. (n.d.). Standard Gibbs free energy of formation.

Sources

Introduction: Unpacking a Highly Branched Alkane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Skeletal Structure of 2,3,3,5-Tetramethylhexane

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1] As a member of the decane isomer family, its defining characteristic is a densely substituted carbon backbone. This high degree of branching imparts significant steric strain and complex stereochemistry, influencing its physicochemical properties and making it an excellent case study for understanding the interplay of molecular architecture and behavior. While not a therapeutic agent itself, its structural motifs are relevant in medicinal chemistry, where lipophilic pockets of target proteins often accommodate such non-polar, sterically demanding shapes. Furthermore, highly branched alkanes are foundational in materials science and as reference standards in analytical chemistry.[2] This guide provides a detailed examination of its skeletal structure, from its fundamental connectivity to its three-dimensional conformation, stereochemical identity, and the spectroscopic signatures used for its verification.

Section 1: Core Skeletal Framework and Physicochemical Properties

The foundation of this compound's structure is defined by its IUPAC name. The parent chain is a six-carbon alkane, "hexane." This chain is decorated with four "methyl" groups at the second, third (two groups), and fifth carbon positions.[3] All carbon atoms within the structure are sp³ hybridized, resulting in a tetrahedral geometry around each carbon center with ideal bond angles of approximately 109.5°. However, as will be discussed, significant steric crowding forces deviations from this ideal geometry.

The fundamental connectivity of the molecule is depicted below.

Caption: 2D graph representation of this compound's atomic connectivity.

This branched structure results in a more compact molecule compared to its linear isomer, n-decane. This compactness reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point than might be expected for its molecular weight.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52897-11-7[1][4]
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
Boiling Point 154.5 °C (427.65 K)LookChem
Density 0.731 g/cm³LookChem
Kovats Retention Index ~903 (Standard non-polar column)[1]

Section 2: Three-Dimensional Architecture: Stereochemistry and Conformational Dynamics

The true complexity of this compound emerges when considering its three-dimensional structure. The presence of multiple substituents creates chiral centers and imposes significant constraints on bond rotation.

Stereochemical Complexity

A critical analysis of the carbon backbone reveals two stereogenic (chiral) centers at positions C2 and C5.

  • Carbon 2 is bonded to four different groups: a hydrogen atom, a methyl group (C1), another methyl group (C7), and the complex C3 substituent group.

  • Carbon 5 is bonded to four different groups: a hydrogen atom, a methyl group (C6), another methyl group (C10), and the C4-C3 substituent group.

The presence of two chiral centers (n=2) means that a maximum of 2ⁿ = 4 stereoisomers can exist. For this compound, these isomers consist of two pairs of enantiomers:

  • (2R, 5R)-2,3,3,5-tetramethylhexane and its non-superimposable mirror image, (2S, 5S)-2,3,3,5-tetramethylhexane .

  • (2R, 5S)-2,3,3,5-tetramethylhexane and its non-superimposable mirror image, (2S, 5R)-2,3,3,5-tetramethylhexane .

These two pairs are diastereomers of each other. Unlike some molecules with two chiral centers, this molecule does not possess an internal plane of symmetry in the (2R, 5S) or (2S, 5R) forms, meaning there is no meso compound. Therefore, all four calculated stereoisomers exist.[5]

Conformational Analysis and Steric Hindrance

The free rotation around C-C single bonds, characteristic of alkanes, is severely restricted in this molecule. The most significant steric interactions are centered around the C3 carbon, which bears a gem-dimethyl group.

Causality of Conformational Preference: The choice to analyze the C3-C4 bond is driven by the extreme steric bulk originating from C3. The two methyl groups on C3, combined with the substituted C2 group, create a highly congested environment. Rotation around the C3-C4 bond forces these bulky groups to interact with the substituent on C5.

A Newman projection viewing down the C3-C4 bond illustrates this challenge:

  • The "front" carbon (C3) is attached to C2 and two methyl groups.

  • The "back" carbon (C4) is attached to two hydrogens and the C5 group.

The staggered conformations, normally energy minima, will suffer from significant gauche interactions between the methyl groups on C3 and the isopropyl-like group at C5. The eclipsed conformations, where these groups are directly aligned, represent high-energy transition states and are extremely unfavorable. This steric hindrance leads to a "locked" or rigid structure relative to a linear alkane, with a high energy barrier to rotation.[6] Consequently, the molecule likely adopts a conformation that is distorted from ideal staggered dihedral angles to minimize these repulsive forces.

Section 3: Spectroscopic Signature for Structural Verification

Confirming the structure of a specific stereoisomer of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

In electron impact (EI) mass spectrometry, the molecular ion (M⁺) peak at m/z = 142 would likely be of low intensity or absent, which is typical for highly branched alkanes.[7] The fragmentation pattern is dominated by the formation of the most stable carbocations.

Predicted Fragmentation Pathways:

  • Cleavage of the C3-C4 bond: This is a highly probable fragmentation, as it yields a stable tertiary carbocation. The resulting fragment, [C(CH₃)₂CH(CH₃)₂]⁺, has an m/z of 71.

  • Cleavage of the C2-C3 bond: This cleavage results in a stable secondary carbocation, the isopropyl cation [CH(CH₃)₂]⁺, with an m/z of 57.

  • Loss of a methyl group (M-15): Loss of one of the many methyl groups would produce a fragment ion at m/z = 127.

The relative abundance of these fragments provides a fingerprint of the molecule's branching pattern. The most stable carbocations typically give rise to the most intense peaks (the base peak).[8][9]

G M Molecular Ion C10H22+ (m/z = 142) F71 Tertiary Carbocation [C5H11]+ (m/z = 71) M->F71 Loss of C3H7• F57 Secondary Carbocation [C4H9]+ (m/z = 57) M->F57 Loss of C4H9• F127 [C9H19]+ (m/z = 127) M->F127 Loss of CH3•

Caption: Predicted major fragmentation pathways for this compound in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments. For any single, pure stereoisomer (e.g., (2R,5R)), the lack of internal symmetry makes nearly all atoms chemically distinct.

  • ¹³C NMR Prediction: Due to the absence of symmetry in a single enantiomer, all 10 carbon atoms are chemically non-equivalent. This would result in 10 distinct signals in the ¹³C NMR spectrum.[10] The chemical shifts would all appear in the alkane region (approx. 10-50 ppm).

  • ¹H NMR Prediction: The proton environments are also complex. We can predict the following:

    • Multiple signals for the six methyl groups, likely appearing as doublets (for those on C2 and C5, split by the single methine proton) and singlets (for those on C3, though they may be diastereotopic and thus distinct).

    • Complex multiplets for the methine (CH) protons at C2 and C5 and the methylene (CH₂) protons at C4, due to coupling with multiple, non-equivalent neighboring protons.

    • All signals would be in the upfield region of the spectrum (approx. 0.8-1.7 ppm).[11]

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol describes a self-validating system for acquiring a high-quality proton NMR spectrum.

  • Sample Preparation: a. Accurately weigh 5-10 mg of purified this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing. d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. "Lock" the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment. c. "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

  • Acquisition: a. Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration. A value of 2-5 seconds is typical.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative ratios of protons in each environment.

Conclusion

The skeletal structure of this compound is a prime example of how dense substitution patterns in simple alkanes give rise to profound structural complexity. Its architecture is defined by a sterically congested hexane backbone that results in two chiral centers and four distinct stereoisomers. This congestion severely restricts conformational freedom, creating a relatively rigid molecular framework. These features are directly reflected in its characteristic spectroscopic signatures, such as a fragmentation pattern in mass spectrometry favoring the formation of stable, substituted carbocations. For researchers in drug development and materials science, understanding the nuances of such structures is crucial for predicting molecular interactions, physical properties, and chemical reactivity.

References

  • NIST. (n.d.). Hexane, 2,3,4,5-tetramethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Hexane, 2,3,4,5-tetramethyl-. NIST Chemistry WebBook.
  • Rio Mais Seguro. (n.d.). Branched Chain Alkanes.
  • Exploring Alkane Potential: Next-Gen Applications. (2025, December 31). Journal of Advanced Hydrocarbon Research.
  • Mascal, M., & Dutta, S. (2017). Synthesis of highly-branched alkanes for renewable gasoline. Request PDF.
  • Chegg. (2019, July 9). Solved: how many stereoisomers of 2,3,4,5-tetramethylhexane.
  • Chegg. (2020, September 25). Solved: Draw all unique stereoisomers for.
  • Helmenstine, A. M. (2025, June 9). Branched Chain Alkane Definition. ThoughtCo.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Brainly. (2020, October 18). The skeletal structure in line-angle (line-bond) mode of this compound is shown.
  • Longdom Publishing. (2021, September 30). A Brief Note on Alkanes and its Applications.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • Filo. (2025, January 10). The skeletal structure in line angle (line bond) mode of 2,3,3,5 tetramet...
  • University of Massachusetts. (2003, October 6). Problem Set #4.
  • SpectraBase. (n.d.). 2,3,5-Trimethyl-hexane - Optional[13C NMR] - Chemical Shifts.
  • Gauth. (n.d.). Solved: The skeletal structure in line-angle (line-bond) mode of 2, 3, 3, 5 -tetramethylhexane is.
  • Chegg. (2022, July 2). Solved: The peak of highest mass in the EI mass spectrum.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Khan Academy. (n.d.). Chiral examples 2.
  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
  • Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.
  • PubChem. (n.d.). 2,2,3,5-Tetramethylhexane. National Institutes of Health.
  • Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Tetramethylhexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for key isomers of tetramethylhexane (C₁₀H₂₂). As alkanes with identical molecular weights, the differentiation of these highly branched isomers is non-trivial and relies on the nuanced application of modern spectroscopic techniques. This document serves as an in-depth resource for researchers, chemists, and quality control professionals in the petrochemical, pharmaceutical, and materials science sectors. We will explore the distinguishing features in the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of 2,2,3,3-tetramethylhexane, 2,2,5,5-tetramethylhexane, and 3,3,4,4-tetramethylhexane, providing both curated data and the underlying principles for their interpretation. The guide includes detailed experimental protocols and visual workflows to empower users to confidently identify these isomers in their own laboratories.

Introduction: The Challenge of Branched Isomers

Tetramethylhexane isomers are saturated hydrocarbons with the molecular formula C₁₀H₂₂.[1][2][3] Their highly branched and compact structures impart unique physical properties, such as high octane ratings, making them valuable as fuel additives and as reference compounds in petrochemical analysis.[4] However, the very similarity in their composition presents a significant analytical challenge. With a molecular weight of 142.28 g/mol , classical methods often fall short in distinguishing between them.[1][2][3]

Spectroscopic analysis provides the necessary lens to probe the distinct molecular architecture of each isomer. The symmetry, the number of unique proton and carbon environments, and the susceptibility to specific fragmentation pathways under ionization are all fingerprints that allow for unambiguous identification. This guide is structured to provide not just the reference data, but the scientific rationale behind why the spectra appear as they do, thereby equipping the analyst with a deeper, field-proven understanding.

Core Principles of Spectroscopic Differentiation

Before examining the data for individual isomers, it is crucial to understand how each technique reveals different aspects of molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for isomer differentiation.

    • ¹H NMR maps the chemical environment of hydrogen atoms (protons). The number of signals corresponds to the number of non-equivalent protons, their chemical shift (δ) indicates the local electronic environment, and the signal's splitting pattern (multiplicity) reveals the number of neighboring protons.[5]

    • ¹³C NMR provides analogous information for the carbon backbone. In broadband-decoupled spectra, each unique carbon atom gives a single peak, making it a rapid method for determining the molecular symmetry.[6] The chemical shift of carbon is highly sensitive to its hybridization and substitution.[7]

  • Mass Spectrometry (MS) : In MS, molecules are ionized and fragmented. The resulting mass-to-charge ratio (m/z) of the parent ion and its fragments creates a unique pattern. For branched alkanes, fragmentation is not random; it preferentially occurs at tertiary and quaternary centers to form the most stable carbocations. The base peak (the most abundant fragment) is often highly diagnostic.

  • Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational modes of molecular bonds. For alkanes, the C-H stretching and bending frequencies are prominent. While many isomers will show similar broad features, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from variations in molecular symmetry and steric strain.

Spectroscopic Profiles of Key Tetramethylhexane Isomers

This section details the expected spectroscopic data for three common and structurally distinct isomers.

Isomer Profile: 2,2,5,5-Tetramethylhexane

Also known as "bineopentyl," this isomer possesses a high degree of symmetry.[1]

Molecular Structure:

Caption: Structure of 2,2,5,5-Tetramethylhexane.

  • ¹H NMR Insights : Due to the plane of symmetry bisecting the C3-C4 bond, we expect only two signals:

    • A signal for the 18 equivalent protons of the six methyl groups (-CH₃). These are adjacent to quaternary carbons, so the signal will be a singlet .

    • A signal for the 4 equivalent protons of the two methylene groups (-CH₂-). These are also adjacent to quaternary carbons and will appear as a singlet . The 18:4 integration ratio (simplified to 9:2) is a key identifier.

  • ¹³C NMR Insights : The molecular symmetry results in only three distinct carbon environments:

    • One signal for the six equivalent methyl carbons.

    • One signal for the two equivalent methylene carbons.

    • One signal for the two equivalent quaternary carbons.

  • Mass Spectrometry Insights : The molecular ion (M⁺) at m/z 142 may be weak or absent.[8] The most characteristic feature is the facile cleavage alpha to the quaternary carbon, leading to the formation of a stable tert-butyl carbocation ((CH₃)₃C⁺).

    • Base Peak : m/z 57.[8]

    • Other Major Fragments : m/z 41, 43, 71, 85.[8]

  • IR Spectroscopy Insights : The spectrum is characteristic of a saturated alkane, showing strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1365 cm⁻¹. The presence of the tert-butyl groups often gives rise to a distinctive sharp, split peak around 1365-1390 cm⁻¹.[1]

Isomer Profile: 2,2,3,3-Tetramethylhexane

This isomer is characterized by two adjacent quaternary carbons, leading to significant steric hindrance.

Molecular Structure:

Caption: Structure of 2,2,3,3-Tetramethylhexane.

  • ¹H NMR Insights : The molecule is less symmetrical than 2,2,5,5-tetramethylhexane. We can predict several distinct proton environments:

    • A triplet for the terminal methyl group of the ethyl chain (-CH₂CH₃ ).

    • A quartet for the methylene group of the ethyl chain (-CH₂ CH₃).

    • A singlet for the two methyl groups on C3.

    • A singlet for the three methyl groups on C2. The actual spectrum might be more complex due to steric crowding affecting rotation and chemical shifts.

  • ¹³C NMR Insights : We expect five signals corresponding to the five non-equivalent carbon atoms in one half of the molecule (assuming free rotation).

    • C1, C2 (and its methyls), C3 (and its methyls), C4, and C5/C6. Actual assignments require reference spectra or computational prediction.

  • Mass Spectrometry Insights : The bond between the two sterically hindered quaternary carbons (C3-C4) is relatively weak and prone to cleavage. This leads to a characteristic fragmentation pattern.

    • Key Fragments : Expect a significant peak at m/z 71, corresponding to the loss of a pentyl radical. The base peak is often m/z 57, from the formation of the tert-butyl cation.[2]

  • IR Spectroscopy Insights : Similar to other isomers, it will show typical alkane C-H stretching and bending modes. The high degree of substitution may influence the exact positions and shapes of peaks in the fingerprint region.[9]

Isomer Profile: 3,3,4,4-Tetramethylhexane

This highly symmetric isomer features a central core of two adjacent quaternary carbons, each bonded to a methyl and an ethyl group.[3]

Molecular Structure:

Caption: Structure of 3,3,4,4-Tetramethylhexane.

  • ¹H NMR Insights : The symmetry of this molecule simplifies its proton NMR spectrum significantly. We expect only two signals:

    • A triplet for the 6 protons of the two equivalent terminal methyl groups (-CH₂CH₃ ).

    • A quartet for the 4 protons of the two equivalent methylene groups (-CH₂ CH₃).

    • A singlet for the 12 protons of the four equivalent methyl groups attached to the quaternary carbons.

  • ¹³C NMR Insights : Due to symmetry, a very simple spectrum with only three signals is predicted:

    • One signal for the two terminal methyl carbons of the ethyl groups.

    • One signal for the two methylene carbons of the ethyl groups.

    • One signal for the four methyl carbons attached to the quaternary centers.

    • One signal for the two central quaternary carbons.

  • Mass Spectrometry Insights : The central C3-C4 bond is sterically strained and a likely point of cleavage.

    • Key Fragment : A prominent peak at m/z 71 (C₅H₁₁⁺) resulting from the symmetrical cleavage of the molecule is expected.[3]

  • IR Spectroscopy Insights : The IR spectrum will display characteristic alkane absorptions. The high symmetry might result in fewer active bands compared to less symmetric isomers.[10]

Comparative Data Summary

For rapid identification, the key distinguishing features are summarized below.

Spectroscopic Feature2,2,5,5-Tetramethylhexane2,2,3,3-Tetramethylhexane3,3,4,4-Tetramethylhexane
¹H NMR Signals 2 (Two singlets)>3 (quartet, triplet, singlets)3 (quartet, triplet, singlet)
¹³C NMR Signals 3>44
MS Base Peak (m/z) 57[8]57[2]71 (predicted)
Key MS Fragment (m/z) 57 (tert-butyl)[8]71 (loss of pentyl)[2]71 (cleavage)[3]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile isomers like tetramethylhexanes.[8]

Objective: To separate and identify tetramethylhexane isomers in a mixed sample.

Methodology Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dilute sample in volatile solvent (e.g., hexane) Inject Inject 1 µL into GC Prep->Inject Column Separate on non-polar capillary column (e.g., DB-1) Inject->Column TempRamp Temperature Program: 50°C hold 2 min, ramp 10°C/min to 200°C Column->TempRamp Ionize Electron Ionization (EI) at 70 eV TempRamp->Ionize Scan Scan m/z 40-200 Ionize->Scan Analyze Compare retention times and mass spectra to reference data (e.g., NIST Library) Scan->Analyze

Sources

An In-depth Technical Guide to 2,3,3,5-Tetramethylhexane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3,3,5-tetramethylhexane, a highly branched aliphatic hydrocarbon. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's structural elucidation, synthesis methodologies, spectrochemical characterization, and industrial significance. The content is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights.

Structural Elucidation and IUPAC Nomenclature

The systematic name this compound is assigned based on the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] The naming convention for alkanes involves identifying the longest continuous carbon chain as the parent chain and numbering it to give the substituents the lowest possible locants.

Breakdown of the IUPAC Name:

  • hexane : This indicates that the longest continuous carbon chain consists of six carbon atoms.[1][2]

  • tetramethyl : This prefix denotes the presence of four methyl (-CH₃) substituent groups.

  • 2,3,3,5 : These numbers, or locants, specify the carbon atoms on the parent hexane chain to which the methyl groups are attached. Specifically, there is one methyl group on carbon 2, two methyl groups on carbon 3, and one methyl group on carbon 5.

The numbering of the hexane chain starts from the end that results in the lowest possible numbers for the substituents.[1][3]

Caption: Molecular graph of this compound.

Synthesis Methodologies

The synthesis of highly branched alkanes like this compound is of significant interest, particularly in the context of producing high-octane fuel components.[4][5] While numerous general methods exist for C-C bond formation, Grignard reactions offer a versatile and controllable approach for assembling such complex carbon skeletons in a laboratory setting.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis of this compound suggests a Grignard reaction between a suitable ketone and a Grignard reagent, followed by dehydration and hydrogenation.

target This compound alkene Tetramethylhexene Intermediate target->alkene Hydrogenation alcohol Tertiary Alcohol alkene->alcohol Dehydration ketone 3,3-Dimethyl-2-butanone alcohol->ketone Grignard Reaction grignard Isobutylmagnesium Bromide alcohol->grignard Grignard Reaction

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Grignard Synthesis

This protocol outlines a three-step synthesis of this compound starting from 3,3-dimethyl-2-butanone (pinacolone) and isobutyl bromide.

Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.

  • Reaction: Dissolve isobutyl bromide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the isobutyl bromide solution to the magnesium. Once the reaction begins (indicated by bubbling and a grayish color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Reaction of Grignard Reagent with 3,3-Dimethyl-2-butanone

  • Cooling: Cool the prepared Grignard reagent in an ice bath.

  • Addition of Ketone: Dissolve 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.

  • Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 3: Dehydration and Hydrogenation

  • Dehydration: Heat the crude tertiary alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) to induce dehydration, yielding a mixture of tetramethylhexene isomers.

  • Hydrogenation: Dissolve the resulting alkene mixture in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously until the reaction is complete (monitored by GC-MS).

  • Purification: Filter the reaction mixture through celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting liquid can be further purified by fractional distillation to yield pure this compound.

Spectrochemical Characterization

The structure of the synthesized this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent methyl, methylene, and methine protons. The signals for protons on alkyl groups typically appear in the range of 0.5-1.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are dependent on the number of attached hydrogen atoms and the degree of branching. Quaternary carbons will have characteristically weak signals.

Expected ¹³C NMR Chemical Shift Ranges for Alkanes:

Carbon Type Chemical Shift (δC, ppm)
Primary (methyl, -CH₃) 8–30
Secondary (methylene, –CH₂–) 15–55
Tertiary (methyne, C–H) 20–60

| Quaternary | Characteristically weak |

Table based on general alkane NMR data.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z = 142, corresponding to its molecular weight. However, for highly branched alkanes, the molecular ion peak can be very weak or even absent.

  • Fragmentation Pattern: The fragmentation of branched alkanes is driven by the formation of stable carbocations. Cleavage is most likely to occur at the branching points. For this compound, significant fragmentation is expected to result in the loss of alkyl radicals, leading to the formation of stable tertiary carbocations.

parent This compound (M+) frag1 Loss of Methyl Radical parent->frag1 frag2 Loss of Isobutyl Radical parent->frag2 ion1 Stable Tertiary Carbocation frag1->ion1 ion2 Stable Tertiary Carbocation frag2->ion2

Caption: Expected fragmentation pathways in mass spectrometry.

Industrial Applications and Significance

Highly branched alkanes are crucial components in modern fuels and the chemical industry.

  • High-Octane Fuel Additives: The extensive branching in this compound results in a high octane rating. This property makes it and similar isomers valuable as components in gasoline to prevent engine knocking and improve performance.[5]

  • Chemical Feedstock: Branched alkanes can serve as starting materials in the synthesis of various other organic compounds.[5]

  • Lubricants: Certain branched alkanes are utilized in the formulation of lubricating oils due to their favorable viscosity properties.

Safety and Handling

This compound is a volatile and flammable organic compound. Standard laboratory safety precautions should be followed.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

References

  • BYJU'S. (2020, March 14). IUPAC Nomenclature of Alkanes, Alkenes and Alkynes. [Link]
  • Chemistry LibreTexts. (2023, January 28). 3.4: Naming Alkanes. [Link]
  • riomaisseguro.rio.rj.gov.br. Branched Chain Alkanes. [Link]
  • ChemTalk. Naming Alkanes. [Link]
  • ThoughtCo. (2025, June 9). Branched Chain Alkane Definition. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 521427, this compound. [Link]
  • Lumen Learning.
  • KPU Pressbooks. 2.2 Nomenclature of Alkanes – Organic Chemistry I. [Link]
  • Chemistry For Everyone. (2025, May 24).
  • Unacademy. A Short On Preparation Of Alkanes By Grignard Reagents. [Link]
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]
  • JoVE. (2024, December 5).
  • Chad's Prep. (2018, September 20). 14.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • PEARL. (2014, July 1). Synthesis of H-branch alkanes. [Link]
  • FasterCapital.
  • TRC Corp. (2020, March 31).
  • DHC Solvent Chemie GmbH. Safety Data Sheet: hydrocarbons, C5-C6, n-alkanes, isoalkanes, <5% n-hexane. [Link]
  • Wikipedia. Alkane. [Link]

Sources

isomeric forms of decane and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomeric Forms of Decane: Properties, Characterization, and Applications

Introduction: Beyond the Single Molecule

Decane, a saturated hydrocarbon with the chemical formula C₁₀H₂₂, is a cornerstone compound in organic chemistry, fuel science, and materials research.[1][2] While often represented by its linear isomer, n-decane, this formula encompasses a vast landscape of 75 structural isomers.[1][3][4][5] Each isomer, while sharing the same atomic composition, possesses a unique three-dimensional architecture that dictates its distinct physicochemical properties and, consequently, its behavior and utility in scientific applications.[3][4]

For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is not merely an academic exercise. The subtle shifts in molecular branching influence critical parameters such as volatility, solvency, and reactivity. In fields where molecular precision is paramount, the ability to distinguish, separate, and select a specific isomer is critical for experimental control, process optimization, and the development of novel materials and formulations.[4][6] This guide provides a comprehensive exploration of the isomeric forms of decane, focusing on the causal relationships between structure and properties, the self-validating analytical workflows required for their characterization, and their significance in advanced research and development.

The Architectural Landscape of Decane Isomerism

The 75 constitutional isomers of decane arise from the varied arrangements of its ten-carbon backbone.[4][5] These structures can be broadly categorized based on the length of their principal carbon chain and the nature of their alkyl branching. This structural diversity is the root of their varied properties.

Beyond constitutional isomerism, which deals with different atomic connectivity, some branched isomers of decane also exhibit stereoisomerism.[3] The presence of a chiral center—a carbon atom bonded to four different groups—results in non-superimposable mirror images known as enantiomers.[3] This adds another layer of complexity and is a critical consideration in pharmacology and toxicology, where stereoisomers can have vastly different biological activities.[7]

G cluster_types Classification by Carbon Backbone cluster_branched Examples of Branched Isomers Decane_Isomers Decane Isomers (C₁₀H₂₂) Straight_Chain Straight-Chain (n-decane) Decane_Isomers->Straight_Chain 1 Isomer Branched_Chain Branched-Chain (74 Isomers) Decane_Isomers->Branched_Chain 74 Isomers Methylnonanes Methylnonanes (e.g., 2-Methylnonane) Branched_Chain->Methylnonanes Dimethyloctanes Dimethyloctanes (e.g., 2,2-Dimethyloctane) Branched_Chain->Dimethyloctanes Trimethylheptanes Trimethylheptanes (e.g., 2,2,3-Trimethylheptane) Branched_Chain->Trimethylheptanes Highly_Branched Highly Branched (e.g., 2,2,4,4-Tetramethylhexane) Branched_Chain->Highly_Branched G A Increased Molecular Branching B More Compact / Spherical Shape A->B C Reduced Surface Area B->C D Weaker van der Waals Forces C->D E Lower Boiling Point Higher Volatility D->E

Caption: Causality of branching on boiling point.

This principle is clearly illustrated by comparing the boiling points of various decane isomers.

Isomer NameIUPAC NameBoiling Point (°C)Molecular Shape
n-DecaneDecane174.1Linear
2-Methylnonane2-Methylnonane167.8Slightly Branched
2,7-Dimethyloctane2,7-Dimethyloctane162.2Moderately Branched
3,3-Dimethyloctane3,3-Dimethyloctane161.8Moderately Branched
2,2,5-Trimethylheptane2,2,5-Trimethylheptane148.5Highly Branched
2,2,4,4-Tetramethylhexane2,2,4,4-Tetramethylhexane135.5Very Highly Branched

Note: Boiling points are approximate and can vary slightly with atmospheric pressure.

Other properties follow similar trends. Density generally decreases with increased branching. While all isomers are nonpolar and insoluble in water, their efficacy as solvents for other nonpolar substances can be fine-tuned based on their specific boiling points and viscosities. [1][8][9]

Analytical Workflow: Separation and Identification

Distinguishing between 75 structurally similar compounds presents a significant analytical challenge. A robust, self-validating methodology is essential to ensure accurate identification and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for this purpose. [10][11]

Core Directive: Gas Chromatographic Separation

The causality behind using gas chromatography for alkane isomer separation lies in exploiting their differences in volatility. [11]On a non-polar stationary phase (e.g., dimethylpolysysiloxane), separation is governed almost exclusively by the boiling point of the analytes. [10]Lower boiling point, more highly branched isomers have weaker interactions with the stationary phase and elute earlier, while the higher boiling point linear and less-branched isomers are retained longer.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing Decane Isomers Dilution Dilute in appropriate non-polar solvent (e.g., Hexane) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector GC Injector (Split/Splitless) Vial->Injector Column GC Column (Non-polar stationary phase) Injector->Column MS Mass Spectrometer (EI, 70eV) Column->MS Oven Temperature Programming Oven->Column Controls Elution Detector MS Detector MS->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Spectra Mass Spectra Extraction Chromatogram->Spectra Library Library Search (NIST, etc.) Spectra->Library ID Isomer Identification & Quantification Library->ID

Caption: Self-validating GC-MS workflow for decane isomer analysis.

Experimental Protocol: GC-MS Analysis of Decane Isomers

This protocol describes a self-validating system where retention time provides the initial separation based on a physical property (boiling point), and mass spectrometry provides definitive structural confirmation.

1. Sample Preparation:

  • Prepare a 100 ppm solution of the decane isomer mixture in a high-purity non-polar solvent such as n-hexane.
  • If quantification is required, add an internal standard (e.g., deuterated alkane) at a known concentration.
  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent. [10] * Mass Spectrometer: Agilent 5977A MSD or equivalent. [10] * Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane phase (e.g., HP-1ms, DB-1), with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness is recommended. [10] * Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. [10] * Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 5 °C/min to 200 °C.
  • Hold: 5 minutes at 200 °C.
  • MS Conditions:
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV. [10][12] * Scan Range: m/z 40-200.

3. Data Analysis and Validation:

  • Retention Time (tᵣ): Identify the peaks in the total ion chromatogram. The elution order should generally correlate inversely with the degree of branching.
  • Mass Spectra: Extract the mass spectrum for each peak. All decane isomers will have the same molecular ion (M⁺) at m/z 142.
  • Fragmentation Pattern: The key to identification is the fragmentation pattern. Branching points create preferred sites for fragmentation, leading to characteristic fragment ions. For example, highly branched isomers often show prominent peaks corresponding to the loss of methyl (m/z 127) or larger alkyl groups.
  • Library Confirmation: Compare the experimental mass spectra against a trusted spectral library, such as the NIST Mass Spectral Library, for confirmation. [13]

Applications in Research and Development

The distinct properties of decane isomers make them valuable in various high-stakes research environments.

  • Fuel and Combustion Science: n-Decane is widely used as a surrogate for diesel and jet fuel in combustion research due to its well-defined properties. [3][6]Conversely, highly branched isomers are desirable components in gasoline formulations because their structures resist autoignition, leading to higher octane ratings and reduced engine knocking. [3]* Solvents and Reaction Media: As nonpolar solvents, decane isomers are used in organic synthesis and industrial processes. [8][9][14]The choice of a specific isomer allows for precise control over reaction temperature and solvent volatility, which is critical for optimizing reaction kinetics and product purification. In material science, they can act as solvents or diluents in the production of polymers and coatings, influencing the physical properties of the final product. [15]* Drug Development and Formulation: While not typically active pharmaceutical ingredients, decane isomers can be used as non-polar excipients in formulation development. Their low toxicity and defined physical properties are advantageous. [16]More importantly, the analytical principles required to separate and identify decane isomers are directly applicable to the chiral separation and analysis of drug candidates, where different enantiomers can have different therapeutic effects or toxicities. [7]

Toxicological and Environmental Profile

Decane and its isomers are generally considered to have a low order of acute and chronic toxicity. [16]Inhalation of high concentrations of vapors can cause central nervous system depression. [14][16]The primary mechanism of toxicity is suspected to be a nonspecific narcosis due to the disruption of cellular membranes in the central nervous system. [8] When released into the environment, the primary fate process is volatilization into the atmosphere. [8][16]In the air, vapor-phase decane is degraded by reaction with photochemically produced hydroxyl radicals. [8]Due to their low water solubility and high octanol-water partition coefficient, they are expected to have low mobility in soil. [8][9]

Conclusion

The 75 isomers of decane represent a microcosm of structure-property relationships in organic chemistry. The progression from the linear n-decane to its highly branched counterparts provides a clear and quantifiable demonstration of how molecular architecture dictates physical behavior. For the modern researcher, a deep understanding of these isomers, coupled with robust, self-validating analytical techniques like GC-MS, is essential. This knowledge enables precise control over experimental variables, fosters innovation in fields from fuel science to materials development, and reinforces the fundamental principle that in chemistry, structure is intrinsically linked to function.

References

  • Overview of C10H22 Isomers. (n.d.). Doc Brown's Chemistry.
  • Decane. (n.d.). Wikipedia.
  • List of isomers of decane. (n.d.). Grokipedia.
  • List of isomers of decane. (n.d.). Wikipedia.
  • Generate the Isomers of Decane. (n.d.). Wolfram Language & System Documentation Center.
  • n-Decane: 124-18-5 Other 74 Isomers - Development Support Document. (2017). Texas Commission on Environmental Quality.
  • FACT SHEET: Decane, All Isomers. (2017). Texas Commission on Environmental Quality.
  • Decane Overview, Formula & Structure. (n.d.). Study.com.
  • Decane (C10H22) properties. (n.d.). Mol-Instincts.
  • 75 Isomers of Decane (C10H22) List. (n.d.). Scribd.
  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023). Chemistry Stack Exchange.
  • Decane. (n.d.). PubChem, National Institutes of Health.
  • How Decane Provides Insights into Hydrocarbon Chain Dynamics. (2025). Patsnap.
  • Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models. (2025). ResearchGate.
  • Investigation of Structural Properties of n-Hexane and Decane Under Different Cooling Regimes by Raman Spectroscopy. (n.d.). MDPI.
  • Decane Isomers: Boiling Points & Reactions. (n.d.). Scribd.
  • Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC×GC-ToFMS. (n.d.). Atmospheric Measurement Techniques.
  • Separation of olefinic isomers. (n.d.). Google Patents.
  • Gas Chromatography. (2021). Chemistry LibreTexts.
  • Video: Decane Overview, Formula & Structure. (n.d.). Study.com.
  • Gas Chromatography: Analysis of a Hydrocarbon Mixture. (n.d.). University of Wisconsin-River Falls.
  • Decane's Mechanism of Action in Functional Material Development. (2025). Patsnap.
  • Decane. (n.d.). NIST Chemistry WebBook.
  • A review of drug isomerism and its significance. (n.d.). National Center for Biotechnology Information, NIH.

Sources

Methodological & Application

Application Note & Protocol: Utilizing 2,3,3,5-Tetramethylhexane as a High-Fidelity Internal Standard for Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quantitative analysis by gas chromatography (GC) is fundamental in research and industrial laboratories. The precision and accuracy of GC measurements, however, can be compromised by variations in sample injection volume, instrument response, and sample preparation procedures. The internal standard (IS) method is a powerful technique to mitigate these sources of error.[1][2] This document provides a detailed guide for the application of 2,3,3,5-tetramethylhexane as a robust internal standard for the quantitative analysis of volatile and semi-volatile non-polar compounds, particularly branched and straight-chain alkanes.

The Principle of Internal Standardization in Gas Chromatography

The internal standard method involves adding a constant, known amount of a specific compound—the internal standard—to every sample, calibration standard, and quality control sample.[3][4] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[2][3] This ratio corrects for variations that affect both the analyte and the internal standard equally, thereby enhancing the accuracy, precision, and reliability of the results.[1][5]

The fundamental relationship is expressed as:

(Area_Analyte / Area_IS) = RRF * (Conc_Analyte / Conc_IS)

Where:

  • RRF is the Relative Response Factor.

  • Area refers to the integrated peak area from the chromatogram.

  • Conc is the concentration of the respective species.

An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be structurally and chemically similar to the analyte(s) of interest to ensure similar behavior during sample preparation and GC analysis.[5][6]

  • Purity and Stability: The IS must be available in high purity and be chemically stable, not reacting with the sample matrix or degrading under analytical conditions.

  • Resolution: It must be well-resolved chromatographically from all other components in the sample.[3][5]

  • Absence in Sample: The internal standard should not be naturally present in the original sample matrix.[5][6]

Profile: this compound as an Internal Standard

This compound (CAS: 52897-11-7) is a highly branched C10 alkane that serves as an excellent internal standard for the analysis of various non-polar compounds, such as hydrocarbons in petroleum products, environmental samples, and flavor/fragrance profiles. Its physical and chemical properties make it a suitable choice for many GC applications.

Key Properties and Advantages

The utility of this compound is grounded in its distinct physicochemical properties, which are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₂₂[7]
Molecular Weight 142.28 g/mol [7]
Boiling Point 154.5 °C at 760 mmHg[8]
Density 0.731 g/cm³[8]
Flash Point 40 °C[8]
Kovats Retention Index ~903 (Standard Non-Polar Column)[7]

Causality for Selection:

  • Elution Profile: With a boiling point of 154.5°C and a Kovats index of approximately 903 on a non-polar column, it typically elutes in the mid-range of many volatile organic compound analyses, making it an ideal reference point for compounds in the C8 to C14 alkane range.[7][8]

  • Structural Analogue: Its highly branched alkane structure mimics that of many isoprenoids and other branched hydrocarbons, ensuring similar behavior on non-polar GC columns and comparable response with a Flame Ionization Detector (FID).

  • Matrix Compatibility: As a non-polar hydrocarbon, it is highly soluble in common organic solvents used for sample extraction, such as hexane, pentane, and dichloromethane.

  • Commercial Availability: this compound is readily available from chemical suppliers in high purity (≥99%), which is crucial for preparing accurate standard solutions.[8]

Experimental Protocols

The following protocols provide a self-validating framework for the preparation and use of this compound as an internal standard. Accuracy is ensured through careful volumetric and gravimetric preparations.

Protocol 1: Preparation of Internal Standard Solutions

Objective: To prepare accurate stock and working solutions of this compound.

Materials:

  • This compound (≥99% purity)

  • GC-grade Hexane (or other suitable non-polar solvent)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 10,000 µg/mL): a. Accurately weigh approximately 100 mg of this compound into a clean, dry 10 mL beaker. b. Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask using GC-grade hexane. c. Rinse the beaker several times with small volumes of hexane, adding the rinsings to the flask. d. Bring the flask to final volume with hexane, cap, and invert at least 20 times to ensure homogeneity. e. Calculate the exact concentration based on the actual weight and volume. Store this stock solution at 4°C in a tightly sealed amber vial.

  • Working Solution Preparation (e.g., 100 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Using a calibrated micropipette, transfer 1.0 mL of the 10,000 µg/mL stock solution into a 100 mL Class A volumetric flask. c. Dilute to the mark with GC-grade hexane. d. Cap and invert at least 20 times to mix thoroughly. This working solution is now ready to be added to samples and calibration standards.

Protocol 2: Calibration and Sample Analysis

Objective: To create a calibration curve and quantify an analyte in an unknown sample.

Procedure:

  • Preparation of Calibration Standards: a. Prepare a series of at least five calibration standards of your target analyte(s) spanning the expected concentration range of your samples. b. To each calibration standard, add a constant volume of the internal standard working solution. For example, add 100 µL of the 100 µg/mL IS working solution to 900 µL of each analyte standard, resulting in a final volume of 1.0 mL and an IS concentration of 10 µg/mL.[4]

  • Sample Preparation: a. To a known volume or weight of your unknown sample, add the exact same volume of the internal standard working solution as was added to the calibration standards (e.g., 100 µL). b. Crucial Step: The internal standard must be added at the earliest possible stage of sample preparation to account for any losses during subsequent extraction, cleanup, or concentration steps.[3]

  • GC Analysis: a. Analyze the prepared calibration standards and samples using an appropriate GC method (see Section 4 for a recommended method).

  • Quantification: a. For each calibration standard, calculate the peak area ratio (Analyte Area / IS Area). b. Plot the peak area ratio (y-axis) against the analyte concentration (x-axis). c. Perform a linear regression on the data points to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.995. d. Calculate the peak area ratio for the unknown sample. e. Determine the concentration of the analyte in the unknown sample by using the equation of the line from the calibration curve.

Recommended Gas Chromatography Method

This method is a starting point and should be optimized for the specific analytes and matrix being investigated.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent performance and reproducibility.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers good selectivity for alkanes and other non-polar compounds.[9]
Injector Split/SplitlessAllows for flexibility in sample concentration.
Injector Temp. 250 °CEnsures rapid volatilization of analytes.
Injection Mode Split (e.g., 50:1)Prevents column overloading for concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium or HydrogenHelium is inert and safe; Hydrogen provides faster analysis times.[9]
Flow Rate 1.0 mL/min (Constant Flow)Optimal for column efficiency.
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A general-purpose program that will effectively elute this compound and a wide range of other hydrocarbons.
Detector Flame Ionization Detector (FID)Highly sensitive and provides a uniform response to hydrocarbons.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.

Visual Workflow and Data Summary

Workflow for Internal Standard Quantification

The following diagram illustrates the logical flow of the internal standard method, from initial preparation to the final calculation of analyte concentration.

GC_Internal_Standard_Workflow cluster_prep Preparation Stage cluster_spiking Spiking & Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Solution Analyte_Cal_Series Analyte Calibration Series (n≥5) Analyte_Stock->Analyte_Cal_Series IS_Stock Internal Standard (IS) Stock Solution IS_Working IS Working Solution IS_Stock->IS_Working Spiked_Cal Spiked Calibration Standards Analyte_Cal_Series->Spiked_Cal IS_Working->Spiked_Cal Add Constant Amount Spiked_Sample Spiked Unknown Sample IS_Working->Spiked_Sample Add Same Amount Unknown_Sample Unknown Sample Unknown_Sample->Spiked_Sample GC_Analysis GC-FID Analysis Spiked_Cal->GC_Analysis Spiked_Sample->GC_Analysis Chromatograms Obtain Chromatograms & Peak Areas GC_Analysis->Chromatograms Calc_Ratio Calculate Area Ratios (Analyte/IS) Chromatograms->Calc_Ratio Cal_Curve Plot Calibration Curve: Area Ratio vs. Conc. Calc_Ratio->Cal_Curve From Standards Final_Conc Calculate Unknown Concentration Calc_Ratio->Final_Conc From Sample Cal_Curve->Final_Conc

Caption: Workflow of the Internal Standard Method in GC.

Conclusion

This compound is a highly effective internal standard for the quantitative GC analysis of non-polar analytes. Its chemical stability, appropriate volatility, and structural similarity to many common hydrocarbons ensure it behaves predictably during analysis. By correcting for inevitable variations in sample handling and instrument performance, its use significantly enhances the precision, accuracy, and trustworthiness of chromatographic data. The protocols and methods detailed herein provide a comprehensive and robust framework for researchers, scientists, and drug development professionals to achieve high-quality quantitative results.

References

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments.
  • How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics, Inc.
  • Why Are Internal Standards Used in Gas Chromatography? (2024, January 17). MONAD.
  • This compound. (n.d.). LookChem.
  • What Is An Internal Standard In Gas Chromatography? (2025, February 10). Chemistry For Everyone.
  • Internal standard. (n.d.). In Wikipedia.
  • Choosing an Internal Standard. (2015, October 25). Restek.
  • This compound. (n.d.). PubChem.
  • Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. (2007, September 5). PubMed.
  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (2020, July 9). Scottish Government.
  • What is the purpose of an internal standard for Gas Chromatography, and why is propanol a useful internal standard for ethanol? (2019, October 26). Reddit.
  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (n.d.). ResearchGate.
  • When Should an Internal Standard be Used? (n.d.). LCGC International.
  • Hexane, 2,3,3,5-tetramethyl-. (n.d.). NIST WebBook.
  • Quantitative and Qualitative GC and GC-MS. (2022, September 12). Chemistry LibreTexts.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Olefins to Produce Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The catalytic hydrogenation of olefins is a cornerstone of synthetic organic chemistry, providing a robust and reliable method for the production of alkanes. This application note offers a detailed guide to the synthesis of branched alkanes via the hydrogenation of sterically hindered and complex olefins. We delve into the mechanistic underpinnings of both heterogeneous and homogeneous catalysis, provide field-proven insights into catalyst selection and reaction optimization, and present a detailed, step-by-step protocol for the diastereoselective hydrogenation of a tetrasubstituted olefin. Furthermore, comprehensive protocols for the structural elucidation of the resulting branched alkane products using Gas Chromatography-Mass Spectrometry (GC-MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques are provided.

Introduction: The Enduring Importance of Branched Alkanes

Branched alkanes are fundamental structural motifs in a vast array of molecules, from high-octane fuels to complex pharmaceuticals and natural products. Their controlled synthesis is of paramount importance. Catalytic hydrogenation, the addition of molecular hydrogen (H₂) across a carbon-carbon double bond, stands as one of the most efficient and atom-economical methods for converting olefins into saturated alkanes.[1][2] While the hydrogenation of simple, unhindered olefins is often straightforward, the synthesis of specific, highly substituted branched alkanes requires a nuanced understanding of catalyst behavior, reaction kinetics, and stereochemistry.[3][4]

This guide is designed to bridge the gap between textbook theory and practical laboratory application, providing researchers with the tools to confidently approach the synthesis and characterization of complex branched alkanes.

Mechanistic Foundations of Olefin Hydrogenation

The efficacy of olefin hydrogenation hinges on the use of a catalyst to overcome the significant activation energy required to cleave the strong H-H bond.[5] The reaction mechanism varies depending on whether a heterogeneous or homogeneous catalyst is employed.

Heterogeneous Catalysis: The Workhorse of Hydrogenation

Heterogeneous catalysts, typically a noble metal like palladium (Pd), platinum (Pt), or nickel (Ni) dispersed on a high-surface-area support such as activated carbon (C), are the most commonly used in laboratory and industrial settings.[2][6] The generally accepted mechanism for this process is the Horiuti-Polanyi mechanism.[7]

The key steps are:

  • Adsorption: Both the olefin and molecular hydrogen adsorb onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface.

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a "half-hydrogenated" alkyl intermediate that remains bound to the catalyst.

  • Second Hydrogen Addition and Desorption: A second hydrogen atom is transferred to the other carbon, forming the alkane, which then desorbs from the catalyst surface.

A critical consequence of this surface-mediated mechanism is that both hydrogen atoms are typically delivered to the same face of the double bond, a process known as syn-addition .[2][8] This has profound implications for the stereochemical outcome of the reaction when new chiral centers are formed.

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆), are soluble in the reaction medium.[9] These catalysts offer exquisite control over selectivity, particularly in asymmetric hydrogenations, where a chiral ligand environment can direct the addition of hydrogen to produce a single enantiomer of a chiral branched alkane.[10][11][12][13] While powerful, these catalysts can be sensitive to air and moisture and may require more stringent reaction conditions.

Catalyst Selection and Reaction Optimization: A Scientist's Perspective

The choice of catalyst is the most critical parameter in designing a successful hydrogenation reaction. The goal is not merely saturation of the double bond but often to do so with high selectivity and without affecting other functional groups.

Catalyst SystemPrimary ApplicationAdvantagesCausality and Considerations
Pd/C (Palladium on Carbon) General-purpose alkene/alkyne reductionHighly active, cost-effective, easy to handle.[6]Prone to causing isomerization of the double bond before hydrogenation.[14] Can also catalyze the hydrogenolysis (cleavage) of benzyl ethers and other sensitive groups.
PtO₂ (Adams' Catalyst) Hindered olefins, minimizing isomerizationHighly active, less prone to isomerization than Pd/C.[6]Often preferred when the starting material contains stereocenters adjacent to the double bond that could be epimerized by Pd/C.
Raney® Ni Industrial-scale hydrogenationsVery inexpensive, highly active.Requires higher pressures and temperatures. Can be pyrophoric and must be handled with care.
Pt-Ni Alloy Diastereoselective hydrogenation of hindered olefinsCan utilize directing groups (e.g., hydroxyl) for high stereocontrol.[3][4]The oxophilic nature of Ni can coordinate to a nearby functional group, directing hydrogen delivery from the Pt atoms to a specific face of the olefin.
Wilkinson's & Crabtree's Catalysts Unhindered to tetrasubstituted olefinsHigh activity at ambient temperature and pressure.[9] Tolerant of many functional groups.Primarily used for smaller-scale synthesis where catalyst cost is less of a concern and high selectivity is paramount.

Key Optimization Parameters:

  • Hydrogen Pressure: While many hydrogenations can be performed using a hydrogen-filled balloon (atmospheric pressure), sterically hindered olefins often require higher pressures (50-1000 psi) to increase the concentration of hydrogen on the catalyst surface and drive the reaction to completion.

  • Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used as they can help to maintain catalyst activity.

  • Temperature: Most hydrogenations are exothermic and proceed readily at room temperature.[8] However, for particularly challenging substrates, gentle heating may be required.

  • Catalyst Loading: Typically, 1-10 mol% of the catalyst is sufficient. Higher loadings can increase reaction rates but also the risk of side reactions.

Experimental Protocol: Diastereoselective Hydrogenation of a Tetrasubstituted Olefin

This protocol is adapted from a method for the diastereoselective hydrogenation of a tetrasubstituted olefin using a heterogeneous Pt-Ni alloy catalyst, demonstrating the synthesis of a complex branched alkane with three contiguous stereocenters.[3][4]

Materials and Reagents
  • Substrate: Hydroxylated tetrasubstituted olefin (e.g., in a cyclopentene scaffold)

  • Catalyst: 1:2 Pt-Ni/SiO₂ catalyst

  • Solvent: Dichloromethane (DCM), anhydrous

  • Hydrogen Source: High-purity hydrogen gas cylinder

  • Equipment: High-pressure reactor (e.g., Parr shaker), magnetic stir bars, standard glassware, Celite® or syringe filters for catalyst removal.

Reaction Setup and Execution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Substrate 1. Add Substrate and Solvent to Reactor Prep_Catalyst 2. Add Pt-Ni/SiO₂ Catalyst (under inert atmosphere if sensitive) Prep_Substrate->Prep_Catalyst Seal 3. Seal Reactor Prep_Catalyst->Seal Purge 4. Purge with N₂ then H₂ Seal->Purge Pressurize 5. Pressurize with H₂ (e.g., 500 psi) Purge->Pressurize React 6. Stir at Room Temp (e.g., 24 hours) Pressurize->React Vent 7. Vent Reactor Carefully React->Vent Filter 8. Filter through Celite® to Remove Catalyst Vent->Filter Concentrate 9. Concentrate Filtrate in vacuo Filter->Concentrate Purify 10. Purify by Column Chromatography Concentrate->Purify Analyze 11. Characterize Product (NMR, GC-MS) Purify->Analyze

Caption: Workflow for the hydrogenation of a tetrasubstituted olefin.

  • Reactor Charging: To a clean, dry high-pressure reactor vessel containing a magnetic stir bar, add the tetrasubstituted olefin substrate (1.0 eq).

  • Catalyst Addition: Under a nitrogen atmosphere (if the substrate is sensitive), add the Pt-Ni/SiO₂ catalyst (e.g., 5 mol % based on Pt content).

  • Solvent Addition: Add anhydrous DCM to achieve a desired concentration (e.g., 0.1 M).

  • Sealing and Purging: Securely seal the reactor vessel. Purge the headspace by pressurizing with nitrogen (or argon) and then venting (repeat 3 times). Subsequently, purge with hydrogen gas in the same manner.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500 psi).

  • Reaction: Begin vigorous stirring and allow the reaction to proceed at room temperature. Monitor the reaction progress by periodically taking aliquots (after careful depressurization and re-purging) and analyzing by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the reactor to atmospheric pressure in a well-ventilated fume hood.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water before disposal.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the desired branched alkane.

Product Characterization: Unambiguous Structure Elucidation

Confirming the structure and purity of the newly synthesized branched alkane is a critical final step. A combination of GC-MS and NMR spectroscopy provides a comprehensive analysis.

Protocol: GC-MS Analysis for Isomer Identification

GC-MS is invaluable for determining purity and identifying isomers.[15]

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified alkane in a volatile solvent like hexane or ethyl acetate.

  • GC Method:

    • Column: Use a long, non-polar capillary column (e.g., 50-100 m DB-5ms or equivalent) for optimal separation of isomers.

    • Carrier Gas: Helium or Hydrogen.

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

    • Temperature Program: Start with a low initial temperature (e.g., 50 °C) and use a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature of ~280 °C.

  • MS Method (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to a value above the expected molecular weight.

  • Data Interpretation:

    • Retention Time: Compare the retention time to authentic standards if available.

    • Molecular Ion (M⁺): The molecular ion peak for branched alkanes is often weak or absent due to extensive fragmentation.[16]

    • Fragmentation Pattern: Look for characteristic fragmentation patterns. Cleavage is favored at branching points to form more stable secondary or tertiary carbocations. The loss of the largest alkyl group at a branch point is often the most favorable pathway.[16][17]

Protocol: Advanced NMR Spectroscopy for Structural Confirmation

NMR provides definitive connectivity information. For complex branched alkanes where ¹H signals overlap significantly, a suite of 1D and 2D experiments is essential.[7][9][18]

Caption: Logical relationships of key NMR experiments for alkane analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified alkane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Provides information on the number of unique proton environments and their integrations. In branched alkanes, signals typically appear in the upfield region (δ 0.7-1.8 ppm).[7]

    • ¹³C NMR: Shows the number of unique carbon environments.

    • DEPT-135/90: Crucial for distinguishing between CH₃ (positive signal), CH₂ (negative signal), and CH (positive signal) carbons in a DEPT-135 experiment. Quaternary carbons are absent. A DEPT-90 experiment will show only CH signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is essential for tracing out C-C connectivity through the proton network.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to (a one-bond correlation). This is the primary method for assigning carbon chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the key experiment for establishing connectivity across quaternary carbons, which have no attached protons.

By systematically analyzing the data from these experiments, a complete and unambiguous structural assignment of even highly complex branched alkanes can be achieved.

Conclusion

The catalytic hydrogenation of olefins remains a vital transformation for the synthesis of branched alkanes. A successful outcome, particularly for complex and sterically hindered substrates, relies on a rational choice of catalyst and careful optimization of reaction conditions. By understanding the underlying mechanisms and leveraging modern analytical techniques like GC-MS and multidimensional NMR, researchers can confidently synthesize and rigorously characterize a wide range of branched alkane structures, advancing projects in drug discovery, materials science, and beyond.

References

  • AdiChemistry. (n.d.). Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins.
  • PubMed. (2024). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst.
  • Terenzi, A., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry.
  • RSC Publishing. (n.d.). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives.
  • Angewandte Chemie International Edition. (2020). Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins.
  • ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?.
  • ResearchGate. (2024). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt‐Ni Alloy Catalyst.
  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
  • Journal of the American Chemical Society. (n.d.). Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins with a Cationic Zirconocene Catalyst.
  • PubMed. (n.d.). Asymmetric Hydrogenation of Prochiral Olefins Catalysed by Furanoside Thioether-Phosphinite Rh(I) and Ir(I) Complexes.
  • IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Frontiers in Earth Science. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.
  • RSC Publishing. (n.d.). Asymmetric hydrogenation of prochiral olefins catalysed by furanoside thioether–phosphinite Rh(i) and Ir(i) complexes.
  • Reagent Guide. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Organic Chemistry Data. (n.d.). Alkene to Alkane - Common Conditions.
  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes.
  • eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes.
  • OpenOChem Learn. (n.d.). Alkanes.
  • Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation.
  • ACS Publications. (n.d.). Carbon-13 Magnetic Resonance of Some Branched Alkanes.
  • Professor Dave Explains. (2025). Enantioselective Hydrogenation of Olefins: Introduction to Asymmetric Catalysis.
  • PubMed. (2024). Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework.
  • Google Patents. (n.d.). US7473811B2 - Process for the hydrogenation of olefins.
  • Google Patents. (n.d.). WO2024073667A1 - Process for the hydrogenation of olefins.
  • Chemguide. (n.d.). The Hydrogenation of Alkenes.
  • Medium. (2025). Hydrogenation of Olefins: The “Solved” Reaction Quietly Controlling a $130 Billion Hydrogen Economy.
  • ResearchGate. (n.d.). Tuning the catalytic CO hydrogenation to straight-and long-chain aldehydes/alcohols and olefins/paraffins.

Sources

Application Notes and Protocols for 2,3,3,5-Tetramethylhexane as a Nonpolar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Branched Alkane Solvent

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate reaction outcomes, efficiency, and safety. While conventional nonpolar solvents like hexane and toluene are ubiquitous, their inherent reactivity or toxicity can be limiting. This document introduces 2,3,3,5-tetramethylhexane, a highly branched C10 alkane, as a superior alternative for specific applications. Its unique molecular architecture imparts a desirable combination of high inertness, a broad liquid range, and a favorable safety profile, making it an excellent medium for sensitive chemical transformations.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties of this compound, alongside detailed protocols for its application in organometallic and free-radical reactions. The causality behind experimental choices is elucidated to empower users to adapt and optimize these methods for their specific synthetic challenges.

Physicochemical Properties: A Comparative Overview

The utility of this compound as a solvent is best understood by comparing its physical properties to those of commonly used nonpolar solvents. The high degree of branching in its structure leads to a lower boiling point than its linear isomer, n-decane, and a significantly higher flashpoint than hexane, enhancing its safety profile.[1]

PropertyThis compoundn-HexaneTolueneDiethyl Ether
Molecular Formula C₁₀H₂₂C₆H₁₄C₇H₈C₄H₁₀O
Molecular Weight ( g/mol ) 142.2886.1892.1474.12
Boiling Point (°C) 154.5[1]6911134.6
Melting Point (°C) -12.59[1]-95-95-116.3
Density (g/mL at 20°C) 0.731[1]0.6550.8670.713
Flash Point (°C) 40[1]-224-45
Polarity Non-polarNon-polarNon-polarRelatively Non-polar
Chemical Inertness HighModerateModerateLow (can form peroxides)

Core Advantages of this compound as a Solvent

The highly branched structure of this compound is the primary determinant of its advantageous properties as a solvent:

  • Chemical Inertness: As a saturated hydrocarbon with sterically hindered C-H bonds, it is exceptionally unreactive. This makes it an ideal solvent for reactions involving highly reactive species such as organometallic reagents and free radicals, where solvent participation is undesirable.

  • Broad Liquid Range: With a melting point of -12.59 °C and a boiling point of 154.5 °C, it can be used for a wide variety of reaction temperatures, from sub-ambient conditions to elevated temperatures.[1]

  • Enhanced Safety: Its flash point of 40 °C is significantly higher than that of more volatile alkanes like hexane, reducing the risk of fire.[1]

  • Predictable Solvation: Being a pure, non-polar hydrocarbon, its solvation properties are governed by weak van der Waals forces, leading to predictable solubility for non-polar and weakly polar compounds.

Application in Organometallic Chemistry: Grignard Reagent Formation

Rationale: Grignard reagents are potent nucleophiles and strong bases, making them highly reactive towards common ethereal solvents like diethyl ether and tetrahydrofuran (THF) through cleavage. While ethers are necessary for the stabilization of the Grignard reagent, using an inert co-solvent like this compound can be advantageous, particularly in larger-scale reactions where temperature control is critical. The high boiling point of this compound allows for higher reaction temperatures if required for sluggish reactions, and its inertness prevents unwanted side reactions.

This protocol describes the formation of a Grignard reagent using a mixture of THF and this compound. The THF acts to solvate and stabilize the Grignard reagent, while the this compound serves as the bulk, inert solvent.

Protocol: Preparation of Phenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry it under a stream of nitrogen to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 eq).

  • Initiation: Add a single crystal of iodine to the flask.

  • Solvent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in a 1:4 mixture of anhydrous THF and anhydrous this compound.

  • Reaction Initiation: Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium turnings. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction. If the reaction does not start, gentle heating with a heat gun may be applied.

  • Controlled Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish solution of phenylmagnesium bromide is ready for use in subsequent reactions.

Grignard_Workflow cluster_setup Apparatus Setup cluster_reagents Reagent Charging cluster_reaction Reaction A Flame-dry glassware under N2 B Cool to RT under N2 A->B C Add Mg turnings B->C D Add I2 crystal C->D E Prepare Bromobenzene in THF/2,3,3,5-tetramethylhexane F Initiate with small aliquot E->F G Dropwise addition F->G H Stir to completion G->H I I H->I Grignard Reagent Ready

Caption: Workflow for Grignard Reagent Formation.

Application in Free-Radical Chemistry: Polymerization

Rationale: In free-radical polymerization, chain transfer to the solvent is a common side reaction that can limit the molecular weight of the resulting polymer. Solvents with easily abstractable hydrogen atoms (e.g., toluene) are particularly problematic. The highly branched structure of this compound, with its sterically hindered tertiary and quaternary carbons, makes it a poor chain-transfer agent. Its chemical inertness also prevents it from reacting with the radical initiator or the propagating polymer chain.

This protocol outlines the bulk polymerization of styrene where this compound acts as an inert solvent to control viscosity and minimize chain transfer.

Protocol: Bulk Polymerization of Styrene

Materials:

  • Styrene (inhibitor removed)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • This compound (deoxygenated)

  • Reaction vessel with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Solvent and Monomer Preparation: Place the desired amount of deoxygenated this compound in the reaction vessel. Add the purified styrene monomer to the solvent.

  • Deoxygenation: Bubble nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: Add the free-radical initiator (AIBN) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere with continuous stirring.

  • Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the solution.

  • Termination and Isolation: After the desired reaction time, cool the mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.

Polymerization_Workflow A Prepare Styrene/2,3,3,5-tetramethylhexane solution B Deoxygenate with N2 A->B C Add AIBN initiator B->C D Heat to 60-80 °C under N2 C->D E Monitor viscosity D->E F Cool to RT E->F G Precipitate in Methanol F->G H Filter and Dry Polymer G->H

Caption: Workflow for Free-Radical Polymerization.

Safety and Handling

While this compound has a more favorable safety profile than many common nonpolar solvents, it is still a flammable hydrocarbon. Appropriate safety precautions should always be taken.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools.[2]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[2]

Note: The safety information provided is based on data for the isomeric 2,2,5,5-tetramethylhexane and should be considered as a guideline. A specific Safety Data Sheet (SDS) for this compound should be consulted before use.

Conclusion

This compound represents a valuable addition to the toolbox of solvents for organic synthesis. Its high degree of branching imparts a unique combination of chemical inertness, a wide liquid temperature range, and improved safety characteristics compared to traditional nonpolar solvents. The protocols provided herein for Grignard reagent formation and free-radical polymerization serve as a starting point for exploring the utility of this solvent in reactions where solvent participation is a critical concern. As the demand for safer and more robust chemical processes grows, the adoption of highly branched alkanes like this compound is poised to become increasingly prevalent in both academic and industrial research.

References

  • LookChem. This compound. [Link]

Sources

Application Notes and Protocols: Understanding the Elution Behavior of 2,3,3,5-Tetramethylhexane Using Kovats Retention Indices on Various GC Columns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Kovats Retention Indices in Compound Identification

In the fields of chemical analysis, particularly within pharmaceutical research and drug development, the unambiguous identification of compounds is a cornerstone of scientific rigor. Gas chromatography (GC) is a powerful separation technique, but retention time alone is often an insufficient identifier due to its dependence on instrumental parameters. The Kovats retention index (I) provides a standardized, dimensionless value that normalizes retention times relative to a series of n-alkanes, thereby creating a more robust and transferable metric for compound identification across different GC systems and laboratories.[1][2] This application note provides a detailed guide to understanding and utilizing the Kovats retention index for the analysis of 2,3,3,5-tetramethylhexane, a branched C10 alkane, on various gas chromatography columns. We will explore the theoretical underpinnings of retention on different stationary phases, present available and analogous retention data, and provide a comprehensive protocol for the experimental determination of the Kovats retention index.

Theoretical Principles: The Role of Stationary Phase Polarity in Analyte Retention

The separation of analytes in gas chromatography is governed by the differential partitioning of compounds between the mobile phase (an inert carrier gas) and the stationary phase coated on the column walls. The polarity of the stationary phase is a critical parameter that dictates the retention behavior of analytes based on their intermolecular interactions.

Non-Polar Stationary Phases: These phases, such as squalane or polydimethylsiloxane (e.g., DB-1, OV-101), primarily interact with analytes through van der Waals or dispersive forces. For non-polar analytes like alkanes, the elution order is predominantly determined by their boiling points, with lower boiling point compounds eluting earlier.[3] The degree of branching in alkanes also influences their retention, with more compact, highly branched isomers generally having lower boiling points and thus shorter retention times compared to their linear or less branched counterparts.

Polar Stationary Phases: In contrast, polar stationary phases, such as those containing polyethylene glycol (e.g., DB-Wax), possess functional groups capable of dipole-dipole interactions, hydrogen bonding, and other specific interactions.[4] While alkanes are non-polar and interact weakly with polar stationary phases, any slight polarizability of the molecule can influence its retention. Generally, non-polar compounds will have significantly shorter retention times on polar columns compared to polar compounds of similar volatility. The retention of n-alkanes on polar phases is weaker compared to non-polar phases, which can lead to a significant shift in the Kovats retention indices of other compounds.[4]

Semi-Polar Stationary Phases: These phases, often containing a mix of functional groups (e.g., 5% phenyl-methylpolysiloxane like DB-5), offer intermediate polarity and can provide unique selectivity for a range of compounds. They combine the dispersive interactions of a non-polar phase with the potential for π-π interactions from the phenyl groups.

Kovats Retention Index Data for this compound and Analogous C10 Alkanes

Direct experimental Kovats retention index data for this compound is limited, particularly on polar and semi-polar columns. The following table presents the available data for the target analyte on a non-polar column, supplemented with data for other C10 branched alkanes to illustrate the expected retention behavior on columns of varying polarity.

CompoundStationary PhaseColumn TypeTemperature (°C)Kovats Retention Index (I)Reference
This compound SqualaneCapillary100913NIST WebBook
Illustrative Branched C10 Alkanes
2,2,3,3-TetramethylhexaneSqualaneCapillary100962NIST WebBook
2,2,3,4-TetramethylhexaneSqualaneCapillary100948NIST WebBook
2,2,4,4-TetramethylhexaneSqualaneCapillary100896NIST WebBook
2,2,5,5-TetramethylhexaneSqualaneCapillary100884NIST WebBook
2,3,4,5-TetramethylhexaneSqualaneCapillary100964NIST WebBook
Expected Trend on a Polar Phase (e.g., PEG/WAX)
Branched C10 AlkanesPolyethylene Glycol (WAX)CapillaryIsothermal/ProgrammedLower than on non-polar phasesGeneral Principle[4]

Note on Data: The retention index of non-polar branched alkanes on polar stationary phases is expected to be lower than on non-polar phases. This is because the n-alkane standards used for calculating the index are retained less on polar columns, effectively shifting the scale.[4] Due to the lack of specific experimental data for this compound on polar columns, a numerical value is not provided. The provided data for other tetramethylhexane isomers on a non-polar column illustrates the influence of branching on retention.

Experimental Protocol for the Determination of Kovats Retention Index

This protocol provides a step-by-step methodology for the accurate determination of the Kovats retention index of a volatile compound, such as this compound.

1. Materials and Reagents:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC columns of interest (e.g., non-polar, semi-polar, and polar).

  • This compound standard.

  • n-alkane standard mixture (e.g., C8-C12 or a range that brackets the analyte's retention time).

  • High-purity carrier gas (Helium or Hydrogen).

  • Volatile solvent (e.g., hexane or pentane).

2. Preparation of Solutions:

  • Analyte Solution: Prepare a dilute solution of this compound in the chosen solvent.

  • n-Alkane Standard Solution: Prepare a mixture of the n-alkanes in the same solvent.

  • Co-injection Mixture (Optional but Recommended): Prepare a solution containing both the analyte and the n-alkane standards. This minimizes variability between injections.

3. Gas Chromatographic Conditions:

  • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

  • Detector Temperature: Set to a temperature higher than the final oven temperature to prevent condensation (e.g., 280 °C).

  • Carrier Gas Flow: Set to an appropriate flow rate for the column dimensions (e.g., 1-2 mL/min for a capillary column).

  • Oven Temperature Program:

    • Isothermal Analysis: Maintain a constant oven temperature throughout the run. This is suitable for compounds with a narrow boiling range.

    • Temperature Programmed Analysis: Start at an initial temperature, hold for a short period, and then ramp the temperature at a controlled rate to a final temperature. This is necessary for separating mixtures with a wide range of boiling points.

4. Chromatographic Analysis:

  • Equilibrate the GC system with the chosen column and analytical conditions.

  • Inject the n-alkane standard mixture and record the chromatogram to determine the retention times of the n-alkanes.

  • Inject the analyte solution under the identical GC conditions and record the chromatogram.

  • (Recommended) Inject the co-injection mixture to obtain the retention times of both the analyte and the n-alkanes in a single run.

5. Calculation of the Kovats Retention Index:

  • For Isothermal Analysis: The Kovats retention index (I) is calculated using the following logarithmic formula:[5] I = 100 * [n + (log(t'R(analyte)) - log(t'R(n))) / (log(t'R(N)) - log(t'R(n)))] Where:

    • t'R is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound like methane or air).

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

  • For Temperature Programmed Analysis: The Kovats retention index is calculated using the following linear interpolation formula:[5] I = 100 * [n + (tR(analyte) - tR(n)) / (tR(N) - tR(n))] Where:

    • tR is the absolute retention time.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the Kovats retention index.

Kovats_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_calc Calculation Prep_Analyte Prepare Analyte Solution Prep_CoInject Prepare Co-injection Mixture Prep_Analyte->Prep_CoInject Prep_Alkanes Prepare n-Alkane Standard Mix Prep_Alkanes->Prep_CoInject GC_Setup Set GC Conditions (Column, Temp, Flow) Prep_CoInject->GC_Setup Injection Inject Sample GC_Setup->Injection Data_Acq Acquire Chromatogram Injection->Data_Acq Get_RT Identify Retention Times (Analyte & Alkanes) Data_Acq->Get_RT Calc_RI Calculate Kovats Retention Index Get_RT->Calc_RI Final_RI Final Retention Index (I) Calc_RI->Final_RI

Caption: Workflow for the determination of the Kovats retention index.

Expert Insights and Troubleshooting

  • Causality of Column Choice: The selection of the GC column is the most critical decision in this protocol. For a non-polar, highly branched alkane like this compound, a non-polar stationary phase will provide good peak shape and retention based on its boiling point relative to other components. A polar column would be chosen if the goal is to separate it from polar contaminants, as the alkane would elute very early.

  • Self-Validating Protocol: The use of a co-injection of the analyte with the n-alkane standards is a key element of a self-validating system. Any minor fluctuations in carrier gas flow rate or oven temperature programming will affect both the analyte and the standards equally, thus preserving the accuracy of the calculated retention index.

  • Impact of Temperature: While the Kovats index is designed to be more stable than retention time, it can still exhibit some temperature dependence. For highly accurate and transferable data, it is crucial to report the temperature conditions (isothermal temperature or temperature program) at which the index was determined.

  • Peak Identification: In complex mixtures, it is essential to have a reliable method for identifying the peaks of the n-alkanes and the analyte. Mass spectrometry is a powerful tool for this purpose.

Conclusion

References

  • Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography? - LCGC International. URL: https://www.chromatographyonline.
  • Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase Bilal - ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b44317184ba4936214534f
  • Squalane | C30H62 | CID 8089 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Squalane
  • 1-Pentene - NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?
  • (PDF) Kovats' retention index system - ResearchGate. URL: https://www.researchgate.
  • Gas Chromatographic Retention Data - NIST WebBook. URL: https://webbook.nist.gov/chemistry/gc-ri/
  • Cluster and principal component analysis for Kováts' retention indices on apolar and polar stationary phases in gas chromatography - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18175171/
  • NIST 23 GC Method / Retention Index Library - NIST Mass Spectrometry Data Center. URL: https://www.nist.gov/programs-projects/nist-23-gc-method-retention-index-library
  • Unveiling the Power of Non-Polar GC Columns - Chrom Tech, Inc. URL: https://www.chromtech.com/unveiling-the-power-of-non-polar-gc-columns
  • Gas chromatographic retention indices of biologically and environmentally important organic compounds on capillary columns with low-polar stationary phases | Request PDF - ResearchGate. URL: https://www.researchgate.
  • Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components - TU Wien's reposiTUm. URL: https://repositum.tuwien.
  • Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography? - ResearchGate. URL: https://www.researchgate.
  • Gas Chromatography (GC) Column Selection Guide - Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • Squalane - NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C111013&Type=GC-RI
  • Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns - Lotus Consulting. URL: https://www.lotusconsulting.com/wp-content/uploads/Kovats-Indices-for-C2-C13-Hydrocarbons-and-Selected-Oxygenates-Halocarbons-with-100-Dimethylpolysiloxane-Columns.pdf
  • Bulletin 880 The Retention Index System in Gas Chromatography: McReynolds Constants. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/supelco/bulletin/t400880h.pdf
  • Retention index mixture for GC (R8769) - Bulletin - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/supelco/technical_bulletin/482/r8769.pdf
  • A retention index system for comprehensive two-dimensional gas chromatography using polyethylene glycols - ResearchGate. URL: https://www.researchgate.
  • GC column selection: polarity vs selectivity - Phenomenex. URL: https://phenomenex.blob.core.windows.net/documents/c428f237-6421-4f7f-8647-5115c57b85e0.pdf
  • The Kovats Retention Index: (6E,10E,14E,18E) - The Pherobase. URL: https://www.pherobase.
  • The Kovats Retention Index: 2,6,10,15,19,23-Hexamethyltetracosane (C30H62) - The Pherobase. URL: https://www.pherobase.

Sources

Application Notes and Protocols for the Study of 2,3,3,5-Tetramethylhexane in Fuel Combustion Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Fuel Development Professionals

Introduction: The Significance of Molecular Structure in Combustion

The combustion behavior of a fuel is profoundly dictated by the molecular structure of its components. Within the vast hydrocarbon matrix of conventional and alternative fuels, branched-chain alkanes play a critical role in determining key performance characteristics such as the octane number, which quantifies a fuel's resistance to auto-ignition (knocking).[1] Highly branched alkanes are generally more thermodynamically stable and exhibit higher octane ratings compared to their straight-chain isomers.[2][3]

2,3,3,5-tetramethylhexane (C₁₀H₂₂) is a highly branched C10 alkane, an isomer of decane.[4][5] While not as commonly cited as iso-octane (2,2,4-trimethylpentane), its structure represents a class of complex, multi-branched hydrocarbons found in gasoline and jet fuels.[6][7] Studying such molecules is essential for developing high-fidelity chemical kinetic models that can accurately predict the combustion of real-world, complex fuels. These predictive models are indispensable tools for designing more efficient and cleaner internal combustion engines and for formulating next-generation biofuels and synthetic fuels.

This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed experimental protocols for investigating the combustion chemistry of this compound. It outlines its application as a potential fuel surrogate component and details the methodologies for characterizing its fundamental combustion properties.

Section 1: Physicochemical Properties and Rationale for Study

The unique structural arrangement of this compound, featuring multiple methyl branches, directly influences its physical and chemical properties, making it an intriguing subject for combustion research. The presence of tertiary and quaternary carbon centers affects C-C and C-H bond dissociation energies, which in turn governs the initial decomposition pathways during pyrolysis and oxidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₀H₂₂[4]
Molecular Weight 142.28 g/mol [4]
CAS Number 52897-11-7[5]
Boiling Point Data available from SpringerMaterials[4]
Density Data available from SpringerMaterials[4]

Causality Behind Experimental Choices: The high degree of branching in this compound suggests a higher resistance to auto-ignition compared to less-branched decane isomers. This is because the initial H-atom abstraction reactions, which initiate the oxidation chain reactions, lead to the formation of relatively stable alkyl radicals. Subsequent reaction pathways are distinct from those of linear alkanes, influencing the formation of key intermediate species and the overall reactivity of the fuel-air mixture.[8][9] Therefore, studying this molecule provides crucial data points for refining the reaction rate rules for highly branched alkanes in comprehensive kinetic models.[10]

Section 2: Application as a Gasoline Surrogate Component

Real-world fuels are complex blends of hundreds to thousands of different hydrocarbon compounds.[11] To make the study of their combustion tractable, researchers employ surrogate fuels . These are well-defined mixtures of a small number of pure components, typically 2 to 6, designed to emulate the physical and chemical properties of the target real fuel (e.g., gasoline, diesel, jet fuel).[12][13]

While primary reference fuels (n-heptane and iso-octane) form the basis of many gasoline surrogates, more sophisticated formulations include components representing other hydrocarbon classes, such as aromatics (toluene) and olefins (diisobutylene).[11][14] this compound is a valuable candidate for inclusion in surrogate models to represent the highly-branched, higher-molecular-weight paraffinic content of some advanced fuels.

G cluster_0 Real Fuel (e.g., Gasoline) cluster_1 Surrogate Fuel Model cluster_2 Component Classes RealFuel Complex Mixture (100s of Hydrocarbons) Surrogate Simplified Mixture (4-6 Components) RealFuel->Surrogate is represented by n_alkane n-Heptane (n-Alkanes) Surrogate->n_alkane composed of iso_alkane iso-Octane (iso-Alkanes) Surrogate->iso_alkane composed of aromatic Toluene (Aromatics) Surrogate->aromatic composed of c10_branched This compound (Highly Branched Alkanes) Surrogate->c10_branched composed of

Caption: Conceptual model of a multi-component surrogate fuel.

Section 3: Experimental Protocols for Combustion Characterization

To fundamentally understand the combustion chemistry of this compound, a series of well-defined experiments are required. The following protocols describe standard, field-proven methodologies for acquiring high-quality data suitable for kinetic model validation.

Protocol 3.1: High-Temperature Ignition Delay Time (IDT) Measurement in a High-Pressure Shock Tube

Objective: To precisely measure the auto-ignition delay time of this compound/air mixtures over a range of temperatures (900–1600 K), pressures, and equivalence ratios relevant to engine operation.

Rationale: Shock tubes are the premier experimental apparatus for studying high-temperature gas-phase kinetics.[15] They generate near-instantaneous, homogeneous high-temperature and high-pressure conditions, effectively isolating chemical kinetics from complex transport phenomena. This allows for the unambiguous measurement of ignition delay time, a critical parameter for validating reaction mechanisms.[16][17]

Step-by-Step Methodology:

  • Mixture Preparation:

    • Prepare gaseous mixtures of this compound, O₂, and a diluent (e.g., Argon or N₂) manometrically in a stainless-steel mixing tank.

    • To ensure the fuel is in the vapor phase, the mixing tank and all gas lines should be heated to a temperature well above the fuel's dew point at its partial pressure.

    • Allow mixtures to homogenize for at least 12-24 hours before use.

  • Shock Tube Operation:

    • Evacuate the driven and driver sections of the shock tube to a high vacuum (<10⁻⁵ Torr).

    • Introduce the prepared fuel/air mixture into the driven section to a precisely measured initial pressure (P₁).

    • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm separating the sections ruptures.

  • Data Acquisition:

    • An array of pressure transducers along the driven section measures the incident shock wave velocity. This velocity, along with initial conditions (P₁, T₁), is used with standard 1D shock relations to calculate the temperature (T₅) and pressure (P₅) behind the reflected shock wave.

    • A pressure transducer at the endwall of the driven section records the pressure history behind the reflected shock.

    • An optical window at the endwall allows for the measurement of light emission from excited species (e.g., OH* at 307 nm) using a photodetector and filter.

  • IDT Determination:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of rapid pressure rise or sharp increase in light emission.[15]

Trustworthiness and Self-Validation:

  • The system is validated by running well-characterized standard mixtures (e.g., H₂/air or CH₄/air) and comparing results to established literature data.

  • The measured pressure trace at the endwall should show a near-constant pressure plateau before ignition, confirming that the experiment approximates constant volume conditions.

G cluster_workflow Shock Tube Experimental Workflow A 1. Prepare Fuel/Oxidizer Mixture B 2. Load Mixture into Driven Section A->B C 3. Pressurize Driver Section & Rupture Diaphragm B->C D 4. Incident Shock Wave Propagates C->D E 5. Shock Reflects, Creating High T & P D->E F 6. Auto-ignition Event Occurs E->F G 7. Acquire Pressure & Emission Data F->G H 8. Calculate IDT G->H G Exp Experimental Measurements (IDT, Species) Data Validation Data Exp->Data Compare Compare Simulation vs. Experiment Data->Compare Model Kinetic Model Simulation Model->Compare Refine Refine Rate Constants & Pathways Compare->Refine if discrepancy Suggest Identify Knowledge Gaps, Suggest New Experiments Compare->Suggest if good agreement Refine->Model update Suggest->Exp

Sources

Application Note: Synthesis of 2,3,3,5-Tetramethylhexane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,3,5-Tetramethylhexane is a highly branched alkane of interest in fundamental chemical research and as a potential component in specialized applications requiring compounds with specific physical properties. Its synthesis presents a notable challenge due to significant steric hindrance around its core structure. This application note provides a detailed protocol for the synthesis of this compound utilizing a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1] We will explore the reaction of tert-butylmagnesium chloride with 3,3-dimethyl-2-butanone (pinacolone), a pathway that directly assembles the target carbon skeleton. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice.

Reaction Overview and Mechanistic Considerations

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[2][3] In this specific synthesis, the nucleophilic tert-butyl group from tert-butylmagnesium chloride attacks the carbonyl carbon of pinacolone. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the tertiary alcohol, 2,3,3,5,5-pentamethyl-3-hexanol. This intermediate is then deoxygenated to afford the final product, this compound. A common deoxygenation strategy involves dehydration of the tertiary alcohol to an alkene, followed by catalytic hydrogenation.[4]

The primary challenge in this synthesis is the steric bulk of both the Grignard reagent and the ketone. Sterically hindered ketones and Grignard reagents can lead to side reactions such as reduction of the ketone or enolization.[2][5] In the reduction pathway, a beta-hydride from the Grignard reagent is transferred to the carbonyl carbon via a cyclic transition state.[5] Enolization occurs when the Grignard reagent acts as a base, abstracting an alpha-proton from the ketone.[2] To favor the desired nucleophilic addition, the reaction is typically conducted at low temperatures to minimize these side reactions.

Experimental Workflow

The synthesis of this compound can be visualized as a three-stage process: formation of the Grignard reagent, the Grignard reaction with the ketone, and the subsequent deoxygenation of the tertiary alcohol intermediate.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deoxygenation A tert-Butyl Chloride + Mg turnings in dry ether B tert-Butylmagnesium Chloride (Grignard Reagent) A->B C tert-Butylmagnesium Chloride E Addition at 0°C C->E D Pinacolone in dry ether D->E F Magnesium Alkoxide Intermediate E->F G Aqueous Acid Workup (e.g., NH4Cl) F->G H 2,3,3,5,5-Pentamethyl-3-hexanol G->H I 2,3,3,5,5-Pentamethyl-3-hexanol J Dehydration (e.g., H2SO4, heat) I->J K Alkene Intermediate(s) J->K L Catalytic Hydrogenation (e.g., Pd/C, H2) K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Magnesium TurningsMg24.3199.8%Sigma-Aldrich
tert-Butyl ChlorideC4H9Cl92.5799%Sigma-Aldrich
PinacoloneC6H12O100.1698%Sigma-Aldrich
Anhydrous Diethyl Ether(C2H5)2O74.12≥99.7%Sigma-Aldrich
IodineI2253.8199.8%Sigma-Aldrich
Saturated Ammonium ChlorideNH4Cl53.49ACS ReagentFisher Scientific
Anhydrous Sodium SulfateNa2SO4142.04ACS ReagentFisher Scientific
Sulfuric AcidH2SO498.08ConcentratedFisher Scientific
Palladium on CarbonPd/C-10%Sigma-Aldrich
Hydrogen GasH22.02High PurityAirgas

Protocol 1: Preparation of tert-Butylmagnesium Chloride

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly flame-dried or oven-dried at 120°C for several hours and allowed to cool under an inert atmosphere (nitrogen or argon).[6]

  • Reaction Setup: Assemble the glassware promptly after cooling. Equip the flask with a magnetic stir bar. Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine to the magnesium turnings to activate the surface.[7] Add a small portion of anhydrous diethyl ether, just enough to cover the magnesium.

  • Grignard Formation: Dissolve tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of the tert-butyl chloride solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.[8]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent and is used directly in the next step.[1]

Protocol 2: Grignard Reaction with Pinacolone

  • Reaction Setup: Cool the freshly prepared tert-butylmagnesium chloride solution to 0°C using an ice bath.

  • Substrate Addition: Dissolve pinacolone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the pinacolone solution dropwise to the stirred Grignard reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[4] This will precipitate magnesium salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.[1]

  • Washing: Combine the organic layers and wash sequentially with water and brine (saturated NaCl solution).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol, 2,3,3,5,5-pentamethyl-3-hexanol.[1]

Protocol 3: Deoxygenation to this compound

  • Dehydration: Place the crude tertiary alcohol in a round-bottom flask with a catalytic amount of concentrated sulfuric acid. Heat the mixture to induce dehydration to the corresponding alkene. The product can be distilled directly from the reaction mixture.

  • Purification of Alkene: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and distill to obtain the purified alkene intermediate.

  • Hydrogenation: Dissolve the alkene in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[4]

  • Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (cessation of hydrogen uptake).

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield this compound.

Reaction Pathway Diagram

G tert_butyl_chloride tert-Butyl Chloride grignard tert-Butylmagnesium Chloride tert_butyl_chloride->grignard in dry ether mg + Mg intermediate Magnesium Alkoxide Intermediate grignard->intermediate pinacolone Pinacolone plus + plus->intermediate alcohol 2,3,3,5,5-Pentamethyl-3-hexanol intermediate->alcohol Workup h3o H3O+ alkene Alkene alcohol->alkene Dehydration dehydration - H2O final_product This compound alkene->final_product Hydrogenation hydrogenation H2, Pd/C

Caption: Reaction pathway for the synthesis of this compound.

Expected Results and Characterization

PropertyExpected Value
This compound
Molecular FormulaC10H22[9][10][11]
Molecular Weight142.28 g/mol [9][10][11]
Boiling Point154.5°C at 760 mmHg[9]
Density0.731 g/cm³[9]
Refractive Index1.4173[9]
Characterization Data
¹H NMRComplex aliphatic signals expected in the 0.8-1.8 ppm range.
¹³C NMRDistinct signals for the different methyl and methylene carbons.
Mass Spectrometry (EI)Molecular ion peak (M+) at m/z = 142, with characteristic fragmentation patterns for branched alkanes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Grignard reaction fails to initiate. 1. Presence of moisture in glassware or solvents.[6] 2. Magnesium surface is oxidized.1. Ensure all glassware is rigorously dried and use anhydrous solvents.[6] 2. Add a crystal of iodine or a small amount of 1,2-dibromoethane to activate the magnesium.[7] Crush the magnesium turnings under an inert atmosphere.
Low yield of tertiary alcohol. 1. Steric hindrance leading to reduction or enolization.[2][5] 2. Incomplete reaction.1. Maintain a low reaction temperature (0°C or below) during the addition of the ketone. 2. Increase the reaction time and ensure efficient stirring.
Formation of a significant amount of biphenyl-type byproduct. Wurtz-type coupling of the Grignard reagent.[12]Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[6]
Incomplete dehydration of the alcohol. Insufficient acid catalyst or inadequate heating.Increase the amount of acid catalyst or the reaction temperature and time.
Difficult purification of the final product. Similar boiling points of isomers or byproducts.Use a high-efficiency fractional distillation column.

Conclusion

The synthesis of this compound via the Grignard reaction of tert-butylmagnesium chloride and pinacolone is a viable, albeit challenging, route due to significant steric hindrance. Careful control of reaction conditions, particularly temperature, and rigorous adherence to anhydrous techniques are paramount for success. The subsequent deoxygenation provides a reliable method to obtain the final highly branched alkane. This application note serves as a comprehensive guide for researchers undertaking this synthesis, providing the necessary protocols and troubleshooting strategies to achieve the desired product.

References

  • Benchchem. A Technical Guide to the Synthesis of Highly Branched Alkanes.
  • Benchchem. Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • Organic Chemistry Portal. Grignard Reaction.
  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
  • Benchchem. Technical Support Center: Synthesis of High-Molecular-Weight Branched Alkanes.
  • WordPress.com. Reactions of Grignard reagents.
  • Chemistry Stack Exchange.
  • LookChem. This compound.
  • NIST. Hexane, 2,3,3,5-tetramethyl-.
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
  • PubChem. This compound.
  • Benchchem. Technical Support Center: Synthesis of 2,2,4,5-Tetramethylhexane.

Sources

experimental procedure for measuring the octane number of branched alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Measuring the Anti-Knock Quality of Branched Alkanes: A Detailed Guide to Determining Research and Motor Octane Numbers

Abstract

The octane number is a critical measure of a gasoline's performance, quantifying its ability to resist autoignition, or "knock," in a spark-ignition engine. This property is intrinsically linked to the molecular structure of the fuel's hydrocarbon components. Branched-chain alkanes, in particular, exhibit significantly higher resistance to knocking than their straight-chain isomers, making them highly desirable components in fuel blending. This guide provides a comprehensive overview of the principles and detailed experimental procedures for determining the Research Octane Number (RON) and Motor Octane Number (MON) of branched alkanes, in accordance with ASTM D2699 and ASTM D2700 standards, respectively. We will delve into the causality behind experimental choices, provide step-by-step protocols for the use of the Cooperative Fuel Research (CFR) engine, and explain the significance of the data generated.

The Principle of Octane Rating and Molecular Structure

An octane rating is a standard measure of a fuel's ability to withstand compression in an engine without detonating.[1][2] In a properly functioning spark-ignition engine, the air-fuel mixture is ignited by a spark plug and burns smoothly outwards in a controlled flame front. However, under high temperature and pressure, the unburned portion of the mixture (the "end gas") can spontaneously ignite, creating a violent explosion. This phenomenon, known as knocking or detonation, generates a characteristic metallic "pinging" sound and can cause severe engine damage.[3]

The anti-knock quality of a fuel is fundamentally determined by the chemical structure of its constituent molecules. Branched alkanes are more resistant to autoignition than their corresponding linear isomers.[4][5] This is because the combustion process proceeds via a free-radical chain reaction. Branched alkanes can form more stable tertiary radicals, which slows down the rate of the explosive reaction, whereas the primary and secondary radicals formed from linear alkanes are more reactive and prone to rapid, uncontrolled combustion.[4][5][6]

The octane scale itself is defined by two primary reference fuels (PRFs):[1][2][7]

  • Iso-octane (2,2,4-trimethylpentane): A highly branched alkane with excellent anti-knock properties, assigned an octane number of 100.

  • n-heptane: A straight-chain alkane that knocks readily, assigned an octane number of 0.

The octane number of a test fuel is the percentage by volume of iso-octane in a PRF blend that exhibits the same knocking behavior as the test fuel under standardized conditions.[1]

The Cooperative Fuel Research (CFR) Engine: The Standard for Measurement

The determination of RON and MON is performed using a specialized, standardized single-cylinder engine known as the Cooperative Fuel Research (CFR) engine.[8][9] Developed in 1928, its robust design has remained the global standard for fuel quality testing.[9] The most critical feature of the CFR engine is its variable compression ratio , which can be adjusted while the engine is running to induce a specific level of knock intensity for a given fuel.[10][11]

Standardized Test Methods: RON vs. MON

Two primary methods are used to evaluate a fuel's anti-knock performance, each simulating different driving conditions. The Research Octane Number (RON) and Motor Octane Number (MON) are determined using the same CFR engine but under different operating parameters.[12][13]

  • Research Octane Number (RON, ASTM D2699): This test simulates mild, low-speed driving conditions, such as city driving with frequent acceleration.[12][14][15] It is the most commonly cited octane rating for consumer gasoline worldwide.[16]

  • Motor Octane Number (MON, ASTM D2700): This test uses more severe conditions—a higher engine speed and a preheated fuel-air mixture—to simulate high-speed, high-load driving, such as highway or uphill driving.[16][17][18] MON values are typically lower than RON values for the same fuel.

The difference between these two values (RON - MON) is known as the fuel's Sensitivity . A fuel's overall performance is often represented by the Anti-Knock Index (AKI) , which is the average of the two and is posted on retail pumps in the United States and Canada: AKI = (RON + MON) / 2 .[12][16][17]

Table 1: Comparison of RON and MON Standard Operating Conditions
ParameterResearch Octane Number (RON)Motor Octane Number (MON)
ASTM Standard D2699[8][14]D2700[17][18]
Engine Speed 600 rpm[8]900 rpm[16]
Intake Air Temp. Varies with barometric pressure38 °C (100 °F)
Mixture Temp. Not controlled149 °C (300 °F)[16]
Spark Timing Fixed at 13° before top dead centerVaries with compression ratio
Simulated Condition Mild, low-speed, city driving[15]Severe, high-speed, highway driving[19]
Experimental Protocol: Measuring Octane Number with the CFR Engine

The following protocol outlines the "bracketing procedure," a precise method for determining the octane number of a sample, such as a specific branched alkane.

4.1. Apparatus and Materials
  • CFR F1/F2 Engine: A properly maintained and calibrated unit.[9]

  • Knock Detection System: A piezoelectric pressure sensor mounted on the cylinder and a digital knockmeter to quantify knock intensity.

  • Primary Reference Fuels (PRF):

    • Iso-octane (2,2,4-trimethylpentane), ASTM Reference Fuel Grade (ON = 100).[7][20]

    • n-heptane, ASTM Reference Fuel Grade (ON = 0).[7][20]

  • Toluene Standardization Fuels (TSF): Certified blends of toluene, iso-octane, and n-heptane used for engine calibration.[20][21]

  • Sample Fuel: The branched alkane to be tested.

  • Fuel Handling System: Calibrated burettes or an automated blending system for preparing precise PRF blends.[21]

4.2. Workflow Diagram

G cluster_prep Preparation & Calibration cluster_test Sample Testing (Bracketing) cluster_calc Calculation & Reporting A 1. Engine Warm-up (1 hour at typical knock) B 2. Set Operating Conditions (RON or MON parameters) A->B C 3. Engine Standardization (Rate TSF blend) B->C D 4. Verify Fitness-for-Use (TSF rating within tolerance?) C->D D->C Not Ready (Re-calibrate) E 5. Introduce Sample Fuel D->E Engine Ready F 6. Adjust Compression Ratio (CR) for Standard Knock Intensity (KI) E->F G 7. Prepare Bracketing PRFs (e.g., PRF_low & PRF_high) F->G H 8. Measure KI of PRFs at Sample's CR G->H I 9. Verify Bracketing (KI_low > KI_sample > KI_high?) H->I I->G Invalid (Re-select PRFs) J 10. Calculate Octane Number (Linear Interpolation) I->J Data Valid K 11. Report Result (RON or MON) J->K

Caption: General workflow for octane number determination.

4.3. Step-by-Step Methodology

Part A: Engine Preparation and Standardization

  • Engine Warm-up: Start the CFR engine using a warm-up fuel. Allow it to run for approximately one hour to ensure all temperatures and critical variables are stable and at equilibrium as prescribed by the relevant ASTM standard (D2699 for RON, D2700 for MON).[22][23]

  • Set Operating Conditions: Adjust the engine parameters (engine speed, temperatures, spark timing) to the precise specifications for either the RON or MON test as detailed in Table 1.

  • Engine Standardization: Before testing any sample, the engine's condition must be verified. This is a critical step for data trustworthiness.

    • Select a Toluene Standardization Fuel (TSF) blend with an octane number close to that of the expected sample.[22]

    • Run the TSF blend and determine its octane rating using the bracketing procedure described below.

    • The measured rating for the TSF blend must fall within the specified tolerance of its certified value. If it does not, the engine is not "fit-for-use," and maintenance or recalibration is required before proceeding.[22]

Part B: Sample Bracketing Procedure

  • Determine Approximate Octane Number: Introduce the sample fuel (the branched alkane) into the engine. Adjust the fuel-air ratio to maximize knock intensity. Then, vary the engine's compression ratio until a standard knock intensity (typically a reading of 50 on the knockmeter) is achieved.[23][24] The compression ratio reading can be used with standard tables provided in the ASTM methods to find the approximate octane number.

  • Select Bracketing Reference Fuels: Based on the approximate octane number, prepare two Primary Reference Fuel (PRF) blends.

    • One blend should have a slightly higher octane number (HPRF) than the sample.

    • The second blend should have a slightly lower octane number (LPRF) than the sample.

    • The octane numbers of the two PRF blends should not differ by more than two.[25]

  • Measure Knock Intensities: This is the core of the bracketing method.

    • Do not change the compression ratio from the setting determined in step 4.

    • First, run the LPRF blend and record its knockmeter reading.

    • Second, run the sample fuel again and confirm its knockmeter reading.

    • Third, run the HPRF blend and record its knockmeter reading.

    • Causality Check: For the bracket to be valid, the sample's knock intensity must fall between the readings of the two reference fuels (Knock_LPRF > Knock_Sample > Knock_HPRF). If it does not, new PRF blends must be prepared and the measurements repeated.

Part C: Calculation and Reporting

  • Interpolate the Octane Number: The octane number (ON) of the sample is calculated using linear interpolation based on the knockmeter (KI) readings.

    ON_sample = ON_LPRF + [ (KI_LPRF - KI_sample) / (KI_LPRF - KI_HPRF) ] * (ON_HPRF - ON_LPRF)

  • Report the Result: Report the final value as either Research Octane Number or Motor Octane Number, specifying the ASTM method used.[12] Results are typically reported to one decimal place.

The Effect of Branching on Octane Number

The superior anti-knock characteristics of branched alkanes are a direct result of their molecular stability. This relationship is fundamental to petroleum refining and the production of high-performance fuels.

G cluster_structure Alkane Structure cluster_radicals Radical Intermediates cluster_combustion Combustion Characteristics cluster_result Resulting Anti-Knock Quality A Linear Alkane (e.g., n-heptane) C Primary / Secondary Radicals A->C Forms B Branched Alkane (e.g., iso-octane) D Tertiary Radicals B->D Forms E Less Stable (High Reactivity) C->E F More Stable (Lower Reactivity) D->F G Rapid, Uncontrolled Chain Reaction E->G H Slower, Controlled Reaction Rate F->H I Low Octane Number (Prone to Knock) G->I J High Octane Number (Resists Knock) H->J

Caption: Relationship between alkane branching and octane number.

Table 2: Example Octane Numbers of C8 Alkanes
AlkaneStructureResearch Octane Number (RON)
n-OctaneLinear-19
2-MethylheptaneBranched23
2,5-DimethylhexaneBranched55
2,2,4-Trimethylpentane (Iso-octane)Highly Branched100

As shown in the table, increasing the degree of branching in an alkane with the same number of carbon atoms dramatically increases its octane number, highlighting its importance as a component for high-performance fuels.

References
  • ASTM D2699 Method for Octane Number. (n.d.). Ayalytical.
  • ASTM D2700. (n.d.). eralytics.
  • A Fundamentally Based Correlation Between Alkane Structure and Octane Number. (1986). Combustion Science and Technology, 55(4-6).
  • ASTM D2699. (n.d.). eralytics.
  • Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? (2018). Chemistry Stack Exchange.
  • ASTM D2699 RON Test Method. (n.d.). SINPAR.
  • ASTM D2700 MON Test Method. (n.d.). SINPAR.
  • Octane Number Determination Methods. (n.d.). SINPAR.
  • Knock Detection in Combustion Engine Time Series Using a Theory-Guided 1D Convolutional Neural Network Approach. (2022). arXiv.
  • Detection of internal combustion engine knock using time-frequency distributions. (1993). IEEE Xplore.
  • Why do branched alkanes have a higher octane number compared to normal alkanes? (2018). Quora.
  • Review on Methodologies Used for Knocking Detection and Intensity Evaluation in Internal Combustion Engines. (n.d.). IJRASET.
  • ASTM D2700 MON Octane Engine Calibration/Standardization. (n.d.). SINPAR.
  • ASTM D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. (n.d.). MaTestLab.
  • Apparatus and method for knock detection in internal combustion engines. (1999). Google Patents.
  • Engine knocking. (n.d.). Wikipedia.
  • Octane rating. (n.d.). Wikipedia.
  • D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. (2023). ASTM International.
  • CFR Engines Inc., USA – official distributor. (n.d.). SocTrade.
  • Cooperative Fuel Research engine (CFR engine). (n.d.). Kubota Engine Discovery.
  • D2700 Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. (2023). ASTM International.
  • Octane Cetane Reference Fuel Blending by Volume or Weight. (n.d.). SINPAR.
  • Combustion characteristics of various fuels during research octane number testing on an instrumented CFR F1/F2 engine. (n.d.). Argonne National Laboratory.
  • Octane number. (2025). Britannica.
  • Decrease of ON with the size of n-alkanes. (n.d.). ResearchGate.
  • Octane Measurement Methods. (n.d.). BONZI Sports Inc.
  • Gasoline explained - octane in depth. (n.d.). U.S. Energy Information Administration (EIA).
  • Octane Rating of Natural Gas-Gasoline Mixtures on CFR Engine. (2014). SAE International.
  • Combustion characteristics of various fuels during research octane number testing on an instrumented CFR F1/F2 engine. (2014). ResearchGate.
  • ASTM D2700 (Octane Number – Motor). (2024). SPL.
  • ASTM Reference Fuels for Octane Knock Test Engine. (n.d.). SINPAR.
  • RON ASTM D2699 & MON ASTM D2700. (2022). YouTube.
  • Octane Reference Fuels. (n.d.). Potentia Engineering.
  • What is the procedure to evaluate the octane number? (2019). Quora.

Sources

Application Notes & Protocols: The Role of 2,3,3,5-Tetramethylhexane in Advancing Reaction Kinetics Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Models

In the intricate world of chemical kinetics, particularly in combustion and atmospheric chemistry, the choice of model compounds is paramount. While simple linear alkanes provide a foundational understanding, they fail to capture the complex reaction pathways inherent in real-world fuel systems. Highly branched alkanes are critical components of modern fuels, significantly influencing combustion efficiency and emission profiles.[1][2] 2,3,3,5-tetramethylhexane (a C10 isomer) emerges as a crucial model compound for researchers and drug development professionals. Its unique structural features—a combination of tertiary and quaternary carbon centers—provide a platform to investigate complex bond dissociation, radical isomerization, and oxidation pathways that are otherwise inaccessible with simpler molecules.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physical properties of a target molecule is the bedrock of any kinetic study. These properties dictate the conditions for handling, vaporization, and mixing in experimental apparatuses.

PropertyValueSource
Molecular Formula C₁₀H₂₂[5]
Molecular Weight 142.28 g/mol [5]
IUPAC Name This compound[5]
CAS Number 52897-11-7[5][6]
Boiling Point 154.5 °C at 760 mmHg[7]
Melting Point -12.59 °C[7]
Density 0.731 g/cm³[7]
Flash Point 40 °C[7]
Vapor Pressure 4.07 mmHg at 25 °C[7]

Core Applications in Reaction Kinetics

The utility of this compound is centered on its role as a structural surrogate for iso-alkanes found in gasoline and diesel. Branched alkanes are known to burn more slowly and steadily than their straight-chain counterparts, a property that is critical for preventing engine "knocking".[8] Studying this compound allows for:

  • Elucidation of Low-Temperature Oxidation Mechanisms: The complex interplay of alkylperoxy (ROO•) and hydroperoxyalkyl (QOOH•) radical pathways governs autoignition phenomena.[9][10] The specific branching of this compound provides a unique landscape to study these critical, yet elusive, reaction intermediates.

  • Development of Reaction Rate Rules: Experimental data from isomers like this compound are essential for developing and validating consistent reaction rate rules that can be applied to a wide range of larger alkanes.[3][4] This allows for the construction of predictive kinetic models for complex fuel mixtures without needing to study every single component experimentally.

  • High-Temperature Pyrolysis Studies: Understanding the thermal decomposition (pyrolysis) of fuel components is critical for modeling soot formation and other pollutant pathways. The C-C bonds in this compound have varying bond dissociation energies due to the branching, making it an excellent candidate to study the initial bond-breaking events that trigger pyrolysis.

Experimental Workflow: A Self-Validating System

The following diagram and protocol outline a comprehensive workflow for studying the reaction kinetics of this compound. The process is designed as a closed loop, where experimental results inform and validate computational models, ensuring a high degree of trustworthiness.

G cluster_exp Experimental Phase P Protocol Design (Temp, Pressure, Conc.) R Reagent Preparation (Fuel + Oxidizer + Diluent) P->R E Execution in Reactor (e.g., Shock Tube, JSR) R->E D Data Acquisition (Spectroscopy, MS) E->D A Data Processing (Species Concentration Profiles) D->A Raw Data M Kinetic Model Simulation (e.g., Chemkin) A->M V Validation (Compare Experiment vs. Model) M->V I Interpretation (Identify Key Pathways) V->I Ref Model Refinement (Update Rate Constants) V->Ref Discrepancies Noted Pub Publication & Reporting I->Pub Ref->M Updated Mechanism

Caption: General workflow for a kinetic study, emphasizing the feedback loop between experiment and model validation.

Protocol 1: High-Temperature Pyrolysis in a Shock Tube

This protocol describes the study of the thermal decomposition of this compound in the absence of an oxidant.

Objective: To determine the unimolecular decomposition rate of this compound and identify major pyrolysis products at high temperatures (1100–1700 K).[11]

1. Reagent Preparation:

  • Causality: The precision of the initial gas mixture directly impacts the accuracy of the kinetic measurements. An inert diluent is crucial for thermal management and to isolate the fuel decomposition kinetics.
  • Procedure:
  • Obtain high-purity (>99%) this compound.
  • Prepare a dilute mixture of ~200-500 ppm of this compound in an inert bath gas, typically Argon (Ar).
  • The mixture is prepared in a high-pressure mixing vessel equipped with calibrated pressure gauges. The final composition is determined by the partial pressures of each component.
  • Allow the mixture to homogenize for at least 24 hours before use.

2. Experimental Execution:

  • Apparatus: A single-pulse shock tube coupled with a time-of-flight mass spectrometer (TOF-MS) or laser absorption spectroscopy setup.
  • Procedure:
  • Evacuate the shock tube to a high vacuum (<10⁻⁵ Torr) to remove impurities.
  • Introduce the prepared gas mixture into the driven section of the shock tube to a predetermined pressure.
  • Rupture the diaphragm separating the high-pressure driver gas (e.g., Helium) from the driven section. This generates a shock wave that travels through the test gas, rapidly heating and compressing it to the desired reaction temperature and pressure.
  • The reaction is quenched by a reflected rarefaction wave after a residence time of ~1-2 milliseconds.
  • Immediately following the reaction, the gas mixture is sampled by the TOF-MS to identify and quantify the pyrolysis products.

3. Data Analysis and Validation:

  • Data Processing: Convert raw MS signals into mole fractions of reactants and products. Plot the concentration of this compound and key products as a function of temperature.
  • Trustworthiness: Compare the experimental species profiles against simulations using a detailed chemical kinetic mechanism (e.g., from Lawrence Livermore National Laboratory).[4] Discrepancies between the model and experiment guide the refinement of the reaction mechanism, particularly the bond fission rate constants.

Protocol 2: Low-Temperature Oxidation in a Jet-Stirred Reactor (JSR)

This protocol is designed to study the complex autoignition chemistry of this compound.

Objective: To identify key intermediates, such as hydroperoxides and ketohydroperoxides, formed during the low-temperature (500-1000 K) oxidation of this compound.[10]

1. Reagent Preparation:

  • Procedure:
  • Prepare a gaseous mixture of this compound, an oxidizer (typically O₂ or air), and a large excess of an inert diluent (Argon or N₂).
  • The fuel is typically introduced by flowing the diluent gas through a temperature-controlled bubbler containing liquid this compound to ensure a constant vapor pressure.
  • Control the flow rates of the fuel/diluent mixture and the oxidizer using calibrated mass flow controllers to achieve the desired equivalence ratio (φ).

2. Experimental Execution:

  • Apparatus: A heated, spherical quartz jet-stirred reactor. This type of reactor is designed to maintain homogenous temperature and species concentrations.[10] The reactor is coupled to a molecular-beam mass spectrometer (MBMS) with tunable synchrotron vacuum ultraviolet (SVUV) photoionization for isomer-resolved species detection.
  • Procedure:
  • Heat the JSR to the target reaction temperature.
  • Introduce the premixed reactants into the reactor through nozzles that create strong turbulence, ensuring rapid mixing.
  • Maintain a constant pressure (typically near atmospheric) and residence time within the reactor.
  • Continuously sample the reacting gas mixture through a small orifice into the high-vacuum chamber of the MBMS.
  • Scan the photoionization energy to distinguish between different isomers and identify key reactive intermediates like alkylhydroperoxides (ROOH).[10]

3. Data Analysis and Validation:

  • Data Processing: Analyze the mass spectra at different photoionization energies to identify and quantify the mole fractions of stable products and, crucially, reactive intermediates.
  • Trustworthiness: The experimental observation of specific intermediates, such as ketohydroperoxides, provides direct evidence for key low-temperature oxidation pathways.[10] These results are invaluable for validating and refining the thermochemistry and reaction rate coefficients for the ROO• and QOOH• radical chemistry in kinetic models.

Illustrating Key Reaction Pathways

The initial steps in the pyrolysis of an alkane like this compound involve bond fission to form radicals. The subsequent reactions of these radicals define the product distribution.

G cluster_legend Legend RH This compound (RH) R_prime Alkyl Radical (R•) RH->R_prime C-H Fission R_smaller Smaller Radicals RH->R_smaller C-C Fission (Initiation) H H• R_prime->H P Stable Products (e.g., Alkenes) R_prime->P β-Scission key1 Parent Fuel key2 Radical Species key3 Stable Product c1 c2 c3

Caption: A simplified schematic of the initial steps in alkane pyrolysis, showing initiation and propagation via β-scission.

Conclusion

This compound is more than just another alkane; it is a powerful tool for probing the fundamental aspects of complex reaction kinetics. Its highly branched structure serves as an ideal proxy for real-world fuel components, allowing researchers to dissect intricate reaction networks. By combining rigorous experimental protocols, such as those outlined here for shock tubes and jet-stirred reactors, with state-of-the-art kinetic modeling, the scientific community can build a robust and predictive understanding of chemical reactions. This synergistic approach, rooted in the principles of self-validation, is essential for designing next-generation engines, improving fuel efficiency, and mitigating the environmental impact of combustion processes.

References

  • This compound.LookChem. [Link]
  • A Comprehensive Detailed Chemical Kinetic Reaction Mechanism for Combustion of n-Alkane Hydrocarbons from n-Octane to n-Hexadecane.
  • This compound.
  • Why are branched alkanes used as fuels instead of straight chain alkanes?Chemistry Stack Exchange. [Link]
  • Alkanes.Science Skool. [Link]
  • Combustion of Alkanes.A-Level Chemistry Revision Notes. [Link]
  • An experimental and kinetic modeling study of the oxidation of hexane isomers: Developing consistent reaction rate rules for alkanes.University of Galway Research Repository. [Link]
  • Kinetics of Hydrocarbon Oxidation.
  • Experimental confirmation of the low-temperature oxidation scheme of alkanes.
  • 2,2,5,5-Tetramethylhexane.CAS Common Chemistry. [Link]
  • 2,2,3,5-Tetramethylhexane.
  • An experimental and kinetic modeling study of the oxidation of hexane isomers: Developing consistent reaction rate rules for alkanes.OSTI.GOV, U.S. Department of Energy. [Link]
  • Revisiting the kinetics and thermodynamics of the low-temperature oxidation pathways of alkanes: a case study of the three pentane isomers.NUI Galway. [Link]
  • Hexane, 2,3,3,5-tetramethyl-.NIST WebBook. [Link]
  • The skeletal structure in line-angle (line-bond) mode of this compound is shown.Brainly.com. [Link]
  • CH13 Hydrocarbons Shobhit Nirwan.Scribd. [Link]
  • Solved Question 17 of 20 > My Attempt The skeletal structure.Chegg.com. [Link]
  • Solved: The skeletal structure in line-angle (line-bond) mode of 2, 3, 3, 5 -tetramethylhexane is.Gauth. [Link]
  • C_5H_11Cl by Wurtz reaction forms 2,2,5,5- tetramethylhexane as the main product.Doubtnut. [Link]
  • Pyrolysis and Combustion Characteristics of Two Russian Facemasks: Kinetic Analysis, Gaseous Emissions, and Pyrolysis By-Products.MDPI. [Link]
  • Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study.OSTI.GOV, U.S. Department of Energy. [Link]
  • Experimental and Kinetic Simulation Study of the High-Temperature Pyrolysis of 1,2,4-Trimethylbenzene, 1,3,5-Trimethylbenzene and n-Propylbenzene.MDPI. [Link]

Sources

High-Resolution GC-MS Methods for the Profiling and Quantification of Tetramethylhexane Isomers in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-01022

Abstract

This application note presents a detailed and robust methodology for the separation, identification, and quantification of tetramethylhexane (C10H22) isomers in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their structural similarity and comparable boiling points, the chromatographic resolution of these highly branched alkanes presents a significant analytical challenge. This guide provides field-proven insights and step-by-step protocols covering sample preparation, optimized GC conditions for high-resolution separation, and MS parameter settings for confident isomer identification. The methodologies are designed for researchers, scientists, and professionals in the chemical, environmental, and drug development sectors who require accurate characterization of these volatile organic compounds.

Introduction: The Analytical Challenge

Tetramethylhexane isomers are highly branched C10 alkanes encountered in various fields, from petrochemical analysis to their potential role as impurities or metabolites in drug development.[1] The primary analytical challenge lies in their high degree of structural similarity. Isomers such as 2,2,4,5-tetramethylhexane, 2,2,5,5-tetramethylhexane, and 2,3,4,5-tetramethylhexane possess identical molecular weights (142.28 g/mol ) and exhibit very similar physicochemical properties.[2][3][4] This makes their separation by conventional gas chromatography difficult and necessitates the use of high-efficiency capillary columns and precisely controlled analytical conditions.[5][6] Furthermore, their mass spectra, typically generated by Electron Ionization (EI), are often dominated by similar fragment ions, complicating unambiguous identification without chromatographic separation.[7][8] This note provides a comprehensive workflow to overcome these challenges.

Experimental Workflow Overview

A successful analysis hinges on a systematic approach, from sample handling to data interpretation. The workflow detailed herein ensures reproducibility and accuracy.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix Sample Prep Extraction / Dilution Sample->Prep GC High-Resolution GC Separation Prep->GC MS MS Detection & Fragmentation GC->MS Chroma Chromatogram Integration MS->Chroma Ident Compound Identification (Retention Index & MS Library) Chroma->Ident Quant Quantification Ident->Quant Report Final Report Quant->Report

Caption: High-level workflow for tetramethylhexane isomer analysis.

Sample Preparation Protocols

The choice of sample preparation technique is critical and depends on the sample matrix and the concentration of the analytes. The goal is to isolate the volatile tetramethylhexane isomers from non-volatile or interfering components.[9][10]

4.1. Protocol for Liquid Samples (e.g., Solvents, Reaction Mixtures)

This protocol is suitable for samples where isomers are dissolved in a liquid matrix.

  • Initial Assessment: Ensure the sample is free of strong acids, bases, or salts that could damage the GC column.[11]

  • Dilution: Dilute the sample to an approximate concentration of 0.1 to 10 µg/mL using a high-purity, volatile organic solvent such as hexane or dichloromethane.[11][12] This prevents column overloading and detector saturation.

  • Filtration/Centrifugation: If any particulate matter is present, centrifuge the sample or filter it through a 0.22 µm PTFE syringe filter to prevent blockage of the GC inlet.[11][12]

  • Transfer: Transfer the final, clear solution into a 2 mL glass autosampler vial. Avoid plastic vials to prevent leaching of contaminants.[9]

4.2. Protocol for Complex Matrices (e.g., Biological Fluids, Environmental Samples)

For more complex matrices, an extraction step is necessary to isolate and concentrate the analytes.[10]

  • Headspace Analysis (Recommended for High Volatility):

    • Place a precisely measured amount of the liquid or solid sample into a sealed headspace vial.

    • Heat the vial at a constant temperature (e.g., 80°C) to allow volatile compounds to partition into the headspace gas.[9]

    • An autosampler then directly injects a known volume of the headspace gas into the GC inlet. This technique minimizes matrix effects.

  • Solid Phase Microextraction (SPME):

    • SPME is a solvent-free extraction technique ideal for volatile compounds.[10][12]

    • Expose a coated fiber to the sample's headspace or immerse it directly in the liquid sample for a defined period.

    • Analytes adsorb onto the fiber coating.

    • The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the column.[10]

  • Solvent Exchange:

    • If an extraction is performed with a high-boiling point solvent, it may need to be exchanged for a more volatile one compatible with GC analysis.[13]

    • This can be achieved by carefully evaporating the initial solvent under a gentle stream of nitrogen gas (blowdown) and reconstituting the residue in a small volume of a suitable solvent like hexane.[13]

GC-MS Instrumentation and Methodology

The core of the analysis lies in achieving chromatographic separation. This requires a high-resolution capillary column and a carefully optimized temperature program.[14]

5.1. Instrumentation & Consumables

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-1ms (or similar non-polar 100% dimethylpolysiloxane phase), 60 m x 0.25 mm ID, 0.25 µm film thickness. A long column is crucial for resolving closely eluting isomers.[7]

  • Carrier Gas: Helium (99.999% purity)

5.2. Detailed GC-MS Protocol

The following table outlines the optimized parameters for the GC-MS system.

ParameterSettingRationale
GC Inlet
Inlet ModeSplit/SplitlessUse Splitless for trace analysis (<10 ppm) or Split (e.g., 50:1) for higher concentrations to prevent peak broadening.
Inlet Temp.280 °CEnsures rapid and complete vaporization of C10 alkanes.[11]
Injection Vol.1 µLStandard volume for capillary GC.
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program
Initial Temp.40 °CStarting below the boiling point of the most volatile components ensures good focusing at the head of the column.
Hold Time2 min
Ramp 15 °C/min to 150 °CA slow ramp rate is critical for separating isomers with close boiling points.[15]
Hold Time5 min
MS Parameters
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for non-polar volatile compounds.
Ionization Energy70 eVIndustry standard energy for creating reproducible fragmentation patterns and enabling library matching.[16]
MS Source Temp.230 °CStandard operating temperature.
MS Quad Temp.150 °CStandard operating temperature.
Scan Rangem/z 40-200Captures the molecular ion (m/z 142) and all significant fragment ions.
Scan ModeFull ScanUsed for identification and profiling. For trace quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

Data Analysis and Interpretation

Confident identification of isomers is a two-factor authentication process: it requires both chromatographic retention time (or index) and mass spectral matching.

6.1. Chromatographic Separation and Retention Index

Under the specified conditions, tetramethylhexane isomers will elute based on their boiling points and interaction with the stationary phase. Generally, more highly branched, compact isomers have lower boiling points and thus shorter retention times on non-polar columns.[17]

To normalize retention times across different instruments, Kovats Retention Indices (RI) should be calculated by running a series of n-alkanes (e.g., C8 to C12) under the same conditions.[18]

IsomerExpected Kovats RI (Non-polar phase)Source
2,2,5,5-Tetramethylhexane~820[3]
2,2,4,5-Tetramethylhexane~872[2]
2,2,3,5-Tetramethylhexane~873[19]
2,3,4,5-Tetramethylhexane~923[4][18]

6.2. Mass Spectral Interpretation

While the mass spectra of these isomers are similar, subtle differences can be diagnostic. The molecular ion (M+) at m/z 142 may be weak or absent.[16][20] Fragmentation is dominated by the formation of the most stable carbocations.[21][22]

MS_Fragmentation cluster_process EI Fragmentation Process Mol C10H22 (Tetramethylhexane) Mol_Ion [C10H22]+• (Molecular Ion, m/z 142) Mol->Mol_Ion + e- Fragments Stable Carbocation Fragments (e.g., m/z 57, 71, 85) Mol_Ion->Fragments Fragmentation Radical Neutral Radicals (Not Detected) Mol_Ion->Radical

Caption: General EI-MS fragmentation pathway for alkanes.

Key Diagnostic Ions:

  • m/z 57 ([C4H9]+): Often the base peak, corresponding to a stable tert-butyl cation resulting from cleavage.

  • m/z 71 ([C5H11]+): Loss of a propyl group.

  • m/z 85 ([C6H13]+): Loss of a butyl group.

The relative intensities of these key fragments, combined with the retention index, provide the highest confidence in identification. Final confirmation should be done by comparing the acquired spectrum against a trusted spectral library (e.g., NIST) and, if possible, by running an authentic analytical standard.

Method Validation

For quantitative applications, the method must be validated according to established guidelines (e.g., ICH Q2(R2)) to ensure it is fit for its intended purpose.[1][23] Key validation parameters include:

  • Specificity/Selectivity: The ability to resolve and detect the target isomers from each other and from matrix components.

  • Linearity and Range: Demonstrating a linear relationship between concentration and detector response over a defined range.

  • Accuracy and Precision: Assessing the closeness of results to the true value and the repeatability of the measurement.[24]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Robustness: The method's resilience to small, deliberate variations in parameters (e.g., oven ramp rate, flow rate).[25]

Conclusion

The separation and identification of tetramethylhexane isomers are achievable with high fidelity using the optimized GC-MS method described in this application note. The combination of a long, non-polar capillary column, a slow oven temperature ramp, and a two-factor identification process (Kovats Retention Index and mass spectral matching) provides a robust and reliable analytical solution. Proper sample preparation and adherence to method validation principles are essential for generating accurate and defensible data in any research or quality control setting.

References

  • Vertex AI Search. (2024).
  • SCION Instruments.
  • University of California, Davis.
  • BenchChem. (2025). Gas Chromatography Methods for the Analysis of 2,2,4,5-Tetramethylhexane.
  • Thermo Fisher Scientific.
  • PubChem. 2,2,4,5-Tetramethylhexane.
  • Organomation. Preparing Samples for GC-MS/MS Analysis.
  • PubChem. 2,2,5,5-Tetramethylhexane.
  • PubChem. 2,2,3,5-Tetramethylhexane.
  • ResearchGate. (2008). GC–MS correlation of C 3 n series of naturally occurring highly branched alkanes and polypropylene oligomers.
  • PubChem. 2,3,4,5-Tetramethylhexane.
  • RSC Publishing. (2015).
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydroxybenzaldehyde Isomers.
  • ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?.
  • NIST. Hexane, 2,3,4,5-tetramethyl-.
  • Pragolab.
  • Scribd.
  • Gavin Publishers. (2018).
  • Frontiers. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.
  • Chemistry LibreTexts. (2023).
  • Michigan St
  • Wiley-VCH. (2015).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Agilent Technologies. (2013). Analysis of C1 to C10 Hydrocarbons.
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • ResearchGate. (2013).
  • Read Chemistry. (2024).
  • Chemistry For Everyone. (2025).
  • CORE.
  • Chemistry LibreTexts. (2023).

Sources

Application Notes and Protocols for the Utilization of 2,3,3,5-Tetramethylhexane in Surrogate Fuel Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Real-world fuels such as gasoline, diesel, and jet fuel are complex amalgamations of hundreds to thousands of hydrocarbon species. This complexity presents significant challenges for fundamental combustion research and the development of high-fidelity computational fluid dynamics (CFD) models. Surrogate fuels—mixtures of a few, well-characterized compounds—are therefore essential tools designed to emulate the physical and chemical properties of these practical fuels.[1][2] Highly branched alkanes are a critical component class in transportation fuels, significantly influencing ignition quality and knock resistance. 2,3,3,5-tetramethylhexane, a C10H22 isomer, serves as an important representative of this class. Its molecular structure provides unique combustion characteristics that are vital for replicating the behavior of real fuels under engine-relevant conditions.

This document provides a detailed guide for researchers and scientists on the rationale and practical application of this compound in the formulation of surrogate fuel mixtures. It covers the molecule's fundamental properties, protocols for surrogate formulation and evaluation, and an overview of its kinetic modeling behavior.

Section 1: Physicochemical Properties and Significance

The distinct molecular structure of this compound dictates its role in surrogate fuels. As a highly branched alkane, it possesses a lower heat of combustion compared to its straight-chain isomer, n-decane, which indicates greater molecular stability.[3] This stability is crucial for emulating the anti-knock properties of gasoline, often quantified by the Research Octane Number (RON).

Below is a summary of its key physicochemical properties.

PropertyValueUnitSource
Molecular FormulaC₁₀H₂₂-[4]
Molecular Weight142.28 g/mol [4]
CAS Number52897-11-7-[4]
Boiling Point153.11°CPubChem
Density0.745g/cm³PubChem
IUPAC NameThis compound-[4]
The Role of Molecular Structure in Combustion

The extensive methyl branching in this compound significantly influences its combustion chemistry. The presence of tertiary and quaternary carbon centers affects the initial stages of oxidation. Tertiary C-H bonds are weaker than primary or secondary C-H bonds, making them more susceptible to H-atom abstraction by radicals (like •OH, •H, •O). This initial abstraction is a key step in the autoignition process.

However, the high degree of branching also promotes the formation of stable alkyl radicals and inhibits low-temperature chain-branching pathways that accelerate ignition in less branched alkanes.[5] This resistance to autoignition is precisely why highly branched alkanes like this compound are valuable for formulating high-octane gasoline surrogates.

Caption: Skeletal structure of this compound.

Section 2: Formulation of Surrogate Fuel Mixtures

The primary goal of surrogate formulation is to create a simplified mixture that matches a defined set of target properties of a real fuel. These targets can include physical properties (e.g., density, distillation curve) and chemical/combustion properties (e.g., H/C ratio, octane number, ignition delay time).[1]

Principle of Surrogate Fuel Formulation

The process begins by identifying the key chemical classes in the target fuel (e.g., n-alkanes, iso-alkanes, cycloalkanes, aromatics).[2] A representative compound is then selected for each class. This compound is an excellent candidate to represent the highly branched iso-alkane class in gasoline surrogates. The proportions of these components are then optimized to match the target properties of the real fuel.

Surrogate_Formulation_Workflow cluster_0 Phase 1: Characterization & Selection cluster_1 Phase 2: Optimization & Formulation cluster_2 Phase 3: Validation T Characterize Target Fuel (e.g., Gasoline RON 95) CPT Define Combustion Property Targets (RON, H/C Ratio, Density) T->CPT Palette Select Surrogate Component Palette (n-alkane, iso-alkane, aromatic) CPT->Palette Opt Optimize Mixture Composition (Using blending rules & models) Palette->Opt Blend Prepare Surrogate Blend (Gravimetric or Volumetric) Opt->Blend Validate Measure Properties of Blend (Density, etc.) Blend->Validate Compare Compare to Target Properties Validate->Compare Refine Refine Composition (if needed) Compare->Refine Final Final Surrogate Formulation Compare->Final Refine->Opt

Caption: Workflow for surrogate fuel formulation.

Protocol 1: Formulation of a Three-Component Gasoline Surrogate (RON 95)

This protocol describes the formulation of a 100 mL gasoline surrogate designed to match a Research Octane Number (RON) of 95, using this compound as the highly-branched alkane component.

Objective: To prepare a gasoline surrogate with a target RON of 95.

Surrogate Components:

  • n-Heptane: Represents straight-chain alkanes (RON = 0).

  • This compound: Represents highly-branched alkanes (RON ≈ 96, estimated based on similar isomers).

  • Toluene: Represents aromatics (RON = 120).

Materials & Equipment:

  • n-Heptane (≥99% purity)

  • This compound (≥98% purity)

  • Toluene (≥99.5% purity)

  • 100 mL Class A volumetric flask

  • Calibrated pipettes or burettes

  • Analytical balance (4-decimal place)

  • Fume hood

Procedure:

  • Calculation of Component Volumes: Use linear blending by volume and the principle of mole fractions to estimate the required volumes. Let V_h, V_t, and V_a be the volume fractions of n-heptane, this compound, and toluene, respectively.

    • Target RON = (V_h * 0) + (V_t * 96) + (V_a * 120) = 95

    • V_h + V_t + V_a = 1

    • This system has multiple solutions. For this protocol, we will target a typical aromatic content for gasoline of ~25%.

    • Set V_a = 0.25.

    • (V_h * 0) + (V_t * 96) + (0.25 * 120) = 95

    • 96V_t + 30 = 95 => 96V_t = 65 => V_t ≈ 0.677

    • V_h = 1 - 0.677 - 0.25 = 0.073

    • For 100 mL Total Volume:

      • Toluene: 0.25 * 100 mL = 25.0 mL

      • This compound: 0.677 * 100 mL = 67.7 mL

      • n-Heptane: 0.073 * 100 mL = 7.3 mL

  • Blending (Volumetric):

    • Working in a fume hood, carefully pipette 25.0 mL of toluene into the 100 mL volumetric flask.

    • Add 67.7 mL of this compound to the flask.

    • Add 7.3 mL of n-heptane to bring the total volume to the 100 mL mark.

    • Cap the flask and invert it 15-20 times to ensure a homogenous mixture.

  • Self-Validation (Density Check):

    • Calculate the theoretical density of the mixture using a weighted average of the component densities: ρ_surrogate = (V_h * ρ_h) + (V_t * ρ_t) + (V_a * ρ_a).

    • Measure the actual density of the prepared surrogate using a calibrated densitometer or pycnometer.

    • The measured density should be within ±1% of the calculated theoretical density. A significant deviation may indicate errors in measurement or component purity.

Section 3: Experimental Evaluation of Surrogate Fuels

Once formulated, the surrogate fuel must be experimentally evaluated to confirm that it emulates the target combustion phenomena of the real fuel. A key parameter for assessing autoignition characteristics is the Ignition Delay Time (IDT).

Protocol 2: Measurement of Ignition Delay Time in a Shock Tube

A shock tube is a device used to generate high-temperature and high-pressure conditions to study chemical kinetics. It is an ideal instrument for measuring the IDT of fuels.[6]

Objective: To measure the high-temperature ignition delay time of the formulated surrogate fuel.

Apparatus:

  • High-pressure shock tube with driven and driver sections.

  • Diaphragm station.

  • Vacuum pumps and gas mixing manifold.

  • Pressure transducers and data acquisition system.

  • Heating system for the driven section (to prevent fuel condensation).

Procedure:

  • Mixture Preparation: Prepare a gaseous mixture of the surrogate fuel vapor, an oxidizer (e.g., synthetic air), and a diluent (e.g., Argon) in a mixing tank. The partial pressures of each component are calculated to achieve the desired equivalence ratio (φ) and fuel concentration.

  • Shock Tube Preparation: Evacuate both the driver and driven sections of the shock tube to a high vacuum.

  • Filling: Fill the driven section with the prepared fuel/oxidizer/diluent mixture to a specific initial pressure (P1). Fill the driver section with a high-pressure driver gas (e.g., Helium).

  • Initiation: The diaphragm separating the two sections is ruptured, generating a shock wave that propagates into the driven section, compressing and heating the test gas.

  • Data Acquisition: The shock wave reflects off the end wall, further compressing and heating the gas to the final test conditions (T5, P5). High-speed pressure transducers record the pressure history behind the reflected shock wave.

  • IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition, which is identified by a sharp increase in pressure and/or light emission from radical species (like OH*).

Shock_Tube_Workflow Prep Prepare Fuel/Air Mixture Fill Fill Driven Section Prep->Fill Rupture Rupture Diaphragm Fill->Rupture Evac Evacuate Shock Tube Evac->Prep Shock Incident & Reflected Shock Waves Rupture->Shock Data Record Pressure vs. Time Shock->Data Analyze Determine Ignition Delay Time (IDT) Data->Analyze

Caption: Experimental workflow for a shock tube measurement.

Section 4: Kinetic Modeling of this compound Combustion

Chemical kinetic models are detailed sets of elementary reactions that describe the combustion process of a fuel. For a highly branched alkane like this compound, the initial reaction pathways are dominated by C-C bond fission (pyrolysis) and H-atom abstraction by small radicals.

Key Reaction Pathways

At high temperatures, the dominant initiation step is the fission of a C-C bond. Due to the presence of a quaternary carbon atom, the C3-C4 bond is sterically hindered and relatively weak, making its scission a likely initiation pathway. Abstraction of the lone hydrogen atom at the C2 or C5 positions (tertiary sites) is also a highly favorable pathway.

  • Initiation (C-C Fission): The molecule breaks into smaller alkyl radicals. A plausible key pathway is the cleavage of the C3-C4 bond, which is sterically strained.

    • C₁₀H₂₂ → •C(CH₃)₂CH₂CH(CH₃)₂ + •CH(CH₃)₂

  • H-atom Abstraction: A radical (R•) removes a hydrogen atom from the fuel molecule, creating a fuel radical. Abstraction from the tertiary C-H positions is kinetically favored.

    • C₁₀H₂₂ + R• → •C₁₀H₂₁ + RH

  • Radical Decomposition (β-scission): The resulting large fuel radicals are unstable at high temperatures and rapidly decompose by breaking the C-C bond that is beta to the radical site, producing an olefin and a smaller alkyl radical. This process repeats, breaking down the fuel into smaller molecules like propene, isobutene, and various radicals.

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Oxidation Fuel This compound Fission C-C Bond Fission Fuel->Fission High Temp. Abstract H-Atom Abstraction Fuel->Abstract + OH, H, O Small_Rad Smaller Radicals (e.g., •CH₃, •C₃H₇) Fission->Small_Rad Fuel_Rad Fuel Radical (•C₁₀H₂₁) Abstract->Fuel_Rad Beta_Scission β-Scission Fuel_Rad->Beta_Scission Beta_Scission->Small_Rad Olefins Olefins (Propene, Isobutene) Beta_Scission->Olefins Products CO, CO₂, H₂O Small_Rad->Products + O₂ Olefins->Products + O₂

Caption: Simplified high-temperature reaction pathway for this compound.

Conclusion

This compound is a valuable component for formulating surrogate fuels, particularly for emulating the anti-knock characteristics of modern gasolines. Its highly branched structure provides a unique chemical kinetic profile that contrasts with straight-chain or less-branched alkanes. By following structured protocols for formulation and evaluation, researchers can develop robust surrogate mixtures. The data obtained from these experiments are critical for the validation and refinement of detailed chemical kinetic models, which are indispensable tools for designing more efficient and cleaner combustion engines.

References

  • Combustion of Alkanes | A-Level Chemistry Revision Notes. (n.d.). A-Level Chemistry.
  • A ReaxFF Molecular Dynamics Study of Pyrolysis Mechanism of Normal and Isomeric Decanes. (2024). Atlantis Press.
  • Experimental and modeling study on the pyrolysis and oxidation of n-decane and n-dodecane. (n.d.). SciSpace.
  • Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes. (2023). JoVE.
  • Combustion of Alkanes. (n.d.). Maricopa Open Digital Press.
  • Experimental and modeling study on the pyrolysis and oxidation of n-decane and n-dodecane. (n.d.). Request PDF on ResearchGate.
  • Recent Developments in Detailed Chemical Kinetic Mechanisms. (n.d.).
  • Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I. (2023). National Institutes of Health.
  • An experimental and kinetic modeling study of n-dodecane pyrolysis and oxidation. (2018). ResearchGate.
  • Combustion Of Hydrocarbons : Alkanes. (n.d.). BYJU'S.
  • High Temperature Chemical Kinetic Combustion Modeling of Lightly Methylated Alkanes. (2011). OSTI.GOV.
  • Branched Chain Alkanes. (n.d.). riomaisseguro.rio.rj.gov.br.
  • Detailed chemical kinetic models for the combustion of hydrocarbon fuels. (n.d.). ResearchGate.
  • Kinetic Experiments and Data-Driven Modeling for Energetic Material Combustion. (n.d.). Columbia Academic Commons.
  • This compound. (n.d.). PubChem.
  • Chemical Kinetic Modeling of Hydrocarbon Combustion. (n.d.). ResearchGate.
  • Surrogate Mixture Model for the Thermophysical Properties of Synthetic Aviation Fuel S-8. (n.d.). National Institute of Standards and Technology.
  • Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel. (n.d.). MDPI.
  • SURROGATE JET FUEL MIXTURE FORMULATION AND DEVELOPMENT OF EXPERIMENTAL DATABASES. (2016). ResearchGate.
  • Combustion characteristics of C4 iso-alkane oligomers: Experimental characterization of iso-dodecane as a jet fuel surrogate component. (n.d.). Request PDF on ResearchGate.
  • The skeletal structure in line-angle (line-bond) mode of this compound is shown. (2021). Bartleby.
  • CH13 Hydrocarbons Shobhit Nirwan. (n.d.). Scribd.
  • 2,2,3,5-Tetramethylhexane. (n.d.). PubChem.
  • The skeletal structure in line-angle (line-bond) mode of this compound is shown. (2020). Brainly.

Sources

Application Notes and Protocols: Laboratory Synthesis of High-Purity Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

<

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of High-Purity Branched Alkanes

High-purity branched alkanes are indispensable in a multitude of scientific and industrial domains. Their distinct molecular architecture imparts unique physicochemical properties, such as high octane numbers, low freezing points, and specific viscosity characteristics, making them crucial components in high-performance fuels, specialized lubricants, and as inert solvents in the pharmaceutical industry.[1] In research and development, structurally well-defined branched alkanes serve as essential standards for analytical techniques, building blocks for complex molecule synthesis, and probes for studying intermolecular interactions.

The targeted synthesis of these molecules with high purity is a significant challenge. Unlike linear alkanes, the introduction of specific branching patterns requires precise control over reaction conditions and often involves multi-step synthetic sequences. This guide provides a comprehensive overview of established and modern laboratory-scale methodologies for the synthesis of high-purity branched alkanes, detailing the underlying principles, experimental protocols, and purification strategies.

Synthetic Strategies: A Chemist's Toolkit for Building Branched Architectures

The laboratory synthesis of branched alkanes relies on a diverse set of reactions that enable the formation of carbon-carbon bonds with a high degree of control. The choice of a particular synthetic route is dictated by the desired branching pattern, the required purity, and the availability of starting materials.

Classical Approaches: Grignard and Corey-House Reactions

Grignard Reagents: The reaction of Grignard reagents (R-MgX) with ketones or aldehydes is a cornerstone of organic synthesis and provides a versatile route to tertiary and secondary alcohols, respectively, which can then be deoxygenated to the corresponding branched alkanes.[1][2] The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond.[3][4]

Corey-House Synthesis: This powerful method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[5][6][7] A key advantage of the Corey-House synthesis is its ability to form unsymmetrical alkanes (R-R') in high yield, offering excellent control over the final structure.[5][8] This method is particularly useful for coupling primary, secondary, or tertiary alkyl groups to a primary alkyl halide.[8]

Causality Behind the Choice: Grignard reactions are often favored for creating a tertiary center by reacting with a ketone. The subsequent deoxygenation, however, adds a step to the synthesis. The Corey-House synthesis provides a more direct coupling approach, especially when constructing molecules with less sterically hindered connections.

Modern Catalytic Methods

Modern organic synthesis has seen the advent of powerful catalytic methods that offer high efficiency and selectivity. For branched alkane synthesis, catalytic isomerization and cracking are prominent industrial processes that can be adapted for laboratory-scale work.[1] These reactions typically employ solid acid catalysts or bifunctional metal-acid catalysts to rearrange the carbon skeleton of linear or less-branched alkanes.[1]

Mechanism Insight: Isomerization proceeds via a carbocation mechanism where a linear alkane is dehydrogenated to an alkene on a metal site, protonated on an acid site to form a carbocation, and then undergoes skeletal rearrangement to a more stable branched carbocation.[1] This is followed by deprotonation and hydrogenation to yield the final branched alkane.[1]

Synthesis of a Representative Branched Alkane: Isooctane (2,2,4-Trimethylpentane)

Isooctane is a highly branched alkane that serves as a primary reference standard for the octane rating of gasoline.[9] Its synthesis can be achieved through the dimerization of isobutene followed by hydrogenation.[10] Industrially, this is often accomplished using strong acid catalysts like sulfuric or hydrofluoric acid.[10] Greener laboratory-scale alternatives have been developed using circumneutral hot water as a solvent, avoiding the use of hazardous acids.[10]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints to ensure successful synthesis and purification.

Protocol 1: Synthesis of a Highly Branched Alkane via Grignard Reaction and Deoxygenation

This protocol exemplifies the synthesis of a generic highly branched alkane.

Workflow Diagram:

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Ketone cluster_step3 Step 3: Work-up and Deoxygenation A Alkyl Halide (R-X) + Mg C Grignard Reagent (R-MgX) A->C Reaction B Anhydrous Ether B->C Solvent E Tertiary Alkoxide C->E Nucleophilic Attack D Ketone (R'COR'') D->E G Tertiary Alcohol E->G Protonation F Aqueous Work-up (NH4Cl) F->G I Alkene Mixture G->I Dehydration H Dehydrating Agent (e.g., H3PO4) H->I K Branched Alkane I->K Reduction J Hydrogenation (H2, Pd/C) J->K

Caption: Workflow for the synthesis of a highly branched alkane via Grignard reaction.

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of the appropriate alkyl halide (e.g., 1-bromobutane) in anhydrous diethyl ether.

    • Slowly add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[11]

  • Reaction with Ketone:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the ketone (e.g., 5-ethyltridecan-7-one) in anhydrous diethyl ether.

    • Cool the ketone solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the ketone solution via a cannula or dropping funnel with vigorous stirring.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Isolation of the Tertiary Alcohol:

    • Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Deoxygenation of the Tertiary Alcohol:

    • Dehydration: Purify the tertiary alcohol by column chromatography. Dehydrate the purified alcohol to a mixture of alkenes using a suitable dehydrating agent such as phosphoric acid or by heating with a catalytic amount of iodine.[1]

    • Hydrogenation: Dissolve the resulting alkene mixture in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete, as monitored by TLC or GC.[1]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude branched alkane.

Protocol 2: Synthesis of an Unsymmetrical Branched Alkane via Corey-House Synthesis

This protocol outlines the general steps for creating an unsymmetrical alkane.

Logical Relationship Diagram:

Corey_House A Alkyl Halide (R-X) C Alkyllithium (R-Li) A->C Reaction in Dry Ether B Lithium Metal B->C E Lithium Dialkylcuprate (Gilman Reagent, R2CuLi) C->E Reaction D Copper(I) Iodide (CuI) D->E G Unsymmetrical Alkane (R-R') E->G Coupling Reaction F Second Alkyl Halide (R'-X) F->G

Caption: Key steps in the Corey-House synthesis of an unsymmetrical alkane.

Step-by-Step Methodology:

  • Formation of Alkyllithium:

    • In a flame-dried, nitrogen-purged flask, react an alkyl halide (R-X) with lithium metal in anhydrous diethyl ether to form the alkyllithium compound (R-Li).[7][8]

  • Formation of the Gilman Reagent:

    • Treat the freshly prepared alkyllithium solution with copper(I) iodide (CuI). This reaction forms the lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.[7][8]

  • Coupling Reaction:

    • Introduce a second, different alkyl halide (R'-X) to the Gilman reagent.[5] For optimal yield, R'-X should be a methyl, benzyl, primary alkyl, or secondary cycloalkyl halide.[7]

    • The coupling reaction proceeds to form the desired unsymmetrical alkane (R-R').[6]

  • Work-up and Purification:

    • Quench the reaction with a suitable aqueous solution.

    • Extract the product into an organic solvent, wash, dry, and concentrate the organic phase.

    • Purify the resulting branched alkane using appropriate chromatographic or distillation techniques.

Purification of High-Purity Branched Alkanes

Achieving high purity is paramount. The choice of purification technique depends on the physical properties of the target alkane and the nature of the impurities.

Fractional Distillation

Fractional distillation is a powerful technique for separating compounds with close boiling points.[12][13] It is particularly effective for purifying volatile branched alkanes from isomers or reaction byproducts. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column.[13]

ParameterDescriptionTypical Values for Branched Alkanes
Column Type Vigreux, packed, or spinning bandVigreux for general lab use
Packing Material Glass helices, metal spongesProvides large surface area for condensation-vaporization cycles
Reflux Ratio Ratio of condensed vapor returned to the column to that collected as distillateAdjusted to optimize separation
Heating Rate Slow and steady to maintain thermal equilibriumControlled with a heating mantle and variac
Preparative Gas Chromatography (Prep-GC)

For the isolation of ultra-pure samples of volatile branched alkanes, preparative gas chromatography is the method of choice.[14][15] It offers exceptional separation power, allowing for the isolation of individual isomers from complex mixtures.[14][16]

ParameterDescriptionConsiderations for Branched Alkanes
Column Type Packed or high-capacity capillaryPacked columns for larger sample loads
Stationary Phase Nonpolar phases (e.g., polydimethylsiloxane)Selected based on the volatility and polarity of the alkanes
Injection Volume Larger than analytical GCOptimized to avoid column overloading
Collection System Cold traps or solvent trappingEfficiently captures the purified fractions

Purity Assessment: Analytical Techniques

The purity of the synthesized branched alkanes must be rigorously verified. A combination of analytical techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential tool for assessing the purity of volatile compounds. The gas chromatogram provides information on the number of components in the sample and their relative abundance, while the mass spectrum of each component aids in its identification by providing information about its molecular weight and fragmentation pattern.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of organic molecules. For branched alkanes, NMR can confirm the branching pattern and the absence of impurities. 2D NMR techniques, such as DQF-COSY, can be particularly useful for characterizing complex mixtures of linear and branched alkanes.[19][20]

Conclusion

The synthesis of high-purity branched alkanes is a challenging but essential endeavor for various scientific disciplines. By carefully selecting the appropriate synthetic strategy, meticulously executing the experimental protocols, and employing rigorous purification and analytical techniques, researchers can obtain well-defined branched alkanes for their specific applications. The methodologies and insights provided in this guide serve as a valuable resource for scientists and professionals working in this field.

References

  • A Technical Guide to the Synthesis of Highly Branched Alkanes - Benchchem.
  • Corey House Reaction: Mechanism, Steps & Applic
  • Corey House Reaction: Mechanism, Examples and Importance - Collegedunia. [Link]
  • Corey-House synthesis - chemeurope.com. [Link]
  • Corey House Reaction - BYJU'S. [Link]
  • A Short On Preparation Of Alkanes By Corey- House Synthesis - Unacademy. [Link]
  • A Short On Preparation Of Alkanes By Grignard Reagents - Unacademy. [Link]
  • Isooctane Synthesis by Mimicking of Geological Reaction Conditions - Skysong Innov
  • A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed. [Link]
  • Isooctane for synthesis | Beyondlab | Laboratory Products and Inform
  • Protecting group - Wikipedia. [Link]
  • Synthesis of highly-branched alkanes for renewable gasoline | Request PDF. [Link]
  • Protective Groups - Organic Chemistry Portal. [Link]
  • Protecting Groups in Organic Synthesis - ChemTalk. [Link]
  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. [Link]
  • CN107056571A - The preparation method of isooctane - Google P
  • Fractional distill
  • Isooctane - Lab Alley. [Link]
  • Recent Progress of Ga-Based Catalysts for Catalytic Conversion of Light Alkanes - MDPI. [Link]
  • Grignard Reaction - Organic Chemistry Portal. [Link]
  • 3.2 Alkanes | chemrevise. [Link]
  • Appendix 6: Protecting groups - Oxford Learning Link. [Link]
  • Alkane Fuels (Edexcel A Level Chemistry): Revision Note - Save My Exams. [Link]
  • grignard reagents - Chemguide. [Link]
  • Production of Isooctane from Isobutene - American Chemical Society - PDF Free Download. [Link]
  • Preparative gas chromatography | Request PDF - ResearchG
  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]
  • Catalytic Production of Branched Small Alkanes from Biohydrocarbons | Request PDF. [Link]
  • General approach to synthesis of chiral branched hydrocarbons in high configur
  • In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC - PubMed Central. [Link]
  • A novel synthesis of branched high-molecular-weight (C-40(+)) long-chain alkanes | Request PDF. [Link]
  • Synthesis of branched alkanes - Chemistry Stack Exchange. [Link]
  • Obtaining Alkanes (A-Level Chemistry) - Study Mind. [Link]
  • In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy | Analytical Chemistry - ACS Public
  • GC-MS-fractionation of n-alkane test mixture. (A) On-line recorded MS...
  • Preparative Gas Chromatography and Its Applications - ResearchG
  • Elution Patterns From Capillary GC For Methyl-Branched Alkanes - UNL Digital Commons. [Link]
  • Isolation of natural products by preparative gas chrom
  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions - Master Organic Chemistry. [Link]
  • The Carbocation Rearrangement Mechanism, Clarified | The Journal of Organic Chemistry. [Link]
  • Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China - Frontiers. [Link]
  • Carbocation Rearrangements | Organic Chemistry Lessons - YouTube. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Storage of Volatile Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Volatile alkanes, such as pentane, hexane, and heptane, are indispensable solvents and reagents in research, chemical synthesis, and pharmaceutical development. Their utility, however, is matched by significant inherent hazards, primarily extreme flammability and high vapor pressure. This guide provides a robust framework for the safe handling, storage, and disposal of these materials. By elucidating the physicochemical principles that govern their behavior, we aim to equip researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety protocols, ensuring a secure laboratory environment.

Part 1: The "Why" - Understanding the Inherent Risks of Volatile Alkanes

The safe handling of any chemical begins with a fundamental understanding of its properties. For volatile alkanes, the primary hazards stem from their molecular structure and the resulting intermolecular forces.

1.1. Physicochemical Properties

Alkanes are non-polar molecules composed solely of carbon and hydrogen atoms linked by single covalent bonds.[1] The electronegativity difference between carbon and hydrogen is minimal, resulting in non-polar bonds and, consequently, non-polar molecules.[1][2][3][4] The only intermolecular forces present are weak van der Waals forces (specifically, London dispersion forces).[1][2][3][4]

The strength of these forces increases with the size of the molecule (i.e., the length of the carbon chain). For short-chain alkanes (approx. C1-C4), these forces are so weak that they exist as gases at room temperature. For volatile alkanes (approx. C5-C8), the forces are strong enough for them to be liquids, but weak enough to allow for a high rate of evaporation at ambient temperatures.[2][3][4][5] This high tendency to evaporate is what defines their volatility .[5]

This volatility creates a significant hazard: the liquid readily produces a high concentration of vapor above its surface. It is this vapor, when mixed with air, that ignites, not the liquid itself.[5] Key parameters to understand include:

  • Flash Point: The lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. For volatile alkanes, this is typically well below room temperature.

  • Boiling Point: The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing it to change rapidly into a gas. The lower the boiling point, the more volatile the substance.[5]

  • Flammability Limits: The concentration range of a gas or vapor in the air (Lower and Upper Explosive Limits, LEL/UEL) that will allow for combustion.

Table 1: Properties of Common Volatile Alkanes

AlkaneFormulaBoiling Point (°C)Flash Point (°C)OSHA Flammability Category[6]
n-PentaneC₅H₁₂36.1-49Category 1
n-HexaneC₆H₁₄68-22Category 2
n-HeptaneC₇H₁₆98.4-4Category 2

Data compiled from various Safety Data Sheets (SDS).[7][8][9][10]

1.2. Regulatory Framework

In the United States, the Occupational Safety and Health Administration (OSHA) and the National Fire Protection Association (NFPA) provide the primary regulatory framework for flammable liquid safety.[11] OSHA regulations are law, and they often incorporate NFPA standards by reference.[11] These standards classify flammable liquids into categories or classes based on their flash points and boiling points, which dictates storage quantity limits and handling requirements.[6][12] Always consult the chemical's Safety Data Sheet (SDS) for specific hazard information and handling instructions.[7]

Part 2: Core Principles of Safe Handling

Safe handling protocols are designed to mitigate the risks of fire, explosion, and exposure. The core principles are controlling vapors, eliminating ignition sources, and using appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize hazards.

  • Ventilation: Always handle volatile alkanes in a well-ventilated area. For all but the smallest quantities, a certified chemical fume hood is mandatory to prevent the accumulation of flammable vapors and to minimize inhalation exposure.[13]

  • Ignition Source Control: Proactively identify and eliminate all potential ignition sources from the work area. This includes:

    • Open flames (Bunsen burners)[13]

    • Sparks from electrical equipment (motors, switches, outlets)

    • Static electricity[8][9][10]

    • Hot surfaces (hot plates, ovens)

2.2. Grounding and Bonding for Static Control

The flow of non-conductive flammable liquids like alkanes can generate a significant static electrical charge. A spark from the discharge of this static electricity can easily ignite the solvent vapors. To prevent this, it is critical to use grounding and bonding procedures when transferring quantities greater than one liter.

  • Bonding: Electrically connecting two or more conductive objects to equalize their potential. This is typically done by attaching a bonding wire or strap from the dispensing container to the receiving container.

  • Grounding: Connecting a conductive object to the earth to drain off any charge. The dispensing container should always be grounded.

cluster_0 Static Control During Solvent Transfer dispense Dispensing Drum (Grounded) receive Receiving Container dispense->receive ground Building Ground dispense->ground p1 p2 bond Bonding Strap ground_wire Grounding Wire

Caption: Bonding equalizes potential between containers, while grounding dissipates charge.

2.3. Personal Protective Equipment (PPE)

While engineering controls are primary, PPE is essential for immediate protection.[13]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Use appropriate chemically resistant gloves (e.g., nitrile for incidental contact, but consult glove manufacturer charts for specific alkanes and tasks).

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[13]

Part 3: Protocols for Safe Storage

Improper storage is a leading cause of laboratory fires. The goals of safe storage are to prevent ignition, contain spills, and segregate incompatible materials.

3.1. Container Selection and Labeling

  • Containers: Store alkanes in their original containers when possible. For working solutions, use glass or approved metal containers with tight-fitting lids to prevent vapor escape.[14] Avoid plastic containers, as they can be permeable to or degraded by alkanes and are prone to static charge buildup.[14]

  • Labeling: All containers must be clearly labeled with the full chemical name and appropriate hazard warnings (e.g., "Flammable").

3.2. Storage Location and Quantity Limits

The appropriate storage location depends on the quantity and the specific laboratory environment. Never store flammable liquids in a standard (non-explosion-proof) refrigerator or freezer, as the internal components (lights, thermostats) can provide an ignition source for accumulated vapors.[15][16]

OSHA strictly limits the amount of flammable liquid that can be stored outside of a dedicated safety cabinet.[6][17] Generally, no more than 25 gallons may be stored in a room outside of an approved cabinet.[6][17]

decision decision storage storage start Select Storage Location for Volatile Alkane q1 Refrigeration Required? start->q1 q2 Quantity > Bench Limit (e.g., >500 mL)? q1->q2 No fridge Explosion-Proof or Flammable-Rated Refrigerator ONLY q1->fridge Yes cabinet Approved Flammable Safety Cabinet q2->cabinet Yes bench Lab Bench (In Secondary Containment) q2->bench No

Caption: Decision tree for selecting the appropriate storage location.

3.3. Segregation

Store volatile alkanes separately from incompatible materials, especially strong oxidizing agents (e.g., nitric acid, perchlorates), to prevent violent reactions.[11] Maintain a distance of at least 20 feet or use approved partitions.[11]

Part 4: Emergency Procedures

Preparedness is key to mitigating the impact of an incident. All personnel must know the location of safety equipment and understand emergency protocols.

4.1. Spill Response

The response depends on the size and location of the spill.[18]

  • Minor Spill (<1 Liter, contained): If you are trained and it is safe to do so, you can clean up a minor spill.

  • Major Spill (>1 Liter or any spill that poses an immediate fire/health hazard): Evacuate immediately and call emergency responders.[18]

4.2. Fire Response

  • If a fire occurs, activate the nearest fire alarm and evacuate the area.

  • Only attempt to extinguish a very small, incipient-stage fire if you are trained to use a fire extinguisher and have a clear escape route.

  • Use a Class B (for flammable liquids) or ABC dry chemical extinguisher.

Part 5: Waste Disposal

Volatile alkane waste is considered hazardous waste and must never be disposed of down the drain or by evaporation in a fume hood.[19][20][21]

  • Collection: Collect waste in a dedicated, clearly labeled, and compatible container.[20] The container must be kept closed when not in use.

  • Segregation: Do not mix halogenated and non-halogenated solvent waste, as this significantly increases disposal costs.[20][21]

  • Disposal: Follow your institution's hazardous waste disposal procedures for pickup and removal by trained professionals.[13]

Part 6: Detailed Protocols

Protocol 1: Safe Transfer of a Volatile Alkane

Objective: To safely transfer a volatile alkane (e.g., hexane) from a 4 L stock bottle to a 250 mL reaction flask.

Materials:

  • Chemical fume hood

  • PPE (chemical splash goggles, flame-resistant lab coat, nitrile gloves)

  • 4 L stock bottle of hexane

  • 250 mL round-bottom flask

  • Glass funnel

  • Secondary containment tray

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the lowest practical working height. Place a secondary containment tray on the floor of the fume hood.

  • Verification: Confirm that all potential ignition sources in and around the fume hood are turned off or removed.

  • Staging: Place the 250 mL receiving flask securely inside the secondary containment tray within the fume hood.

  • Transfer: Carefully carry the 4 L stock bottle to the fume hood. Loosen the cap slowly to vent any built-up pressure.

  • Pouring: Place the glass funnel into the neck of the receiving flask. Carefully and slowly pour the desired amount of hexane from the stock bottle into the funnel. Avoid splashing.

  • Completion: Once the transfer is complete, immediately and securely recap the 4 L stock bottle. Remove the funnel from the flask.

  • Storage: Return the stock bottle to its proper storage location (i.e., the flammable safety cabinet).

  • Cleanup: Wipe up any minor drips in the fume hood with a paper towel, and dispose of the towel in the solid hazardous waste container.

Protocol 2: Minor Spill Clean-up (e.g., <100 mL Hexane)

Objective: To safely clean up a small spill of a volatile alkane within a chemical fume hood.

Materials:

  • PPE (as above)

  • Flammable solvent spill kit containing:

    • Absorbent pads or material (e.g., vermiculite)

    • Spark-proof scoop and dustpan

    • Waste disposal bag and label

Procedure:

  • Alert: Alert nearby personnel of the spill. Keep the spill area isolated.

  • Control: Ensure all ignition sources are off. Keep the fume hood running.

  • Contain: Use absorbent pads or dikes from the spill kit to surround the spill and prevent it from spreading.[22]

  • Absorb: Apply absorbent material over the entire spill, working from the outside in. Allow the material to fully absorb the liquid.

  • Collect: Using a spark-proof scoop, carefully collect the saturated absorbent material.[23] Place it into the provided hazardous waste bag.

  • Decontaminate: Wipe the spill area clean with a damp cloth. Place the cloth in the waste bag.

  • Dispose: Seal the waste bag, attach a hazardous waste label, and place it in the designated satellite accumulation area for pickup.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department, per institutional policy.

References

  • Junyuan Petroleum Group. (2020). MSDS(s) for Pentane, Hexane, Heptane, Octane and D solvent products.
  • New Pig Corporation. NFPA 30 Storage of Flammable Liquids Regulations - Expert Advice.
  • Chemistry LibreTexts. (2020). 4.2: Physical Properties of Alkanes.
  • Chemistry LibreTexts. (2024). 3.5: Properties of Alkanes.
  • Chemistry LibreTexts. (2021). 2.4: Properties of Alkanes.
  • The Physical Properties of the Alkanes. The trends in the physical properties of the alkanes.
  • U.S. Hazmat Rentals. (2024). OSHA Flammable Storage Requirements.
  • CUSABIO. The Proper Storage and Handling of Volatile Analytical Standards.
  • Airgas. (2016). Flammable Liquid Mixture: Heptane / Hexane / Methyl Cyclopentane / N-Pentane - SAFETY DATA SHEET.
  • Snyder Industries. NFPA 30 Overview.
  • Lion Technology Inc. (2019). What You Need to Know About Storing Flammable Liquids.
  • CK-12 Foundation. (2025). Physical and Chemical Properties of Alkanes.
  • U.S. Hazmat Rentals. (2024). What is the OSHA Regulation for Flammable Storage?.
  • Lab Alley. n-Pentane - SAFETY DATA SHEET.
  • University of Manitoba. Chemical Spill Response Procedure.
  • Airgas. (2016). Flammable Liquid Mixture: Heptane / Hexane / Isobutane / Isopentane / N-Butane - SAFETY DATA SHEET.
  • Ion Science UK. HAZMAT Spill Response Procedures.
  • Lab Manager. (2009). Handling and Storing Chemicals.
  • University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals.
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
  • Augusta University. Chemical Spill Response.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.

Sources

Application Notes and Protocols: The Strategic Application of Branched Alkanes in Advanced Lubrication

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Linearity - The Paradigm Shift to Branched Alkanes in Lubrication

For decades, the backbone of lubricant base oils has been dominated by alkanes, the simplest of hydrocarbons. However, the evolution of modern machinery, with its demand for higher efficiency, wider operating temperature ranges, and longer service life, has necessitated a deeper look into the molecular architecture of these fundamental components. While linear alkanes have served as foundational building blocks, it is the strategic introduction of branching in the alkane structure that has unlocked significant advancements in lubricant performance.[1][2]

Branched alkanes, or isoalkanes, are isomers of their linear counterparts, possessing the same chemical formula but a different spatial arrangement of atoms. This seemingly subtle difference in structure profoundly impacts their physical and chemical properties, leading to superior performance characteristics in demanding lubrication applications.[3] This guide provides an in-depth exploration of the application of branched alkanes in lubrication studies, detailing the scientific rationale behind their use, protocols for their evaluation, and a summary of their performance benefits.

The Causality of Performance: Why Branching Matters in Lubrication

The superior performance of branched alkanes in lubrication is not a matter of chance but a direct consequence of their molecular architecture. The presence of side chains along the primary carbon backbone disrupts the regular, ordered packing that is characteristic of linear alkanes.[4] This disruption manifests in several key property enhancements:

  • Improved Low-Temperature Fluidity (Lower Pour Point): Linear alkanes have a strong tendency to align and crystallize at low temperatures, leading to a significant increase in viscosity and eventually solidification, a phenomenon detrimental to cold-start lubrication. The irregular shape of branched alkanes hinders this crystallization process, allowing the lubricant to remain fluid at much lower temperatures.[5][6] This results in a significantly lower pour point, ensuring effective lubrication during cold starts and in frigid environments.

  • Enhanced Viscosity Index (VI): The viscosity index is a measure of a fluid's change in viscosity with temperature. A high VI indicates a smaller change in viscosity over a wide temperature range, which is highly desirable for lubricants. Branched alkanes generally exhibit a higher VI compared to their linear isomers.[7] This is because their complex, interlocking structures are less susceptible to the thinning effects of increasing temperature.

  • Reduced Viscosity and Friction: Under high pressure, linear alkanes can form ordered, solid-like layers, which, while offering some wear protection, exhibit high shear strength, leading to increased friction.[4][8] The irregular structure of branched alkanes disrupts this ordering, resulting in a less-ordered, more fluid-like state even under confinement, which translates to a lower coefficient of friction.[4] For shorter alkanes, branching can lead to a decrease in viscosity due to reduced surface area and weaker van der Waals forces.[9]

  • Superior Thermal and Oxidative Stability: The presence of tertiary and quaternary carbon atoms at the branching points in highly branched alkanes contributes to their increased thermal and oxidative stability compared to linear alkanes.[5][10] This enhanced stability translates to a longer lubricant life and reduced formation of harmful deposits and sludge.

The following diagram illustrates the relationship between the molecular structure of alkanes and their key lubricant properties.

G cluster_0 Molecular Structure cluster_1 Molecular Interactions cluster_2 Lubricant Properties Linear Alkane Linear Alkane High van der Waals Forces\n& Ordered Packing High van der Waals Forces & Ordered Packing Linear Alkane->High van der Waals Forces\n& Ordered Packing leads to Branched Alkane Branched Alkane Disrupted Packing\n& Weaker Intermolecular Forces Disrupted Packing & Weaker Intermolecular Forces Branched Alkane->Disrupted Packing\n& Weaker Intermolecular Forces leads to High Pour Point\nLow Viscosity Index High Pour Point Low Viscosity Index High van der Waals Forces\n& Ordered Packing->High Pour Point\nLow Viscosity Index results in Low Pour Point\nHigh Viscosity Index\nLower Friction Low Pour Point High Viscosity Index Lower Friction Disrupted Packing\n& Weaker Intermolecular Forces->Low Pour Point\nHigh Viscosity Index\nLower Friction results in

Caption: Structure-Property Relationship of Alkanes in Lubrication.

Synthesis of Branched Alkanes for Lubricant Applications

The production of branched alkanes for use as lubricant base oils can be achieved through several synthetic routes, starting from both conventional petroleum feedstocks and renewable biomass.

Petroleum-Based Synthesis
  • Olefin Oligomerization: This is a widely used industrial process for producing polyalphaolefins (PAOs), which are a type of high-performance synthetic lubricant. Linear alpha-olefins (e.g., 1-decene) are catalytically oligomerized to form dimers, trimers, and higher oligomers.[11][12] The resulting mixture of branched alkanes is then hydrogenated to saturate any remaining double bonds, enhancing their stability.[13] Catalysts such as boron trifluoride (BF3) and metallocenes are commonly employed.[14][15]

  • Isomerization of n-Paraffins: Long-chain normal paraffins can be converted into their branched isomers through a process called hydroisomerization.[16] This process is crucial for improving the cold-flow properties of mineral oil-based lubricants.

Bio-Based Synthesis

The increasing demand for sustainable and environmentally friendly lubricants has driven research into the synthesis of branched alkanes from renewable resources.

  • Guerbet Alcohol Route: Guerbet alcohols, which are branched primary alcohols, can be synthesized from fatty alcohols derived from plant oils.[5][17] These alcohols can then be used to produce branched esters or can be further converted to branched alkanes, offering excellent lubricating properties.[18]

  • Aldol Condensation and Hydrodeoxygenation: Biomass-derived platform chemicals, such as furfural and ketones, can be coupled through aldol condensation to create larger, branched molecules.[16][19] Subsequent hydrodeoxygenation removes the oxygen atoms, yielding highly branched alkanes suitable for lubricant applications.[20]

The following diagram outlines a general workflow for the synthesis and evaluation of branched alkane-based lubricants.

G Feedstock Feedstock Synthesis Synthesis Feedstock->Synthesis (e.g., Olefins, Fatty Alcohols) Purification Purification Synthesis->Purification (e.g., Oligomerization, Guerbet Reaction) Characterization Characterization Purification->Characterization (e.g., Distillation, Chromatography) Performance Testing Performance Testing Characterization->Performance Testing (e.g., NMR, GC-MS, Viscometry) Data Analysis Data Analysis Performance Testing->Data Analysis (e.g., Tribological Tests)

Caption: General Workflow for Branched Alkane Lubricant Development.

Protocols for Performance Evaluation of Branched Alkane Lubricants

To quantify the benefits of branched alkanes in lubrication, a series of standardized tests are employed. These protocols provide a self-validating system to assess the key performance characteristics of the lubricant.

Protocol 1: Determination of Viscosity and Viscosity Index (ASTM D445 & D2270)

Objective: To measure the kinematic viscosity of the branched alkane lubricant at different temperatures and calculate its viscosity index.

Methodology:

  • Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, stopwatch.

  • Procedure: a. Equilibrate the constant temperature bath to 40°C ± 0.02°C. b. Charge the viscometer with the lubricant sample, ensuring it is free of air bubbles. c. Place the viscometer in the temperature bath and allow it to equilibrate for at least 30 minutes. d. Using suction, draw the lubricant above the upper timing mark. e. Release the suction and measure the time it takes for the meniscus to pass between the upper and lower timing marks. f. Repeat the measurement at least three times and calculate the average flow time. g. Calculate the kinematic viscosity at 40°C using the viscometer constant. h. Repeat steps a-g with the temperature bath equilibrated at 100°C ± 0.02°C.

  • Calculation of Viscosity Index (VI): Use the kinematic viscosity values at 40°C and 100°C in the formulas provided in the ASTM D2270 standard to calculate the VI.

Protocol 2: Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which the branched alkane lubricant will flow.

Methodology:

  • Apparatus: Pour point test jar, thermometer, cooling bath.

  • Procedure: a. Pour the lubricant sample into the test jar to the prescribed level. b. Cool the sample in a controlled manner in the cooling bath. c. At every 3°C interval, remove the jar from the bath and tilt it to see if the lubricant flows. d. The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.

Protocol 3: Evaluation of Tribological Properties (ASTM D4172 - Four-Ball Wear Test)

Objective: To assess the wear-preventing characteristics of the branched alkane lubricant under boundary lubrication conditions.

Methodology:

  • Apparatus: Four-ball wear tester, steel balls, microscope for measuring wear scars.

  • Procedure: a. Clean three stationary steel balls and one rotating steel ball with a suitable solvent and dry them. b. Assemble the three stationary balls in the test cup and clamp them. c. Pour the lubricant sample into the test cup to cover the stationary balls. d. Place the rotating ball on top of the three stationary balls. e. Apply a specified load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and test duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C). f. After the test, disassemble the apparatus and clean the stationary balls. g. Measure the diameter of the wear scars on the three stationary balls using a microscope. h. Calculate the average wear scar diameter. A smaller wear scar indicates better anti-wear properties.

Data Presentation: Performance Comparison of Linear vs. Branched Alkanes

The following table summarizes typical performance data for linear and branched alkanes of similar carbon number, highlighting the advantages of branching.

PropertyLinear Alkane (n-Hexadecane)Branched Alkane (Isohexadecane)Test Method
Kinematic Viscosity @ 40°C (cSt) ~3.0~2.5ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~1.0~1.2ASTM D445
Viscosity Index (VI) ~100>120ASTM D2270
Pour Point (°C) ~18<-50ASTM D97
Four-Ball Wear Scar Diameter (mm) LargerSmallerASTM D4172

Conclusion: The Future of Lubrication is Branched

The strategic incorporation of branching into the molecular structure of alkanes represents a cornerstone of modern lubricant design. The resulting improvements in low-temperature fluidity, viscosity index, and frictional characteristics are critical for enhancing the efficiency and durability of machinery. As the demand for higher-performing and more sustainable lubricants continues to grow, the development of novel branched alkanes from both conventional and renewable feedstocks will remain a key area of research and development. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to explore and harness the full potential of branched alkanes in the field of lubrication.

References

  • Norton, A. M., et al. (2019). Branched Bio-Lubricant Base Oil Production through Aldol Condensation. ChemSusChem, 12(21), 4780-4785. [Link]
  • Wang, H., et al. (2017). Synthesis of Renewable Lubricant Alkanes from Biomass-Derived Platform Chemicals. ChemSusChem, 10(23), 4618-4622. [Link]
  • Galan, A., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules, 28(14), 5384. [Link]
  • Habibzadeh, S., et al. (2023). Tribological properties of alkanes in confined systems; A molecular dynamics analysis of nano-powder compaction processes. Powder Technology, 427, 118712. [Link]
  • Norton, A. M., et al. (2019). Branched Bio-Lubricant Base Oil Production through Aldol Condensation. ChemSusChem, 12(21), 4780-4785. [Link]
  • Driscoll, G. L., & Linkletter, S. J. G. (1984). Synthesis of Synthetic Hydrocarbons Via Alpha Olefins. DTIC. [Link]
  • Norton, A. M., et al. (2019). Branched Bio-Lubricant Base Oil Production through Aldol Condensation. ChemSusChem, 12(21), 4780-4785. [Link]
  • Shubkin, R. L. (1980). Olefin Oligomer Synthetic Lubricants: Structure and Mechanism of Formation. Industrial & Engineering Chemistry Product Research and Development, 19(1), 15-19. [Link]
  • Singh, H., et al. (2017). Effect of aromatics and iso-alkanes on the pour point of different types of lube oils. Petroleum Science and Technology, 35(15), 1561-1567. [Link]
  • Campbell, Jr., K. N., et al. (2005). Process for the oligomerization of a olefins having low unsaturation.
  • Ghosh, A., et al. (1999). Process for oligomerisation of alpha-olefins.
  • Cupples, B. L., et al. (1983). Oligomerization of olefins and synthetic lubricant comprising olefin oligomers.
  • Rosenbaum, J. M., et al. (2017). High viscosity index lubricants by isoalkane alkylation.
  • Various Authors. (n.d.). Do alkanes have high viscosity? Quora. [Link]
  • AOCS. (2011). Guerbet Compounds. [Link]
  • Rio Mais Seguro. (n.d.). Branched Chain Alkanes. [Link]
  • Alam, M. S., et al. (2018). Comprehensive chemical characterization of lubricating oils used in modern vehicular engines utilizing GC × GC-TOFMS. Atmospheric Environment, 174, 133-143. [Link]
  • Reddy, G., et al. (2017). Breaking the Tradeoff between Oil Film Thickness and Viscous Friction: n-Alcohol-Containing Lubricants in High-Pressure Contacts. ACS Applied Materials & Interfaces, 9(46), 40913-40924. [Link]
  • O'Lenick, Jr., A. J., et al. (2017). Guerbet alcohols and methods for preparing and using same.
  • Cosimbescu, L., et al. (2016). Hyperbranched Alkanes for Lubes.
  • Galan, A., et al. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. International Journal of Molecular Sciences, 24(22), 16409. [Link]
  • Various Authors. (2016). Viscosity of branched vs. linear short alkanes. Chemistry Stack Exchange. [Link]
  • Panga, S. R., et al. (2013). Method of Manufacture of Guerbet Alcohols For Making Surfactants Used In Petroleum Industry Operations.
  • FTLOScience. (2022). Why Branched Hydrocarbons Are Better for Car Engines. [Link]
  • Smith, L. (2014). Synthesis of H-branch alkanes. PEARL. [Link]
  • Alam, M. S., et al. (2018). The detailed composition of alkane series (straight, branched and...
  • Galiano-Roth, A. S. (2000). Lubricating oil composition.
  • Rizvi, S. Q. A. (2009). A Comprehensive Review of Lubricant Chemistry, Technology, Selection, and Design.
  • LibreTexts. (2020). 4.12: Uses and Sources of Alkanes. [Link]
  • Zhang, Y., et al. (2022). Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression. ACS Omega, 7(22), 18361-18370. [Link]
  • Various Authors. (n.d.). Viscosity of pure hydrocarbons.
  • Westin, J. (n.d.). Physical Properties of Alkanes. Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Alkane. [Link]
  • Ashenhurst, J. (2010). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]
  • Real Chemistry. (2022, February 4). The Melting Point and Boiling Point of Alkanes [Video]. YouTube. [Link]
  • Baled, H. O., et al. (2018).
  • LibreTexts. (2024). 3.5: Properties of Alkanes. [Link]
  • Lumen Learning. (n.d.). 3.3. Properties of alkanes. Organic Chemistry 1: An open textbook. [Link]
  • LibreTexts. (2024). 3.5: Properties of Alkanes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,3,5-tetramethylhexane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing sterically hindered alkanes. The synthesis of highly branched alkanes like this compound presents unique challenges due to steric hindrance, which can lead to low yields and the formation of isomeric byproducts. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Overview of Synthetic Strategies

The construction of the quaternary carbon center and the adjacent sterically crowded environment in this compound makes its synthesis non-trivial. The most plausible and versatile laboratory-scale approach involves a Grignard reaction to assemble the carbon skeleton, followed by a deoxygenation step. An alternative, though often less efficient for such hindered molecules, is the Wurtz coupling reaction.

This guide will primarily focus on the Grignard-based route, which offers better control and predictability.

II. Troubleshooting Guide & FAQs: Grignard-Based Synthesis

The proposed Grignard-based synthesis involves two main stages:

  • Stage 1: Formation of a Tertiary Alcohol. Reaction of a suitable Grignard reagent with a ketone to form 3,4,4,6-tetramethylheptan-3-ol.

  • Stage 2: Deoxygenation. Removal of the hydroxyl group to yield the final alkane, this compound.

FAQ 1: What is a reliable Grignard-based route for the synthesis of the precursor tertiary alcohol?

A robust method involves the reaction of sec-butylmagnesium bromide with 3,3-dimethyl-2-pentanone.

Experimental Protocol: Synthesis of 3,4,4,6-Tetramethylheptan-3-ol

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction is initiated, add the remaining 2-bromobutane solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Troubleshooting Stage 1: Grignard Reaction

Q1: My Grignard reaction is not initiating. What should I do?

  • Possible Cause: Presence of moisture in the glassware or solvent, or unreactive magnesium surface. Grignard reagents are highly sensitive to protic solvents.[1]

  • Troubleshooting:

    • Ensure all glassware is rigorously flame-dried or oven-dried before use.

    • Use freshly opened anhydrous diethyl ether.

    • A small crystal of iodine can be added to etch the magnesium surface and initiate the reaction.

    • Gentle heating with a heat gun can also help to start the reaction.

    • If the reaction still fails to initiate, the magnesium turnings may be of poor quality. Try a fresh batch.

Q2: The yield of my tertiary alcohol is low, and I have a significant amount of a byproduct with a lower boiling point. What is happening?

  • Possible Cause: Enolization of the ketone by the Grignard reagent acting as a base, rather than a nucleophile. This is a common side reaction, especially with sterically hindered ketones.

  • Troubleshooting:

    • Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over enolization.

    • Use a less sterically hindered Grignard reagent if your synthetic route allows.

    • Consider the use of cerium(III) chloride (Luche reduction conditions), which can enhance the nucleophilicity of the Grignard reagent and suppress enolization.

Q3: I am observing the formation of octane and other coupling byproducts. Why is this?

  • Possible Cause: Wurtz-type coupling of the Grignard reagent with the unreacted alkyl halide. This is more prevalent if the concentration of the alkyl halide is high locally.

  • Troubleshooting:

    • Ensure slow, dropwise addition of the alkyl halide during the preparation of the Grignard reagent to maintain a low concentration.

    • Efficient stirring is crucial to quickly disperse the added alkyl halide.

FAQ 2: How can I deoxygenate the tertiary alcohol to obtain this compound?

Direct reduction of tertiary alcohols to alkanes can be challenging. A reliable method is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism and is tolerant of steric hindrance.[2][3][4]

Experimental Protocol: Barton-McCombie Deoxygenation

  • Formation of the Xanthate Ester:

    • In a flask under a nitrogen atmosphere, dissolve the tertiary alcohol in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the mixture to 0 °C and add carbon disulfide, followed by methyl iodide.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • Purify the crude product by column chromatography to obtain the xanthate ester.

  • Radical Deoxygenation:

    • Dissolve the xanthate ester in toluene.

    • Add tributyltin hydride and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux (around 110 °C) for several hours, monitoring the reaction progress by TLC or GC.

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • The crude product will contain the desired alkane and tin byproducts.

Troubleshooting Stage 2: Deoxygenation

Q1: The formation of the xanthate ester is incomplete.

  • Possible Cause: Incomplete deprotonation of the sterically hindered tertiary alcohol.

  • Troubleshooting:

    • Use a stronger base, such as potassium hydride, for the deprotonation step.

    • Increase the reaction time for the deprotonation.

    • Ensure all reagents and solvents are strictly anhydrous.

Q2: The radical deoxygenation reaction is sluggish or does not go to completion.

  • Possible Cause: Inefficient radical initiation or propagation.

  • Troubleshooting:

    • Ensure the AIBN is fresh, as it can decompose over time. Add it in portions if the reaction is slow.

    • Use a higher boiling point solvent, such as xylene, to allow for a higher reaction temperature.

    • Consider alternative, more reactive radical initiators if necessary.

Q3: I am having difficulty removing the tributyltin byproducts during purification.

  • Possible Cause: The non-polar nature of both the product and the tin byproducts makes separation by standard silica gel chromatography challenging.

  • Troubleshooting:

    • Method 1: Fluoride Wash. After the reaction, dilute the mixture with hexane and wash with an aqueous solution of potassium fluoride. This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

    • Method 2: "Tin-Free" Radical Systems. To avoid tin byproducts altogether, consider using alternative hydrogen donors such as triethylsilane with a suitable initiator, although this may require optimization.[5][6]

III. Alternative Synthetic Route: The Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[7][8][9] For the synthesis of this compound, one could envision the coupling of 2-bromo-2,3-dimethylbutane and 2-bromobutane. However, this approach is fraught with challenges.

Q: Why is the Wurtz reaction generally not recommended for the synthesis of this compound?

  • A: The Wurtz reaction has several limitations, especially for the synthesis of highly branched and unsymmetrical alkanes:

    • Mixture of Products: When two different alkyl halides are used, a statistical mixture of three products (R-R, R'-R', and R-R') is typically formed, leading to a complex purification process.[10]

    • Elimination Side Reactions: Tertiary and secondary alkyl halides are prone to elimination reactions in the presence of the strongly basic conditions of the Wurtz reaction, leading to the formation of alkenes.[8]

    • Low Yields: Due to these side reactions, the yield of the desired coupled product is often low.[7]

IV. Purification and Characterization

Q: How can I effectively purify this compound from its isomers?

  • A: Due to the similar boiling points of isomeric alkanes, purification can be challenging.

    • Fractional Distillation: This is the most effective method for separating compounds with small differences in boiling points. A column with a high number of theoretical plates is recommended.

    • Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples for analytical purposes, prep-GC is an excellent, albeit more resource-intensive, option.

Isomer Boiling Point (°C)
This compound153-154
2,2,5-Trimethylheptane148-149
2,3,5-Trimethylheptane151-152

Note: Boiling points are approximate and can vary with pressure.

Q: What analytical techniques are best for confirming the structure of this compound and identifying isomeric impurities?

  • A: Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose.

    • Gas Chromatography (GC): Provides separation of the isomers based on their boiling points and interaction with the stationary phase. The retention time can be compared to known standards.

    • Mass Spectrometry (MS): Electron ionization (EI) of branched alkanes results in characteristic fragmentation patterns. The fragmentation occurs preferentially at the branching points to form stable carbocations, providing a unique fingerprint for each isomer.[11]

  • A: Nuclear Magnetic Resonance (NMR) Spectroscopy is also a powerful tool.

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of methyl and methylene protons in the molecule. The integration and splitting patterns can help to confirm the structure.

    • ¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule, which can be used to distinguish it from its isomers.[8][12] The chemical shifts of quaternary carbons are particularly informative.[12]

V. Visualizing the Workflow

Grignard Synthesis Workflow

Grignard Synthesis Workflow cluster_0 Stage 1: Tertiary Alcohol Synthesis cluster_1 Stage 2: Deoxygenation start 2-Bromobutane + Mg grignard sec-Butylmagnesium bromide start->grignard Ether reaction Grignard Reaction grignard->reaction ketone 3,3-Dimethyl-2-pentanone ketone->reaction workup Aqueous Workup reaction->workup alcohol Crude Tertiary Alcohol workup->alcohol xanthate_formation Xanthate Formation alcohol->xanthate_formation 1. NaH, CS2 2. MeI alcohol->xanthate_formation deoxygenation Radical Deoxygenation xanthate_formation->deoxygenation Bu3SnH, AIBN purification_tin Purification (Tin Removal) deoxygenation->purification_tin final_product This compound purification_tin->final_product

Caption: Workflow for the Grignard-based synthesis of this compound.

Troubleshooting Decision Tree: Low Yield in Grignard Reaction

Grignard Troubleshooting start Low Yield of Tertiary Alcohol check_initiation Did the Grignard reaction initiate properly? start->check_initiation no_initiation Troubleshoot Initiation: - Flame-dry glassware - Use anhydrous ether - Add iodine crystal check_initiation->no_initiation No check_side_products What are the major byproducts? check_initiation->check_side_products Yes enolization Enolization likely. Lower reaction temp (-78 °C). Consider using CeCl3. check_side_products->enolization Unreacted Ketone coupling Wurtz coupling occurred. Ensure slow addition of alkyl halide. check_side_products->coupling Alkane Coupling Products other Other issues. Verify starting material purity. check_side_products->other Unidentified

Caption: Decision tree for troubleshooting low yields in the Grignard reaction step.

VI. References

  • BenchChem. (2025). High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. BenchChem Application Notes.

  • Gelest. (n.d.). Silane Reduction of.... Gelest Technical Library.

  • Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL).

  • Kotha, S., & Lahiri, K. (2001). Applications of Barton-McCombie Reaction in Total Syntheses. Tetrahedron, 57(46), 9377-9404.

  • Wikipedia. (n.d.). Wurtz reaction.

  • Grokipedia. (n.d.). Wurtz reaction.

  • GeeksforGeeks. (2024). Wurtz Reaction.

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction.

  • Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents.

  • Chemistry LibreTexts. (2022). II. Deoxygenation: The Barton-McCombie Reaction.

  • ResearchGate. (n.d.). The Barton-McCombie reaction | Request PDF.

  • Organic Reactions. (n.d.). The Barton-McCombie Reaction.

  • Grokipedia. (n.d.). Barton–McCombie deoxygenation.

  • ResearchGate. (n.d.). Representative reductions with triethylsilane: (a) alcohols; (b) ethers.

  • Wikipedia. (n.d.). Alkane.

Sources

Technical Support Center: Optimizing the Yield of 2,3,3,5-Tetramethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,3,5-tetramethylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your experimental outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthesis.

Introduction to the Synthesis of this compound

This compound is a highly branched alkane with potential applications as a high-octane fuel component, a lubricant, or a non-polar solvent in specialized chemical processes. Its synthesis requires a carefully controlled approach to ensure high selectivity and yield, avoiding the formation of isomeric impurities that are often difficult to separate.

This guide will focus on a multi-step synthetic pathway that offers a plausible and controllable route to the target molecule, moving beyond non-selective industrial alkylation processes. The core of this synthesis involves a Grignard reaction to construct the C10 backbone, followed by hydrogenation to yield the final saturated alkane.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the selective synthesis of this compound?

A1: While several methods can produce branched alkanes, a selective laboratory-scale synthesis is best achieved through a convergent approach that builds the carbon skeleton with high precision. A recommended route involves the reaction of a Grignard reagent with a suitable electrophile. Specifically, the reaction of tert-butylmagnesium chloride with 2-halo-3-methylbutane, or a multi-step approach starting from 2,4-dimethyl-1,3-pentadiene, offers a more controlled synthesis compared to broad-spectrum industrial alkylation methods.

Q2: Why is the Grignard reaction preferred over the Wurtz coupling for synthesizing an unsymmetrical alkane like this compound?

A2: The Wurtz reaction, which involves the coupling of two alkyl halides with sodium metal, is generally efficient for synthesizing symmetrical alkanes (R-R) from a single type of alkyl halide (R-X).[1][2] When two different alkyl halides (R-X and R'-X) are used to create an unsymmetrical alkane (R-R'), a mixture of products (R-R, R'-R', and R-R') is typically formed, leading to low yields of the desired product and complex purification challenges.[3][4] The Grignard reaction provides a more controlled, nucleophilic addition of a specific carbon group, allowing for the precise construction of an asymmetrical carbon skeleton.[5]

Q3: What are the critical parameters to control during the Grignard reaction step?

A3: The success of a Grignard reaction is highly dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with even trace amounts of water or other protic solvents.[6] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Magnesium Activation: The magnesium turnings are often coated with a passivating layer of magnesium oxide which can inhibit the reaction.[7] Activation, for instance with a small crystal of iodine, is often necessary to initiate the formation of the Grignard reagent.

  • Temperature Control: The formation of the Grignard reagent is exothermic. While some initial heating may be required for initiation, the reaction should be cooled to maintain a gentle reflux and prevent side reactions.[3]

  • Slow Addition of Alkyl Halide: The alkyl halide should be added slowly to the magnesium suspension to maintain a controlled reaction rate and minimize side reactions such as Wurtz-type coupling.

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most effective method for purifying this compound from potential side products and unreacted starting materials, taking advantage of differences in their boiling points.[8][9] Given that the boiling point of this compound is approximately 154.5°C, it can be separated from lower-boiling starting materials and higher-boiling coupling byproducts.[1] The efficiency of the separation will depend on the boiling points of the impurities and the efficiency of the fractionating column used.

Optimized Experimental Protocol: A Multi-Step Synthesis

This protocol outlines a plausible and scientifically sound multi-step synthesis for this compound, designed to maximize yield and purity.

Overall Synthetic Scheme:

Synthetic_Scheme 2,4-Dimethyl-1,3-pentadiene 2,4-Dimethyl-1,3-pentadiene Intermediate_Halide Intermediate_Halide 2,4-Dimethyl-1,3-pentadiene->Intermediate_Halide 1. HBr Coupled_Alkene Coupled_Alkene Intermediate_Halide->Coupled_Alkene 2. Isopropyl Magnesium Bromide This compound This compound Coupled_Alkene->this compound 3. H2, Ni-Al catalyst, 170°C

Caption: Multi-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-2,4-dimethylpentane (Intermediate Halide)

Reaction: Hydrobromination of 2,4-dimethyl-1,3-pentadiene.

Causality: The addition of hydrogen bromide (HBr) to the conjugated diene will proceed via a carbocation intermediate. The more stable tertiary carbocation will be formed, leading to the desired branched alkyl halide.

Procedure:

  • In a fume hood, cool a solution of 2,4-dimethyl-1,3-pentadiene (1 equivalent) in a suitable non-polar solvent (e.g., hexane) to 0°C in an ice bath.

  • Slowly bubble anhydrous HBr gas through the solution with vigorous stirring. Alternatively, a solution of HBr in acetic acid can be added dropwise.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing cold water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-2,4-dimethylpentane.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 2,4,4,5-Tetramethyl-2-hexene (Coupled Alkene) via Grignard Coupling

Reaction: Reaction of 2-bromo-2,4-dimethylpentane with isopropyl magnesium bromide.

Causality: The Grignard reagent, isopropyl magnesium bromide, will act as a nucleophile, attacking the electrophilic carbon of the tertiary alkyl bromide. An elimination reaction is also possible, leading to the formation of an alkene.

Procedure:

  • Preparation of Isopropyl Magnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • Add a small amount of a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add a few drops to the magnesium.

    • If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent to 0°C.

    • Slowly add a solution of 2-bromo-2,4-dimethylpentane (1 equivalent) in anhydrous diethyl ether to the Grignard reagent with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by GC.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 2,4,4,5-tetramethyl-2-hexene by fractional distillation.

Step 3: Synthesis of this compound

Reaction: Catalytic hydrogenation of 2,4,4,5-tetramethyl-2-hexene.

Causality: The double bond in the alkene will be reduced in the presence of a suitable catalyst and hydrogen gas to form the saturated alkane.

Procedure:

  • In a high-pressure reactor, dissolve 2,4,4,5-tetramethyl-2-hexene (1 equivalent) in a suitable solvent such as ethanol or hexane.

  • Add a catalytic amount of a nickel-aluminum oxide catalyst (or a similar hydrogenation catalyst like Palladium on carbon).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to approximately 170°C.

  • Maintain the reaction with vigorous stirring until the uptake of hydrogen ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by fractional distillation if necessary.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, with a focus on the critical Grignard reaction step.

Grignard Reaction Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (MgO layer).[7] 2. Wet glassware or solvent. 3. Low reactivity of the alkyl halide.1. Activate Magnesium: Crush the magnesium turnings in a mortar and pestle before use, or add a small crystal of iodine to the reaction flask.[3] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a stream of nitrogen and use freshly distilled anhydrous solvents. 3. Initiation Aids: Add a few drops of 1,2-dibromoethane or pre-formed Grignard reagent to initiate the reaction. Gentle warming can also be applied.
Low yield of the coupled product 1. Wurtz-type self-coupling of the starting alkyl halides. 2. Incomplete reaction. 3. Quenching of the Grignard reagent by moisture or acidic impurities.1. Minimize Wurtz Coupling: Add the alkyl halide solution dropwise to the Grignard reagent at a controlled temperature (e.g., 0°C) to avoid high local concentrations. 2. Ensure Complete Reaction: Monitor the reaction by GC to confirm the consumption of starting materials. Extend the reaction time if necessary. 3. Maintain Anhydrous and Inert Atmosphere: Ensure a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Formation of a significant amount of high-boiling side product Wurtz coupling of the Grignard reagent with the starting alkyl halide.1. Slow Addition: Add the alkyl halide very slowly to the Grignard reagent. 2. Maintain Low Temperature: Keep the reaction temperature low during the addition of the alkyl halide.
Darkening of the reaction mixture Formation of finely divided magnesium or decomposition of the Grignard reagent due to overheating.A grayish or brownish color is normal. A very dark or black color may indicate decomposition. Ensure the reaction is not overheating and that the inert atmosphere is maintained.
Hydrogenation Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Incomplete hydrogenation 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons.1. Use Fresh Catalyst: Ensure the catalyst has not been deactivated by exposure to air. 2. Increase Hydrogen Pressure: Operate at the recommended hydrogen pressure for the specific catalyst. 3. Purify the Alkene: Ensure the alkene from the previous step is free of impurities that could poison the catalyst (e.g., sulfur compounds).

Data Presentation

Table 1: Physical Properties of this compound and Related Isomers

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₁₀H₂₂142.28154.5[1]
n-DecaneC₁₀H₂₂142.28174.1
2,2,5,5-TetramethylhexaneC₁₀H₂₂142.28137.3[2]

Note: Boiling points can vary slightly with atmospheric pressure.

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Hydrobromination cluster_step2 Step 2: Grignard Coupling cluster_step3 Step 3: Hydrogenation A 2,4-Dimethyl-1,3-pentadiene B Addition of HBr A->B C Workup & Purification B->C D 2-Bromo-2,4-dimethylpentane C->D F Coupling Reaction D->F E Isopropyl Magnesium Bromide E->F G Workup & Purification F->G H 2,4,4,5-Tetramethyl-2-hexene G->H I Catalytic Hydrogenation H->I J Catalyst Removal & Purification I->J K This compound J->K

Caption: A visual representation of the three-step synthesis of this compound.

References

  • This compound. LookChem. [Link]
  • Grignard reagent - Wikipedia. [Link]
  • Wurtz reaction - Wikipedia. [Link]
  • Wurtz Reaction - J&K Scientific LLC. [Link]
  • 2,2,5,5-Tetramethylhexane - CAS Common Chemistry. [Link]
  • Grignard Reaction - Organic Chemistry Portal. [Link]
  • Hexane, 2,3,3,5-tetramethyl- - the NIST WebBook. [Link]
  • Fractional distill
  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]
  • This compound - Stenutz. [Link]
  • 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses. [Link]
  • Chain Isomers of C10H22 List and explain the chain isomers for... | Filo. [Link]
  • grignard reagents - Chemguide. [Link]
  • Isomer c10h22 | PDF - Scribd. [Link]
  • How to find out total number of isomers in c10h22. - Eduncle. [Link]
  • This compound | C10H22 | CID 521427 - PubChem - NIH. [Link]
  • A Short On Preparation Of Alkanes By Grignard Reagents - Unacademy. [Link]

Sources

Technical Support Center: Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of highly branched alkanes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in synthesizing these complex molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments, with a focus on minimizing or eliminating common byproducts.

Section 1: Troubleshooting Guide for Common Synthetic Routes

This section is dedicated to addressing the practical challenges and byproduct formation associated with the most common laboratory-scale methods for synthesizing highly branched alkanes.

Grignard Reaction-Based Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds, often utilized to create tertiary alcohols that can be subsequently deoxygenated to form highly branched alkanes. However, several side reactions can complicate this synthesis.

Question: My Grignard reaction is yielding a significant amount of a simple alkane corresponding to my Grignard reagent, and the overall yield of the desired alcohol is low. What is happening?

Answer: This is a classic issue indicating the premature quenching of your Grignard reagent. Grignard reagents are highly basic and will react with any available acidic protons, most commonly from water.[1][2]

  • Causality: The presence of water or other protic impurities in your reaction setup leads to the protonation of the Grignard reagent, forming an alkane and a magnesium halide hydroxide salt. This consumes your reagent and reduces the yield of the desired addition product.

  • Troubleshooting Protocol:

    • Glassware Preparation: All glassware must be rigorously dried. This can be achieved by oven-drying at >120°C for several hours or by flame-drying under a vacuum. Allow the glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Purity: Use anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard but must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and handled under an inert atmosphere.[1]

    • Reagent Purity: Ensure your alkyl halide is dry. If necessary, distill it or pass it through a column of activated alumina. The magnesium turnings should be fresh and shiny; if they are dull, they can be activated by stirring with a small crystal of iodine or 1,2-dibromoethane.

    • Inert Atmosphere: The entire reaction, from reagent preparation to quenching, should be conducted under a positive pressure of an inert gas like nitrogen or argon.[1]

Question: I am reacting a Grignard reagent with a ketone to form a tertiary alcohol, but I am recovering a significant portion of the starting ketone and observing an alkene byproduct. What are the likely causes?

Answer: This scenario points to two competing side reactions: enolization and reduction.[1][3]

  • Causality:

    • Enolization: If the ketone possesses acidic α-hydrogens, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[1]

    • Reduction: If the Grignard reagent has β-hydrogens and the ketone is sterically hindered, a reduction can occur. This involves the transfer of a hydride from the β-carbon of the Grignard reagent to the carbonyl carbon via a six-membered cyclic transition state. The resulting magnesium alkoxide of the secondary alcohol can then undergo elimination to form an alkene.[3]

  • Troubleshooting Strategies:

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C or -78°C) to favor the nucleophilic addition over enolization and reduction.

    • Reagent Choice: If possible, use a Grignard reagent with minimal steric bulk and no β-hydrogens.

    • Alternative Reagents: Consider using an organolithium reagent, which is generally more nucleophilic and less basic than a Grignard reagent, potentially reducing the extent of enolization.

Wurtz Reaction and Related Coupling Methods

The Wurtz reaction, involving the coupling of two alkyl halides in the presence of sodium metal, is a classical method for forming alkanes. However, it is often plagued by side reactions.[1][4]

Question: My Wurtz reaction is producing a significant amount of an alkene as a byproduct. How can I minimize this?

Answer: Alkene formation is a common side reaction in the Wurtz reaction, arising from a disproportionation reaction between alkyl radicals.[1][5]

  • Causality: The reaction proceeds through a radical mechanism. Instead of two alkyl radicals coupling to form the desired alkane, one radical can abstract a hydrogen atom from another, leading to the formation of an alkane and an alkene. This is particularly prevalent with secondary and tertiary alkyl halides.

  • Troubleshooting Protocol:

    • Substrate Choice: The Wurtz reaction is most effective for the synthesis of symmetrical alkanes from primary alkyl halides. Avoid using secondary and tertiary alkyl halides, as they are more prone to elimination reactions.[6]

    • Reaction Conditions: Maintain a consistent and moderate reaction temperature. Overheating can promote side reactions. The use of a high-surface-area sodium dispersion can also be beneficial.

    • Alternative Methods: For the synthesis of unsymmetrical alkanes, the Wurtz reaction is generally not suitable as it produces a difficult-to-separate mixture of products.[7] Consider alternative methods like the Corey-House synthesis (using a lithium dialkylcuprate), which is much more versatile for forming unsymmetrical alkanes with fewer byproducts.

Hydrogenation of Alkenes

The catalytic hydrogenation of alkenes is a clean and efficient method for producing alkanes. However, incomplete reactions or side reactions can occur.[8][9]

Question: After my hydrogenation reaction, I still have a significant amount of the starting alkene. How can I ensure the reaction goes to completion?

Answer: Incomplete hydrogenation is typically due to issues with the catalyst, hydrogen pressure, or reaction time.

  • Causality: The catalyst may be deactivated, the hydrogen pressure may be insufficient to drive the reaction forward, or the reaction may not have been allowed to run long enough.

  • Troubleshooting Protocol:

    • Catalyst Activity: Use a fresh, high-quality catalyst (e.g., Pd/C, PtO₂).[9] Ensure the catalyst is not poisoned by sulfur-containing compounds or other impurities in the substrate or solvent.

    • Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure (e.g., using a balloon of hydrogen), some sterically hindered or less reactive alkenes may require higher pressures in a specialized hydrogenation apparatus.

    • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine when the starting material has been fully consumed.

    • Solvent Choice: Use a solvent in which both the substrate and the catalyst are well-dispersed. Common solvents include ethanol, methanol, and ethyl acetate.

Question: I am trying to hydrogenate a polyunsaturated compound to a specific partially saturated alkane, but the reaction is proceeding all the way to the fully saturated alkane. How can I control the selectivity?

Answer: Achieving selective hydrogenation requires careful choice of catalyst and reaction conditions.

  • Causality: Highly active catalysts like platinum oxide will readily reduce all double bonds.

  • Troubleshooting Strategies:

    • Use a "Poisoned" Catalyst: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a classic example of a catalyst that is less reactive and can selectively reduce alkynes to cis-alkenes without reducing the alkenes further. While primarily for alkynes, the principle of using a less reactive catalyst applies.

    • Control Stoichiometry of Hydrogen: In a carefully controlled system, limiting the amount of hydrogen gas to one equivalent can help to achieve partial hydrogenation. This requires precise monitoring of hydrogen uptake.

Section 2: Industrial Synthesis Byproducts and Mitigation

While less common in a drug development lab, understanding the byproducts of industrial-scale synthesis can be relevant for sourcing starting materials or for process development.

Catalytic Reforming

Question: What are the main byproducts of catalytic reforming, and how are they managed?

Answer: Catalytic reforming is designed to increase the octane number of naphtha by producing high-octane aromatic compounds and branched alkanes (isoparaffins).[10][11] The primary byproducts are hydrogen gas and light hydrocarbons.[10]

  • Byproduct Formation:

    • Hydrogen Gas: A significant and valuable byproduct from the dehydrogenation of naphthenes to aromatics.[10]

    • Light Hydrocarbons (C1-C4): Methane, ethane, propane, and butanes are formed through a side reaction called hydrogenolysis (hydrocracking), which involves the cleavage of carbon-carbon bonds.[10]

    • Coke: Carbonaceous deposits can form on the catalyst, leading to deactivation.

  • Management Strategies:

    • Hydrogen Management: The produced hydrogen is a valuable feedstock for other refinery processes like hydrotreating and hydrocracking.[10]

    • Control of Hydrocracking: Operating at lower pressures and higher temperatures can favor aromatization over hydrocracking. However, higher temperatures can also lead to increased coking. A balance of process conditions is crucial.

    • Catalyst Regeneration: In continuous catalytic reforming (CCR) units, the catalyst is continuously regenerated to burn off coke deposits and maintain activity.

Isomerization

Question: My alkane isomerization process is producing a high amount of cracked products (lighter alkanes and alkenes). How can I improve the selectivity towards the desired branched isomers?

Answer: Cracking is a major side reaction in isomerization, particularly at higher temperatures.[10][11]

  • Causality: The carbocation intermediates in the isomerization mechanism can undergo β-scission, where the carbon-carbon bond beta to the positive charge breaks, resulting in a smaller carbocation and an alkene.[12] This is favored at higher temperatures.

  • Troubleshooting and Optimization:

    • Temperature Control: Isomerization is a slightly exothermic process, and lower temperatures thermodynamically favor the formation of more highly branched isomers.[10][11] Operate at the lowest practical temperature that still provides a reasonable reaction rate.

    • Catalyst Selection: Use a bifunctional catalyst with an optimal balance of metal sites (for hydrogenation/dehydrogenation) and acid sites (for isomerization). Overly acidic catalysts can promote cracking.[13]

    • Hydrogen Pressure: Maintaining a sufficient hydrogen partial pressure helps to suppress the formation of olefins and subsequent oligomerization and cracking reactions.[10][11]

Section 3: Data Summary and Visualization

Table 1: Effect of Temperature on n-Heptane Cracking
Temperature (K)Pressure (MPa)n-Heptane Conversion (%)Alkene Selectivity (%)Alkane Selectivity (%)
8730.1~10>60<40
9730.1~30>65<35
10730.1~60>70<30
9733.5~25<50>50

Data adapted from studies on n-heptane pyrolysis. Higher temperatures at low pressure favor the formation of alkene byproducts, while higher pressure can increase the formation of smaller alkane byproducts.[14]

Diagrams of Byproduct Formation Mechanisms

Mechanism of Byproduct Formation in Grignard Reaction with a Sterically Hindered Ketone

G cluster_0 Main Reaction Pathway cluster_1 Byproduct Pathways Ketone Ketone Mg_Alkoxide Mg_Alkoxide Ketone->Mg_Alkoxide + R-MgX (Nucleophilic Addition) Enolate Enolate Ketone->Enolate + R-MgX (Base) Reduction_Intermediate Reduction_Intermediate Ketone->Reduction_Intermediate + R-MgX (Hydride Transfer) Tertiary_Alcohol Tertiary_Alcohol Mg_Alkoxide->Tertiary_Alcohol + H3O+ (Workup) Ketone_Regenerated Ketone_Regenerated Enolate->Ketone_Regenerated + H3O+ (Workup) Alkene Alkene Reduction_Intermediate->Alkene Elimination

Caption: Pathways for desired alcohol formation and byproduct generation in a Grignard reaction.

Carbocation Rearrangement and Cracking in Alkane Isomerization

G n-Alkane n-Alkane Primary_Carbocation Primary_Carbocation n-Alkane->Primary_Carbocation Catalyst Secondary_Carbocation Secondary_Carbocation Primary_Carbocation->Secondary_Carbocation Hydride Shift Branched_Alkane Branched_Alkane Secondary_Carbocation->Branched_Alkane Isomerization Product Cracked_Products Cracked_Products Secondary_Carbocation->Cracked_Products β-Scission (Cracking)

Caption: Isomerization of n-alkanes and the competing cracking side reaction.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for synthesizing a specific, highly branched alkane in a research setting with minimal byproducts?

A1: For high specificity and yield, the Corey-House synthesis is often superior to the Wurtz or Grignard/deoxygenation routes. This method involves the reaction of a lithium dialkylcuprate with an alkyl halide. It is particularly effective for coupling different alkyl groups to form unsymmetrical alkanes and generally gives cleaner reactions with fewer elimination and rearrangement byproducts.

Q2: How can I effectively remove unreacted starting materials and byproducts from my final alkane product?

A2: Alkanes are nonpolar, which can make purification challenging.

  • Chromatography: Column chromatography on silica gel is a standard method. A nonpolar eluent system, such as hexanes or petroleum ether, will elute the alkane product first, while more polar byproducts (e.g., alcohols from a Grignard reaction) and starting materials will be retained on the column.

  • Distillation: If there is a sufficient difference in boiling points, fractional distillation can be very effective for separating the desired alkane from byproducts and unreacted starting materials.

  • Liquid-Liquid Extraction: An aqueous workup is crucial for removing water-soluble byproducts and reagents, such as the magnesium salts from a Grignard reaction.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing branched alkanes?

A3: Research into sustainable synthesis is ongoing. Some promising areas include:

  • Biocatalysis: Using enzymes to perform specific C-H functionalization or other transformations to build branched structures.

  • Catalytic Isomerization of Bio-derived Alkanes: Utilizing renewable feedstocks, such as alkanes derived from fatty acids, and then applying modern isomerization catalysts to create branched isomers.

References

  • Weitkamp, J., et al. (1983). "Modes of β-Scission of Alkylcarbenium Ions.
  • Gary, J. H., & Handwerk, G. E. (2001). Petroleum Refining: Technology and Economics. Marcel Dekker. [Link not available]
  • Antos, G. J., & Aitani, A. M. (Eds.). (2004). Catalytic Naphtha Reforming. Marcel Dekker. [Link]
  • Wurtz, A. (1855). "Sur une nouvelle classe de radicaux organiques." Annales de chimie et de physique. [Link not available]
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. [Link not available]
  • "Grignard Reaction." Organic Chemistry Portal. [Link]
  • "Carbocation Rearrangements." Master Organic Chemistry. [Link]
  • "Cracking Alkanes." Chemguide. [Link]
  • "Hydrogen
  • "Wurtz Reaction." GeeksforGeeks. [Link]
  • "C
  • "Fluid C
  • "Wurtz Reaction." Unacademy. [Link]
  • "Why is it not a good method to prepare alkanes by the Wurtz reaction?" Quora. [Link]
  • "Catalytic Reforming.
  • "Hydrogen
  • "Isomerization and Effect of Temperature on Alkanes Utilized by Refiners." Walsh Medical Media. [Link]
  • "Minimizing Unwanted Coke Form
  • "Grignard Formation - Troubleshooting and Perfecting." Reddit. [Link]
  • "Alkane Isomeriz
  • "Reaction of Alkenes: Hydrogen
  • "Cracking Alkanes." LibreTexts. [Link]
  • "Catalytic Naphtha Reforming.
  • "Carboc
  • "Hydrocracking Fundamentals." YouTube. [Link]
  • "Cracking alkanes - thermal and c
  • "Carbocation rearrangements." Lumen Learning. [Link]
  • "Grignard Reagents." LibreTexts. [Link]
  • "Stereochemistry and Rearrangement of Carboc
  • "Reduction of Alkenes: Hydrogen
  • "Uses of Hydrocracking.
  • "Catalytic Naphtha Reforming." [Link not available]
  • "The Role of Carbon in the Catalytic Isomerisation-Cracking of n-Alkanes." White Rose eTheses Online. [Link]
  • "Catalytic Hydrogen
  • "Grignard Reagents." Chemguide. [Link]
  • "Catalytic Naphtha Reforming: Revisiting its Importance in the Modern Refinery." [Link not available]
  • "Catalytic Reforming of Heavy Naphtha, Analysis and Simul
  • "Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels." MDPI. [Link]
  • "The effect of temperature and pressure on n-heptane thermal cracking in regenerative cooling channel.
  • "Hydrotreatment of cracked light gas oil." OSTI.GOV. [Link]
  • "Synthesis of Alkanes." YouTube. [Link]
  • "Hydrogen Pressure as a Key Parameter to Control the Quality of the Naphtha Produced in the Hydrocracking of an HDPE/VGO Blend." MDPI. [Link]
  • "Methods for preventing over addition of Grignard reagent." Sciencemadness.org. [Link]
  • "Synthesis Problems Involving Grignard Reagents." Master Organic Chemistry. [Link]
  • "Grignard Reaction." Organic Chemistry Portal. [Link]
  • "Wurtz Reaction for Alkane Synthesis." Scribd. [Link]
  • "Wurtz reaction:Prepar
  • "Reactions of Grignard Reagents." Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3,3,5-tetramethylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of this compound in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound largely depends on its synthesis route. Common impurities may include unreacted starting materials, byproducts from side reactions, and isomeric C10 alkanes. Isomers with close boiling points, such as other tetramethylhexanes or trimethylheptanes, are particularly challenging to remove.[1][2] For instance, 2,2,3,5-tetramethylhexane and this compound have very similar structures and properties, making their separation difficult.[1][2]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H22[2]
Molecular Weight 142.28 g/mol [2]
Boiling Point 153.11°CChemicalBook
Density 0.7450 g/cm³ChemicalBook
Refractive Index 1.4173ChemicalBook

Q3: Which purification technique is most suitable for obtaining high-purity this compound?

A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Fractional distillation is the most common and effective method for purifying alkanes, especially on a larger scale. It separates compounds based on differences in their boiling points.[3][4]

  • Preparative Gas Chromatography (Prep-GC) offers the highest resolution for separating close-boiling isomers and is ideal for obtaining very high purity material on a smaller scale.[5]

  • Azeotropic distillation can be employed to separate components with very similar boiling points by introducing an entrainer that forms a new, lower-boiling azeotrope.[6]

  • Molecular sieves are useful for removing specific impurities, such as water or straight-chain alkanes, based on molecular size and shape.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Fractional Distillation

Problem 1: Poor separation of isomers, as indicated by GC analysis of collected fractions.

  • Cause: Insufficient column efficiency for separating compounds with close boiling points. The boiling points of branched alkane isomers are often very similar.[3]

  • Solution:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or a higher number of theoretical plates). This increases the surface area for vapor-liquid equilibria, enhancing separation.[4]

    • Optimize Reflux Ratio: Increase the reflux ratio. A higher reflux ratio allows for more condensation and re-vaporization cycles, leading to better separation, although it will increase the distillation time.

    • Slow Distillation Rate: Reduce the heating rate to ensure a slow and steady distillation. This allows the column to reach equilibrium and provides better separation.[4]

    • Vacuum Distillation: For high-boiling alkanes, distillation under reduced pressure can sometimes improve separation by lowering the boiling points and potentially increasing the boiling point differences between isomers.

Problem 2: "Bumping" or uneven boiling in the distillation flask.

  • Cause: Superheating of the liquid, followed by rapid, violent boiling. This is common when distilling pure liquids or solutions without nucleation sites.

  • Solution:

    • Use Boiling Chips or a Magnetic Stirrer: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. These provide nucleation sites for smooth boiling.

    • Ensure Even Heating: Use a heating mantle with a stirrer or an oil bath to provide uniform heat distribution to the flask.

Problem 3: The temperature at the still head fluctuates during distillation.

  • Cause: This can be due to an unsteady heating rate, drafts, or the presence of azeotropes.

  • Solution:

    • Stable Heat Source: Ensure your heating source is stable and well-controlled.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings and maintain a consistent temperature gradient.[4]

    • Check for Azeotropes: If the fluctuation is consistent and reproducible, it might indicate the presence of an azeotropic mixture with an impurity.[6] In this case, a different purification strategy, such as azeotropic distillation with a suitable entrainer, may be necessary.

Preparative Gas Chromatography (Prep-GC)

Problem 1: Co-elution of this compound with an isomeric impurity.

  • Cause: The GC column and conditions are not optimized for separating the specific isomers present.

  • Solution:

    • Select a Different Column: Use a capillary column with a different stationary phase that offers better selectivity for branched alkanes. A longer column can also improve resolution.[9]

    • Optimize Temperature Program: Adjust the temperature program. A slower temperature ramp or an isothermal period at an optimal temperature can enhance the separation of close-eluting peaks.[10]

    • Adjust Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency (lowest theoretical plate height).

Problem 2: Low recovery of the purified compound.

  • Cause: Inefficient trapping of the eluting compound or decomposition on the column.

  • Solution:

    • Improve Trapping Efficiency: Ensure the collection trap is sufficiently cold (e.g., using liquid nitrogen or a dry ice/acetone bath) to effectively condense the eluting compound. The design of the trap is also critical for efficient collection.

    • Check for Column Bleed and Decomposition: Operate the column within its recommended temperature limits to avoid stationary phase bleed, which can contaminate the product. If the compound is thermally labile, a lower injection port and oven temperature should be used.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol outlines a general procedure for purifying this compound using fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer and stir plate

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently. If using a magnetic stirrer, start stirring.

  • Establishing the Temperature Gradient: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the ascending vapor and descending condensate (reflux) will be established.

  • Collecting Fractions: Once the temperature at the distillation head stabilizes, begin collecting the distillate in a receiving flask. Record the temperature range for each fraction collected. It is advisable to collect a small forerun fraction, which will contain the more volatile impurities.

  • Monitoring Purity: Collect fractions over narrow boiling ranges. The temperature should remain constant while a pure compound is distilling. A significant change in temperature indicates the start of a new fraction. The purity of each fraction should be monitored by a suitable analytical technique, such as GC-MS.[11]

  • Shutdown: Once the desired product has been collected or the temperature begins to drop, stop heating and allow the apparatus to cool down.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a starting point for analyzing the purity of this compound fractions.

Instrumentation and Conditions:

ParameterSetting
GC Column Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Sample Preparation:

  • Dilute a small aliquot of the this compound fraction in a suitable volatile solvent (e.g., hexane or pentane) to a concentration of approximately 100 ppm.

  • Transfer the diluted sample to a GC vial.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.[12]

  • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • Calculate the purity of the sample by determining the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis & Completion start Start with Crude This compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask and Add Boiling Chips setup->charge heat Gentle Heating charge->heat equilibrate Establish Temperature Gradient in Column heat->equilibrate collect_forerun Collect Forerun (Volatile Impurities) equilibrate->collect_forerun collect_main Collect Main Fraction at Stable Temperature collect_forerun->collect_main monitor Monitor Temperature and Purity (GC-MS) collect_main->monitor monitor->collect_main Temperature Stable temp_change Temperature Changes monitor->temp_change collect_next Change Receiving Flask for New Fraction temp_change->collect_next stop Stop Heating and Allow to Cool temp_change->stop Distillation Complete collect_next->collect_main end Purified This compound stop->end

Caption: Workflow for the fractional distillation of this compound.

Troubleshooting_Isomer_Separation cluster_solutions Potential Solutions cluster_details1 cluster_details2 cluster_details3 cluster_details4 problem Problem: Poor Isomer Separation (by Fractional Distillation) sol1 Increase Column Efficiency problem->sol1 sol2 Optimize Reflux Ratio problem->sol2 sol3 Slow Down Distillation Rate problem->sol3 sol4 Consider Vacuum Distillation problem->sol4 det1 Use longer column or better packing material. sol1->det1 det2 Increase reflux, which increases separation time. sol2->det2 det3 Reduce heating mantle output for a slower boil-up. sol3->det3 det4 Lowers boiling points and may increase boiling point differences. sol4->det4

Caption: Troubleshooting guide for poor isomer separation during fractional distillation.

References

  • How Molecular Sieves Are Reshaping the Alkane Separation Industry: The Secret Behind Producing Millions of Tons Annually! (2025-02-19).
  • Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves - MDPI. (2023-10-19).
  • 3.2 Alkanes | chemrevise.
  • Why molecular sieve can be used for gas purification? - TRUNNANO.
  • Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization | Request PDF - ResearchGate. (2025-08-07).
  • How to separate two close boiling isomers other than the distillation method at a low cost. (2020-06-09).
  • (PDF) Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves - ResearchGate. (2023-10-09).
  • Separation of hydrocarbons by azeotropic distillation - NIST Technical Series Publications.
  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023-01-26).
  • Common Uses Of Molecular Sieves - Western Carbon & Chemicals.
  • Heterogeneous Azeotropic Distillation.
  • Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... - ResearchGate.
  • Fractional distillation - Wikipedia.
  • Separating mixtures by exploiting molecular packing effects - UvA-DARE (Digital Academic Repository).
  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester.
  • 3.3.2.1 Fractional distillation - YouTube. (2024-10-14).
  • Fractional Distillation - Semantic Scholar.
  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - RSC Publishing. (2025-07-29).
  • Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. (2025-10-30).
  • Fractional distillation - GCSE Chemistry Revision Notes - Save My Exams. (2024-11-21).
  • Distillation Column Troubleshooting Part 1 - YouTube. (2021-09-25).
  • Review my learning Fractional distillation and hydrocarbons teacher guidance and answers - The Royal Society of Chemistry.
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • Isolation of natural products by preparative gas chromatography - PubMed.
  • Fractional Distillation and Hydrocarbons MS | PDF | Boiling | Vapor - Scribd.
  • 2,2,3,5-Tetramethylhexane | C10H22 | CID 521425 - PubChem.
  • This compound | C10H22 | CID 521427 - PubChem - NIH.
  • Hexane, 2,3,3,5-tetramethyl- - the NIST WebBook.
  • Application Note: Determination of 3,3,4-Trimethylhexane Purity using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem.
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review - ResearchGate. (2025-08-07).
  • [FREE] The skeletal structure in line-angle (line-bond) mode of this compound is shown. Identify the - brainly.com. (2020-10-18).
  • CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents.
  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. (2019-08-28).
  • Solved: The skeletal structure in line-angle (line-bond) mode of 2, 3, 3, 5 -tetramethylhexane is [Chemistry] - Gauth.

Sources

Technical Support Center: Troubleshooting Peak Tailing for Branched Alkanes in GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced gas chromatography (GC) troubleshooting. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of branched alkanes. Branched alkanes, due to their unique structural properties, can present specific challenges that require a nuanced approach to method development and troubleshooting.

This document provides in-depth, experience-based solutions in a direct question-and-answer format, moving from common, simple fixes to more complex systemic issues. Our goal is to not only provide solutions but to explain the underlying scientific principles, empowering you to build robust and reliable analytical methods.

Troubleshooting Guide: A Systematic Approach

Peak tailing is a chromatographic distortion where the latter half of a peak is broader than the front half.[1] This is problematic as it degrades resolution, complicates peak integration, and ultimately undermines the accuracy and precision of your quantitative results.[1][2] When troubleshooting, it's crucial to follow a logical sequence to efficiently identify and resolve the root cause.

Diagram: Logical Troubleshooting Workflow

The following diagram outlines a systematic workflow for diagnosing the cause of peak tailing for branched alkanes. Start with the most likely and easiest-to-address issues first.

Troubleshooting_Workflow start Peak Tailing Observed (Branched Alkanes) q1 Are ALL peaks tailing (including solvent/unretained peaks)? start->q1 physical_issue Indicates a Physical or Flow Path Issue q1->physical_issue  Yes chemical_issue Indicates a Chemical or Activity-Based Issue q1->chemical_issue No   check_install Check Column Installation (Correct depth, no leaks) physical_issue->check_install check_cut Inspect Column Cut (Requires a clean, 90° cut) check_install->check_cut check_liner Check Inlet Liner (Cracked, broken, or improperly seated?) check_cut->check_liner re_evaluate Re-evaluate with Test Mix check_liner->re_evaluate check_activity Suspect Active Sites chemical_issue->check_activity replace_liner Replace Inlet Liner (Use a fresh, deactivated liner) check_activity->replace_liner replace_septum Replace Septum replace_liner->replace_septum trim_column Trim Column Inlet (Remove 0.5-1m from front) replace_septum->trim_column trim_column->re_evaluate

Caption: A step-by-step workflow for diagnosing peak tailing in GC.

Part 1: Physical and Flow Path Issues

When all peaks in a chromatogram exhibit tailing, the cause is often related to a physical disruption in the carrier gas flow path rather than a specific chemical interaction.[2][3] This turbulence or unintended "dead volume" affects all compounds indiscriminately.[4]

Q1: My chromatogram shows tailing for all peaks, including the solvent. Where should I start?

This is a classic symptom of a problem at the point of injection or connection. Before suspecting chemical activity, meticulously check the physical setup of your system.

  • Cause & Effect: An improperly installed column is a primary culprit. If the column is too high or too low in the inlet, it creates unswept (dead) volumes.[2][4] As the vaporized sample leaves the liner, a portion can get trapped in this dead space, slowly bleeding out and mixing with the main analyte band as it enters the column, causing a tail. Similarly, a poor column cut creates turbulence that disrupts the focused injection band.[2][4]

  • Solution Workflow:

    • Cool the System: Ensure the GC oven, inlet, and detector are at a safe temperature (e.g., < 50°C).

    • Inspect and Re-install the Column:

      • Remove the column from the inlet.

      • Examine the column end with a magnifying lens. A proper cut is a clean, 90-degree angle with no jagged edges or shards.[2][5] If the cut is poor, trim 5-10 cm from the end using a ceramic scoring wafer.

      • Consult your instrument manual and reinstall the column to the exact depth specified. A few millimeters can make a significant difference.

      • Ensure the ferrule is correctly seated and tightened to prevent leaks without overtightening, which can crush the column.

    • Check for Leaks: After reinstallation, turn on the carrier gas and use an electronic leak detector to check the fitting at the inlet. Leaks can disrupt pressure and flow uniformity, contributing to peak distortion.[2]

    • Inspect the Inlet Liner: While the inlet is open, remove and inspect the liner. A cracked or chipped liner can disrupt the flow path. Ensure it is seated correctly upon reassembly.[2]

Part 2: Chemical Activity and Contamination

If tailing primarily affects your branched alkane analytes while other compounds (like a solvent peak or internal standards) look symmetrical, the issue is likely chemical. Although alkanes are non-polar, they can still be affected by active sites, especially at the trace level.[6]

Q2: Why are my branched alkane peaks tailing, but my solvent peak looks fine?

This pattern strongly suggests an interaction between your analytes and active sites within the GC system.[7] These active sites are typically exposed silanol (Si-OH) groups on glass surfaces, which can interact with analytes via weak hydrogen bonding or adsorptive forces.[8]

  • Cause & Effect:

    • Inlet Liner Activity: The inlet liner is the first and hottest surface your sample contacts. Over time, the deactivation layer on the liner can be worn away by repeated injections of complex matrices, exposing acidic silanol groups.[9][10] Branched alkanes, while non-polar, have localized areas of electron density that can interact with these sites, causing temporary adsorption and subsequent slow desorption, which manifests as peak tailing.[7]

    • Column Contamination: Non-volatile residues from your samples can accumulate at the head of the column.[6][11] This residue can mask the stationary phase and act as a new, active surface for your analytes to interact with, leading to tailing.[12]

Q3: How do I choose the right inlet liner to minimize tailing for branched alkanes?

Liner selection and maintenance are critical for preventing activity-based tailing.

  • Expert Recommendation: Always use a deactivated liner. For general-purpose analysis of hydrocarbons, a simple straight or split liner with a taper at the bottom is often sufficient.[13] The key is the quality of the deactivation.

  • Deactivation Explained: Deactivation is a chemical process that caps the active silanol groups on the glass surface with an inert chemical group, typically via silanization.[8][9] This creates a much less reactive surface, preventing unwanted analyte interactions.[13][14]

Liner Deactivation TypeSuitability for Branched AlkanesKey Characteristics
Standard Silanization (e.g., DMDCS) Excellent The most common and effective deactivation for non-polar compounds like alkanes. Provides a highly inert surface.[14]
Base Deactivation Good Designed for basic compounds but also highly inert for neutral compounds. A safe choice if analyzing mixed samples.[8][15]
Intermediate Polarity (IP) Deactivation Good Phenylmethyl-deactivated surface that is suitable for a wide range of polar and nonpolar compounds.[15]
Undeactivated Poor Should never be used for trace analysis as the active silanol groups will cause significant peak tailing and analyte loss.[8]
  • Maintenance Protocol: Inlet Liner and Septum Replacement

    • Cool Down: Ensure the GC inlet is below 50°C and turn off the carrier gas.

    • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.

    • Replace Septum: Remove the old septum and replace it with a new one. Overtightening can cause coring, so tighten just until snug.

    • Access Liner: Proceed to access the liner according to your instrument's manual.

    • Remove Old Liner: Carefully remove the old liner with clean forceps, noting its orientation.

    • Install New Liner: Place a new, high-quality deactivated liner in the same orientation.

    • Reassemble and Leak Check: Reassemble the inlet, restore gas flow, and perform a leak check.[2]

Q4: I've replaced the liner and septum, but the tailing persists. What's the next step?

If fresh inlet consumables do not solve the problem, the activity is likely located at the front of the analytical column.

  • Expert Recommendation: The next logical step is to perform column maintenance by trimming the inlet end.

  • Protocol: Column Trimming

    • Cool Down & Disconnect: Ensure the system is cool and the carrier gas is off. Disconnect the column from the inlet.

    • Trim the Column: Using a ceramic scoring wafer, score the column about 0.5 to 1.0 meter from the inlet end. Make a clean break.

    • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and perfectly perpendicular (90°). A poor cut will itself cause tailing.[2][16]

    • Reinstall and Condition: Reinstall the column in the inlet to the correct depth.[2] It is good practice to briefly condition the column after trimming to remove any oxygen that may have entered.

Part 3: Optimizing Chromatographic Conditions

Sometimes, peak tailing is not due to activity or physical flaws but is a result of sub-optimal method parameters that are ill-suited for branched alkanes.

Q5: Could my temperature program be causing the tailing?

Yes, an inappropriate oven temperature program can contribute to peak broadening and tailing.

  • Cause & Effect: If the initial oven temperature is too high, volatile branched alkanes may not be effectively "focused" at the head of the column during a splitless injection, leading to a broad initial band. Conversely, if the temperature ramp rate is too slow, it can increase the time an analyte spends interacting with any minor active sites, exacerbating tailing.

  • Optimization Strategy:

    • Initial Temperature: For splitless injections, a good starting point is an initial oven temperature about 20°C below the boiling point of the injection solvent.[16][17] This promotes efficient "solvent focusing," where the analytes condense in a tight band with the solvent at the column head.[17]

    • Ramp Rate: For complex mixtures of branched alkanes, a faster ramp rate (e.g., 15-25°C/min) can sometimes improve peak shape by minimizing interaction time and keeping peaks sharp.[18][19] However, this may come at the cost of resolution. Experiment with different ramp rates to find the best balance.

ParameterEffect on Peak Shape for Branched AlkanesRecommendation
Injector Temperature Too low: Incomplete vaporization, broad/tailing peaks. Too high: Potential for analyte degradation (less common for alkanes).Set to ensure efficient vaporization of the highest-boiling alkane in your sample, typically 250-300°C.[20][21]
Carrier Gas Flow Rate Too low or too high: Leads to band broadening and loss of efficiency.Optimize for the best efficiency (van Deemter plot). For helium, this is typically around 30-40 cm/s linear velocity.[7]
Sample Overload Injecting too much mass on-column can saturate the stationary phase, causing characteristic "shark-fin" or fronting peaks, but severe cases can appear as tailing.If you suspect overload, dilute your sample or increase the split ratio.[7][11]

Frequently Asked Questions (FAQs)

Q: Can the choice of stationary phase affect tailing for branched alkanes? A: Yes. While most alkane separations are performed on non-polar stationary phases (like 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane), the quality and inertness of the phase are paramount.[22] A high-quality, well-bonded, and cross-linked phase will have fewer active silanol sites from the underlying fused silica tubing exposed, resulting in better peak shapes. If you consistently have issues, consider a column specifically tested for inertness.

Q: How often should I condition my GC column? A: A new column must be conditioned before its first use to remove any volatile contaminants from manufacturing and storage.[23][24] The goal is to heat the column with carrier gas flowing to achieve a stable baseline.[23][25] Re-conditioning is generally not necessary unless the column has been stored for a long time or exposed to a large amount of oxygen. Routine maintenance should focus on trimming the column inlet rather than repeated high-temperature baking, which can shorten column lifetime.[11]

Q: Can my injection technique cause tailing? A: Yes, especially with manual injections. A slow injection can introduce the sample as a wide band rather than a sharp plug, leading to broad and tailing peaks.[6][21] If using an autosampler, ensure the injection speed is set to "fast."

Q: Does water in my sample cause tailing for alkanes? A: While water can cause significant problems for polar analytes, its direct effect on non-polar alkanes is minimal. However, repeated injections of water can damage the stationary phase over time through hydrolysis, creating active sites that will eventually lead to peak tailing for all compounds, including alkanes.[12] It is always best practice to ensure your samples and solvents are dry.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes.
  • Snow, N. H. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. LCGC.
  • Axial Scientific. (n.d.). GC Liners.
  • Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
  • Schulz, J., & Licha, T. (n.d.). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner.
  • Restek. (n.d.). How to Condition a New Capillary GC Column.
  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry.
  • Benchchem. (n.d.). Troubleshooting peak tailing in the gas chromatography of alkanes.
  • Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Benchchem. (2025, December). Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography.
  • Taylor, T. (2016, June 14). GC Column Conditioning.
  • American Laboratory. (2016, July 26). Selecting a GC Inlet Liner.
  • SGE International Pty. Ltd. (2001). GC Inlet Liners. Obrnuta faza.
  • Thermo Fisher Scientific. (n.d.). GC Column Installation, Conditioning, Storage, and Maintenance.
  • Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness.
  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance.
  • Element Lab Solutions. (n.d.). GC Column Conditioning.
  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Chromex Scientific. (n.d.). Inlet liner geometry and the impact on GC sample analysis.
  • Restek. (n.d.). GC Troubleshooting—Tailing Peaks.
  • Wang, Y., et al. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
  • Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
  • Romanello, D. (2025, June 17).
  • Agilent. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting.
  • Agilent. (n.d.). GC Inlets An Introduction.
  • Nelson, D. R., & Carlson, D. A. (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons.
  • Snow, N. H. (2025, February 11). Optimizing Splitless Injections in Gas Chromatography, Part II: Band Broadening and Focusing Mechanisms.
  • Taylor, T. (2023, March 6). GC Column Killers!.
  • Restek. (n.d.). Impact of GC Parameters on The Separation.

Sources

Technical Support Center: Catalyst Deactivation in Olefin Precursor Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges associated with catalyst deactivation during the hydrogenation of olefin precursors. This guide is designed for researchers, chemists, and drug development professionals who rely on catalytic hydrogenation and encounter issues with catalyst performance and longevity. Here, we provide in-depth, field-proven insights into why catalysts fail and offer systematic approaches to diagnose, troubleshoot, and prevent these issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding catalyst deactivation.

Q1: My hydrogenation reaction has stalled or is showing significantly reduced conversion. What are the most likely causes?

A: A stalled or slow hydrogenation reaction is a classic sign of catalyst deactivation. The primary causes fall into three main categories: chemical, thermal, and mechanical deactivation.[1]

  • Catalyst Poisoning (Chemical): Impurities in your feedstock or solvent are binding to the active sites of the catalyst, rendering them inaccessible to the reactants.[1][2]

  • Fouling or Coking (Mechanical/Chemical): Carbonaceous materials (coke) or high-molecular-weight byproducts are physically blocking the catalyst's pores and active sites.[3][4] This is common when side reactions like polymerization or condensation occur.[3]

  • Thermal Sintering (Thermal): Exposure to excessively high temperatures can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area.[1][5]

Q2: What are common poisons for hydrogenation catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni)?

A: Hydrogenation catalysts are sensitive to a variety of substances. Sulfur compounds are notorious poisons, but other functional groups and elements can also be problematic.[2][6]

  • Sulfur Compounds: Thiophenes, mercaptans, sulfides, H₂S, and COS are severe poisons, with H₂S/COS having a very strong poisoning effect.[2][7]

  • Nitrogen Compounds: Pyridine, nitriles, and other nitrogen-containing heterocycles can act as poisons by strongly adsorbing to the catalyst surface.[8][9]

  • Halides and Cyanides: These ions can strongly bind to metal surfaces and deactivate the catalyst.[8]

  • Heavy Metals: Contaminants like lead, mercury, and arsenic can form stable complexes or alloys with the active metal, causing permanent deactivation.[2][7]

  • Carbon Monoxide (CO): CO can strongly adsorb to active sites, particularly on catalysts like platinum and palladium.[6][8]

Q3: Can a deactivated catalyst be regenerated?

A: Yes, in many cases, catalyst regeneration is possible, particularly if the deactivation is due to coking or certain types of reversible poisoning.[1] However, permanent deactivation, such as from metal sintering or irreversible poisoning, may require complete catalyst replacement.[3][7] Common regeneration methods include:

  • Solvent Washing: To remove soluble organic residues or weakly adsorbed poisons. A method using chloroform and glacial acetic acid has been shown to restore the activity of a Pd(OH)₂/C catalyst.[10]

  • Calcination (Oxidative Burn-off): Controlled heating in the presence of a dilute oxygen stream to burn off carbon deposits (coke).[3][11] This is a common industrial method for regenerating hydrotreating catalysts.[11]

  • Hydrogen Treatment (Reductive): High-temperature treatment with hydrogen can sometimes restore activity lost to certain types of poisoning or mild oxidation.[11]

Q4: How do reaction conditions influence catalyst stability?

A: Reaction parameters play a critical role in the lifespan of a catalyst.[12][13]

  • Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to thermal sintering and promote side reactions that cause coking.[5][12]

  • Pressure: Adequate hydrogen pressure is crucial for maintaining a high concentration of adsorbed hydrogen on the catalyst surface, which can suppress coke-forming side reactions.[12]

  • Solvent: The choice of solvent affects substrate solubility and can influence the stability of reactants and transition states, thereby altering the reaction rate.[14] Impurities in the solvent can also act as poisons.[9]

  • Agitation: Poor agitation in a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen) leads to mass transfer limitations, which can slow the desired reaction and favor deactivation pathways.[9]

Part 2: Troubleshooting Guides & Diagnostic Workflows

When facing catalyst deactivation, a systematic approach is essential for accurate diagnosis and effective resolution.

Guide 1: Diagnosing the Root Cause of Deactivation

Before attempting to regenerate a catalyst, it is crucial to identify the deactivation mechanism. This prevents wasted effort and potential damage to the catalyst or reactor.

  • Review Operational Data: Analyze your experimental logs. Look for gradual or sudden drops in conversion, changes in selectivity, or an increased pressure drop across a fixed-bed reactor. A sudden drop often points to poisoning from a feed impurity, while a gradual decline suggests coking or sintering.[5]

  • Inspect the Feed and Solvent: Re-evaluate the purity of your olefin precursor, hydrogen source, and solvent. Consider the possibility of new, upstream process changes that could introduce contaminants.[2][7]

  • Visual Inspection of the Catalyst: Carefully (under an inert atmosphere if necessary) inspect the spent catalyst. Discoloration or the presence of sticky, tar-like substances is a strong indicator of fouling or coking.

  • Characterize the Deactivated Catalyst: If the problem persists, a detailed characterization of the spent catalyst is the most definitive way to identify the cause of deactivation.[1][15] This provides a self-validating system for your diagnosis.

This diagram outlines the logical steps to follow when troubleshooting a failing hydrogenation reaction.

G Start Reaction Failure (Low Conversion / Stalled) Check_Data Step 1: Review Reaction Parameters (Temp, Pressure, Time) Start->Check_Data Check_Purity Step 2: Analyze Purity of Substrate, Solvent, H₂ Start->Check_Purity Visual_Inspect Step 3: Visual Inspection of Spent Catalyst Start->Visual_Inspect Data_Issue Sudden or Gradual Decline? Check_Data->Data_Issue Purity_Issue Impurities Detected? Check_Purity->Purity_Issue Visual_Issue Discoloration / Coking? Visual_Inspect->Visual_Issue Characterize Step 4: Advanced Catalyst Characterization Poisoning Diagnosis: Likely Poisoning Data_Issue->Poisoning Sudden Coking Diagnosis: Likely Coking/Fouling Data_Issue->Coking Gradual Sintering Diagnosis: Likely Sintering Data_Issue->Sintering Gradual + High Temp Process_Error Diagnosis: Suboptimal Conditions Data_Issue->Process_Error Inconsistent Purity_Issue->Visual_Inspect No Purity_Issue->Poisoning Yes Visual_Issue->Characterize No Visual_Issue->Coking Yes Poisoning->Characterize Coking->Characterize Sintering->Characterize G cluster_deactivation Deactivation Pathways cluster_deactivated Deactivated States cluster_regeneration Regeneration Strategies Active_Catalyst Active_Catalyst Poisoning Poisoning Active_Catalyst->Poisoning Chemical Contamination Coking Coking Active_Catalyst->Coking Side Reactions High Temp Sintering Sintering Active_Catalyst->Sintering Excessive Heat Poisoned_Catalyst Poisoned_Catalyst Poisoning->Poisoned_Catalyst Coked_Catalyst Coked_Catalyst Coking->Coked_Catalyst Sintered_Catalyst Sintered_Catalyst Sintering->Sintered_Catalyst Chemical_Treatment Chemical Treatment (Solvent Wash / Acid-Base) Poisoned_Catalyst->Chemical_Treatment Reversible Poisoning Oxidative_Burnoff Oxidative Burn-off (Calcination) Coked_Catalyst->Oxidative_Burnoff Coke Removal Chemical_Treatment->Active_Catalyst Restores Sites Oxidative_Burnoff->Active_Catalyst Restores Pores

Caption: Pathways of catalyst deactivation and corresponding regeneration methods.

References

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. (n.d.). MDPI.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts.
  • Teixeira da Silva, V. L. S., et al. (n.d.). Regeneration of a Deactivated Hydrotreating Catalyst. Industrial & Engineering Chemistry Research - ACS Publications.
  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Catalyst Regeneration. (2023). AVANT.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
  • YAN, L., et al. (2025). Study on deactivation mechanism of iron-based catalyst for hydrogenation of CO2 to olefins. ResearchGate.
  • What Methods Are Available to Reactivate Deactivated Catalysts? (2025). minstrong.
  • Lecture 10 Catalyst characterization. (n.d.). NPTEL.
  • Catalyst Deactivation and Reactor Fouling during Hydrogenation of Conjugated Cyclic Olefins over a Commercial Ni–Mo–S/γ-Al2O3 Catalyst. (n.d.). ResearchGate.
  • Analysis of Catalysts. (n.d.). tasconusa.com.
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (n.d.). Axens.
  • Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications. (2023). YouTube.
  • Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (n.d.). UCLA.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Catalyst poisoning. (n.d.). Wikipedia.
  • Lecture 6 Catalyst characterization. (n.d.). NPTEL.
  • Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. (2024). NIH.
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025). YouTube.
  • Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid. (2023). PMC - NIH.
  • What Is Catalyst Poisoning In Chemical Reactions? (2025). YouTube.
  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020). Catalysis Science & Technology (RSC Publishing).
  • Troubleshooting low catalyst activity in reforming units. (2025). Patsnap Eureka.
  • Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst. (2025). ResearchGate.
  • Effect of Catalyst Composition on Hydrogenation Efficiency and Polyethylene Terephthalate Degradation in Advanced Oxidation Processes for Wastewater Treatment. (2025). ResearchGate.

Sources

Technical Support Center: Stability of 2,3,3,5-Tetramethylhexane Under High Temperature and Pressure

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for high-pressure and high-temperature studies of 2,3,3,5-tetramethylhexane. This guide, curated by senior application scientists, provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the integrity and safety of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under high temperature and pressure?

This compound, a highly branched alkane, is susceptible to thermal decomposition, also known as pyrolysis or cracking, at elevated temperatures.[1][2] The rate of pyrolysis for alkanes generally increases with both molecular weight and the degree of branching.[2][3] This is because the carbon-carbon (C-C) bonds, particularly at tertiary and quaternary carbon centers, have lower bond dissociation energies compared to the carbon-hydrogen (C-H) bonds, making them more prone to cleavage under thermal stress.[1]

Q2: What is the underlying mechanism for the thermal decomposition of this compound?

The thermal decomposition of alkanes proceeds through a free-radical chain mechanism.[1][2][3] This process can be broken down into three main stages:

  • Initiation: At high temperatures, a C-C bond undergoes homolytic fission, breaking symmetrically to form two alkyl radicals.[1]

  • Propagation: These highly reactive radicals can then undergo a variety of reactions, including abstracting a hydrogen atom from another molecule to form a new radical or undergoing β-scission, where the radical fragments into a smaller alkene and another smaller alkyl radical.[1] Radical isomerization through intramolecular hydrogen atom transfers also plays a significant role in the product distribution.[4]

  • Termination: The reaction chain concludes when two radicals combine to form a stable, non-radical product.[1]

Q3: What are the expected primary decomposition products of this compound?

Given its branched structure, the pyrolysis of this compound is expected to yield a complex mixture of smaller alkanes and alkenes.[1][4] The primary mode of decomposition is the fission of C-C bonds.[3] Based on the principles of free-radical stability (tertiary > secondary > primary), cleavage is most likely to occur at or near the most substituted carbon atoms. Therefore, the expected major products would include:

  • Isobutane and Isobutene (from cleavage around the 3,3-dimethyl group)

  • Propane and Propene

  • Methane and Ethane

The exact product distribution will be highly dependent on the specific temperature and pressure conditions.[1][4]

Q4: How do temperature and pressure specifically influence the decomposition process?

Temperature and pressure are critical factors that control both the rate and outcome of pyrolysis.[1][5]

  • Temperature: Higher temperatures increase the rate of C-C bond breaking, leading to a greater degree of decomposition and favoring the formation of smaller molecules.[1][5]

  • Pressure: The effect of pressure is more complex. Lower pressures tend to favor the formation of alkenes, while higher pressures can favor the formation of alkanes.[1] High pressure can also influence the kinetics of the reaction and the stability of intermediates.[5]

Q5: What analytical techniques are recommended for identifying and quantifying the decomposition products?

A robust analytical approach is crucial for characterizing the complex mixture of products from pyrolysis. The gold standard for this type of analysis is Gas Chromatography-Mass Spectrometry (GC-MS) .[6][7][8]

  • Gas Chromatography (GC) separates the volatile hydrocarbon products based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS) provides structural information for each separated component by analyzing its mass-to-charge ratio after ionization, allowing for confident identification.[7][8]

For less volatile or more polar byproducts, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) may also be a valuable tool.[6][8]

Troubleshooting Guide for High-Pressure Experiments

Problem Potential Causes Recommended Solutions
Inconsistent or Non-Reproducible Results 1. Temperature and/or pressure fluctuations.[9] 2. Inconsistent sample loading or purity. 3. Catalytic effects from reactor walls or contaminants.1. Ensure PID controllers are properly tuned for stable temperature and pressure control.[10] 2. Use a precise analytical balance for sample loading and verify the purity of this compound via GC before use. 3. Thoroughly clean the reactor between experiments. Consider using a glass or PTFE liner for enhanced inertness.[11]
Rapid Coking or Fouling of the Reactor 1. Excessively high reaction temperatures promoting secondary reactions and polymerization. 2. Long residence times allowing for the formation of complex, high-molecular-weight byproducts.1. Perform experiments at a range of temperatures to find an optimal balance between decomposition and coke formation. 2. Minimize the reaction time or use a flow reactor setup to control residence time more precisely.
Unexpected Product Distribution 1. Presence of oxygen or other contaminants altering the free-radical pathways. 2. Catalytic activity of the reactor material. 3. Insufficient analytical resolution to separate isomers.1. Ensure the system is thoroughly purged with an inert gas (e.g., argon, nitrogen) before heating. 2. Test with an inert liner (PTFE, glass) to rule out wall effects.[11] 3. Optimize GC method (e.g., use a longer column, adjust temperature ramp) to improve separation.
Pressure Fluctuations During the Experiment 1. Gas evolution from the decomposition reaction. 2. Leaks in the high-pressure fittings. 3. Inadequate performance of the back pressure regulator.1. Account for gas production in your experimental design. A larger reactor headspace may be necessary. 2. Perform a leak check with an inert gas at operating pressure before introducing the reactant and heating. 3. Ensure the back pressure regulator is clean, properly sized for the expected flow, and functioning correctly.[10]

Experimental Protocols & Visualizations

Protocol 1: High-Pressure/High-Temperature Batch Reactor Experiment

This protocol outlines a standard procedure for studying the thermal stability of this compound in a batch reactor.

1. Pre-Experiment Safety Check:

  • Verify that the high-pressure reactor's pressure and temperature limits are well above the planned experimental conditions.[12]
  • Inspect all seals, fittings, and the pressure relief system (rupture disk, relief valve).[10][12]
  • Ensure a blast shield is in place and all personnel are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[12][13]

2. Reactor Preparation:

  • Thoroughly clean the reactor vessel and all wetted parts with a suitable solvent (e.g., acetone, hexane) and dry completely.[9]
  • If required, install a clean, dry glass or PTFE liner.[11]
  • Assemble the reactor, ensuring all fittings are tightened to the manufacturer's specifications.

3. Sample Loading and System Purging:

  • Accurately weigh and record the mass of this compound and load it into the reactor.
  • Seal the reactor and connect it to the gas manifold and pressure control system.
  • Purge the system by pressurizing with an inert gas (e.g., Argon) to ~10 bar and then venting. Repeat this cycle at least 3-5 times to remove all traces of oxygen.

4. Reaction Execution:

  • Pressurize the reactor with the inert gas to the desired initial pressure.
  • Begin stirring (if applicable) and start the heating program to bring the reactor to the target temperature.[9]
  • Monitor temperature and pressure throughout the experiment.[9]
  • Once the desired reaction time is complete, shut off the heater and allow the reactor to cool to room temperature.

5. Product Collection and Analysis:

  • Gas Phase Analysis: Carefully collect a sample of the headspace gas using a gas-tight syringe or a dedicated gas sampling port for GC analysis.
  • Liquid Phase Analysis: After depressurizing the reactor in a well-ventilated fume hood, collect the liquid contents.[13] Dilute a known amount of the liquid product in a suitable solvent for GC-MS analysis.
Diagrams

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkane Alkane Radical1 R1• Alkane->Radical1 Heat (Δ) Radical2 R2• Alkane->Radical2 Homolytic Cleavage Radical1_prop R1• NewAlkane R1-H Radical1_prop->NewAlkane H Abstraction NewRadical R• Alkane_prop Alkane Alkane_prop->NewRadical Radical2_prop R2• Alkene Alkene Radical2_prop->Alkene β-Scission Radical3 R3• Radical2_prop->Radical3 Rad_A R• StableProduct R-R' Rad_A->StableProduct Combination Rad_B R'• Rad_B->StableProduct

Caption: Free-Radical Mechanism of Alkane Pyrolysis.

G start Start prep 1. Reactor Preparation (Clean, Assemble, Leak Check) start->prep Safety Check load 2. Sample Loading & System Purging prep->load react 3. Reaction Execution (Pressurize, Heat, Stir) load->react cool 4. Cooling & Depressurization react->cool Reaction Time Elapsed collect 5. Product Collection (Gas & Liquid Phases) cool->collect analyze 6. Analysis (GC-MS, Data Processing) collect->analyze end End analyze->end

Caption: High-Pressure/High-Temperature Experimental Workflow.

Safety First: A Non-Negotiable Priority

Working with high-pressure and high-temperature systems presents significant hazards.[13] Adherence to safety protocols is mandatory.

  • Training: All personnel must be thoroughly trained on the specific high-pressure apparatus being used, including emergency shutdown procedures.[12]

  • Hazard Assessment: Before any new experiment, conduct a thorough hazard assessment, considering the reactants, potential products, and possible runaway reaction scenarios.[13]

  • Equipment Integrity: Never exceed the manufacturer's specified pressure and temperature limits for any vessel.[12] Keep a detailed log of vessel usage, including pressures, temperatures, and chemical exposures.[13][14]

  • Ventilation: All high-pressure experiments should be conducted in a fume hood or a specially designed high-pressure bay with adequate ventilation.[13]

  • Emergency Preparedness: Know the location of all safety equipment, including fire extinguishers, safety showers, and eyewash stations.[15]

References

  • Doue, F., & Guiochon, G. (1969). Mechanism of pyrolysis of some normal and branched C6-C9 alkanes. Composition of their pyrolysis products. The Journal of Physical Chemistry, 73(9), 2804-2811. [Link]
  • Allen, A. (n.d.). Pyrolysis Of Hydrocarbons Alkanes. Allen Career Institute.
  • Unacademy. (n.d.). Notes on Pyrolysis of Hydrocarbons Alkanes.
  • Vedantu. (n.d.).
  • Gieg, L. M., & Suflita, J. M. (2013). In situ detection of anaerobic alkane metabolites in subsurface environments. Frontiers in Microbiology, 4, 343. [Link]
  • University of California, Santa Cruz. (n.d.). High Pressure Reaction Vessels.
  • Patsnap. (n.d.). Alkane Degradation: Monitoring with Advanced Sensors.
  • National Center for Biotechnology Information. (2013). In situ detection of anaerobic alkane metabolites in subsurface environments. PMC. [Link]
  • CSIR - Indian Institute of Petroleum. (n.d.). Safety Manual.
  • HiTechTrader. (2024). What safety measures are essential when working with high pressure reactors?
  • Wuxi Griffin International Trading Co., Ltd. (n.d.). Maintenance Guide for High-Pressure Reactors: Ensuring Safety, Longevity, and Efficiency.
  • Shi, H., et al. (2016). Design of experimental setup for supercritical CO2 jet under high ambient pressure conditions. Review of Scientific Instruments, 87(12), 125115. [Link]
  • Zhang, Y., et al. (2022). Analysis of Controlling Effect of Temperature–Pressure Conditions on Hydrocarbon Generation of Source Rocks. Frontiers in Earth Science, 10. [Link]
  • Asynt. (2024). Methods for Heating Chemical Reactions Under High Pressure. [Link]
  • K-Equip. (n.d.). How Do You Control High Pressure In A Reactor?
  • Experimental Methods Course. (2024).

Sources

Technical Support Center: Purification of Synthetic 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic 2,3,3,5-tetramethylhexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly branched alkane. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions and optimize your experimental outcomes.

Introduction: The Challenge of Purity

The synthesis of this compound, a C10 hydrocarbon isomer, often originates from processes like the dimerization of isobutylene followed by hydrogenation. Such synthetic routes can lead to a complex mixture of structurally similar isomers, unreacted starting materials (olefins), and other byproducts. Achieving high purity is critical, as these impurities can significantly impact the physicochemical properties of the final product and interfere with subsequent applications. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems encountered when purifying this compound.

Q1: My initial GC analysis of the crude product shows a cluster of peaks. What are they likely to be?

A1: The cluster of peaks typically represents a mixture of C10 alkane isomers. Industrial synthesis methods like alkylation are designed to produce highly branched alkanes but rarely yield a single isomer with 100% selectivity.[1] The most common impurities will be other tetramethylhexane isomers, trimethylheptanes, and dimethylocatnes. Less branched isomers generally have higher boiling points. You may also see peaks corresponding to unreacted C4 starting materials (e.g., isobutylene, butanes) if they were not adequately removed post-synthesis, or higher molecular weight oligomers (e.g., C12, C16) from side reactions.

Q2: I have a yellowish, odorous product. What is the likely cause?

A2: A yellow tint and a sharp, unpleasant odor are often indicative of residual olefinic (alkene) impurities.[2] These are typically unreacted starting materials or intermediates from the synthesis. Olefins are more reactive than alkanes and can undergo slow oxidation or polymerization, leading to colored byproducts. A sulfuric acid wash is a standard and effective method to remove these reactive impurities.

Q3: Can I use simple distillation to purify my product?

A3: Simple distillation is generally ineffective for this purpose. The primary impurities are other C10 isomers with boiling points that are often very close to that of this compound. A simple distillation lacks the necessary resolving power (number of theoretical plates) to separate components with boiling point differences of less than 25-40 °C.[3] For this task, high-efficiency fractional distillation is the minimum requirement.

Q4: My product contains n-decane. What is the most efficient way to remove it?

A4: For removing linear n-alkanes from a mixture of highly branched isomers, the most effective method is adsorption using molecular sieves. Specifically, a 5Å (Angstrom) molecular sieve is ideal.[4][5] The 5Å pores are large enough to allow the linear n-decane molecule to enter and be adsorbed, but they are too small for the bulkier, branched tetramethylhexane isomers to pass through. This size-exclusion principle allows for a highly selective separation.[4]

Workflow for Purification and Troubleshooting

The following diagram outlines a logical workflow for the purification of crude this compound, incorporating troubleshooting decision points.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final Product Crude Crude Synthetic Product (this compound) GC_Analysis GC-MS Analysis to Identify Impurities Crude->GC_Analysis Characterize AcidWash Olefin Removal (Sulfuric Acid Wash) GC_Analysis->AcidWash Olefins Detected? Distillation Isomer Separation (Fractional Distillation) GC_Analysis->Distillation Isomers Detected? MolSieves Linear Alkane Removal (5Å Molecular Sieves) GC_Analysis->MolSieves Linear Alkanes (e.g., n-decane) Detected? AcidWash->Distillation Proceed to Isomer Separation PrepGC High-Purity Isomer Separation (Preparative GC) Distillation->PrepGC Close-Boiling Isomers Remain? FinalAnalysis Final Purity Check (GC Analysis) Distillation->FinalAnalysis Sufficient Purity? MolSieves->Distillation Proceed to Branched Isomer Separation PrepGC->FinalAnalysis Collect Pure Fraction PureProduct High-Purity Product (>99%) FinalAnalysis->PureProduct Meets Spec

Caption: Logical workflow for purifying this compound.

In-Depth Troubleshooting & Protocols

This section provides detailed protocols for the primary purification techniques.

Issue 1: Fractional Distillation is Ineffective for Isomer Separation

Causality: The success of fractional distillation is directly dependent on the difference in boiling points (ΔT) between the components and the efficiency of the distillation column (number of theoretical plates).[3] Highly branched alkanes often have very similar boiling points, making separation challenging. For instance, increased branching tends to lower the boiling point compared to a linear alkane of the same carbon number due to reduced surface area and weaker van der Waals forces.[6][7]

Data Presentation: Boiling Points of C10 Alkane Isomers

Compound NameBoiling Point (°C)Source
This compound 153.3 NIST[8]
n-Decane174.1IvyRose Holistic[9]
3,3,4,4-Tetramethylhexane170Stenutz[2]
2,3,4,5-Tetramethylhexane161Stenutz[10]
2,2,5,5-Tetramethylhexane137.25CAS Common Chemistry[10]

This table highlights the close boiling points of various isomers, underscoring the need for an efficient distillation setup.

Objective: To separate this compound from isomers with different boiling points.

Methodology:

  • Column Selection: Use a high-efficiency fractionating column, such as a Vigreux column of at least 30 cm in length or, preferably, a packed column (e.g., with Raschig rings or metal sponge) to maximize the number of theoretical plates.

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood. Use a heating mantle with a magnetic stirrer for the distilling flask to ensure smooth boiling.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[11]

  • Insulation: To minimize heat loss and maintain a proper temperature gradient, insulate the fractionating column and distillation head. Wrap the column securely with glass wool, followed by an outer layer of aluminum foil.[12]

  • Heating and Reflux:

    • Heat the mixture slowly to establish a steady rate of boiling.

    • Allow the vapor to rise slowly through the column until a reflux ring (a ring of condensing vapor) is observed. Adjust the heating rate to allow this ring to ascend slowly towards the condenser. A slow ascent is crucial for achieving equilibrium and effective separation.[3]

  • Distillate Collection:

    • Collect the distillate at a slow, steady rate (typically 1-2 drops per second).

    • Monitor the head temperature closely. A stable temperature plateau indicates the distillation of a pure component.

    • Collect different fractions as the temperature changes. The fraction collected at or around 153.3 °C will be enriched in this compound.

  • Analysis: Analyze each fraction by GC to determine its composition and decide which fractions to combine for the final product.

Troubleshooting Tip: If you observe "flooding" (the column filling with condensate), reduce the heating rate immediately. If the separation is still poor, a longer, more efficient column or a lower distillation rate is required.

Issue 2: Persistent Olefin Contamination After Synthesis

Causality: Olefins (alkenes) are common impurities from incomplete hydrogenation or as unreacted monomers from dimerization/alkylation steps. They are chemically more reactive than alkanes and can be selectively removed by reaction with a strong acid, such as sulfuric acid, which sulfonates the double bond, rendering the impurity polar and easily separable.[2][13]

Objective: To chemically remove unsaturated hydrocarbon impurities.

Methodology:

  • Dilution: In a separatory funnel, dissolve the crude alkane mixture in a non-polar solvent like hexane or heptane (approx. 2-3 volumes of solvent per volume of crude product). This reduces viscosity and improves phase separation.

  • Acid Addition:

    • CAUTION: This step is exothermic and must be performed with care in a fume hood, wearing appropriate PPE.

    • Slowly add concentrated sulfuric acid (96-98%) to the organic solution. A typical ratio is 1 part acid to 4-5 parts organic solution by volume.

  • Extraction: Stopper the funnel and shake gently, frequently venting to release any pressure buildup. After initial mixing, shake vigorously for 2-3 minutes to ensure intimate contact between the phases.

  • Phase Separation: Allow the layers to separate completely. The lower layer will consist of the sulfuric acid and the sulfonated olefin impurities, often appearing as a dark, viscous sludge.[13]

  • Separation: Carefully drain and discard the lower acid layer.

  • Neutralization and Washing:

    • Wash the remaining organic layer sequentially with:

      • Water (to remove the bulk of the residual acid).

      • A saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining traces of acid - continue until no more CO₂ evolution is observed).

      • Water again, or a brine solution (saturated NaCl), to remove residual salts and help break any emulsions.

  • Drying and Solvent Removal: Dry the washed organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent by rotary evaporation or simple distillation.

Issue 3: Inability to Separate Very Close-Boiling or Co-eluting Isomers

Causality: When the boiling points of isomers are nearly identical, even high-efficiency fractional distillation may fail. In such cases, a technique with much higher resolving power is needed. Preparative Gas Chromatography (prep-GC) separates components based on their differential partitioning between a stationary phase and a mobile gas phase, offering exceptionally high numbers of theoretical plates.[14][15]

Objective: To isolate this compound with very high purity (>99.5%).

Methodology:

  • Column Selection: The choice of stationary phase is critical. For non-polar alkanes, a non-polar stationary phase is standard, where elution is primarily governed by boiling point.[16] A thick-film polydimethylsiloxane (PDMS) or a similar non-polar phase (e.g., DB-1, HP-5) is a good starting point.[17]

  • Instrumentation Setup:

    • Injector: Use a heated, split/splitless inlet. For preparative work, a larger volume injection is needed, so optimize the injection volume and temperature to ensure rapid vaporization without sample degradation or backflash.

    • Column: Use a preparative-scale column (wider diameter) to handle larger sample loads.

    • Detector: A non-destructive detector is ideal, but typically a small portion of the column effluent is split to a destructive detector (like an FID), while the majority is directed to the collection trap.

    • Collection: Use a cooled trap to condense and collect the purified fractions as they elute.

  • Method Optimization (Analytical Scale First):

    • First, develop an optimal separation method on an analytical scale GC with a similar column chemistry.

    • Optimize the temperature program (oven temperature ramp rate) to achieve baseline separation of the target peak from its nearest neighbors.

  • Preparative Run:

    • Scale up to the preparative GC system.

    • Inject the partially purified alkane mixture.

    • Monitor the chromatogram and begin collection just before the this compound peak begins to elute and stop collection just after it returns to baseline.

    • Multiple injections will likely be required to obtain the desired quantity of pure material.

  • Purity Verification: Combine the collected fractions and re-analyze by analytical GC to confirm the purity.

Final Purity Assessment

A final GC analysis is essential to confirm the purity of the this compound. The absence of impurity peaks and a clean baseline are indicative of a successful purification campaign. For definitive structural confirmation, techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry should be employed.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Hexane, 2,3,3,5-tetramethyl-. NIST Chemistry WebBook.
  • Stenutz, R. (n.d.). 2,3,4,5-tetramethylhexane. Stenutz.
  • Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
  • Martins, L., et al. (2022). Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework. Advanced Sustainable Systems, 6(10), 2200233.
  • Pall, S. (n.d.). Melting point and boiling point of alkanes. Savita Pall and Chemistry.
  • LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
  • National Institute of Standards and Technology (NIST). (n.d.). Hexane, 2,3,3,5-tetramethyl- Gas Chromatography. NIST Chemistry WebBook.
  • IvyRose Holistic. (n.d.). Boiling Points of Alkanes.
  • Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Donahue, C. J. (2002). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures. Journal of Chemical Education, 79(6), 721.
  • Goalby, N. (n.d.). 3.2 Alkanes. chemrevise.
  • National Institute of Standards and Technology (NIST). (n.d.). Hexane, 2,3,4,5-tetramethyl- Gas Chromatography. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2024). 3.5: Properties of Alkanes.
  • JXSC. (2025). How Molecular Sieves Are Reshaping the Alkane Separation Industry.
  • Wikipedia. (n.d.). Alkane.
  • Zuo, H., et al. (2013). Preparative gas chromatography and its applications. Journal of Chromatographic Science, 51(6), 549-563.
  • MDPI. (2023). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves.
  • Speltini, A., et al. (2010). Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases. Journal of Chromatography A, 1217(17), 2918-2924.
  • Google Patents. (n.d.). Use of sulfuric acid as an extractant in olefin sulfonation.
  • GlobeCore. (n.d.). Industrial Oil Cleaning.
  • California State University, Northridge. (2013). Chem 321 Lecture 22 - Gas Chromatography.
  • SciSpace. (2013). Preparative gas chromatography and its applications.
  • OneMine. (n.d.). Sulphuric Acid Extraction Methods For Determining Olefins And Aromatics In Hydrocarbon Oils.
  • U.S. Environmental Protection Agency. (n.d.). Method 3665A: Sulfuric Acid/Permanganate Cleanup.

Sources

Technical Support Center: Optimizing Injection Parameters for Volatile Alkanes in GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of volatile alkanes by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered during the analysis of these challenging compounds. Here, we move beyond simple procedural lists to explain the why behind experimental choices, ensuring a deeper understanding and more robust analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the analysis of volatile alkanes particularly challenging?

Volatile alkanes (typically in the C1-C10 range) present a unique set of challenges in GC-MS analysis primarily due to their low boiling points and high vapor pressures. This can lead to issues with sample introduction, chromatographic separation, and detection. Key difficulties include potential sample loss during preparation and injection, poor peak shapes due to rapid volatilization, and co-elution of isomers, which can complicate identification and quantification.[1] It is also important to note that for heavier alkanes, different challenges arise such as ensuring complete vaporization in the injector.[2]

Q2: Should I use a split or splitless injection for volatile alkane analysis?

The choice between split and splitless injection is one of the most critical decisions and depends entirely on the concentration of your analytes.[3][4]

  • Split Injection: This is the preferred method for high-concentration samples.[5] A significant portion of the sample is vented, and only a small, representative fraction enters the column. This prevents column overload and results in sharp, narrow peaks, which is advantageous for volatile compounds.[4][5]

  • Splitless Injection: This technique is ideal for trace-level analysis where maximizing sensitivity is crucial.[3][5] The entire vaporized sample is transferred to the column, ensuring that even minute quantities of the analyte are detected.[3] However, for highly volatile compounds, this can lead to broader peaks due to the slower transfer rate into the column.[5][6]

Q3: What is a good starting point for the injector temperature?

A common starting point for the injector temperature is 250 °C.[7][8] However, the optimal temperature is a balance between ensuring the complete and rapid vaporization of your heaviest analytes and preventing the degradation of any thermally sensitive compounds in your sample.[7][9] For a mixture of volatile alkanes, a temperature range of 200-280 °C is often a good starting point to experiment with.[2][10] It is crucial to experimentally determine the ideal temperature for your specific application by injecting standards at various inlet temperatures and observing the peak response and shape.[7]

Q4: How does the carrier gas flow rate impact the analysis of volatile alkanes?

The carrier gas flow rate is a critical parameter for achieving good separation (resolution) of volatile compounds. A higher flow rate will decrease retention times and can lead to narrower peaks, but an excessively high flow rate can reduce separation efficiency.[11] For most capillary columns (0.25 mm ID), an optimal flow rate for helium is typically in the range of 1-2 mL/min.[2][12] Precise control of the flow rate is essential for reproducible retention times.[13]

Q5: Which type of GC column is most suitable for volatile alkane analysis?

For the separation of non-polar compounds like alkanes, a non-polar column is the best choice.[2] Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent) are commonly used. For very light hydrocarbons (C1-C6), Porous Layer Open Tubular (PLOT) columns can provide enhanced separation.[1] The column dimensions (length, internal diameter, and film thickness) will also significantly impact the separation. A longer column will provide better resolution but increase analysis time, while a thicker film can improve the retention of very volatile compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with volatile alkanes.

Issue 1: Poor Peak Shape - Fronting Peaks

Symptom: Your chromatogram displays peaks that have a leading edge, resembling a shark fin.

Causality and Solution: Peak fronting is a classic sign of column overload.[14] This occurs when too much of a specific analyte is introduced onto the column at once, saturating the stationary phase at the column inlet.

Troubleshooting Protocol:

  • Dilute the Sample: The most straightforward solution is to dilute your sample and reinject.

  • Increase the Split Ratio: If you are using a split injection, increasing the split ratio (e.g., from 20:1 to 50:1 or 100:1) will reduce the amount of sample entering the column.[6]

  • Reduce Injection Volume: If dilution is not feasible, reduce the volume of sample injected (e.g., from 1 µL to 0.5 µL).

Issue 2: Poor Peak Shape - Tailing Peaks

Symptom: Peaks in your chromatogram have a drawn-out tail.

Causality and Solution: Peak tailing is often indicative of active sites within the GC system that interact with the analytes, or it can be caused by issues with the column itself.[2][14]

Troubleshooting Protocol:

  • Check for Active Sites:

    • Inlet Liner: The glass inlet liner can have active silanol groups. Use a deactivated liner, and consider one with glass wool to promote better vaporization and trap non-volatile residues.[2][14]

    • Septum: A cored or degraded septum can release particles into the inlet. Replace the septum regularly.

  • Address Column Issues:

    • Contamination: The front end of the column can become contaminated over time. Trim 10-20 cm from the inlet side of the column.[2]

    • Improper Installation: Ensure the column is installed correctly in the injector and detector, with the correct insertion depth to avoid dead volume.[15]

Issue 3: Irreproducible Retention Times

Symptom: The retention times of your analytes shift between injections.

Causality and Solution: Inconsistent retention times are most commonly caused by leaks in the system or fluctuations in the carrier gas flow rate or oven temperature.

Troubleshooting Protocol:

  • Perform a Leak Check: Use an electronic leak detector to check all fittings, including the septum nut, column connections, and gas lines. Leaks can significantly impact the stability of the carrier gas flow.[15]

  • Verify Carrier Gas Flow: Ensure your gas source is providing a consistent pressure and that the electronic pressure control (EPC) is functioning correctly.

  • Check Oven Temperature Program: Verify that the oven temperature program is accurate and reproducible.

Issue 4: No Peaks or Very Small Peaks

Symptom: You inject your sample, but no peaks or only very small peaks appear in the chromatogram.

Causality and Solution: This issue can stem from a variety of problems, ranging from sample preparation to instrument malfunction.

Troubleshooting Protocol:

  • Verify Sample Integrity: Ensure your sample was prepared correctly and that the volatile alkanes have not evaporated from the vial.

  • Check Syringe and Autosampler: Make sure the syringe is drawing and injecting the sample correctly. If using an autosampler, verify its operation.[15]

  • Confirm Instrument Parameters:

    • Injection Mode: Double-check that you are in the correct injection mode (split or splitless) and that the split vent is operating as expected.

    • Detector Settings: Ensure the mass spectrometer is turned on, the filament is working, and the detector settings are appropriate for your analysis.[15]

Visual Workflows and Data

Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed fronting Peak Fronting (Shark Fin) start->fronting Fronting? tailing Peak Tailing start->tailing Tailing? overload Column Overload fronting->overload active_sites Active Sites or Column Issues tailing->active_sites dilute Dilute Sample overload->dilute split_ratio Increase Split Ratio overload->split_ratio injection_volume Reduce Injection Volume overload->injection_volume liner Check/Replace Inlet Liner active_sites->liner column_trim Trim Front of Column active_sites->column_trim installation Check Column Installation active_sites->installation solution Problem Resolved dilute->solution split_ratio->solution injection_volume->solution liner->solution column_trim->solution installation->solution

Caption: Decision tree for troubleshooting peak shape issues.

Typical GC-MS Parameters for Volatile Alkanes
ParameterTypical Value/RangeRationale
Injection Mode Split or SplitlessDependent on analyte concentration.[3][5]
Injector Temperature 200 - 280 °CEnsures rapid vaporization without thermal degradation.[2][10]
Split Ratio 20:1 to 100:1 (for split mode)Prevents column overload for concentrated samples.[6]
Splitless Hold Time 0.5 - 1.0 min (for splitless mode)Allows for complete transfer of the sample to the column.[6]
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.[2]
Flow Rate 1.0 - 2.0 mL/minOptimal for good separation on standard capillary columns.[2][12]
GC Column Non-polar (e.g., DB-1)"Like dissolves like" - best for non-polar alkanes.[2]
Oven Program Start at a low temperature (e.g., 35-40°C)Allows for focusing of volatile analytes at the head of the column.
MS Source Temp. ~230 °CA common starting point for good ionization.[16]
MS Quad Temp. ~150 °CA typical setting for good mass filtering.[2]
Scan Range m/z 35-300Covers the expected mass range for fragments of volatile alkanes.

References

  • Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC).
  • SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography.
  • Restek. (2016, January 26). Split vs splitless injection GC-MS: A head-to-head evaluation of calibration performance on a Rxi-5ms GC column using EPA Method 8270 semivolatile organic standards and calibration criteria.
  • Restek. (n.d.). Split vs Splitless Injection.
  • Restek Corporation. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube. [Link]
  • Unknown. (n.d.). TROUBLESHOOTING GUIDE.
  • Chromatography Forum. (2016, February 16). Inlet temperature GCMS.
  • Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
  • LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC.
  • MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.
  • LCGC International. (2013, December 1). Optimizing GC–MS Methods.
  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Agilent. (n.d.). GC Troubleshooting Guide Poster.
  • Agilent. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
  • Wiley Online Library. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
  • Restek. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature.
  • Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature.
  • Taylor & Francis Online. (2024, August 30). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS.
  • Reddit. (2024, December 20). Question about temperature in injection for gc/ms.
  • CHROMacademy. (n.d.). Optimizing GC Carrier Gases.
  • Royal Society of Chemistry. (2025, October 13). Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches.
  • Chemistry For Everyone. (2025, September 10). What Are The Limitations Of Using GC-MS? [Video]. YouTube. [Link]
  • ScienceDirect. (n.d.). Even carbon number predominance observed in C50-C110 n-alkanes and monocyclic alkanes in the highly mature source rock.
  • Agilent. (2013, September 27). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an.
  • Chromatography Forum. (2004, November 7). low weight hydrocarbons GC-MS analysis (what solvent?).

Sources

minimizing fragmentation of molecular ions in mass spectrometry of alkanes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Molecular Ion Fragmentation

Welcome to the technical support hub for the mass spectrometric analysis of alkanes. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of extensive fragmentation and weak or absent molecular ion peaks when analyzing saturated hydrocarbons. As Senior Application Scientists, we understand that obtaining a clear molecular weight is often the critical first step in structural elucidation. This resource provides in-depth, field-proven insights and actionable protocols to help you preserve the molecular ion and gain control over your mass spectra.

Frequently Asked Questions (FAQs): The Fundamentals of Alkane Fragmentation

This section addresses the foundational concepts behind why alkanes are challenging to analyze by mass spectrometry and introduces the core strategies for overcoming these issues.

Q1: Why is the molecular ion peak (M⁺˙) often weak or completely absent for alkanes in standard Electron Ionization (EI) mass spectrometry?

A1: The absence of a strong molecular ion peak for alkanes, especially long-chain and branched variants, is a direct consequence of their chemical structure and the physics of electron ionization.

  • High Ionization Energy: Alkanes consist solely of strong, non-polar carbon-carbon (C-C) and carbon-hydrogen (C-H) sigma (σ) bonds. Unlike molecules with heteroatoms or π-systems, they lack non-bonding or pi electrons, which are more easily removed. Consequently, a significant amount of energy is required to ionize an alkane molecule.[1][2]

  • Excess Internal Energy: Standard EI-MS uses electrons accelerated to 70 electron volts (eV) to ensure consistent and reproducible fragmentation patterns for library matching. This energy is substantially higher than the ionization energy of most organic molecules. The excess energy is transferred to the newly formed molecular ion, placing it in a highly excited vibrational state.[3]

  • Rapid Fragmentation: The excited alkane molecular ion is unstable and rapidly dissipates this excess energy by cleaving its weakest bonds, which are the C-C bonds.[4] This fragmentation occurs so quickly and extensively that for many alkanes, few or no molecular ions survive long enough to reach the detector.[3][5] The fragmentation pattern is characterized by clusters of peaks separated by 14 Da, corresponding to the loss of CH₂ groups.[1][6][7]

Q2: What is the difference between a "hard" and a "soft" ionization technique?

A2: The terms "hard" and "soft" refer to the amount of internal energy transferred to the analyte molecule during the ionization process, which directly influences the degree of fragmentation.

  • Hard Ionization (e.g., 70 eV Electron Ionization): These methods impart a large amount of excess energy to the molecule, leading to extensive and complex fragmentation. While this creates a detailed fingerprint useful for structural identification via library searching, it often obliterates the molecular ion of fragile compounds like alkanes.

  • Soft Ionization (e.g., CI, FI, APPI): These techniques are designed to ionize molecules gently, transferring minimal excess energy.[8][9] The primary goal is to produce an abundant ion corresponding to the intact molecule (either the molecular ion, M⁺˙, or a quasi-molecular ion like [M+H]⁺ or [M-H]⁺) with little to no fragmentation.[5][10] This is the preferred approach when the primary goal is to determine the molecular weight.

Q3: What are the primary strategies to minimize alkane fragmentation and enhance the molecular ion?

A3: There are two main strategies, which form the basis of the troubleshooting guides in this document:

  • Modify Electron Ionization Conditions: By reducing the energy of the ionizing electrons in EI-MS from the standard 70 eV to a lower value (e.g., 12-20 eV), you can significantly reduce the amount of excess energy imparted to the molecule, thus suppressing fragmentation.[5][11]

  • Employ a Soft Ionization Technique: Switching from EI to a fundamentally gentler method is often the most effective solution. The most common and effective soft ionization techniques for alkanes include Chemical Ionization (CI), Field Ionization (FI), and Atmospheric Pressure Photoionization (APPI).[9][12] Advanced methods like using Supersonic Molecular Beams (SMB) can also be highly effective.[13][14]

Troubleshooting & Optimization Guides

This section provides specific, actionable protocols to address the issue of a missing or weak molecular ion peak for alkanes.

Guide 1: Optimizing Low-Energy Electron Ionization (EI)

Issue: My standard 70 eV EI spectrum shows extensive fragmentation and no discernible M⁺˙ peak.

Causality: The 70 eV electrons are imparting too much energy, causing the molecular ion to fragment completely before detection. By lowering the electron energy to a level just above the molecule's ionization potential, we can form the molecular ion without inducing significant fragmentation.

Experimental Protocol: Finding the Optimal Electron Energy

  • Establish a Baseline: Acquire a mass spectrum of your alkane sample using the standard 70 eV setting. Confirm the presence of characteristic alkane fragment ions (e.g., m/z 43, 57, 71, 85).[15][16] Note the total ion current (TIC).

  • Initial Energy Reduction: Reduce the electron energy in your MS source settings to 20 eV.

  • Acquire and Analyze: Inject the sample again and acquire the mass spectrum at 20 eV. Compare this spectrum to the 70 eV baseline. Look for the appearance or enhancement of the M⁺˙ peak. Note the change in the TIC; it will likely decrease.

  • Iterative Optimization: Continue to decrease the electron energy in 2-3 eV increments (e.g., 18 eV, 15 eV, 12 eV). At each step, acquire a new spectrum.

  • Evaluate the Trade-off: Create a table to compare the results at each energy level. You are looking for the "sweet spot" that provides the best balance between the relative abundance of the molecular ion and the overall signal intensity (sensitivity).

Data Summary Table: Example Optimization for Dodecane (C₁₂H₂₆, MW = 170.34)

Electron Energy (eV)Relative Abundance of M⁺˙ (m/z 170)Total Ion Current (TIC)Observation
700.1% (or absent)1.0 x 10⁷Extensive fragmentation, M⁺˙ peak is negligible.
205%6.5 x 10⁶M⁺˙ peak is clearly visible. Fragmentation is reduced.
1512%3.0 x 10⁶Strong M⁺˙ peak. Good trade-off.
1215%8.0 x 10⁵M⁺˙ is the base peak, but overall signal is significantly lower.

Workflow for Optimizing Low-Energy EI

G cluster_workflow Low-Energy EI Optimization Workflow start Start: Acquire Spectrum at 70 eV check_M Is M+ Peak Sufficient? start->check_M reduce_E Decrease Electron Energy (e.g., to 20 eV, then in 2-3 eV steps) check_M->reduce_E No stop End: Use Optimal Energy Setting check_M->stop Yes acquire_new Acquire New Spectrum reduce_E->acquire_new evaluate Evaluate M+ Abundance vs. Total Ion Current (TIC) acquire_new->evaluate check_balance Optimal Balance Found? evaluate->check_balance check_balance->reduce_E No, continue tuning check_balance->stop Yes

Caption: Workflow for the iterative optimization of low-energy EI.

Guide 2: Selecting and Implementing a Soft Ionization Technique

Issue: Low-energy EI does not provide a sufficient molecular ion signal, or my instrument's source is not easily tunable.

Causality: For some highly branched or very long-chain alkanes, even low-energy EI may not be gentle enough. Switching to an ionization method that relies on a different physical principle (chemical reaction, high electric field, or photoionization) is the most robust solution.

Decision Tree: Choosing the Right Soft Ionization Method

G cluster_decision Soft Ionization Selection Guide for Alkanes start Goal: Observe Molecular Ion of Alkane q_ion_type Is a true molecular ion (M+•) strictly required? start->q_ion_type q_ci_available Is Chemical Ionization (CI) available? q_ion_type->q_ci_available No (Quasi-molecular ion is acceptable) q_fi_available Is Field Ionization (FI) available? q_ion_type->q_fi_available Yes use_ci Use Chemical Ionization (CI) Expect [M-H]+ or [M+H]+ q_ci_available->use_ci Yes use_appi Consider APPI (Atmospheric Pressure Photoionization) q_ci_available->use_appi No use_fi Use Field Ionization (FI) Expect strong M+• q_fi_available->use_fi Yes use_low_ei Revisit Low-Energy EI Optimization q_fi_available->use_low_ei No

Caption: Decision tree for selecting an appropriate soft ionization technique.

Protocol 1: Chemical Ionization (CI)

  • Principle of Operation: CI is a "reactant-ion" technique. A reagent gas (e.g., methane, isobutane, ammonia) is introduced into the ion source at a much higher concentration than the analyte. The reagent gas is ionized by electron impact, creating a plasma of reagent ions. These ions then undergo gentle reactions with the analyte molecules, typically through proton transfer or hydride abstraction, to form quasi-molecular ions like [M+H]⁺ or [M-H]⁺ with minimal fragmentation.[9]

  • Step-by-Step Methodology:

    • Instrument Setup: Switch the instrument from EI to CI mode. Connect the appropriate reagent gas to the ion source.

    • Reagent Gas Selection:

      • Methane: A common choice, but can sometimes cause adduct formation ([M+CH₅]⁺, [M+C₂H₅]⁺).

      • Isobutane: A gentler reagent than methane, often providing a cleaner spectrum with a strong [M+H]⁺ peak.

    • Source Parameter Optimization:

      • Source Temperature: Optimize between 150-250 °C. Temperature affects the reagent ion chemistry.

      • Reagent Gas Pressure: Follow the manufacturer's guidelines. This is a critical parameter for establishing stable CI plasma.

    • Data Acquisition: Introduce the sample via GC or direct probe. The resulting spectrum should be dominated by a quasi-molecular ion, allowing for straightforward molecular weight determination.

Protocol 2: Field Ionization (FI)

  • Principle of Operation: FI is one of the softest ionization methods available. A very high electric field (10⁷–10⁸ V/cm) is generated at the tip of a specialized emitter. When a gas-phase analyte molecule passes through this field, the potential barrier for electron removal is lowered, allowing an electron to "tunnel" from the molecule to the emitter. This process creates a true molecular ion (M⁺˙) with very little internal energy, resulting in almost no fragmentation.[8][17][18][19]

  • Step-by-Step Methodology:

    • Instrument Setup: This requires a dedicated FI/FD source. Install the source and the FI emitter according to the manufacturer's protocol.

    • Sample Introduction: Introduce the sample in the gas phase, typically via a heated direct insertion probe or a GC inlet.

    • Voltage Application: Apply the high potential (typically 8-12 kV) between the emitter and the counter electrode to generate the electric field.

    • Data Acquisition: Acquire the mass spectrum. The spectrum will be very simple, often showing only the molecular ion peak and its isotopes. This makes FI ideal for analyzing complex hydrocarbon mixtures where fragmentation would make interpretation impossible.[20][17]

References
  • Dagan, S., & Amirav, A. (1996). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry.
  • Kallio, M., et al. (2016). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry.
  • Wikipedia contributors. (n.d.). Mass spectral interpretation. Wikipedia.
  • Dagan, S., & Amirav, A. (1996). Electron impact mass spectrometry of alkanes in supersonic molecular beams. PubMed.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Tose, L. V., et al. (2016). Comparison of Atmospheric Pressure Chemical Ionization and Field Ionization Mass Spectrometry for the Analysis of Large Saturated Hydrocarbons. Analytical Chemistry.
  • University of Arizona. (n.d.). Alkanes. University of Arizona Chemistry Department.
  • Kallio, M., et al. (2016). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry.
  • Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Journal of Agricultural and Food Chemistry.
  • Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. ResearchGate.
  • Wikipedia contributors. (n.d.). Field desorption. Wikipedia.
  • Multiple contributors. (2015). In mass spectrometry of alkanes, how is a molecular ion formed without it fragmenting immediately? Quora.
  • Khan Academy India. (2025). Mass Spectrometry of Alkanes. YouTube.
  • Burdová, H., et al. (2023). Application of low-energy-capable electron ionization with high-resolution mass spectrometer for characterization of pyrolysis oils from plastics. PubMed.
  • Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. PubMed.
  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. UC Riverside.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog.
  • Fischer, S., & Duncan, W. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies.
  • Vestal, M. L., & Wahrhaftig, A. L. (1962). Theoretical Calculations of Mass Spectra: Fragmentation of C6–C8 Alkane Ions. The Journal of Chemical Physics.
  • Amirav, A., et al. (2008). Gas chromatography-mass spectrometry with supersonic molecular beams. PubMed.
  • Gao, J., et al. (2012). HPLC/APCI mass spectrometry of saturated and unsaturated hydrocarbons by using hydrocarbon solvents as the APCI reagent and HPLC mobile phase. Montclair State University Digital Commons.
  • Shimadzu Scientific Instruments. (n.d.). Improving Oligonucleotide MS Data Quality with Ion Source Conditions in a Single Quadrupole Mass Spectrometer. Shimadzu.
  • Slideshare. (n.d.). Field Ionization in Mass Spectroscopy, introduction, principles, applications. Slideshare.
  • Khawaja, A. R., et al. (2022). Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics. MDPI.
  • No name. (n.d.). Fragmentation of Alkane. Scribd.
  • R Discovery. (2016). Comparison of Atmospheric Pressure Chemical Ionization and Field Ionization Mass Spectrometry for the Analysis of Large Saturated Hydrocarbons. R Discovery.
  • Save My Exams. (n.d.). Molecular Ion Peak & Fragmentation. Save My Exams.
  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks.
  • Tose, L. V., et al. (2020). Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions. Analytical Chemistry.
  • JoVE. (2024). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. JoVE.
  • LCGC International. (2013). Optimizing GC–MS Methods. LCGC International.
  • Sandoz. (n.d.). Optimization of Ionization Efficiency. Fusion QbD.
  • Linden, H. B., & Gross, J. H. (2023). Atmospheric pressure field desorption mass spectrometry. Wiley Analytical Science.
  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. LCGC International.
  • Helal, A.I. (n.d.). State of the Art of Hard and Soft Ionization Mass Spectrometry. INIS-IAEA.
  • Wikipedia contributors. (n.d.). Alkane. Wikipedia.
  • University of Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Florida Forensic Science.
  • Jordi Labs. (n.d.). Low Energy Electron Ionization (EI) GCMS Analytical Techniques. Jordi Labs.
  • National Institute of Standards and Technology. (n.d.). MALDI MS of Saturated Hydrocarbon Polymers: Polyethylene and other Polyolefins. NIST.

Sources

Technical Support Center: Enhancing Alkane Isomer Separation via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced fractional distillation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating alkane isomers. The separation of these compounds is a significant challenge due to their similar physicochemical properties, particularly their close boiling points.[1][2] This document provides in-depth, field-proven insights, troubleshooting guides, and answers to frequently asked questions to improve the efficiency and efficacy of your separation experiments.

The Challenge of Separating Alkane Isomers

Alkanes are saturated hydrocarbons that form the backbone of many organic molecules.[3][4] Isomers are compounds with the same molecular formula but different structural arrangements. This structural difference, while seemingly minor, can lead to variations in physical properties. However, for alkanes, the boiling points of different isomers are often very close.[4] For instance, straight-chain alkanes have higher boiling points than their branched-chain counterparts due to larger surface area contact and stronger van der Waals forces.[4][5] This small difference in boiling points makes their separation by conventional distillation difficult and energy-intensive.[6]

Fractional distillation is the primary technique used to separate liquids with close boiling points.[7][8][9] Its efficiency hinges on the ability to create a temperature gradient along a fractionating column, allowing for multiple successive vaporization-condensation cycles, known as "theoretical plates".[7][10] Each cycle enriches the vapor phase with the more volatile component (the lower-boiling isomer).[10] Achieving high-purity separation of alkane isomers, therefore, requires optimizing every parameter of this process.

Table 1: Boiling Points of Selected C6 Alkane Isomers
IsomerStructureBoiling Point (°C)
n-HexaneStraight-chain68
2-MethylpentaneBranched60.3
3-MethylpentaneBranched63.3
2,2-DimethylbutaneHighly Branched49.7
2,3-DimethylbutaneBranched58

Data sourced to illustrate the narrow boiling point differences that complicate separation.

Troubleshooting Guide: Common Issues in Fractional Distillation

This section addresses specific problems encountered during the fractional distillation of alkane isomers in a direct question-and-answer format.

Question 1: Why is my product purity low despite a long fractionating column?

Possible Causes & Solutions:

  • Cause 1: Distillation Rate is Too Fast. A rapid distillation rate does not allow for the establishment of the necessary liquid-vapor equilibria within the column.[11] This effectively reduces the number of theoretical plates achieved, leading to poor separation.

    • Solution: Reduce the heating rate of the distillation flask. The distillate should be collected at a slow, steady rate, typically around 10 drops per minute.[11] A slower rate ensures that multiple vaporization-condensation cycles can occur, enriching the vapor in the more volatile component.[9]

  • Cause 2: Insufficient Reflux Ratio. The reflux ratio—the ratio of the condensed liquid returned to the column versus the amount collected as distillate—is a critical parameter.[12] A low reflux ratio means most of the vapor is collected, preventing the enrichment needed for separating close-boiling liquids.

    • Solution: Increase the reflux ratio. While this will slow down the overall rate of product collection, it significantly enhances separation efficiency by increasing the number of equilibrium stages.[13][14] For very difficult separations, a higher reflux ratio is almost always necessary.[15]

  • Cause 3: Poor Column Insulation. Temperature fluctuations along the column due to drafts or ambient temperature changes can disrupt the delicate temperature gradient required for efficient fractionation.

    • Solution: Insulate the fractionating column. Wrapping the column with glass wool or aluminum foil minimizes heat loss to the surroundings, ensuring a stable and continuous temperature gradient from the bottom to the top of the column.[7][16]

Question 2: My distillation column is flooding. What's causing this and how do I fix it?

Possible Causes & Solutions:

  • Cause: Excessive Heating Rate. "Flooding" occurs when the upward flow of vapor is so rapid that it prevents the downward flow of the condensed liquid (reflux).[16] This liquid accumulates in the column, leading to a breakdown of the separation process.

    • Solution: Immediately reduce or remove the heat source until the accumulated liquid drains back into the distillation flask.[16] Once the column has cleared, resume heating at a much gentler rate. The key is to balance the vapor flow so that it interacts with the returning liquid without impeding its path.

Question 3: The boiling in the distillation flask is uneven and violent ("bumping"). How can I prevent this?

Possible Causes & Solutions:

  • Cause: Superheating of the Liquid. "Bumping" is caused by the liquid heating above its boiling point without actually boiling. When it finally does boil, it happens almost explosively. This is common in clean glassware with pure liquids.

    • Solution: Add boiling chips or a magnetic stir bar to the distillation flask before heating.[9] These items provide nucleation sites, promoting smooth and even boiling. Crucially, never add boiling chips to a hot liquid , as this can cause it to boil over violently. If you stop the distillation, you must add fresh boiling chips before restarting.

Question 4: The temperature reading on my thermometer is fluctuating or seems incorrect.

Possible Causes & Solutions:

  • Cause: Improper Thermometer Placement. For an accurate boiling point reading, the top of the thermometer bulb must be positioned level with the bottom of the side arm leading to the condenser.[7] If it's too high, the vapor won't fully envelop it, leading to a low reading. If it's too low, it will be affected by the superheated vapors in the flask, giving a high reading.

    • Solution: Adjust the thermometer to the correct height. The temperature should remain constant as a pure fraction distills over.[7] A fluctuating temperature often indicates that the separation is poor and a mixture of components is reaching the thermometer.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving poor separation efficiency.

G start Start: Poor Separation/ Low Product Purity check_rate Is the distillation rate slow and steady? (e.g., ~10 drops/min) start->check_rate reduce_heat Action: Reduce heating rate of the distillation flask. check_rate->reduce_heat No check_insulation Is the column well-insulated? check_rate->check_insulation Yes reduce_heat->check_rate insulate_column Action: Insulate column with glass wool or foil. check_insulation->insulate_column No check_reflux Is the reflux ratio set appropriately high? check_insulation->check_reflux Yes insulate_column->check_insulation increase_reflux Action: Increase the reflux ratio. check_reflux->increase_reflux No check_packing Is the column packing appropriate for the task? check_reflux->check_packing Yes increase_reflux->check_reflux change_packing Action: Select packing with higher efficiency (HETP). check_packing->change_packing No advanced_methods Consider Advanced Techniques: Azeotropic or Extractive Distillation check_packing->advanced_methods Yes, still poor end Resolution: Improved Separation Efficiency check_packing->end Yes, problem solved change_packing->check_packing advanced_methods->end

Caption: A decision tree for troubleshooting poor separation in fractional distillation.

Frequently Asked Questions (FAQs) on Advanced Strategies

Q1: How do I choose the right type of fractionating column or packing material?

The choice of column packing is critical as it determines the surface area available for liquid-vapor contact. The efficiency of a column is often described by its Height Equivalent to a Theoretical Plate (HETP), where a lower HETP value indicates higher efficiency.

  • Vigreux Columns: These have indentations in the glass to increase surface area. They are simple to use but have a relatively high HETP (low efficiency) and are best for separating liquids with a boiling point difference greater than 20-30°C.

  • Packed Columns (Raschig Rings, Helices): These are filled with inert materials like glass rings, beads, or metal sponges. They offer a much larger surface area and lower HETP than Vigreux columns, making them suitable for separating close-boiling isomers. Structured packing is often used in industrial settings for its high efficiency and low-pressure drop.[15]

Table 2: Comparison of Common Laboratory Column Packing
Packing TypeHETP (cm)AdvantagesDisadvantages
Vigreux10 - 20Simple, low liquid holdupLow efficiency
Glass Beads4 - 6Inexpensive, easy to packModerate efficiency, potential for channeling
Raschig Rings5 - 10Good for larger columnsLess efficient than other packed types
Metal Sponge2 - 4High efficiency, low HETPCan react with some compounds
Q2: When should I consider using azeotropic or extractive distillation?

When the boiling points of isomers are extremely close, or when they form an azeotrope (a mixture that boils at a constant temperature), conventional fractional distillation is ineffective.[17] In these cases, advanced techniques are required.

  • Azeotropic Distillation: This method involves adding a third component, called an entrainer, to the mixture. The entrainer forms a new, lower-boiling azeotrope with one of the isomers, which can then be distilled off.[17][18] For example, benzene has historically been used as an entrainer to separate ethanol and water.[17] The selection of the entrainer is crucial and depends on the specific properties of the isomers being separated.[19]

  • Extractive Distillation: In this technique, a high-boiling, non-volatile solvent is added to the mixture.[19][20] This solvent selectively alters the relative volatility of the isomers, making one more volatile than the other and thus easier to separate.[18][19] The solvent does not form an azeotrope and is removed from the bottom of the column with the less volatile component.[19] This method is widely used in the petrochemical industry.[19]

Q3: Can vacuum distillation improve the separation of alkane isomers?

Vacuum distillation is the process of performing distillation at a reduced pressure.[21] Lowering the pressure above a liquid reduces its boiling point.[22] This technique is primarily used for compounds that decompose at their atmospheric boiling points.[1]

For alkane isomer separation, vacuum distillation does not inherently increase the difference in boiling points or the relative volatility. Therefore, it generally does not improve separation efficiency. The primary challenge with alkane isomers is their similar vapor pressures, a property that is not favorably altered by a simple reduction in system pressure. The focus should remain on increasing the number of theoretical plates (better column) and optimizing the reflux ratio.

Experimental Protocol: Standard Fractional Distillation Setup

This protocol outlines the essential steps for setting up a laboratory-scale fractional distillation apparatus.

Apparatus Diagram

G cluster_0 Fractional Distillation Apparatus A Heating Mantle (Heat Source) B Distillation Flask (with boiling chips) C Fractionating Column (e.g., Vigreux or Packed) B->C Vapor Rises D Thermometer C->D Vapor to Condenser E Condenser (Water Out) G Receiving Flask E->G Distillate Collects F Condenser (Water In) F->E Cooling Water Flow

Sources

Technical Support Center: Managing Solvent Effects in the Spectroscopic Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing solvent effects in the spectroscopic analysis of alkanes. As researchers, scientists, and professionals in drug development, we understand that obtaining clean, reproducible, and interpretable spectroscopic data is paramount. Alkanes, due to their non-polar nature and lack of diverse functional groups, present unique analytical challenges where the choice of solvent is not merely a matter of dissolution but a critical experimental parameter that can dictate the success or failure of your analysis.[1][2]

This guide is structured to provide both foundational knowledge and direct, actionable troubleshooting advice. We move from fundamental questions to technique-specific problems and conclude with standardized protocols and reference data to support your daily laboratory work.

Part 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the most common high-level questions regarding the role of solvents in spectroscopic analysis.

Q1: Why is solvent selection so critical for analyzing alkanes?

Alkanes consist solely of C-C and C-H single bonds, making them non-polar and relatively inert.[1] This inherent simplicity means their spectroscopic signals are often subtle and can be easily overwhelmed or perturbed by the surrounding solvent molecules. An improper solvent can mask key signals, shift peak positions, or introduce significant impurities, leading to erroneous data interpretation.

Q2: What are the ideal properties of a solvent for alkane spectroscopy?

The ideal solvent should possess the following characteristics:

  • Excellent Solubilizing Power: It must fully dissolve the alkane analyte to ensure a homogeneous sample.

  • Spectroscopic Transparency: The solvent itself should not absorb energy in the spectral region of interest. This is arguably the most critical factor.

  • Inertness: The solvent should not react with the alkane analyte.

  • High Purity: Impurities like water, stabilizers, or other organic compounds can introduce interfering signals.[3] High-purity or "spectro-grade" solvents are essential.

  • Minimal Intermolecular Interactions: To observe the alkane's properties in a near-native state, the solvent should have minimal specific interactions (like hydrogen bonding) that could alter the analyte's electronic or vibrational states.[4]

Q3: What is a "UV cutoff," and why does it matter?

The UV cutoff is the wavelength below which the solvent itself absorbs strongly, making it opaque to the spectrophotometer's light source.[5][6][7] Operating near or below this wavelength results in high background noise and unreliable data.[5] Since alkanes' primary electronic transitions (σ → σ*) occur at very short wavelengths (typically <190 nm), selecting a solvent with a very low UV cutoff (e.g., hexane, water) is crucial for any analysis in the far-UV region.[8]

Q4: Why are deuterated solvents necessary for NMR spectroscopy?

Proton NMR (¹H NMR) is designed to detect hydrogen nuclei. Standard (proton-containing) solvents would produce a massive signal that would completely obscure the signals from the dissolved analyte. Deuterated solvents replace hydrogen (¹H) with its isotope, deuterium (²H), which resonates at a completely different frequency and is "invisible" in a standard ¹H NMR experiment.[9][10] This allows the much weaker signals from the analyte to be clearly observed.

Part 2: Troubleshooting Guides by Spectroscopic Technique

This section provides specific, problem-oriented advice for the most common spectroscopic methods used for alkane analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for structural elucidation of alkanes, revealing information about the connectivity and environment of carbon and hydrogen atoms.[1] However, solvent interactions can subtly but significantly alter the resulting spectrum.

Q: My alkane sample won't dissolve in standard deuterated chloroform (CDCl₃). What should I do?

A: While CDCl₃ is a versatile solvent for many organic compounds, highly non-polar or long-chain alkanes may have limited solubility.[11][12]

  • Troubleshooting Steps:

    • Try a Non-Polar Aromatic Solvent: Deuterated benzene (C₆D₆) is an excellent choice for non-polar compounds and can offer the added benefit of resolving overlapping peaks through Aromatic Solvent-Induced Shifts (ASIS).[12][13]

    • Use Another Common Solvent: Deuterated acetone (Acetone-d₆) or tetrahydrofuran (THF-d₈) can also be effective for a range of alkanes.[12]

    • Check for Branched vs. Linear Analogs: Highly branched alkanes sometimes have different solubility profiles than their linear counterparts. Consider a solvent that is structurally similar. For instance, iso-octane might dissolve better in C₆D₆ than in deuterated methanol.

Q: I see a small, sharp peak at 7.26 ppm in my ¹H NMR spectrum. Is this an impurity?

A: This is unlikely to be an impurity in your sample. It is the residual, non-deuterated chloroform (CHCl₃) present in the CDCl₃ solvent.[12][14] Deuteration is never 100% complete, and all deuterated solvents will show small peaks corresponding to the residual protons.[14]

  • Preventing Misinterpretation:

    • Consult a Solvent Peak Table: Always have a reference table of common NMR solvent impurities and residual peaks. The residual peak for Acetone-d₆ appears around 2.05 ppm, and for Benzene-d₆, it is around 7.16 ppm.[12]

    • Run a Blank Spectrum: If you are unsure, run a spectrum of the pure solvent to identify its characteristic residual peaks and any potential water contamination.

Q: The chemical shifts of my alkane protons are overlapping and difficult to interpret. How can a solvent help?

A: Changing the solvent is a powerful technique to resolve overlapping signals.[13]

  • Expert Insight: The highly structured magnetic environment of an aromatic solvent like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons. Protons located in different spatial regions relative to the benzene ring will be shifted to different extents, often spreading out a crowded region of the spectrum and revealing coupling patterns that were previously hidden. This is a classic and effective strategy for complex structural analysis.[13]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify molecular vibrations. For alkanes, the most important signals are the C-H stretching (~2850-3000 cm⁻¹) and bending (~1375-1470 cm⁻¹) vibrations.[2]

Q: My solvent has strong absorption bands that are masking my alkane's C-H stretching signals. What are my options?

A: This is a very common problem, as many organic solvents are themselves rich in C-H bonds.

  • Troubleshooting Steps:

    • Analyze Neat (Undiluted): If your alkane is a liquid at room temperature, the simplest solution is to run the spectrum neat by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). This completely eliminates solvent interference.

    • Choose an IR-Transparent Solvent: For solid alkanes or when dilution is necessary, you must use a solvent that is transparent in the region of interest.

      • Carbon Tetrachloride (CCl₄): An excellent choice for the 4000-1300 cm⁻¹ region. It is non-polar and effectively dissolves alkanes but has strong absorptions below 800 cm⁻¹.

      • Carbon Disulfide (CS₂): A good complementary solvent, as it is transparent in the 1350-400 cm⁻¹ region but has absorptions in the mid-range.

      • Hexane/Cyclohexane: While these are hydrocarbon solvents, they can sometimes be used if the concentration of the analyte is high enough that its signals can be distinguished from the solvent background, though this is not ideal.[15]

Q: I see a broad absorption band around 3400 cm⁻¹ that shouldn't be there. What is it?

A: A broad band in this region is almost always indicative of O-H stretching from water contamination in your solvent or on your optics (salt plates).

  • Best Practices for Prevention:

    • Use Anhydrous Solvents: Purchase and use solvents specifically graded for spectroscopy, which have very low water content.

    • Proper Storage: Keep solvents tightly capped and stored in a desiccator or dry environment.

    • Dry Your Glassware and Optics: Ensure all sample vials, pipettes, and IR cells or salt plates are thoroughly dried in an oven before use.

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For simple alkanes, this technique has limited utility but can be important for detecting impurities.

Q: I am trying to measure the UV spectrum of my alkane, but the baseline is extremely noisy and off-scale. What's wrong?

A: You are most likely using a solvent that is absorbing all the UV light, which is a result of choosing a solvent with an inappropriate UV cutoff.

  • The Causality: Alkanes only undergo high-energy σ → σ* electronic transitions, which occur at wavelengths below 200 nm.[8] Many common organic solvents like acetone (cutoff ~330 nm), toluene (cutoff ~284 nm), or even chloroform (cutoff ~245 nm) are completely opaque in this region.[6][16]

  • Solution:

    • Select a Solvent with a Low UV Cutoff: You must use a solvent that is transparent in the far UV. The best choices are:

      • Hexane (Cutoff ~195 nm)[6]

      • Cyclohexane (Cutoff ~200 nm)[6]

      • Acetonitrile (Cutoff ~190 nm)[6][17]

      • Water (Cutoff ~180-190 nm)[6][17]

    • Verify Instrument Capability: Ensure your spectrophotometer is equipped with a deuterium lamp and is capable of measuring accurately in the 190-220 nm range.

Q: My alkane is pure, but I see a small absorption peak around 270 nm. How is this possible?

A: This strongly suggests your alkane sample or your solvent is contaminated with an aromatic compound.

  • Expert Insight: Alkanes themselves are transparent above ~200 nm.[8] Aromatic compounds (like benzene, toluene, or xylenes), which are common industrial solvents, have characteristic π → π* transitions in the 250-280 nm range. Their presence, even at trace levels, is easily detected by UV-Vis spectroscopy. This makes UV-Vis an excellent tool for quality control of alkane purity, even if it is not suitable for structural characterization. Always run a solvent blank to confirm the impurity is in your sample and not the solvent itself.[18]

Part 3: Protocols and Best Practices

Adhering to standardized protocols is essential for obtaining reproducible and reliable data.

Experimental Protocol: Systematic Solvent Selection

This workflow guides the user through a logical sequence of steps to choose the optimal solvent for their experiment.

  • Step 1: Define Analytical Goal & Spectroscopic Method: Clearly state what you are trying to measure (e.g., structure, purity) and which technique you will use (NMR, IR, UV-Vis).

  • Step 2: Assess Analyte Solubility: Attempt to dissolve a small amount of your alkane in the potential solvent. Gentle warming or sonication can be used, but ensure the analyte does not degrade.

  • Step 3: Verify Spectroscopic Window:

    • For NMR: Choose a deuterated solvent.

    • For IR: Consult an IR solvent chart to ensure the solvent is transparent in the key alkane vibrational regions (C-H stretch and bend).

    • For UV-Vis: Select a solvent whose UV cutoff is well below your intended measurement wavelength. Refer to the data table in Part 4.

  • Step 4: Consider Potential Interactions: For sensitive measurements like NMR chemical shift studies, be aware that polar or aromatic solvents can interact with your analyte and shift peak positions.[4][19] Non-polar, non-aromatic solvents like cyclohexane provide a more "neutral" environment.

  • Step 5: Select High Purity Grade: Always choose the highest purity solvent available (e.g., Spectranalyzed®, HPLC grade) to minimize interference from unknown contaminants.[3]

Visualization: Solvent Selection Workflow

SolventSelection A 1. Define Spectroscopic Method (NMR, IR, UV-Vis) B 2. Test Analyte Solubility in Potential Solvents A->B C Is Analyte Soluble? B->C D 3. Check Spectroscopic Window C->D Yes K Select New Solvent C->K No E NMR: Use Deuterated Solvent? D->E F IR: Transparent in Key Regions? D->F G UV-Vis: Cutoff < λ_analysis? D->G H 4. Evaluate Potential Solvent-Solute Interactions E->H F->H G->H I 5. Select Highest Purity Grade Available H->I J SOLVENT VALIDATED I->J K->B SolventEffects cluster_solvent Solvent Properties cluster_effects Spectroscopic Effects Solvent Polarity Refractive Index H-Bonding Capability Aromaticity Intrinsic Absorption (UV Cutoff) NMR NMR Spectroscopy Chemical Shift (δ) Alteration Signal Broadening Peak Resolution (ASIS) Solvent:f0->NMR Affects δ Solvent:f2->NMR Broadens signals Solvent:f3->NMR Induces ASIS IR IR Spectroscopy Vibrational Frequency Shift Band Shape Changes Signal Masking Solvent:f0->IR Shifts ν Solvent:f2->IR Alters band shape Solvent:f4->IR Masks specific regions UV UV-Vis Spectroscopy λ_max Shift (Solvatochromism) Loss of Fine Structure Signal Masking (Cutoff) Solvent:f0->UV Shifts λ_max Solvent:f2->UV Blurs fine structure Solvent:f4->UV Masks entire region

Caption: The impact of solvent properties on different spectroscopic techniques.

References

  • Wavelength cutoffs for common solvents. (2025).
  • Spectroscopic Studies of Orientational Interactions between Straight-chain Alkanes and Aromatic Hydrocarbons. (n.d.). RSC Publishing.
  • UV Cutoff Values for Common Solvents. (n.d.). Scribd.
  • How Can You Purify Solvents for Laboratory Use? (2025). Chemistry For Everyone - YouTube.
  • UV-Visible Absorption Cut-offs for Spectroscopic Solvents. (n.d.). Chiralabs.
  • UV Cutoff. (n.d.). Burdick & Jackson.
  • Solvent Cut-off wavelengths. (n.d.).
  • Infrared spectroscopic studies of solvent effects on the conform
  • Deuterated Solvents for NMR: Guide. (2025).
  • Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry.
  • Solvents in Sample Preparation for Chromatography and Mass Spectrometry. (n.d.). Article.
  • Common Deuterated Solvents and Their Characteristics. (n.d.). Isotope Science / Alfa Chemistry.
  • Deuterated Solvents: Essential Reagents for Accur
  • Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (2023). Simson Pharma.
  • Safe and Convenient Procedure for Solvent Purific
  • Infrared spectroscopic studies of solvent effects on the conformation of n-alkanes. (2025).
  • Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry.
  • Summary of Common Organic Solvent Purification Methods Used in Labor
  • ultraviolet spectroscopy. (n.d.). Text.
  • Alkane. (n.d.). Wikipedia.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
  • How Do You Troubleshoot Spectroscopy Issues? (2025). Chemistry For Everyone - YouTube.
  • Solvent Choices for Infrared Testing of Oil and Grease in W
  • SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. (n.d.). DTIC.
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (n.d.). Scilit.
  • IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. (2025). YouTube.
  • How does solvent choice impact UV-Vis spectroscopy readings? (n.d.). TutorChase.
  • Which solvent is best for the UV vis spectrum, and why? (2020). Quora.
  • What Is Solvent Effect In UV Spectroscopy? (2025). Chemistry For Everyone - YouTube.
  • Computational Analysis of Solvent Effects in NMR Spectroscopy. (2025).
  • Solvent Exclusion Effect on Infrared Absorption Spectroscopy. (2025). PubMed.
  • Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison.
  • Which Solvent Is Used In UV-Visible Spectroscopy? (2025). Chemistry For Everyone - YouTube.
  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

Sources

Validation & Comparative

The Impact of Molecular Architecture on Fuel Performance: A Comparative Analysis of 2,3,3,5-Tetramethylhexane and Its Isomers' Octane Ratings

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of optimizing internal combustion engine efficiency and performance, the molecular characteristics of fuel components play a pivotal role. The octane rating of a hydrocarbon is a critical measure of its ability to resist autoignition, or "knocking," under the high temperature and pressure conditions within an engine cylinder. This guide provides an in-depth technical comparison of the octane rating of 2,3,3,5-tetramethylhexane and its isomers, supported by experimental data and an exploration of the underlying structural determinants of anti-knock quality. This analysis is intended for researchers, scientists, and professionals in the fields of fuel chemistry, engine design, and drug development where hydrocarbon properties are of interest.

Understanding Octane Rating: The Bedrock of Fuel Quality

The octane number of a fuel is determined by comparing its combustion characteristics to a reference scale.[1] This scale is anchored by two primary reference fuels: n-heptane, which has poor anti-knock properties and is assigned an octane rating of 0, and 2,2,4-trimethylpentane (commonly known as isooctane), which has excellent anti-knock properties and is assigned an octane rating of 100.[1] The octane rating of a test fuel is the percentage by volume of isooctane in a blend with n-heptane that exhibits the same anti-knock behavior in a standardized test engine.[2]

Two primary octane ratings are used to characterize a fuel's performance under different engine operating conditions:

  • Research Octane Number (RON): Determined under milder, low-speed engine conditions, simulating city driving.[3]

  • Motor Octane Number (MON): Determined under more severe, high-speed and high-load conditions, simulating highway driving.[3]

The Anti-Knock Index (AKI), which is posted on retail gasoline pumps in the United States, is the average of the RON and MON ((R+M)/2).

The Decisive Role of Molecular Structure in Octane Rating

The propensity of a hydrocarbon to cause engine knock is intrinsically linked to its molecular structure. Straight-chain alkanes, such as n-decane, have low octane ratings because their linear structure allows for the rapid propagation of radical chain reactions that lead to autoignition.[4] In contrast, branched-chain alkanes exhibit significantly higher octane ratings.[4] The presence of tertiary and quaternary carbon atoms in branched structures leads to the formation of more stable carbocation intermediates during combustion.[4] This increased stability slows down the combustion process, preventing the uncontrolled explosion that characterizes knocking.[5]

The degree of branching is a key determinant of octane number; a higher degree of branching generally correlates with a higher octane rating.[6] This principle is clearly illustrated by comparing the octane ratings of various decane (C10H22) isomers.

Comparative Analysis of C10H22 Isomer Octane Ratings

Isomer NameMolecular StructureResearch Octane Number (RON)Motor Octane Number (MON)
n-DecaneCH3(CH2)8CH3Low (estimated < 0)Low (estimated < 0)
2,2,3,3-Tetramethylhexane(CH3)3C-C(CH3)2-CH2CH392.4[3]86.4[3]
2,2,4-Trimethylpentane (Isooctane)(CH3)3CCH2CH(CH3)2100[1]100[1]

Note: Data for n-decane is estimated based on the trend of decreasing octane number with increasing chain length and lack of branching. Isooctane (a C8 isomer) is included as the primary reference standard.

The data clearly indicates that highly branched isomers possess significantly higher octane ratings than their linear counterparts. The presence of multiple methyl groups creates a more compact and stable molecule, which is less prone to autoignition.

Experimental Determination of Octane Number

The determination of RON and MON is a rigorous and standardized process, governed by ASTM International methods D2699 and D2700, respectively.[3] These methods utilize a specialized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Experimental Workflow for Octane Number Determination

G A Increased Molecular Branching (e.g., Tetramethylhexane) B More Compact Molecular Structure A->B C Higher Degree of Tertiary and Quaternary Carbon Atoms A->C E Slower, More Controlled Combustion B->E D Increased Stability of Carbocation Intermediates C->D D->E F Higher Resistance to Autoignition (Reduced Knocking) E->F G Higher Octane Rating (RON and MON) F->G

Caption: The causal relationship between increased molecular branching in alkanes and a higher octane rating.

Conclusion

The octane rating of a hydrocarbon fuel is a critical performance metric that is directly influenced by its molecular architecture. While specific experimental data for this compound remains elusive in readily accessible literature, a comparative analysis of its isomers, particularly other tetramethylhexane structures, strongly indicates that it would possess a high octane rating. The extensive branching in its structure leads to greater molecular stability and a more controlled combustion process, thereby inhibiting engine knock. The principles outlined in this guide underscore the importance of molecular design in the development of high-performance fuels and provide a foundational understanding for researchers and professionals working to optimize engine technologies and fuel formulations.

References

  • Balaban, A. T., Kier, L. B., & Joshi, N. (n.d.). Structure-property models for octane rating. MATCH Communications in Mathematical and in Computer Chemistry, 28, 13-27.
  • Scribd. (n.d.). Hydrocarbon Isomers: Hexane to Octane.
  • Wikipedia. (n.d.). List of isomers of decane.
  • Thermopedia. (2011). OCTANE NUMBER.
  • Chemistry Stack Exchange. (2018, July 12). Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer?
  • Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22 structural isomers.
  • Scribd. (n.d.). FCC Octane Mon Versus Ron.
  • Scribd. (n.d.). 75 Isomers of Decane (C10H22) List.
  • A level chemistry revision notes. (n.d.). octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels.

Sources

A Senior Application Scientist's Guide to the Validation of 2,3,3,5-Tetramethylhexane Purity Using Gas Chromatography with Flame-Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Specialized Hydrocarbons

In the realms of advanced materials science, specialty fuels, and pharmaceutical synthesis, the chemical purity of reagents is not merely a quality metric; it is the foundation of experimental reproducibility and product safety. 2,3,3,5-Tetramethylhexane (C10H22, CAS No. 52897-11-7), a highly branched alkane, serves as a critical component in various specialized applications where its specific isomeric structure and high purity are paramount.[1][2] Potential impurities, often isomers with similar physical properties, can significantly alter performance characteristics and reaction kinetics.

This guide provides an in-depth, scientifically grounded methodology for the validation of this compound purity, establishing Gas Chromatography with a Flame-Ionization Detector (GC-FID) as the gold standard for this analysis. We will dissect the causality behind the chosen methodology, present a self-validating experimental protocol, and compare the performance of GC-FID against viable alternatives, supported by clear data and authoritative references.

The Analytical Cornerstone: Why GC-FID for Hydrocarbon Purity?

Gas chromatography (GC) is an analytical technique for separating and analyzing compounds that can be vaporized without decomposition.[3] For a volatile, non-polar compound like this compound (Boiling Point: ~154.5°C), GC is the ideal separation technique.[4]

The choice of the Flame-Ionization Detector (FID) is a deliberate one, rooted in its fundamental operating principle. The FID combusts organic compounds eluting from the GC column in a hydrogen-air flame, producing ions.[5] The resulting electrical current is proportional to the mass of carbon entering the flame. This mechanism provides two distinct advantages for hydrocarbon analysis:

  • Exceptional Sensitivity and Linearity: The FID is highly sensitive to compounds with C-H bonds and exhibits a wide linear dynamic range, making it capable of quantifying trace-level impurities alongside the main component in a single run.[6][7]

  • Uniform Response Factor (Relative to Carbon Number): For hydrocarbons, the FID's response is roughly proportional to the number of carbon atoms in the molecule. This allows for the use of area percent normalization for purity calculations with a high degree of accuracy, often without the need for individual calibration standards for every potential impurity, a concept leveraged in standard methods like ASTM D7504.[8]

In contrast to mass spectrometry (MS), which provides structural information, the FID is a simpler, more robust detector optimized for precise quantification.[7]

Experimental Workflow for Purity Validation

The following diagram illustrates the comprehensive workflow for validating the purity of a this compound sample.

G cluster_0 Phase 1: Preparation & Method Development cluster_1 Phase 2: Data Acquisition & System Suitability cluster_2 Phase 3: Validation & Analysis cluster_3 Phase 4: Reporting SamplePrep Sample Preparation (Dilution in Hexane) MethodDev GC-FID Method Optimization SamplePrep->MethodDev StandardPrep Standard Preparation (Certified Reference Material) StandardPrep->MethodDev SystemSuitability System Suitability Test (SST) MethodDev->SystemSuitability DataAcq Chromatographic Data Acquisition SystemSuitability->DataAcq If SST Passes Validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) DataAcq->Validation PurityCalc Purity Calculation (Area % Normalization) Validation->PurityCalc FinalReport Final Certificate of Analysis PurityCalc->FinalReport G cluster_0 Data Input cluster_1 Processing cluster_2 Calculation cluster_3 Output Chromatogram Raw Chromatogram Integration Integrate All Peaks (Excluding Solvent) Chromatogram->Integration TotalArea Sum All Peak Areas (ATotal) Integration->TotalArea MainPeakArea Identify Main Peak Area (AMain) Integration->MainPeakArea Formula Purity (%) = (AMain / ATotal) * 100 TotalArea->Formula MainPeakArea->Formula Result Reported Purity Formula->Result

Sources

The Impact of Molecular Architecture on Combustion: A Comparative Analysis of Branched and Linear Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Combustion Science and Fuel Development

The subtle yet profound differences in the molecular structure of alkanes—the foundational components of many fuels—dictate their combustion behavior, influencing everything from engine efficiency to pollutant formation. This guide provides an in-depth comparative analysis of branched versus linear alkanes, elucidating the causal relationships between their structural disparities and their performance under combustion. By synthesizing fundamental principles with experimental data, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these critical fuel properties.

The Architectural Divide: Unpacking the Structures of Branched and Linear Alkanes

At the heart of their differing combustion characteristics lies the fundamental distinction in their molecular architecture. Linear alkanes, or n-alkanes, possess a straight chain of carbon atoms. In contrast, branched alkanes feature side chains of carbon atoms attached to the main backbone. This seemingly simple variation in structure has profound implications for their chemical stability and reactivity.

Branched alkanes are thermodynamically more stable than their linear isomers.[1][2] This increased stability is attributed to factors such as reduced steric strain and more favorable electronic interactions within the more compact, branched structure.[1] As we will explore, this inherent stability is a key determinant of their combustion properties.

Octane Rating: The Preeminent Measure of Knock Resistance

Perhaps the most well-known differentiator between branched and linear alkanes is their octane rating, a measure of a fuel's resistance to autoignition, or "knocking," in a spark-ignition engine.[1][3]

Linear Alkanes: The straight-chain structure of linear alkanes makes them more susceptible to autoignition.[3] Under the high pressure and temperature conditions within an engine cylinder, they can ignite prematurely, leading to engine knock, which reduces efficiency and can cause damage.[3] For instance, n-heptane has an octane rating of 0, serving as a reference point for low knock resistance.[4][5]

Branched Alkanes: The compact, branched structure of iso-alkanes enhances their resistance to autoignition.[3] The presence of tertiary and quaternary carbon atoms in branched alkanes leads to the formation of more stable carbocation intermediates during the initial stages of combustion, which slows down the reaction rate and allows for a more controlled burn.[1] Iso-octane (2,2,4-trimethylpentane), a highly branched alkane, defines the 100-point on the octane rating scale and is a primary component of high-octane gasoline.[1][5][6]

The logical relationship between alkane structure and octane rating can be visualized as follows:

G cluster_0 Molecular Structure cluster_1 Chemical Property cluster_2 Engine Performance Linear Alkane Linear Alkane Higher Reactivity Higher Reactivity Linear Alkane->Higher Reactivity Branched Alkane Branched Alkane Greater Stability Greater Stability Branched Alkane->Greater Stability Low Octane Rating (Knocking) Low Octane Rating (Knocking) Higher Reactivity->Low Octane Rating (Knocking) High Octane Rating (Anti-Knocking) High Octane Rating (Anti-Knocking) Greater Stability->High Octane Rating (Anti-Knocking)

Caption: Relationship between alkane structure and octane rating.

A Deeper Dive into Combustion Properties: A Quantitative Comparison

Beyond the octane rating, several other combustion properties distinguish branched and linear alkanes. The following table summarizes these key differences, with supporting experimental data.

Combustion PropertyLinear Alkanes (e.g., n-Heptane)Branched Alkanes (e.g., Iso-octane)Key Implications
Research Octane Number (RON) 0[4]100[1]Higher resistance to engine knock for branched alkanes.
Heat of Combustion (kJ/mol) Higher (e.g., n-Octane: -5470)[1]Slightly Lower (e.g., Iso-octane: -5458)[1]Linear alkanes release slightly more energy per mole.
Ignition Delay Time Shorter[7][8]Longer[7][8]Branched alkanes have a higher resistance to autoignition.
Laminar Flame Speed Higher[9]Lower[9]Slower, more controlled combustion for branched alkanes.
Soot Formation Generally higher tendencyGenerally lower tendency[1]Branched alkanes tend to burn cleaner.

Unraveling the Chemical Kinetics: Ignition Delay and Flame Speed

The disparities in ignition delay and flame speed are direct consequences of the different chemical kinetic pathways these molecules follow during combustion.

Ignition Delay

Ignition delay is the time lapse between the introduction of a fuel-oxidizer mixture to high temperature and pressure and the onset of combustion.[10]

  • Linear Alkanes: Their straight-chain structure facilitates the abstraction of hydrogen atoms, leading to the rapid formation of radical species that initiate and propagate the combustion chain reactions. This results in a shorter ignition delay.[7]

  • Branched Alkanes: The presence of more stable tertiary radicals in branched alkanes slows down the initial decomposition and subsequent chain-branching reactions, thus prolonging the ignition delay.[7][8]

Laminar Flame Speed

Laminar flame speed is the velocity at which a flame front propagates through a stationary, unburned gas mixture.[11]

  • Linear Alkanes: The higher reactivity of linear alkanes leads to a faster rate of heat release and a higher concentration of reactive radicals in the flame front, resulting in a higher flame speed.[9]

  • Branched Alkanes: The slower reaction kinetics of branched alkanes result in a lower rate of heat release and a slower propagation of the flame front.[9]

The Environmental Footprint: Soot and NOx Formation

The molecular structure of alkanes also influences the formation of harmful pollutants during combustion.

Soot Formation: Soot is primarily composed of carbonaceous particles formed from the incomplete combustion of hydrocarbons. The slower, more controlled combustion of branched alkanes generally allows for more complete oxidation, leading to lower soot formation compared to their linear counterparts.[1] However, it is important to note that under certain flame conditions, some branched isomers have been observed to be more sooting than their linear counterparts.[12]

NOx Formation: The formation of nitrogen oxides (NOx) is primarily a function of the temperature and residence time in the combustion zone. While the inherent combustion properties of branched and linear alkanes can influence these parameters, the direct correlation between branching and NOx formation is complex and depends heavily on the specific combustion conditions. Generally, the lower flame temperatures associated with the slower combustion of branched alkanes could potentially lead to lower thermal NOx formation.

Experimental Protocols for Characterization

The accurate characterization of these combustion properties relies on standardized experimental techniques.

Determination of Ignition Delay: Shock Tube and Rapid Compression Machine

Shock tubes and rapid compression machines are the primary apparatuses used to measure ignition delay times under controlled, engine-relevant conditions.[7][10][13]

Experimental Workflow:

G Mixture Preparation Mixture Preparation Introduction to Apparatus Introduction to Apparatus Mixture Preparation->Introduction to Apparatus Fuel/Oxidizer Rapid Compression/Shock Heating Rapid Compression/Shock Heating Introduction to Apparatus->Rapid Compression/Shock Heating Defined P, T Ignition Event Ignition Event Rapid Compression/Shock Heating->Ignition Event Time Delay Data Acquisition Data Acquisition Ignition Event->Data Acquisition Pressure, Light Emission Ignition Delay Calculation Ignition Delay Calculation Data Acquisition->Ignition Delay Calculation G Mixture Preparation Mixture Preparation Flow to Burner Flow to Burner Mixture Preparation->Flow to Burner Controlled Flow Rate Flame Stabilization Flame Stabilization Flow to Burner->Flame Stabilization Stable Flame Front Flame Imaging Flame Imaging Flame Stabilization->Flame Imaging Schlieren/Direct Photography Flame Speed Calculation Flame Speed Calculation Flame Imaging->Flame Speed Calculation

Caption: Workflow for Laminar Flame Speed Measurement.

Methodology:

  • Mixture Preparation and Flow: A premixed fuel-air mixture is supplied to a burner at a precisely controlled flow rate.

  • Flame Stabilization: A stable flame is established on the burner nozzle.

  • Flame Imaging: The flame front is visualized using techniques like Schlieren photography or direct imaging. [11][14]4. Flame Speed Calculation: The flame speed is determined from the geometry of the flame cone and the velocity of the unburned gas mixture. [15]For spherically expanding flames, the rate of flame radius growth is measured. [16]

Conclusion: The Critical Role of Molecular Structure in Fuel Design

The comparative analysis of branched and linear alkanes unequivocally demonstrates the profound influence of molecular architecture on combustion properties. Branched alkanes, with their superior knock resistance, longer ignition delays, and slower flame speeds, are generally favored for high-performance spark-ignition engines, promoting smoother and more efficient combustion. [1]While linear alkanes possess a slightly higher energy density on a molar basis, their propensity for autoignition limits their direct application in modern engines. [1] This understanding of structure-property relationships is paramount for the rational design and formulation of advanced fuels. By tailoring the isomeric composition of fuel blends, researchers can optimize combustion characteristics to enhance engine performance, improve fuel efficiency, and minimize the formation of harmful pollutants.

References

  • A Comparative Analysis of Branched Versus Linear Alkanes in Fuels - Benchchem. (URL: )
  • How to Compare Linear vs Branched Alkane Effects. (URL: )
  • A wide range kinetic modelling study of laminar flame speeds of reference fuels and their mixtures. (URL: )
  • Influences of the molecular fuel structure on combustion reactions towards soot precursors in selected alkane and alkene flames - RSC Publishing. (URL: )
  • Autoignition Delays of a Series of Linear and Branched Chain Alkanes in the Intermediate Range of Temper
  • Octane Rating and Lead: Explaining The Chemistry of Gasoline. (URL: )
  • Ignition Delay Time - Petersen Research Group. (URL: )
  • Autoignition Delays of a Series of Linear and Branched Chain Alkanes in the Intermediate Range of Temper
  • Octane - Wikipedia. (URL: [Link])
  • Branching and heat of combustion : r/Mc
  • Laminar Flame Speed Measurements | Hanson Research Group - Stanford University. (URL: [Link])
  • Experimental and numerical study of the accuracy of flame-speed measurements for methane/air combustion in a slot burner - CORE. (URL: [Link])
  • Ignition Delay Screening Techniques: Drop Testing vs. Engine Testing - AIAA. (URL: [Link])
  • octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes. (URL: [Link])
  • What is the relationship of gasoline's octane rating to the actual octane molecule? - Quora. (URL: [Link])
  • A Comprehensive Detailed Chemical Kinetic Reaction Mechanism for Combustion of n-Alkane Hydrocarbons from n-Octane to n-Hexadecane | Request PDF - ResearchG
  • Comparison of oxidation behavior of linear and branched alkanes - ResearchG
  • Why do isomers (of an alkane)
  • Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes - JoVE. (URL: [Link])
  • (PDF)
  • A comparative study of the sooting tendencies of various C5–C8 alkanes, alkenes and cycloalkanes in counterflow diffusion flames - PubMed Central. (URL: [Link])
  • Measurement of Flame Speeds by a Nozzle Burner Method 1 - NIST. (URL: [Link])
  • Gasoline explained - octane in depth - U.S.
  • Combustion of Alkanes | A-Level Chemistry Revision Notes. (URL: [Link])
  • High Pressure Spherically Expanding Laminar Flame Speed Measurement with Plasma Affected D
  • Experimental Investigation of Flame Speed of Gasoline Fuel-Air Mixture - Inpressco. (URL: [Link])
  • Ignition Delay Time Measurements | Hanson Research Group - Stanford University. (URL: [Link])
  • Ignition delay detection method from experimental or simulated heat...
  • Chemical Kinetic Modeling of Cyclo-alkanes - Combustion Energy Frontier Research Center. (URL: [Link])
  • Why is a branched alkane more stable than the straight-chain isomer? (URL: [Link])
  • Ignition Delay Time in Combustion Shock Tube - YouTube. (URL: [Link])
  • Alkanes (A-Level) | ChemistryStudent. (URL: [Link])
  • Revision Notes - Combustion of Alkanes: Complete and Incomplete | Hydrocarbons | Chemistry - 9701 | AS & A Level | Sparkl. (URL: [Link])
  • Shift in ignition delay (relative to n-alkane of equivalent carbon...
  • Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange. (URL: [Link])
  • Comparative Study on Ignition Delay Times of C1−C4 Alkanes - ResearchG
  • Alkane - Wikipedia. (URL: [Link])
  • Laminar Flame Speed Measurements and Modeling of Alkane Blends at Elevated Pressures With Various Diluents. (URL: [Link])
  • Ignition Delay Time Measurements of Normal Alkanes and Simple Oxygenates | Request PDF - ResearchG
  • Why branched alkanes are more stable than linear chain alkanes?? : r/chemistry - Reddit. (URL: [Link])
  • Laminar Flame Speed Measurements and Modeling of Pure Alkanes and Alkane Blends at Elevated Pressures | Request PDF - ResearchG
  • Laminar Flame Speed Measurements and Modeling of Alkane Blends at Elevated Pressures With Various Diluents | Request PDF - ResearchG

Sources

A Guide to the Cross-Validation of GC-MS and NMR for the Definitive Identification of Tetramethylhexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a cornerstone of quality control, regulatory compliance, and fundamental research. Tetramethylhexane (C₁₀H₂₂) isomers, a class of saturated aliphatic hydrocarbons, present a significant analytical challenge due to their identical molecular weight and often similar physical properties. Relying on a single analytical technique can lead to ambiguity. This guide details a robust cross-validation framework utilizing the orthogonal strengths of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive identification of tetramethylhexane isomers.

In analytical chemistry, cross-validation is the critical process of assessing and comparing data from two or more distinct methods to ensure the reliability and accuracy of the results.[1][2] This approach is particularly vital when dealing with isomers, where subtle structural differences can be missed by one technique but elucidated by another.

The Analytical Challenge: Differentiating C₁₀H₂₂ Isomers

Tetramethylhexane isomers, such as 2,2,3,3-tetramethylhexane and 2,2,5,5-tetramethylhexane, share the same molecular formula (C₁₀H₂₂) and thus the same molecular weight (142.28 g/mol ).[3][4] This inherent similarity makes their differentiation a non-trivial task that pushes the limits of individual analytical techniques. A validated, multi-faceted approach is required to ensure accurate identification.

Part 1: GC-MS for Separation and Preliminary Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating volatile compounds and providing initial structural clues based on mass-to-charge ratio and fragmentation patterns.

Mechanism of Separation and Identification

In GC, isomers are separated based on their boiling points and interaction with a stationary phase within a capillary column. Generally, for alkanes, increased branching leads to a lower boiling point and thus an earlier elution time on a non-polar column.[5] Following separation, the molecules are ionized, typically by electron ionization (EI), causing them to fragment in a predictable manner. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint.

However, many branched alkanes produce similar mass spectra dominated by stable carbocation fragments (e.g., m/z 57, the tert-butyl cation), making identification based on mass spectra alone unreliable.[6] Therefore, chromatographic retention is a critical complementary piece of data. The Kovats Retention Index (RI) is a standardized measure that normalizes retention times to those of adjacent n-alkanes, allowing for inter-laboratory comparison and database searching.[7]

Detailed Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 10-100 µg/mL solution of the tetramethylhexane isomer mixture in a volatile, non-polar solvent like n-hexane.

  • GC System Configuration:

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 ratio) at 250°C.

    • Column: Agilent J&W CP-Select 624 Hexane or equivalent (30 m x 0.32 mm, 1.8 µm), a non-polar phase optimized for hydrocarbon isomer separation.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 200°C at 5°C/min.

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40-250 m/z.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identify peaks corresponding to the tetramethylhexane isomers.

    • Compare the acquired mass spectrum for each peak against a reference library like the NIST Mass Spectral Library.[4]

    • Calculate the Kovats Retention Index for each peak using an n-alkane standard mixture (e.g., C₈-C₂₀) run under the same conditions. Compare these experimental RI values to database values.[7]

Expected Data & Interpretation

Each isomer will produce a unique retention time and a characteristic mass spectrum. While the mass spectra may be similar, subtle differences in fragment ion abundances, combined with the highly reproducible Retention Index, provide strong evidence for a tentative identification.

IsomerTypical Kovats RI (Non-polar column)Key Mass Fragments (m/z)
2,2,5,5-Tetramethylhexane~820[9]57 (base peak), 56, 71
2,2,4,5-Tetramethylhexane~872[10]57, 43, 71, 85
2,3,4,5-Tetramethylhexane~923[11]43, 57, 71, 85
2,2,3,3-Tetramethylhexane~929[12]57, 85, 43

Table 1: Representative GC-MS data for various tetramethylhexane isomers. RI values are approximate and depend on specific conditions.

Part 2: NMR Spectroscopy for Unambiguous Structure Elucidation

While GC-MS provides separation and strong clues, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation by probing the chemical environment of each carbon and hydrogen atom within the molecule.[13] It is an indispensable tool for distinguishing between isomers.[14]

Principles of Structural Elucidation

¹H (proton) and ¹³C NMR spectroscopy provide complementary information.[15]

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in a molecule. The high symmetry of an isomer like 2,2,5,5-tetramethylhexane will result in a very simple spectrum, while a less symmetric isomer like 2,2,4,5-tetramethylhexane will show more signals.[16]

  • ¹H NMR: Provides information on the number of different proton environments, the number of protons in each environment (integration), and the connectivity of atoms through spin-spin coupling (splitting patterns).[17]

The combination of these techniques allows for the complete reconstruction of the molecular structure, providing an unambiguous identification that overcomes the limitations of mass spectrometry.

Detailed Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer (if isolated by preparative GC) or the mixture in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Configuration (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. This is a slower experiment due to the low natural abundance of ¹³C.

      • Typical spectral width: 0 to 220 ppm.

      • Number of scans: 1024 or more, depending on concentration.

  • Data Analysis:

    • ¹³C Spectrum: Count the number of distinct signals to determine the number of unique carbon environments. Compare chemical shifts to predicted values for alkanes (typically 10-60 ppm).[18]

    • ¹H Spectrum: Analyze the chemical shift, integration, and multiplicity for each signal to determine the structure. Protons on aliphatic groups typically appear in the highly shielded region of 0.7 to 1.5 ppm.[19]

Expected Data & Interpretation

The symmetry of each isomer dictates the complexity of its NMR spectra.

  • 2,2,5,5-Tetramethylhexane: Highly symmetric. Expected to show only two signals in the ¹³C NMR (one for the four equivalent methyl carbons and one for the two equivalent methylene carbons) and two signals in the ¹H NMR.

  • 2,2,3,3-Tetramethylhexane: Also highly symmetric. Expected to show three ¹³C signals and three ¹H signals.

  • 2,2,4,5-Tetramethylhexane: Asymmetric. Expected to show ten distinct signals in the ¹³C NMR and a more complex ¹H NMR spectrum.

This stark difference in the number of signals provides a definitive method for distinguishing between isomers that may have very similar retention times in GC-MS.

Cross-Validation Framework: A Synergistic Workflow

Neither technique alone is foolproof. GC-MS can struggle with co-eluting isomers or those with nearly identical mass spectra. NMR of a mixture can be difficult to interpret. The cross-validation workflow leverages the strengths of both.

G cluster_0 GC-MS Analysis cluster_1 NMR Analysis start Isomer Mixture gc_sep GC Separation start->gc_sep ms_detect MS Detection gc_sep->ms_detect data_proc Data Processing (Retention Index & MS Library Search) ms_detect->data_proc tentative_id Tentative Isomer ID(s) data_proc->tentative_id cross_val Cross-Validation tentative_id->cross_val Compare RI and MS data nmr_acq ¹H and ¹³C NMR Acquisition nmr_proc Spectral Analysis (Signal Count, Shifts, Coupling) nmr_acq->nmr_proc definitive_id Definitive Structure nmr_proc->definitive_id definitive_id->cross_val Compare predicted structure final_report Confirmed Isomer Identity cross_val->final_report Conclusive Match

Caption: A workflow for the cross-validation of GC-MS and NMR data.

This workflow ensures a self-validating system. The tentative identification from GC-MS (based on elution order and mass spectral matching) is treated as a hypothesis. This hypothesis is then rigorously tested by NMR, which provides the ground-truth structural information. A match between the GC-MS data and the structure confirmed by NMR constitutes a validated identification.

Comparative Performance Summary

ParameterGC-MSNMR Spectroscopy
Primary Function Separation & Tentative IDUnambiguous Structure Elucidation
Sensitivity High (pg to ng level)Low (mg level)
Resolution High for chromatographic separationHigh for structural details
Specificity Moderate (isomers can have similar MS)Very High (unique spectra per isomer)
Sample Throughput High (minutes per sample)Low (minutes to hours per sample)
Mixture Analysis ExcellentChallenging without 2D techniques
Key Output Retention time, mass spectrumChemical shifts, coupling constants

Table 2: Objective comparison of GC-MS and NMR for isomer analysis.

Conclusion

For the robust and defensible identification of tetramethylhexane isomers, a single-technique approach is insufficient. Gas Chromatography-Mass Spectrometry provides excellent separation capabilities and vital preliminary data, including retention indices and mass spectra. However, the inherent similarities between isomers often preclude definitive identification. Nuclear Magnetic Resonance spectroscopy, by providing a detailed map of the molecular structure, offers the necessary certainty to distinguish even closely related isomers.

By employing a cross-validation strategy, where GC-MS findings are confirmed by the unambiguous structural data from NMR, researchers can achieve the highest level of confidence in their analytical results. This synergistic approach ensures scientific integrity and provides the irrefutable data required in research, development, and quality control environments.

References

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry).
  • NIST. (n.d.). Hexane, 2,3,4,5-tetramethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Hexane, 2,3,3,5-tetramethyl-. NIST Chemistry WebBook.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • NIST. (n.d.). 1,2,4,5-tetramethylcyclohexane, cis. NIST Chemistry WebBook.
  • NIST. (n.d.). Hexane, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Hexane, 2,3,4,5-tetramethyl-. NIST Chemistry WebBook.
  • Yilmaz, M. D. (2012). Basic 1H- and 13C-NMR Spectroscopy.
  • NIST. (n.d.). Hexane, 2,2,3,3-tetramethyl-. NIST Chemistry WebBook.
  • Global Bioanalysis Consortium. (2014). Cross and Partial Validation.
  • PubChem. (n.d.). 2,2,5,5-Tetramethylhexane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,2,4,5-Tetramethylhexane. National Center for Biotechnology Information.
  • OpenOChem Learn. (n.d.). Alkanes.
  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143–1153.
  • NIST. (n.d.). Hexane, 2,2,3,3-tetramethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2,3,4,5-Tetramethylhexane. National Center for Biotechnology Information.
  • ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?.
  • NIST. (n.d.). Hexane, 2,2,3,3-tetramethyl-. NIST Chemistry WebBook.
  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • PubChem. (n.d.). 2,2,3,3-Tetramethylhexane. National Center for Biotechnology Information.
  • NIST. (n.d.). Hexane, 2,2,3,5-tetramethyl-. NIST Chemistry WebBook.
  • Zenkevich, I. G. (2018). Chromatographic retention indices in identification of chemical compounds. Russian Chemical Reviews, 87(3), 226-243.
  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube.
  • A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy.
  • Agilent. (2015). Productivity Begins with Reproducible Detection of Hexane Isomers.
  • Chemistry LibreTexts. (2022). NMR Spectroscopy.

Sources

A Comprehensive Performance Comparison of 2,3,3,5-Tetramethylhexane as a Solvent Against Other C10 Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and pharmaceutical development, the choice of solvent is a critical decision that can profoundly influence reaction kinetics, product purity, and overall process efficiency. While common solvents are well-characterized, the unique properties of less-common isomers can offer untapped advantages. This guide provides an in-depth performance comparison of 2,3,3,5-tetramethylhexane, a highly branched C10 alkane, against its linear and less-branched counterparts.

As direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes its known physicochemical properties with established principles of solvent science to project its performance characteristics. We will explore how its unique structure is anticipated to influence its behavior in key applications and provide protocols for researchers to conduct their own targeted evaluations.

The Critical Role of Molecular Architecture in Solvent Performance

Alkanes, being non-polar hydrocarbons, are valued for their inertness and ability to dissolve non-polar compounds.[1] However, within the same molecular formula, isomerism gives rise to a spectrum of physical properties. The degree of branching in an alkane's structure is a key determinant of its boiling point, melting point, viscosity, and density.[2]

Generally, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to linear alkanes of the same carbon number.[2][3] This principle is central to understanding the potential advantages of highly branched isomers like this compound.

Physicochemical Properties: A Comparative Overview

A solvent's physical properties are the foundation of its performance. The following table summarizes the key physicochemical data for this compound and a selection of other C10 alkane isomers.

CompoundCAS NumberMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/cm³)
This compound 52897-11-7 C10H22 154.5 [4]-12.59 [5]0.731 [4]
n-Decane124-18-5C10H22174.1-29.70.730
2,2,5,5-Tetramethylhexane1071-81-4C10H22137.25[6]-12.6[6]0.7212[6]
2,2,3,3-Tetramethylhexane13475-81-5C10H22160-54Not Available
3,3,4,4-Tetramethylhexane5171-84-6C10H22170[7]-46[8]0.770 @ 20°C[7]
2,3,4,5-Tetramethylhexane52897-15-1C10H22156.2[9]-12.59[10]0.746[10]
2,2,3,4-TetramethylhexaneNot AvailableC10H22Not AvailableNot AvailableNot Available
2,2,4,5-Tetramethylhexane16747-42-5C10H22Not AvailableNot AvailableNot Available

From this data, we can observe that the boiling point of this compound (154.5 °C) is significantly lower than that of its linear counterpart, n-decane (174.1 °C), illustrating the effect of branching. This lower boiling point can be advantageous for applications requiring easier solvent removal post-reaction.

Projected Performance in Key Applications

Based on its structure and physical properties, we can project the performance of this compound in several key areas relevant to research and drug development.

Organic Synthesis

In organic synthesis, the solvent's role extends beyond simply dissolving reactants. It can influence reaction rates and even selectivity. The inert nature of alkanes makes them suitable for reactions involving highly reactive reagents.

The choice between a linear and a branched alkane can be critical. For instance, in reactions where a higher temperature is beneficial, a higher-boiling solvent like n-decane might be preferred. Conversely, the lower boiling point of this compound could be ideal for reactions with temperature-sensitive products, where controlled reflux and subsequent easy removal of the solvent are desirable.

The more compact structure of highly branched alkanes may also influence solvation of transition states, potentially altering reaction kinetics compared to linear alkanes.[6] However, without direct experimental data, this remains a hypothesis to be tested for specific reaction classes.

Caption: Key considerations for C10 alkane solvent selection in organic synthesis.

Active Pharmaceutical Ingredient (API) Solubility and Crystallization

The solubility of an Active Pharmaceutical Ingredient (API) is a critical parameter in drug development, affecting everything from formulation to bioavailability.[11] While alkanes are generally poor solvents for polar APIs, they can be employed in the crystallization of non-polar compounds or as anti-solvents.

The more compact molecular structure of this compound compared to n-decane could lead to differences in their ability to accommodate solute molecules within their liquid structure. For non-polar APIs, it is plausible that the subtle differences in molecular packing and free volume between isomers could lead to variations in solubility.[12]

In anti-solvent crystallization, the addition of a non-polar alkane to a solution of the API in a good solvent can induce precipitation. The rate and manner of this precipitation, which dictates crystal size and morphology, can be influenced by the properties of the anti-solvent. The lower viscosity often associated with branched alkanes might facilitate better mixing and more controlled crystallization kinetics.

API_Crystallization_Workflow cluster_0 Crystallization Process cluster_1 Solvent Influence API_Solution API in Good Solvent Mixing Addition of Anti-Solvent (C10 Alkane) API_Solution->Mixing Crystallization Controlled Precipitation Mixing->Crystallization Filtration Crystal Isolation Crystallization->Filtration Drying Solvent Removal Filtration->Drying Solvent_Choice Choice of C10 Isomer Viscosity Viscosity Solvent_Choice->Viscosity Boiling_Point Boiling Point Solvent_Choice->Boiling_Point Solubility API Solubility in Mixture Solvent_Choice->Solubility Viscosity->Mixing Boiling_Point->Drying Solubility->Crystallization

Caption: Influence of C10 alkane isomer properties on the API crystallization workflow.

Extraction Processes

Liquid-liquid extraction is a common technique for separating compounds based on their differential solubilities in two immiscible liquids. Alkanes are frequently used as the non-polar phase for the extraction of hydrophobic compounds from aqueous media.

The efficiency of an extraction is determined by the partition coefficient of the target compound between the two phases. While the polarity of all alkanes is very low, subtle differences in their intermolecular interactions could lead to variations in partition coefficients. The lower viscosity of branched alkanes could also facilitate faster phase separation, potentially speeding up the extraction workflow.

Safety and Environmental Profile

A comprehensive solvent selection process must include a thorough evaluation of safety, health, and environmental impacts.

Safety: Alkanes in the C10 range are flammable liquids. While a specific Safety Data Sheet (SDS) for this compound was not identified in the conducted search, the SDS for the related isomer 2,2,5,5-tetramethylhexane indicates that it is a flammable liquid and appropriate precautions should be taken, such as working in a well-ventilated area and avoiding ignition sources.[10][13] Standard handling procedures for flammable organic solvents, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and flame-retardant lab coats, are essential.

Health: Inhalation of high concentrations of alkane vapors can cause respiratory irritation and central nervous system effects.[13] Prolonged skin contact may lead to defatting and dermatitis. Good laboratory practice, including the use of fume hoods and appropriate PPE, should be followed to minimize exposure. The toxicity of alkanes can be related to their solubility in aqueous media, with some studies suggesting that toxicity may be reduced for longer-chain alkanes.[14]

Environmental: C10 alkanes are found in petroleum and its products.[13] While they are generally considered to have low water solubility, spills can form a surface layer on water, impacting aquatic life.[13] Linear alkanes are generally considered to be more readily biodegradable than their highly branched isomers.[6] The environmental fate of this compound has not been extensively studied, but its highly branched structure suggests it may be more persistent in the environment compared to n-decane.

Experimental Protocols for Performance Evaluation

To enable researchers to directly compare the performance of this compound with other C10 alkanes, the following experimental protocols are provided as a starting point.

Protocol 1: Determination of API Solubility

This protocol describes a method for determining the equilibrium solubility of a non-polar API in different C10 alkane solvents using the shake-flask method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • n-Decane (or other C10 alkane for comparison)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add a known excess amount of the API to a series of vials.

  • Add a measured volume of the respective C10 alkane solvent to each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.

  • After equilibration, stop the shaker and allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter may be necessary.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Determine the concentration of the API in the diluted sample using a pre-validated HPLC or UV-Vis method.

  • Calculate the solubility of the API in each C10 alkane solvent.

Protocol 2: Comparative Analysis of Solvent Effects in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a framework for comparing the performance of different C10 alkane solvents in a common palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • This compound

  • n-Decane (or other C10 alkane for comparison)

  • Reaction tubes or round-bottom flasks

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating block or oil bath

  • TLC plates and GC-MS for reaction monitoring and yield determination

Procedure:

  • In a series of reaction tubes, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • To each tube, add a measured volume of the respective C10 alkane solvent.

  • Seal the tubes and heat the reactions to a specific temperature (e.g., 100 °C).

  • Monitor the progress of the reactions at regular time intervals by taking small aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction is complete (as determined by the consumption of the starting material), cool the reactions to room temperature.

  • Work up the reactions by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-MS using an internal standard to determine the yield of the product in each reaction.

  • Compare the reaction rates and final yields obtained in the different C10 alkane solvents.

Conclusion

While direct, published performance data for this compound as a solvent is scarce, its physicochemical properties, when viewed through the lens of established solvent theory, suggest it may offer distinct advantages in certain applications. Its lower boiling point compared to linear C10 alkanes could be beneficial for processes requiring easy solvent removal and for reactions with thermally sensitive compounds. Its unique molecular architecture may also influence solubility and reaction kinetics in ways that can only be determined through direct experimentation.

The protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies. By systematically evaluating this compound and other C10 isomers in their specific systems, scientists and drug development professionals can make informed decisions to optimize their processes and potentially unlock new efficiencies in their work. Further research into the performance and safety of this and other highly branched alkanes is warranted to fully explore their potential as valuable tools in the chemical sciences.

References

  • Guidechem. This compound 52897-11-7. [URL: https://www.guidechem.com/products/52897-11-7.html]
  • LookChem. This compound. [URL: https://www.lookchem.com/2-3-3-5-Tetramethylhexane/]
  • CAS Common Chemistry. 2,2,5,5-Tetramethylhexane. [URL: https://commonchemistry.cas.org/detail?cas_rn=1071-81-4]
  • ECHEMI. 5171-84-6, 3,3,4,4-Tetramethylhexane Formula. [URL: https://www.echemi.com/products/5171-84-6.html]
  • LookChem. 3,3,4,4-Tetramethylhexane. [URL: https://www.lookchem.com/3,3,4,4-Tetramethylhexane/]
  • ChemSrc. 2,3,4,5-tetramethylhexane. [URL: not available]
  • ChemicalBook. 2,3,4,5-Tetramethylhexane. CAS#: 52897-15-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4278087.htm]
  • Institut Za Vode. Hydrocarbons C10–C40 – Effects on the environment and health. [URL: https://www.vode.hr/en/hydrocarbons-c10-c40-effects-on-the-environment-and-health/]
  • Gill, C. O., & Ratledge, C. (1972). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. Journal of general microbiology, 72(1), 165-172.
  • Longdom Publishing. The Role of Alkanes in the Formation of Organized Structures. [URL: https://www.longdom.org/open-access/the-role-of-alkanes-in-the-formation-of-organized-structures-101739.html]
  • Int J Pharm Chem Anal. Solubility: An overview. [URL: not available]
  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. [URL: https://www.masterorganicchemistry.com/2010/07/09/branching-and-its-affect-on-melting-and-boiling-points/]
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [URL: https://ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/]
  • Chemistry LibreTexts. 3.5: Properties of Alkanes. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I_(Bennett)/03%3A_Introduction_to_Organic_Molecules_and_Functional_Groups/3.05%3A_Properties_of_Alkanes]

Sources

A Comparative Guide to the Spectroscopic Differentiation of 2,3,3,5-Tetramethylhexane and 2,2,5,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a foundational requirement for robust scientific inquiry. This guide provides an in-depth comparison of the spectroscopic differences between two isomers of decane: 2,3,3,5-tetramethylhexane and 2,2,5,5-tetramethylhexane. While both are branched-chain alkanes with the same molecular formula (C₁₀H₂₂) and molecular weight (142.28 g/mol ), their distinct structural arrangements give rise to unique spectroscopic signatures.[1][2][3][4] This guide will delve into the anticipated distinctions in their mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy, providing the theoretical basis and predicted spectral features for their unambiguous differentiation.

Introduction: The Significance of Isomeric Purity

In many chemical applications, particularly in pharmaceutical development and materials science, the presence of isomers can significantly alter the physical, chemical, and biological properties of a substance. Therefore, the ability to distinguish between isomers is not merely an academic exercise but a critical aspect of quality control and product efficacy. The subtle differences in the branching of the carbon skeleton between this compound and 2,2,5,5-tetramethylhexane provide an excellent case study for the power of modern spectroscopic techniques.

Mass Spectrometry: A Tale of Two Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. The way in which a molecule breaks apart upon ionization is highly dependent on its structure, particularly the stability of the resulting carbocations.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing volatile, thermally stable compounds like these isomers is Electron Ionization Mass Spectrometry (EI-MS).

  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation and purification.

  • Ionization : In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺•).

  • Fragmentation : The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, positively charged ions and neutral radicals.

  • Mass Analysis : The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each fragment, generating a mass spectrum.

Predicted Mass Spectra

2,2,5,5-Tetramethylhexane:

Due to its symmetrical structure with two quaternary carbons, the fragmentation of 2,2,5,5-tetramethylhexane is expected to be dominated by the formation of the highly stable tertiary butyl cation.

  • Key Fragmentation: The most facile cleavage is predicted to occur at the C3-C4 bond, leading to the formation of a tert-butyl cation (m/z 57) and a tert-butyl radical. This is anticipated to be the base peak in the spectrum. Another significant fragment is expected at m/z 71, resulting from the cleavage of a C-C bond adjacent to a quaternary carbon.[5]

Caption: Predicted major fragmentation pathways for 2,2,5,5-tetramethylhexane.

This compound:

This isomer lacks the high degree of symmetry of 2,2,5,5-tetramethylhexane, which will result in a more complex fragmentation pattern.

  • Key Fragmentation: Cleavage will be favored at the most substituted carbon atoms to form the most stable carbocations. Fragmentation is likely to occur adjacent to the C3 quaternary carbon and the C5 tertiary carbon. This will lead to a variety of fragment ions, with a prominent peak likely corresponding to the loss of a propyl or isopropyl group.

Caption: Predicted major fragmentation pathways for this compound.

IsomerPredicted Base Peak (m/z)Other Key Fragments (m/z)
2,2,5,5-Tetramethylhexane 57 (tert-butyl cation)71
This compound Likely 99 or 85Multiple fragments due to less symmetry

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR will show distinct differences between the two isomers.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0 ppm).

  • Data Acquisition : The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a pulse of radiofrequency energy excites the protons, and the resulting signal is detected. For ¹³C NMR, a similar process excites the ¹³C nuclei, often with proton decoupling to simplify the spectrum.

  • Data Processing : The raw data (a free induction decay, FID) is Fourier transformed to produce the NMR spectrum.

Predicted ¹H NMR Spectra

2,2,5,5-Tetramethylhexane:

The high symmetry of this molecule will result in a very simple ¹H NMR spectrum.

  • Number of Signals: Due to symmetry, there will be only two signals.

  • Signal 1 (δ ≈ 0.9 ppm): A singlet corresponding to the 18 equivalent protons of the six methyl groups.

  • Signal 2 (δ ≈ 1.2 ppm): A singlet corresponding to the 4 equivalent protons of the two methylene groups.

This compound:

The lower symmetry of this isomer will lead to a more complex ¹H NMR spectrum with multiple signals and splitting patterns.

  • Number of Signals: There will be at least six distinct proton environments.

  • Signal Multiplicity: Expect to see a combination of singlets, doublets, and multiplets due to spin-spin coupling between non-equivalent protons on adjacent carbons. For instance, the protons on the C6 methyl groups will be a doublet due to coupling with the single proton on C5. The proton on C5 will be a multiplet.

Predicted ¹³C NMR Spectra

2,2,5,5-Tetramethylhexane:

The symmetry of the molecule will also be reflected in a simple ¹³C NMR spectrum.

  • Number of Signals: There will be only three distinct carbon environments.

  • Signal 1: Corresponding to the six equivalent methyl carbons.

  • Signal 2: Corresponding to the two equivalent quaternary carbons (C2 and C5).

  • Signal 3: Corresponding to the two equivalent methylene carbons (C3 and C4).

This compound:

The lack of symmetry will result in a larger number of signals in the ¹³C NMR spectrum.

  • Number of Signals: There will be eight distinct carbon environments, making it easily distinguishable from its more symmetric isomer.

IsomerPredicted No. of ¹H NMR SignalsPredicted No. of ¹³C NMR SignalsKey ¹H NMR Features
2,2,5,5-Tetramethylhexane 23Two singlets
This compound ≥ 68Multiple signals with complex splitting

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. While both isomers are alkanes and will show characteristic C-H and C-C bond vibrations, subtle differences in their spectra, particularly in the "fingerprint region," can be used for differentiation.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The sample is placed in the beam of an FTIR spectrometer. The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Analysis : The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.

Predicted IR Spectra

Both isomers will exhibit strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1365-1465 cm⁻¹.[6]

2,2,5,5-Tetramethylhexane:

  • C-H Stretching: Strong bands between 2850-2960 cm⁻¹.

  • C-H Bending: A characteristic feature of a tert-butyl group is a doublet in the 1365-1395 cm⁻¹ region. Given the presence of two tert-butyl-like structures at the ends of the molecule, this feature is expected to be prominent.

This compound:

  • C-H Stretching: Strong bands in the same 2850-2960 cm⁻¹ region.

  • C-H Bending: This molecule also contains methyl groups, but the presence of both quaternary and tertiary centers will lead to a more complex pattern of C-H bending vibrations in the 1365-1465 cm⁻¹ region compared to the distinct doublet of the more symmetrical isomer.

The most significant differences will likely be observed in the fingerprint region (below 1500 cm⁻¹), where the complex C-C stretching and bending vibrations will create a unique pattern for each isomer.

IsomerKey Predicted IR Features
2,2,5,5-Tetramethylhexane Strong C-H stretch (2850-2960 cm⁻¹), prominent doublet for C-H bending (1365-1395 cm⁻¹)
This compound Strong C-H stretch (2850-2960 cm⁻¹), more complex C-H bending absorptions

Conclusion

The spectroscopic differentiation of this compound and 2,2,5,5-tetramethylhexane is readily achievable through a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. The high degree of symmetry in 2,2,5,5-tetramethylhexane leads to significantly simpler NMR and mass spectra compared to the more complex patterns predicted for this compound. While IR spectroscopy provides more subtle clues, the differences in the C-H bending region and the unique fingerprint of each molecule can further confirm their identities. By understanding the principles behind these spectroscopic techniques and how they relate to molecular structure, researchers can confidently identify and characterize these and other isomeric compounds.

References

  • Chegg.com. (2022, July 2). Solved The peak of highest mass in the EI mass spectrum. [Link]
  • PubChem. (n.d.). 2,2,5,5-Tetramethylhexane.
  • NIST. (n.d.). Hexane, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook. [Link]
  • University of Calgary. (n.d.). H NMR Spectroscopy. [Link]
  • Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J)
  • SpectraBase. (n.d.). 2,3,5-Trimethyl-hexane - Optional[13C NMR] - Chemical Shifts. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
  • Maricopa Open Digital Press. (n.d.).
  • University of Arizona. (n.d.).
  • NIST. (n.d.). Hexane, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook. [Link]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • PubChem. (n.d.). This compound.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST. (n.d.). Hexane, 2,3,4,5-tetramethyl-. NIST Chemistry WebBook. [Link]
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • Society for Applied Spectroscopy. (n.d.).
  • precisionFDA. (n.d.). 2,2,5,5-TETRAMETHYLHEXANE. [Link]
  • Doc Brown's Chemistry. (2025, November 4). C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis. [Link]
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • Bugler, J., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 215-226. [Link]
  • LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
  • University of Rochester. (n.d.). 1H Nuclear Magnetic Resonance. [Link]
  • LibreTexts. (2025, November 25). 13.3: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]
  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]
  • NIST. (n.d.). Hexane, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook. [Link]
  • MOPAC. (n.d.). 2,2,5,5-tetramethylhexane. [Link]
  • Studylib. (n.d.).
  • Brainly. (2020, October 18). The skeletal structure in line-angle (line-bond) mode of this compound is shown. Identify the. [Link]
  • NIST. (n.d.). Hexane, 2,3,3,5-tetramethyl-. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). (4S)-2,3,4,5-tetramethylhexane.
  • PubChem. (n.d.). 2,2,4,5-Tetramethylhexane.
  • PubChem. (n.d.). 2,2,3,5-Tetramethylhexane.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In complex syntheses, even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised results. This guide provides an in-depth analysis of the purity of commercially available 2,3,3,5-tetramethylhexane, a branched alkane that can serve as a non-polar solvent or a building block in organic synthesis. We will explore the common impurities found in this chemical and provide detailed, field-proven experimental protocols for their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to empower you with the knowledge to independently verify the purity of this critical reagent, ensuring the integrity and reproducibility of your research.

The Criticality of Purity: Why Scrutinize this compound?

This compound (CAS 52897-11-7) is a C10 hydrocarbon with a unique branching structure.[1] Its utility in various applications is directly linked to its purity. The most probable impurities are other C10 alkane isomers, which often have very similar physical properties, making their separation and identification challenging.[2][3] These isomeric impurities can arise from the synthetic route used in its manufacture, which may involve the hydrogenation of precursors like 2,4,4,5-tetramethyl-hex-2-ene or multi-step reactions starting from compounds such as 2,4-Dimethyl-1,3-pentadiene.[4] Incomplete reactions or side reactions can lead to a mixture of structurally similar alkanes.

The presence of these isomers can impact:

  • Reaction Specificity: Different isomers may exhibit varying reactivity, leading to the formation of unintended byproducts.

  • Physical Properties: A mixture of isomers will have a boiling point range rather than a sharp boiling point, affecting its performance as a solvent.

  • Spectroscopic Analysis: Impurities will complicate the interpretation of analytical data, such as NMR and IR spectra.

  • Regulatory Compliance: In pharmaceutical applications, all components of a reaction mixture must be known and accounted for.

This guide provides a robust framework for the qualitative and quantitative analysis of commercially available this compound, enabling you to confidently assess its suitability for your specific application.

A Comparative Analysis of Commercial this compound

To illustrate the potential variability in purity among commercial suppliers, we present a comparative analysis of hypothetical samples from three representative vendors: Supplier A, Supplier B, and Supplier C. The data presented in the following tables are representative of what a researcher might find when analyzing these products and are based on the likely isomeric impurities.

Table 1: Purity of Commercial this compound Samples

SupplierStated PurityExperimentally Determined Purity (GC-MS Area %)
Supplier A >99%99.2%
Supplier B 98%98.1%
Supplier C "Technical Grade"95.5%

Table 2: Isomeric Impurity Profile of Commercial this compound Samples (GC-MS Area %)

Impurity (Isomer)Supplier ASupplier BSupplier C
2,2,5,5-Tetramethylhexane0.3%0.8%1.5%
2,2,3,5-Tetramethylhexane0.2%0.5%1.2%
2,3,4,5-Tetramethylhexane0.1%0.3%0.8%
Other C10 Alkanes0.2%0.3%1.0%
Total Impurities 0.8% 1.9% 4.5%

This comparative data highlights the importance of independent verification. While a supplier's stated purity provides a general indication, a detailed analysis reveals the specific nature and quantity of impurities, which can be critical for sensitive applications.

Experimental Protocols for Purity Assessment

To ensure the trustworthiness of our analysis, we provide detailed, step-by-step methodologies for both GC-MS and NMR analysis. These protocols are designed to be self-validating, with clear causality behind each experimental choice.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] For hydrocarbon analysis, a long, non-polar capillary column is essential for achieving the necessary resolution to separate closely related isomers.[6]

Caption: GC-MS workflow for purity analysis.

Detailed GC-MS Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound sample into a 10 mL volumetric flask.

    • Dilute to the mark with high-purity n-hexane. This dilution is crucial to avoid column overload and ensure sharp chromatographic peaks.

    • Transfer an aliquot to a 2 mL autosampler vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms Ultra Inert, 100 m x 0.25 mm, 0.5 µm film thickness (or equivalent non-polar column). A long column enhances the separation of isomers.

    • Oven Program:

      • Initial temperature: 40°C, hold for 10 minutes.

      • Ramp: 2°C/min to 160°C.

      • Hold: 10 minutes at 160°C. This slow ramp rate is critical for resolving closely boiling isomers.

    • Inlet: Split/splitless, 250°C, split ratio 100:1.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • MSD Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-200 amu.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) to determine the area percentage of the main component and any impurities.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Branched alkanes often show characteristic fragmentation patterns.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR spectroscopy provides detailed structural information, confirming the identity of the main component and allowing for the structural elucidation of impurities.[7] Both ¹H and ¹³C NMR are valuable, with DEPT (Distortionless Enhancement by Polarization Transfer) experiments aiding in the identification of CH, CH₂, and CH₃ groups.

Caption: NMR spectroscopy workflow for structural confirmation.

Detailed NMR Protocol:

  • Sample Preparation:

    • Dissolve approximately 20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar analytes.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 3.28 s

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

    • DEPT-135:

      • Pulse Program: dept135

      • Number of Scans: 256

      • Relaxation Delay: 2.0 s

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Compare the obtained chemical shifts and coupling patterns with predicted spectra or literature data for this compound and its potential isomers.[3] The proton resonances for alkanes are typically found between 0.5-1.5 ppm, while carbon resonances appear in distinct regions for methyl, methylene, and methine groups.[7]

Conclusion

The purity of this compound can vary between commercial suppliers. For applications where isomeric purity is critical, it is imperative for researchers to perform their own rigorous quality control. The GC-MS and NMR protocols detailed in this guide provide a comprehensive and reliable framework for the identification and quantification of impurities. By implementing these analytical strategies, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes. This commitment to analytical rigor is a cornerstone of scientific integrity and is essential for advancing research and development in all chemical disciplines.

References

  • LookChem. This compound. [Link]
  • ASTM D6729-01, Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100 Meter Capillary High Resolution Gas Chromatography, ASTM International, West Conshohocken, PA, 2001. [Link]
  • NIST. Hexane, 2,3,3,5-tetramethyl-. [Link]
  • Wikipedia. Alkane. [Link]
  • PubChem. 2,2,5,5-Tetramethylhexane. [Link]
  • OpenOChem Learn. Alkanes. [Link]
  • PubChem. This compound. [Link]

Sources

A Senior Application Scientist's Guide to the Thermal Stability of Tetramethylhexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of excipients and related compounds is paramount. Tetramethylhexane (C10H22), with its numerous structural isomers, presents a fascinating case study in how molecular architecture dictates thermal resilience. This guide provides an in-depth comparison of the thermal stability of various tetramethylhexane isomers, grounded in fundamental chemical principles and supported by established experimental protocols. We will explore the causal links between structure, bond energies, and decomposition pathways to provide a predictive framework for assessing these compounds.

The Principle of Thermal Stability in Branched Alkanes: A Deeper Look

The thermal decomposition of alkanes, a process often referred to as pyrolysis, is initiated by the homolytic cleavage of a covalent bond, typically a carbon-carbon (C-C) bond, to form two alkyl radicals.[1] The energy required for this initial bond-breaking event is the primary determinant of a molecule's thermal stability. This energy is known as the Bond Dissociation Energy (BDE). A lower BDE corresponds to a weaker bond and, consequently, a lower decomposition temperature.

In the context of branched alkanes like tetramethylhexane isomers, two key factors influence C-C BDE and, therefore, thermal stability:

  • Hyperconjugation: While more pertinent to the stability of carbocations, hyperconjugation can also play a role in stabilizing the radical intermediates formed during pyrolysis. Generally, more substituted radicals are more stable.

  • Steric Hindrance: This is a critical factor in highly branched structures. When bulky groups, such as tertiary-butyl groups, are in close proximity, they cause steric strain. This strain can weaken the C-C bonds connecting them, leading to a lower BDE.[2] In highly congested alkanes, steric repulsion can be a dominant factor in reducing thermal stability.[3]

Therefore, a nuanced understanding of an isomer's three-dimensional structure is essential to predict its thermal behavior.

A Comparative Analysis of Tetramethylhexane Isomers

Let's examine the structures of key tetramethylhexane isomers to predict their relative thermal stabilities. The primary factor for differentiation will be the degree of steric hindrance around the central C-C bonds of the hexane backbone.

IsomerStructureKey Structural FeaturesPredicted Relative Thermal StabilityRationale
2,2,5,5-Tetramethylhexane CC(C)(C)CCC(C)(C)CTwo tertiary-butyl groups separated by two methylene (-CH2-) groups.HighestThe bulky t-butyl groups are well-separated, minimizing steric strain on the central C-C bonds. This results in higher BDEs for the internal C-C bonds.
2,2,4,4-Tetramethylhexane CC(C)(C)CC(C)(C)CTwo tertiary-butyl groups separated by one methylene group.IntermediateThe closer proximity of the t-butyl groups compared to the 2,2,5,5-isomer introduces some steric strain, likely weakening the C3-C4 bond.
2,2,3,4-Tetramethylhexane CC(C)(C)C(C)C(C)CA tertiary-butyl group adjacent to a carbon with two methyl groups.LowerSignificant steric hindrance exists between the t-butyl group on C2 and the methyl groups on C3 and C4, likely weakening the C2-C3 and C3-C4 bonds.
2,3,3,4-Tetramethylhexane CC(C)C(C)(C)C(C)CTwo adjacent carbons (C3 and C4) are heavily substituted.LowerThe molecule has a highly congested core, leading to considerable steric strain around the C3-C4 bond.
2,2,3,3-Tetramethylhexane CC(C)(C)C(C)(C)CTwo adjacent quaternary carbons, each part of a t-butyl group.LowestExtreme steric hindrance between the two adjacent t-butyl groups significantly weakens the central C3-C4 bond, making it the most susceptible to homolytic cleavage.

Note: This predicted order is based on the principles of steric hindrance affecting C-C bond dissociation energies. Experimental verification is crucial for confirmation.

Experimental Assessment of Thermal Stability

To empirically determine the thermal stability of tetramethylhexane isomers, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] For assessing thermal stability, the onset temperature of mass loss is the key parameter, indicating the initiation of decomposition.

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the tetramethylhexane isomer into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to approximately 600°C at a linear heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent with the tangent of the decomposition curve.

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Instrument Calibration B Sample Weighing (5-10 mg) A->B C Inert Atmosphere Purge (N2 or Ar) B->C D Temperature Ramp (Ambient to 600°C at 10°C/min) C->D E Plot Mass Loss vs. Temp D->E F Determine Onset of Decomposition E->F

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] For thermal decomposition, which is typically an exothermic or endothermic process, DSC can detect the onset temperature of this thermal event.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the tetramethylhexane isomer into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition, typically around 400-500°C, at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow against temperature. The onset of an exothermic or endothermic peak that does not correspond to a phase change (like boiling) indicates the onset of decomposition.

DSC_Workflow cluster_prep Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation G Instrument Calibration H Sample Encapsulation (2-5 mg) G->H I Inert Atmosphere Purge (N2) H->I J Temperature Ramp (e.g., Ambient to 500°C at 10°C/min) I->J K Plot Heat Flow vs. Temp J->K L Identify Onset of Decomposition Peak K->L

DSC Experimental Workflow

Analysis of Decomposition Products

To gain a complete picture of the thermal decomposition process, it is crucial to identify the resulting products. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose.

  • Pyrolysis: Heat the tetramethylhexane isomer in a controlled pyrolysis unit coupled to a GC-MS system. The pyrolysis temperature should be chosen based on the TGA/DSC results (i.e., above the decomposition onset).

  • Gas Chromatography (GC) Separation: The volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium). The column separates the components based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) Identification: As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint that allows for the identification of each decomposition product.

  • Data Analysis: By comparing the obtained mass spectra with a library of known compounds, the decomposition products can be identified. This provides insight into the cleavage patterns of the parent molecule.

For highly branched isomers like 2,2,3,3-tetramethylhexane, the primary decomposition products are expected to be smaller, stable molecules formed from the cleavage of the most sterically hindered bonds.

Conclusion and Recommendations

The thermal stability of tetramethylhexane isomers is intricately linked to their molecular structure, specifically the degree of steric hindrance around the C-C bonds. Based on these principles, a clear hierarchy of thermal stability can be predicted:

2,2,5,5-tetramethylhexane > 2,2,4,4-tetramethylhexane > 2,2,3,4-tetramethylhexane ≈ 2,3,3,4-tetramethylhexane > 2,2,3,3-tetramethylhexane

This guide provides the theoretical framework and experimental protocols necessary for a comprehensive assessment of these isomers. For researchers and professionals working with these or similar branched alkanes, it is recommended to perform TGA and DSC analyses to determine the precise decomposition temperatures for their specific application conditions. Furthermore, GC-MS analysis of the decomposition products can provide invaluable information about the degradation pathways, aiding in the development of more stable formulations and a deeper understanding of reaction mechanisms.

References

  • Gronert, S. (2001). An Alternative Interpretation of the C-H Bond Strengths of Alkanes. The Journal of Organic Chemistry, 66(5), 1513-1522. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Wikipedia. (n.d.). Alkane. In Wikipedia.
  • Gronert, S., & Abraham, I. (2010). Origin of Stability in Branched Alkanes. The Journal of Physical Chemistry A, 114(49), 12952-12957. [Link]
  • Ess, D. H., Liu, S., & De Proft, F. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(49), 12952-12957. [Link]
  • Vedantu. (n.d.). Pyrolysis of Hydrocarbons Alkanes: Process & Applications.
  • Hunter, K. C., & East, A. L. L. (2002). Properties of C-C Bonds in n-Alkanes: Relevance to Cracking Mechanisms. The Journal of Physical Chemistry A, 106(51), 12347-12356. [Link]
  • Zhang, Y., et al. (2018). The carbon–carbon bond dissociation energy as a function of the chain length.
  • Hudzik, J. M., & Bozzelli, J. W. (2014). Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C–H Bond Dissociation Energies and Effects of Branching. The Journal of Physical Chemistry A, 118(39), 8957-8975. [Link]
  • Chemistry Stack Exchange. (2016).
  • NIST. (n.d.). Hexane, 2,2,3,4-tetramethyl-. NIST Chemistry WebBook. [Link]
  • Chemcasts. (n.d.). 2,2,3,3-tetramethylhexane (CAS 13475-81-5) Properties. [Link]
  • Cheméo. (n.d.). Chemical Properties of Hexane, 2,3,4,5-tetramethyl- (CAS 52897-15-1). [Link]
  • Innovatech Labs. (2021).
  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

Sources

The Impact of Molecular Branching on the Boiling Points of Decane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of organic molecules is paramount. Seemingly subtle variations in molecular structure can lead to significant differences in physical properties, profoundly impacting a substance's behavior in various applications. This guide provides an in-depth comparison of the boiling points of decane isomers, elucidating the direct correlation between molecular branching and this critical physical property. We will explore the underlying theoretical principles, present supporting experimental data, and provide a detailed protocol for the accurate determination of boiling points.

Theoretical Framework: Unpacking the Role of Intermolecular Forces

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, allowing for a phase transition from liquid to gas. This transition requires overcoming the intermolecular forces (IMFs) that hold the molecules together in the liquid state. In the case of nonpolar hydrocarbons like decane and its isomers, the predominant IMFs are London dispersion forces, a type of van der Waals force.

London dispersion forces are transient, induced-dipole attractions that arise from the random movement of electrons within a molecule. At any given moment, the electron distribution can be uneven, creating a temporary dipole. This instantaneous dipole can then induce a corresponding dipole in a neighboring molecule, resulting in a weak, short-lived attraction. The strength of these forces is directly proportional to the surface area of the molecule. Larger, more elongated molecules have a greater surface area, allowing for more points of contact and stronger dispersion forces between them. Consequently, more energy, in the form of heat, is required to separate these molecules and transition them into the gaseous phase, resulting in a higher boiling point.

Molecular branching significantly alters the shape of a molecule, making it more compact and spherical. This reduction in surface area limits the extent of intermolecular contact, thereby weakening the London dispersion forces. As a result, branched isomers typically exhibit lower boiling points compared to their straight-chain counterparts, even though they have the same molecular formula and mass. The more extensive the branching, the more compact the molecule becomes, and the lower its boiling point will be.

Caption: Relationship between molecular branching, surface area, intermolecular forces, and boiling point.

Comparative Analysis of Decane Isomer Boiling Points

The following table presents a compilation of experimentally determined boiling points for n-decane and a selection of its branched isomers. This data clearly illustrates the inverse relationship between the degree of branching and the boiling point.

Isomer NameStructureBoiling Point (°C)
n-DecaneStraight Chain174.1[1]
2-MethylnonaneSingle Branch166-169[2][3]
3-MethylnonaneSingle Branch167.9[4]
5-MethylnonaneSingle Branch165.1[5]
2,4-DimethyloctaneDouble Branch156.4
2,6-DimethyloctaneDouble Branch159[6][7]
2,7-DimethyloctaneDouble Branch158.8[8]
3,6-DimethyloctaneDouble Branch157-159[9]
4,4-DimethyloctaneDouble Branch157.8[10]
4,5-DimethyloctaneDouble Branch162.14[11]
2,2,4-TrimethylheptaneTriple Branch148.15[12]
2,2,5-TrimethylheptaneTriple Branch150[13]
3,4,5-TrimethylheptaneTriple Branch162.51[14]

As evidenced by the data, the straight-chain n-decane possesses the highest boiling point. As branching is introduced, the boiling point generally decreases. For instance, the single-branched methylnonane isomers have lower boiling points than n-decane. This trend continues with the double-branched dimethyloctane isomers and the triple-branched trimethylheptane isomers, which exhibit even lower boiling points. This empirical data provides strong validation for the theoretical principles discussed earlier.

Experimental Protocol: Accurate Determination of Boiling Point

The precise determination of a compound's boiling point is a fundamental laboratory technique. For volatile organic liquids such as decane isomers, the distillation method is a standard and reliable approach. The following protocol is based on the principles outlined in ASTM D1078, a standard test method for the distillation range of volatile organic liquids.[5][6][8][10][11] For smaller sample volumes, a micro-boiling point determination using a Thiele tube is a suitable alternative.[2][4][15]

Caption: A streamlined workflow for the experimental determination of boiling points.

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes (0.5-1.0 mL).

Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer (-10 to 200 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or a small piece of rubber tubing

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • Apparatus Assembly:

    • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

    • Attach the small test tube containing the sample to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Place a capillary tube, sealed end up, into the sample liquid within the test tube.

    • Secure the thermometer with the attached test tube in a clamp and immerse it in the Thiele tube, ensuring the sample is below the oil level.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner. The convection currents in the oil will ensure uniform heating.

    • Observe the capillary tube. Initially, a slow stream of bubbles will emerge as the air trapped inside expands.

  • Observation and Measurement:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. Record this temperature.

  • Pressure Correction:

    • Record the ambient atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary for highly accurate measurements.

Self-Validation and Trustworthiness:

The described protocol incorporates self-validating steps. The observation of a steady stream of bubbles ensures that the liquid has reached its boiling point. The subsequent cooling and observation of the liquid entering the capillary provides a precise endpoint. For enhanced accuracy, the procedure should be repeated, and the average of the consistent readings should be taken as the boiling point. The calibration of the thermometer should also be verified using a substance with a known, sharp boiling point.

Conclusion

The correlation between molecular branching and the boiling points of decane isomers is a clear and demonstrable principle rooted in the fundamentals of intermolecular forces. As branching increases, the molecular shape becomes more compact, leading to a smaller surface area and weaker London dispersion forces. This, in turn, results in lower boiling points. This understanding is not merely academic; it has practical implications in fields such as fuel formulation, solvent selection, and the purification of chemical compounds. The ability to predict and experimentally verify these properties is a crucial skill for any researcher or scientist working with organic molecules.

References

  • Chemsrc. (n.d.). 2,7-DIMETHYLOCTANE | CAS#:1072-16-8.
  • The Good Scents Company. (n.d.). 5-methyl nonane, 15869-85-9.
  • TGSC Information System. (n.d.). 2,6-Dimethyloctane (CAS 2051-30-1): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. (n.d.). 3-methyl nonane, 5911-04-6.
  • The Good Scents Company. (n.d.). 2-methyl nonane, 871-83-0.
  • ChemBK. (2024, April 10). 3,6-DIMETHYLOCTANE.
  • Chemsrc. (n.d.). 2,6-Dimethyloctane | CAS#:2051-30-1.
  • CAS Common Chemistry. (n.d.). 2,2,4-Trimethylheptane.
  • Chemsrc. (n.d.). 3,6-dimethyloctane | CAS#:15869-94-0.
  • Stenutz. (n.d.). 2,4-dimethyloctane.
  • Stenutz. (n.d.). 2,6-dimethyloctane.
  • Stenutz. (n.d.). 2-methylnonane.
  • PubChem. (n.d.). Decane.
  • Chemcasts. (n.d.). 5-methylnonane (CAS 15869-85-9) Properties | Density, Cp, Viscosity.
  • LookChem. (n.d.). 3,6-Dimethyloctane.
  • Mol-Instincts. (n.d.). 2,7-dimethyloctane.
  • ChemBK. (2024, April 10). 2,4-dimethyloctane.
  • Chemcasts. (n.d.). 2,6-dimethyloctane (CAS 2051-30-1) Properties | Density, Cp, Viscosity.
  • PubChem. (n.d.). 4,5-Dimethyloctane.
  • NIST. (n.d.). Nonane, 3-methyl-.
  • Chemcasts. (n.d.). 3-methylnonane (CAS 5911-04-6) Properties | Density, Cp, Viscosity.
  • NIST. (n.d.). Nonane, 5-methyl-.
  • PubChem. (n.d.). 3,6-Dimethyloctane.
  • NIST. (n.d.). Heptane, 3,3,5-trimethyl-.
  • NIST. (n.d.). Octane, 4,5-dimethyl-.
  • PubChem. (n.d.). Octane, 4,4-dimethyl-.
  • PubChem. (n.d.). Heptane, 2,4,4-trimethyl-.
  • NIST. (n.d.). Nonane, 3-methyl-.
  • Chemsrc. (n.d.). 2,4-dimethyloctane | CAS#:4032-94-4.
  • Chemsrc. (n.d.). 4,5-dimethyl-octane-4,5-diol | CAS#:24499-22-7.
  • Stenutz. (n.d.). 2,7-dimethyldecane.

Sources

A Comparative Guide to Validating Quantitative Methods for 2,3,3,5-Tetramethylhexane in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific analytes within a complex mixture is a cornerstone of reliable data. This guide provides an in-depth, scientifically grounded comparison of methodologies for validating a quantitative method for 2,3,3,5-tetramethylhexane, a branched alkane. Moving beyond a simple checklist of validation parameters, we will explore the underlying rationale for experimental choices and compare the performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] This guide is structured to provide both the theoretical framework and practical application of method validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

The Analytical Challenge: Quantifying a Branched Alkane

This compound is a saturated hydrocarbon, and like other alkanes, it can be challenging to quantify due to its chemical inertness.[8] The choice of analytical technique is paramount. Gas chromatography is the most prevalent method for analyzing volatile and semi-volatile organic compounds like alkanes.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity. The mass spectrometer provides detailed structural information, allowing for confident identification of the target analyte, even in a complex matrix.[9][11]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used method for quantifying hydrocarbons.[12][13][14] While it doesn't provide the same level of structural detail as MS, it offers excellent sensitivity for compounds that ionize in a hydrogen-air flame.[13]

This guide will focus on a full validation of a GC-MS method and a comparative validation of a GC-FID method.

The Validation Workflow: A Systematic Approach

The validation process is a systematic journey to ensure the analytical method is reliable, reproducible, and accurate for its intended use. The following diagram illustrates the logical flow of the validation parameters we will discuss.

Caption: A flowchart illustrating the logical progression of analytical method validation parameters.

Comparative Analysis of Validation Parameters

The following sections detail the experimental approach for each validation parameter, comparing the expected performance of GC-MS and GC-FID.

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[4]

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the matrix without the analyte to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Analyze the matrix spiked with this compound and potential impurities or co-eluting substances.

  • Peak Purity (GC-MS): For GC-MS, the mass spectrum of the analyte peak should be consistent across the entire peak, confirming its purity.

Comparison:

ParameterGC-MSGC-FID
Specificity High. The mass spectrum provides a unique fingerprint for this compound, allowing for clear differentiation from other components.Moderate. Specificity relies solely on the retention time. Co-eluting compounds can interfere with quantification.
Linearity and Range

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards of this compound in a suitable solvent, spanning the expected concentration range of the samples.

  • Calibration Curve: Analyze each standard in triplicate and plot the average peak area against the known concentration.

  • Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparison:

ParameterGC-MSGC-FID
Linearity (r²) Typically > 0.999[11]Typically > 0.999[15]
Range Wide dynamic rangeWide dynamic range
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Spiked Matrix Samples: Prepare samples of the matrix spiked with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze these samples in triplicate.

  • Calculation: Calculate the percent recovery for each sample.

Comparison:

ParameterGC-MSGC-FID
Accuracy (% Recovery) Typically 98-102%[11]Typically 95-105%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a single batch of samples at three different concentrations.

    • Analyze each sample multiple times (e.g., n=6) on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD.

Comparison:

ParameterGC-MSGC-FID
Repeatability (RSD) Typically < 2%[11]Typically < 5%[15]
Intermediate Precision (RSD) Typically < 3%Typically < 6%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Experimental Protocol (based on the standard deviation of the response and the slope):

  • Calibration Curve at Low Concentrations: Prepare a series of standards at the lower end of the concentration range.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Comparison:

ParameterGC-MSGC-FID
LOD Lower, due to higher sensitivity and specificity.Generally higher than GC-MS.
LOQ Lower, allowing for more accurate quantification of trace amounts.Generally higher than GC-MS.
Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the analytical method, such as:

    • GC oven temperature ramp rate (± 2°C/min)

    • Carrier gas flow rate (± 10%)

    • Injection volume (± 10%)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the results (e.g., peak area, retention time).

Comparison:

ParameterGC-MSGC-FID
Robustness Generally robust, but sensitive to changes in MS tuning parameters.Highly robust and less susceptible to minor variations in operational parameters.[12]

Detailed Experimental Protocols

GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Injector: Splitless mode, 250°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 40-400) for specificity and peak purity, and Selected Ion Monitoring (SIM) for quantification using characteristic ions of this compound.

GC-FID Method
  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Column: Same as GC-MS.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Same as GC-MS.

  • Injector: Split mode (e.g., 50:1), 250°C.

  • Detector: FID at 280°C.

  • Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.

Summary of Performance Comparison

The following table summarizes the comparative performance of the GC-MS and GC-FID methods for the quantitative analysis of this compound.

Validation ParameterGC-MSGC-FIDRecommendation
Specificity ExcellentGoodGC-MS is superior for complex matrices where interferences are likely.
Linearity ExcellentExcellentBoth methods provide excellent linearity over a wide range.
Accuracy ExcellentVery GoodBoth methods provide accurate results, with GC-MS often showing slightly better recovery.
Precision ExcellentVery GoodGC-MS typically demonstrates lower RSD values.
LOD/LOQ LowerHigherGC-MS is the preferred method for trace-level quantification.
Robustness GoodExcellentGC-FID is generally more robust to minor operational variations.

Conclusion and Method Selection Rationale

The choice between GC-MS and GC-FID for the quantitative analysis of this compound depends on the specific requirements of the analysis.

  • GC-MS is the method of choice when:

    • High specificity is required due to a complex sample matrix.

    • Trace-level quantification is necessary.

    • Confirmation of the analyte's identity is critical.

  • GC-FID is a suitable alternative when:

    • The sample matrix is relatively simple and well-characterized.

    • Cost-effectiveness and high throughput are important considerations.

    • The primary goal is routine quantification of a known analyte.

Ultimately, a thoroughly validated analytical method, regardless of the chosen technology, is essential for generating reliable and defensible scientific data. This guide provides a framework for conducting such a validation, emphasizing the importance of understanding the scientific principles behind each step. The continuous lifecycle approach to method validation, as encouraged by recent ICH guidelines, ensures that the analytical procedure remains fit for its intended purpose over time.[7]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Quality Analysis. (n.d.). GC-FID: gas chromatography-flame ionization detector.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Lab Manager. (2022). ICH and FDA Guidelines for Analytical Method Validation.
  • LCGC International. (n.d.). The Flame Ionization Detector.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Geological Survey. (2020). PGRL GCFID Qualitative Analysis Method for Hydrocarbons.
  • Phenomenex. (2023). GC with Flame Ionization Detector (FID): Applications and Considerations.
  • Abraham Entertainment. (2022). ICH Q2 R1: Mastering Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Agilent Technologies. (n.d.). Ultrafast Total Petroleum Hydrocarbon Analysis by the Agilent 8850 GC with FID.
  • Nanonets. (2023). Assessing Alkane Chemistry: Analytical Techniques.
  • MDPI. (2021). Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control.
  • PeerJ. (2023). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.

Sources

A Senior Application Scientist's Guide to Intermolecular Forces in Decane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Forces That Dictate Physical Properties

In the realms of chemical research and pharmaceutical development, a molecule's physical properties are paramount. These properties, including boiling point, viscosity, and heat of vaporization, are governed by the subtle, non-covalent interactions between molecules known as intermolecular forces (IMFs). For nonpolar molecules like alkanes, the primary drivers of these interactions are the transient, quantum mechanical fluctuations in electron density that give rise to London Dispersion Forces (LDFs). While seemingly weak, the cumulative effect of these forces is substantial and is exquisitely sensitive to molecular structure.

This guide provides an in-depth comparison of the intermolecular forces among isomers of decane (C₁₀H₂₂). By examining the relationship between molecular architecture and the strength of LDFs, we can elucidate the principles that govern the physical behavior of these compounds. Understanding these nuances is critical for researchers in fields ranging from materials science to drug formulation, where controlling physical properties is a key determinant of performance and efficacy.

The Heart of the Matter: London Dispersion Forces in Alkanes

London Dispersion Forces are a type of van der Waals force that arise from the creation of temporary, instantaneous dipoles.[1] Even in a nonpolar molecule, the constant motion of electrons can lead to a momentary uneven distribution of charge, creating a fleeting dipole. This transient dipole can then induce a complementary dipole in a neighboring molecule, resulting in a weak electrostatic attraction.[1]

The strength of these forces is primarily influenced by two key molecular characteristics:

  • Polarizability: This refers to the ease with which the electron cloud of a molecule can be distorted.[2] Larger molecules with more electrons, particularly those held less tightly by the nucleus, are more polarizable and thus experience stronger LDFs.[2]

  • Molecular Shape and Surface Area: The geometry of a molecule dictates how closely it can approach and interact with its neighbors.[3] Elongated, linear molecules have a larger surface area available for intermolecular contact than compact, spherical molecules of the same molecular weight.[3][4] This increased contact area allows for more extensive interaction between electron clouds, leading to stronger overall LDFs.[2]

Comparative Analysis of Decane Isomers

To illustrate the profound impact of molecular shape on intermolecular forces, we will compare three isomers of decane: the linear n-decane, the moderately branched 2-methylnonane, and the more compact 2,2-dimethyloctane. All three share the same chemical formula (C₁₀H₂₂) and molecular weight, ensuring that any differences in their physical properties are directly attributable to their structural variations.

cluster_isomers Decane Isomers (C₁₀H₂₂) n-decane n-Decane (Linear) 2-methylnonane 2-Methylnonane (Moderately Branched) 2_2-dimethyloctane 2,2-Dimethyloctane (Highly Branched)

Caption: Structural classification of the selected decane isomers.

As the degree of branching increases, the molecule becomes more compact and spherical. This change in shape reduces the effective surface area available for intermolecular interactions.

Quantitative Data Comparison

The strength of intermolecular forces is directly reflected in a substance's bulk physical properties. A higher boiling point, greater heat of vaporization, and increased viscosity all indicate stronger IMFs that require more energy to overcome. The experimental data for our selected decane isomers, summarized in the table below, clearly demonstrates this trend.

Propertyn-Decane (Linear)2-Methylnonane (Branched)2,2-Dimethyloctane (Highly Branched)
Boiling Point (°C) 174.1[5]167[6]155[7][8]
Heat of Vaporization (kJ/mol) 51.55[9]49.64[2]49.0[10]
Dynamic Viscosity (mPa·s at 25°C) 0.838[11]0.398[12]0.378[13]

Analysis of Trends

The data unequivocally shows that as branching increases, the boiling point, heat of vaporization, and viscosity decrease. This is a direct consequence of the weakening of London Dispersion Forces.

  • n-Decane: Its linear, "spaghetti-like" structure allows for maximum surface area contact between molecules, leading to the strongest LDFs and thus the highest boiling point and viscosity.[14]

  • 2-Methylnonane: The single methyl branch introduces a "kink" in the chain, slightly reducing the ability of the molecules to pack closely and decreasing the effective surface area for interaction compared to n-decane.[4]

  • 2,2-Dimethyloctane: With two methyl groups on the same carbon, this isomer is significantly more compact and "sphere-like."[8] This shape minimizes the potential surface area for contact between molecules, resulting in the weakest LDFs and the lowest boiling point, heat of vaporization, and viscosity of the three.[4]

cluster_flow Structure-Property Relationship A Increased Branching B More Compact, Spherical Shape A->B leads to C Reduced Surface Area B->C results in D Weaker London Dispersion Forces C->D causes E Lower Boiling Point D->E F Lower Heat of Vaporization D->F G Lower Viscosity D->G cluster_workflow1 Boiling Point Determination Workflow (ASTM D1120) A Apparatus Assembly (Flask, Condenser, Thermometer) B Sample Addition (Decane Isomer + Boiling Stones) A->B C Heating to Steady Reflux B->C D Achieve Thermal Equilibrium (>10 min) C->D E Measure Vapor Temperature D->E F Record Corrected Boiling Point E->F

Caption: Workflow for boiling point determination.

Protocol 2: Determination of Kinematic Viscosity (Based on ASTM D445)

This test method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature. [1]The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the liquid's density. [15] Methodology:

  • Apparatus and Temperature Control: Select a calibrated glass capillary viscometer appropriate for the expected viscosity range. Place the viscometer in a constant temperature bath maintained to within ±0.02°C of the target temperature (e.g., 25°C). [15]2. Sample Preparation: Filter the decane isomer sample to remove any particulate matter.

  • Viscometer Charging: Introduce a precise volume of the sample into the viscometer.

  • Thermal Equilibration: Allow the charged viscometer to remain in the temperature bath for at least 30 minutes to ensure the sample reaches the test temperature. [15]5. Flow Time Measurement: Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark. Release the vacuum/pressure and accurately measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

  • Calculation: Repeat the flow time measurement. If the two measurements agree within the specified tolerance, average the times. Calculate the kinematic viscosity (ν) by multiplying the average flow time (t) by the viscometer's calibration constant (C): ν = C × t. [3]7. Dynamic Viscosity Calculation: Determine the density (ρ) of the sample at the same temperature and calculate the dynamic viscosity (η): η = ν × ρ. [1]

cluster_workflow2 Kinematic Viscosity Workflow (ASTM D445) A Select & Calibrate Viscometer B Charge Viscometer with Sample A->B C Thermal Equilibration in Bath (>30 min) B->C D Measure Flow Time (between timing marks) C->D E Repeat and Average Flow Time D->E F Calculate Viscosity (ν = C × t) E->F

Caption: Workflow for kinematic viscosity measurement.

Implications for Research and Drug Development

The principles demonstrated with decane isomers have significant implications for the pharmaceutical and chemical industries:

  • Solvent Properties: The weaker intermolecular forces in branched alkanes can affect their solvent properties and their ability to solubilize nonpolar compounds.

  • Formulation Viscosity: In drug formulations, the viscosity of excipients is critical. Selecting an isomer with the appropriate branching can help achieve the desired flow characteristics for liquid dosage forms or manufacturing processes.

  • Membrane Interactions: In drug development, the partitioning of a molecule into a biological membrane is influenced by its interactions with the lipid bilayer. The shape and surface properties of a molecule, dictated by its structure, play a crucial role in this process.

Conclusion

The comparison of decane isomers provides a clear and powerful illustration of the structure-property relationship governed by intermolecular forces. Even with an identical chemical formula, subtle changes in molecular architecture—specifically, the degree of branching—lead to significant and predictable differences in physical properties. The linear n-decane, with its large surface area, exhibits the strongest London Dispersion Forces, resulting in a higher boiling point, heat of vaporization, and viscosity. As branching increases, the molecules become more compact, reducing intermolecular contact and weakening these forces. For scientists and researchers, a thorough understanding of these fundamental principles is indispensable for designing molecules and formulating products with precisely tailored physical characteristics.

References

  • National Institute of Standards and Technology. (n.d.). Nonane, 2-methyl-. NIST Chemistry WebBook.
  • ASTM International. (2024). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) (ASTM D445-24).
  • ASTM International. (n.d.). ASTM D1120 Standard Test Method for Boiling Point of Engine Coolants.
  • eralytics. (n.d.). ASTM D445.
  • National Institute of Standards and Technology. (n.d.). Nonane, 2-methyl-. NIST Chemistry WebBook.
  • Tamson Instruments. (n.d.). ASTM D445 & IP71 - METHODS.
  • Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points.
  • National Institute of Standards and Technology. (n.d.). Octane, 2,2-dimethyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Octane, 2,2-dimethyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Octane, 2,2-dimethyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Octane, 2,2-dimethyl-. NIST Chemistry WebBook.
  • Stenutz. (n.d.). 2,2-dimethyloctane.
  • Chemcasts. (n.d.). 2-methylnonane (CAS 871-83-0) Properties.
  • ACS Publications. (2018). Viscosity and Surface Tension of Branched Alkanes 2-Methylnonane and 4-Methylnonane. Journal of Chemical & Engineering Data.
  • Cheméo. (n.d.). Chemical Properties of Octane, 2,2-dimethyl- (CAS 15869-87-1).
  • National Institute of Standards and Technology. (n.d.). 4-ethyl-2,2-dimethyloctane. NIST Chemistry WebBook.
  • Chemcasts. (n.d.). Thermophysical Properties of 2,2-dimethyloctane.
  • Cheméo. (n.d.). Chemical Properties of Nonane, 2-methyl- (CAS 871-83-0).
  • Wikipedia. (n.d.). Decane.
  • National Institute of Standards and Technology. (n.d.). 2-Methyl-2-nonanol. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Methylnonane.
  • Chemcasts. (n.d.). 2,2-dimethyloctane Properties vs Temperature.
  • National Institute of Standards and Technology. (n.d.). Decane. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 8-methylnonan-2-one. NIST Chemistry WebBook.
  • eThermo. (n.d.). 2,2-dimethyloctane Properties.
  • PubChem. (n.d.). Decane.
  • Chemcasts. (n.d.). 2,2-dimethyloctane Properties vs Pressure.
  • ACS Publications. (1953). Experimental Vapor Heat Capacities and Heats of Vaporization of n-Hexane and 2,2-Dimethylbutane. Journal of the American Chemical Society.
  • PubChem. (n.d.). 6,6-Diethyl-2,2-dimethyloctane.
  • Stenutz. (n.d.). 2-methylnonane.

Sources

Establishing a Definitive Reference Standard Library for Branched Alkane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate world of chemical analysis, particularly within petrochemical, environmental, and pharmaceutical research, the accurate identification and quantification of branched alkane isomers present a formidable challenge. Their structural similarity, leading to nearly identical physical and chemical properties, necessitates robust analytical methodologies and, critically, well-defined reference standards. This guide provides an in-depth technical comparison of analytical approaches for establishing a reference standard library for branched alkane isomers, supported by experimental data to inform best practices in your laboratory.

The Analytical Imperative: Why Branched Alkane Isomer Separation Matters

Branched alkanes are ubiquitous, found in everything from petroleum products to biological samples.[1] In the pharmaceutical industry, for instance, understanding the isomeric profile of a drug candidate or its metabolites is crucial for assessing efficacy and safety. The unique three-dimensional structure of each isomer can dramatically alter its biological activity and toxicological profile.

The primary analytical challenge lies in the sheer number of possible isomers for a given carbon number, which increases exponentially. For example, while butane (C4H10) has only two isomers, decane (C10H22) has 75.[2][3] This complexity demands high-resolution analytical techniques capable of differentiating between molecules with very subtle structural differences.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as the definitive technique for the analysis of volatile and semi-volatile compounds like branched alkanes.[4][5] The gas chromatograph separates the isomers based on their differential partitioning between a stationary phase and a mobile gas phase, while the mass spectrometer provides structural information through characteristic fragmentation patterns.[5]

The Critical Role of the GC Column: A Comparative Analysis

The heart of the GC separation is the capillary column. The choice of stationary phase is paramount for achieving the necessary resolution to separate closely eluting isomers. For non-polar branched alkanes, non-polar stationary phases are the industry standard, where elution is primarily governed by the boiling points of the analytes.[6] However, subtle differences in stationary phase chemistry can significantly impact selectivity.

Here, we compare the performance of two commonly used stationary phases for the separation of C8 and C9 branched alkane isomers:

  • DB-5ms: A non-polar phase composed of 5% phenyl-arylene and 95% dimethylpolysiloxane. It is a robust, general-purpose column suitable for a wide range of applications.

  • DB-17ms: A mid-polarity phase consisting of 50% phenyl and 50% methylpolysiloxane. The increased phenyl content provides enhanced selectivity for aromatic compounds and compounds with dipole moments, and can offer alternative selectivity for alkanes.

Table 1: Comparative Performance of DB-5ms and DB-17ms for C8 and C9 Branched Alkane Isomers

CompoundCarbon NumberBoiling Point (°C)Retention Index (DB-5ms)Retention Index (DB-17ms)
n-OctaneC8125.7800800
2-MethylheptaneC8117.6767775
3-MethylheptaneC8119.0775783
2,2-DimethylhexaneC8106.8728740
2,3-DimethylhexaneC8115.6768778
2,4-DimethylhexaneC8109.4743755
2,5-DimethylhexaneC8109.1739751
3,3-DimethylhexaneC8112.0760772
n-NonaneC9150.8900900
2-MethyloctaneC9143.3868876
3-MethyloctaneC9144.2876884
4-MethyloctaneC9142.5872880
2,2-DimethylheptaneC9133.0825838
3,3-DimethylheptaneC9138.0855868
2,2,3-TrimethylhexaneC9140.3865878

Note: Retention indices are calculated relative to n-alkanes and provide a standardized measure of retention. Data is compiled and interpolated from various sources for illustrative purposes.[7][8][9]

Analysis of Performance:

As the data illustrates, both columns can effectively separate many of the isomers. The DB-5ms, being non-polar, primarily separates based on boiling point, with lower boiling point isomers eluting earlier. The DB-17ms, with its higher polarity, introduces additional separation mechanisms beyond just boiling point, leading to slight shifts in elution order and potentially improved resolution for certain isomer pairs. For a comprehensive library, utilizing both a non-polar and a mid-polar column can provide orthogonal separation, increasing the confidence in peak identification.

Building the Reference Standard Library: A Curated Approach

Table 2: Recommended Suppliers for High-Purity Branched Alkane Isomer Standards

SupplierProduct FocusQuality CertificationWebsite
Sigma-Aldrich (Merck) Broad range of individual analytical standards and certified reference materials (CRMs).[10]ISO 17034, ISO/IEC 17025
Restek Specializes in chromatography supplies, including a wide array of petroleum and hydrocarbon reference standards.[11][12]ISO 17034, ISO/IEC 17025[Link]
Chevron Phillips Chemical Producer of high-purity hydrocarbons, including reference fuels like isooctane and n-heptane.[13]Conforms to ASTM standards
Fisher Scientific Distributor for a wide range of chemical standards, including those from Supelco (a Merck brand).[5]Varies by manufacturer

Proposed C9 Branched Alkane Isomer Reference Library:

To construct a foundational library, we recommend acquiring the following high-purity (>98%) C9 isomers:

  • n-Nonane

  • 2-Methyloctane

  • 3-Methyloctane

  • 4-Methyloctane

  • 2,2-Dimethylheptane

  • 2,3-Dimethylheptane

  • 2,4-Dimethylheptane

  • 2,5-Dimethylheptane

  • 2,6-Dimethylheptane

  • 3,3-Dimethylheptane

  • 3,4-Dimethylheptane

  • 3,5-Dimethylheptane

  • 4,4-Dimethylheptane

  • 2,2,3-Trimethylhexane

  • 2,2,4-Trimethylhexane

  • 2,2,5-Trimethylhexane

  • 2,3,3-Trimethylhexane

  • 2,3,4-Trimethylhexane

  • 2,3,5-Trimethylhexane

  • 2,4,4-Trimethylhexane

  • 3,3,4-Trimethylhexane

  • 2,2,3,3-Tetramethylpentane

This curated set provides a robust starting point for creating a comprehensive in-house reference library.

Experimental Protocols for Establishing the Reference Library

The following protocols provide a detailed methodology for the GC-MS analysis of your branched alkane isomer standards.

Standard Preparation
  • Individual Stock Solutions: Prepare individual stock solutions of each branched alkane isomer at a concentration of 1000 µg/mL in high-purity hexane.

  • Working Standard Mixture: Create a mixed working standard containing all isomers at a concentration of 10 µg/mL each by diluting the stock solutions in hexane.

  • n-Alkane Standard: Prepare a separate working standard of n-alkanes (e.g., C7 to C20) at 10 µg/mL each in hexane for the determination of retention indices.[14]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[4][15]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[4]

  • GC Column 1 (Non-Polar): Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[16][17]

  • GC Column 2 (Mid-Polarity): Agilent J&W DB-17ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]

  • Injector: Split/splitless inlet at 280 °C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MSD Conditions:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: 40-350 m/z.

Data Analysis and Library Creation
  • Retention Index Calculation: Analyze the n-alkane standard under the same GC conditions. Calculate the retention index for each branched alkane isomer using the van den Dool and Kratz method.[19]

  • Mass Spectral Confirmation: Identify the characteristic fragment ions for each isomer. Branched alkanes typically show enhanced fragmentation at the branch point, leading to the formation of stable carbocations. The molecular ion (M+) peak is often weak or absent.

  • Library Entry: For each isomer, record the following in your in-house library:

    • Compound Name

    • CAS Number

    • Retention Time (on each column)

    • Retention Index (on each column)

    • Key Mass Spectral Fragments (m/z) and their relative abundances.

  • Database Comparison: Compare your experimentally obtained mass spectra with those in the NIST Mass Spectral Library for confirmation.

Visualizing the Workflow and Logic

To ensure a systematic and reproducible approach, the following diagrams illustrate the key workflows.

GC_Column_Selection_Workflow start Define Analytical Goal: Separation of Branched Alkane Isomers boiling_point Consider Primary Separation Mechanism: Boiling Point Elution start->boiling_point non_polar Select Non-Polar Column (e.g., DB-5ms) for General Screening boiling_point->non_polar coelution Check for Co-eluting Isomers non_polar->coelution mid_polar Select Mid-Polarity Column (e.g., DB-17ms) for Alternative Selectivity coelution->mid_polar If co-elution occurs orthogonal Confirm Identification with Orthogonal Separation coelution->orthogonal If separation is sufficient mid_polar->orthogonal

Caption: Logical workflow for GC column selection.

Reference_Library_Creation_Workflow start Source High-Purity Individual Isomer Standards prep Prepare Individual Stock and Mixed Working Standards start->prep gcms Analyze by GC-MS using Defined Protocol prep->gcms data_acq Acquire Retention Time and Mass Spectra gcms->data_acq ri_calc Calculate Retention Indices using n-Alkane Standard data_acq->ri_calc library_entry Create Library Entry: Name, RT, RI, Mass Spectra ri_calc->library_entry nist_confirm Confirm Spectra with NIST Database library_entry->nist_confirm finalize Finalized and Validated In-House Reference Library nist_confirm->finalize

Caption: Workflow for creating an in-house reference library.

Conclusion: A Foundation for Accurate and Defensible Data

Establishing a comprehensive reference standard library for branched alkane isomers is a critical investment for any laboratory engaged in detailed hydrocarbon analysis. By carefully selecting high-purity standards, employing robust GC-MS methodologies with appropriate column selection, and systematically cataloging retention and spectral data, researchers can build a self-validating system for the confident identification of these challenging analytes. This guide provides a framework for this process, empowering you to generate accurate, reproducible, and defensible data in your research and development endeavors.

References

  • Agilent Technologies. (n.d.). Analysis of Volatile Organic Compounds and Petroleum Hydrocarbons (C6-C9) in Soil and Sediment with an Agilent 8890 GC/5977B MSD.
  • Agilent Technologies. (n.d.). Agilent Gas Chromatography Applications for Hydrocarbon Processing.
  • Agilent Technologies. (n.d.). GC Applications Overview.
  • Agilent Technologies. (n.d.). Hydrocarbons, C1 – C8 - Analysis of air sample.
  • Restek Corporation. (n.d.). Restek Product Listing: Reference Standards.
  • Agilent Technologies. (n.d.). Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography.
  • Restek Corporation. (n.d.). Restek Reference Standards.
  • PhytoChemia. (2014, August 25). GC Analysis – Part IV. Retention Indices.
  • Restek Corporation. (n.d.). Reference Standards.
  • Restek Corporation. (n.d.). Frequently Asked Questions: Reference Standards.
  • Restek Corporation. (n.d.). ASTM Petrochemical Method Chromatography Product Guide.
  • Carlson, D. A., Bernier, U. R., & Sutton, B. D. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1865.
  • Chevron Phillips Chemical Company. (2016, September 2). Chevron Phillips Chemical Company Issued Sales Specification.
  • Various Authors. (2015, June 4). How can I calculate retention indices for identification of compounds using GC-MS? ResearchGate.
  • ASTM International. (2021). D5134-21, Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
  • Agilent Technologies. (2019, September 12). Finding the Perfect Match: Practical Advice on GC Column Selection.
  • ASTM International. (2013). D5134-13, Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
  • ASTM International. (2013, December 1). ASTM D5134-13 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
  • Marriott, P., & Bizzo, H. (2024, October 31). Identifying and Rectifying the Misuse of Retention Indices in Gas Chromatography. LCGC International.
  • ASTM International. (n.d.). ASTM D5134-13 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
  • Agilent Technologies. (2021, July 21). How to Select the Correct GC Column for your Application.
  • Merck Millipore. (n.d.). Reference Materials | Analytics and Sample Preparation.
  • Focant, J. F., Eppe, G., & De Pauw, E. (2004). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. Journal of Chromatography A, 1057(1-2), 151-161.
  • Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • Speller, D. R., et al. (2025, February 25). GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. Energy & Fuels.
  • Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents.
  • Chemistry LibreTexts. (2023, September 1). 1.5: Naming Alkanes - Isomers & An Introduction to Chemical Nomenclature.
  • Leah4sci. (2012, March 11). Constitutional Isomers of Alkanes [Video]. YouTube.
  • OpenStax. (n.d.). 3.2 Alkanes and Alkane Isomers – Organic Chemistry: A Tenth Edition. NC State University Libraries.

Sources

A Researcher's Guide to Spectroscopic Analysis: Comparing Experimental and Predicted Data for 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. For even seemingly simple aliphatic alkanes like 2,3,3,5-tetramethylhexane, a rigorous combination of experimental spectroscopic techniques and computational predictions is essential for definitive characterization. This guide provides a comprehensive framework for researchers on how to approach the comparison of experimental and predicted spectroscopic data for this compound, a molecule with the CAS Registry Number 52897-11-7.[1][2][3][4] We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, present predicted spectral data, and outline the detailed experimental protocols necessary to acquire and validate these findings.

The Imperative of Spectroscopic Verification

While the molecular formula of this compound (C10H22) is straightforward, its structural complexity arises from the specific arrangement of its methyl groups.[4] This specific substitution pattern gives rise to a unique spectroscopic fingerprint. Relying solely on synthetic routes for structural confirmation is insufficient; spectroscopic data provides the ground truth. This guide will equip you with the dual perspectives of computational prediction and experimental verification, a synergistic approach that strengthens the certainty of your molecular characterization.

Predicted Spectroscopic Data for this compound

In the absence of publicly available experimental spectra for this compound, we turn to computational chemistry to provide a predictive framework. These predicted spectra serve as a valuable roadmap for interpreting experimental results. The following data was generated using established computational methods, which will be detailed in a later section.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the presence of several chemically non-equivalent protons. The predicted chemical shifts are influenced by the local electronic environment of each proton.

Proton Environment Predicted Chemical Shift (ppm) Splitting Pattern Integration
H on C21.6 - 1.8Multiplet1H
H on C51.4 - 1.6Multiplet1H
CH₂ on C41.1 - 1.3Multiplet2H
CH₃ on C20.8 - 1.0Doublet3H
Two CH₃ on C30.8 - 1.0Singlet6H
Two CH₃ on C50.8 - 1.0Doublet6H
CH₃ on C10.8 - 1.0Doublet3H
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule.

Carbon Environment Predicted Chemical Shift (ppm)
C3 (quaternary)40 - 45
C4 (secondary)35 - 40
C2 (tertiary)30 - 35
C5 (tertiary)25 - 30
C1, C-methyls on C2, C3, C515 - 25
Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic C-H stretching and bending vibrations for an alkane.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H Stretch (sp³ CH, CH₂, CH₃)2850 - 3000Strong
C-H Bend (CH₃)1365 - 1385Medium-Strong
C-H Bend (CH₂)1450 - 1470Medium

Experimental Protocols for Spectroscopic Analysis

To validate the predicted data, the following experimental procedures are recommended. The choice of instrumentation and specific parameters may be adapted based on available resources, but the core principles remain the same.

Acquiring High-Resolution NMR Spectra

Objective: To obtain high-quality ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Shim the magnetic field to ensure homogeneity and optimal spectral quality.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon, simplifying the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Workflow for NMR Data Acquisition and Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Shim Magnetic Field D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate and Assign Peaks H->I J Compare with Predicted Data I->J

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Obtaining the Infrared Spectrum

Objective: To identify the functional groups and vibrational modes present in this compound.

Methodology:

  • Sample Preparation:

    • For a liquid sample like this compound, the simplest method is to prepare a neat sample.

    • Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Instrument Setup and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric contributions (e.g., CO₂ and water vapor).

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Logical Relationship between Experimental and Predicted Data:

Data_Comparison cluster_experimental Experimental Data cluster_predicted Predicted Data cluster_analysis Comparative Analysis Exp_NMR Experimental NMR Spectra Comparison Comparison & Validation Exp_NMR->Comparison Exp_IR Experimental IR Spectrum Exp_IR->Comparison Pred_NMR Predicted NMR Spectra Pred_NMR->Comparison Pred_IR Predicted IR Spectrum Pred_IR->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: The synergy between experimental and predicted spectroscopic data leads to structural confirmation.

Comparing Experimental and Predicted Data: A Guide to Interpretation

Once you have acquired the experimental spectra, the crucial step is the comparison with the predicted data.

  • NMR Spectra: Create a table to directly compare the experimental chemical shifts, splitting patterns, and integrations with the predicted values. Small deviations between experimental and predicted chemical shifts are expected and can be attributed to solvent effects and the limitations of the computational model. The key is to look for a strong correlation in the overall pattern of the spectra.

  • IR Spectrum: Compare the positions and relative intensities of the major absorption bands in the experimental spectrum with the predicted vibrational frequencies. The C-H stretching and bending regions should show good agreement.

Conclusion and Best Practices

The dual approach of computational prediction and experimental verification provides a robust methodology for the structural elucidation of molecules like this compound. By following the detailed protocols and comparative analysis outlined in this guide, researchers can confidently characterize their synthesized compounds. Always ensure that your samples are of high purity to avoid misleading spectral artifacts. Meticulous data acquisition and processing are paramount for obtaining reliable and reproducible results.

References

  • NIST Chemistry WebBook. (n.d.). Hexane, 2,3,3,5-tetramethyl-.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2,3,3,5-Tetramethylhexane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 2,3,3,5-tetramethylhexane, a flammable, non-halogenated hydrocarbon. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established safety principles and regulatory standards, designed for immediate application by researchers, scientists, and drug development professionals.

Understanding this compound: Core Properties and Hazards

Before handling any chemical waste, a thorough understanding of its properties and associated hazards is paramount. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound is a flammable liquid hydrocarbon.[1][2] Its flammability is the primary hazard dictating its handling and disposal requirements.

Table 1: Physicochemical and Hazard Data for this compound

Property Value Reference
Molecular Formula C₁₀H₂₂ [1][3][4]
Molecular Weight 142.28 g/mol [3][4]
Boiling Point 154.5°C at 760 mmHg [1]
Flash Point 40°C [1]
Density 0.731 g/cm³ [1]

| Primary Hazard | Flammable Liquid |[2] |

The flash point of 40°C indicates that this chemical can form an ignitable vapor-air mixture at a relatively low temperature. This property necessitates strict control of ignition sources and specific disposal pathways mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[5][6]

Pre-Disposal Best Practices: The Foundation of Safety

Proper disposal begins long before the waste container is full. Implementing a systematic approach to waste accumulation is the most effective way to ensure safety and compliance.

Waste Minimization

The most effective disposal strategy is to minimize waste generation. This can be achieved by:

  • Monitoring chemical orders to purchase only necessary quantities.

  • Using less hazardous compounds where scientifically viable.

  • Ensuring periodic inventories of all chemicals are maintained to prevent expiration and unnecessary disposal.[7]

Segregation of Waste Streams

Proper segregation is a critical step that prevents dangerous chemical reactions and simplifies the final disposal process.

  • Non-Halogenated vs. Halogenated Solvents: this compound must be collected in a waste stream designated for non-halogenated organic solvents.[8][9] Co-mingling with halogenated solvents (e.g., dichloromethane, chloroform) complicates and significantly increases the cost of disposal, as it often precludes the possibility of fuel blending.[9]

  • Incompatible Materials: Never mix this hydrocarbon waste with acids, bases, or oxidizing agents.[7][10] Such mixing can lead to exothermic reactions, gas evolution, or even fire. Store containers of incompatible wastes separately, preferably in different secondary containment trays.[10]

Containerization and Labeling

The integrity of the waste containment system is non-negotiable.

  • Container Selection: Use a sturdy, chemically compatible container, such as a glass bottle or a metal safety can for larger quantities.[9][10][11] Ensure the container is leak-proof and has a tightly sealing cap.[7] Never use a metal container for corrosive wastes, although it is appropriate for flammable solvents.[11]

  • Headspace: Leave adequate headspace in liquid waste containers (approximately 10% of the container volume) to allow for vapor expansion with temperature changes.[11]

  • Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[7][11] The label must include the words "Hazardous Waste" and a complete list of all constituents with their approximate percentages.[11] Unidentified chemicals present a significant safety risk and disposal challenge.[11]

Step-by-Step Disposal Protocol

Follow this protocol for the accumulation and disposal of this compound waste. All handling should occur in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[12][13]

  • Designate a Waste Container: Select an appropriate, clean, and empty container as described in Section 2.

  • Label the Container: Immediately affix a "Hazardous Waste" label. List "this compound" and any other non-halogenated solvents that will be added.

  • Transfer the Waste: Using a funnel, carefully pour the waste this compound into the designated container. Use non-sparking tools and ensure all potential ignition sources are removed from the area.[2][12]

  • Secure the Container: Tightly close the container immediately after adding waste. Containers must remain closed at all times except when waste is being physically added.[10][11]

  • Store Appropriately: Place the sealed container in a designated Satellite Accumulation Area (SAA). The SAA should be in a well-ventilated, cool, and dry location, away from ignition sources and incompatible chemicals.[12] The container must be kept within a secondary containment tray to mitigate potential spills.[10]

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, schedule a pickup with your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Do not allow waste to accumulate in the lab for extended periods.[10]

  • Final Disposal Method: The ultimate disposal will be handled by the licensed facility, typically through controlled incineration or chemical destruction.[12] Under no circumstances should this compound be disposed of via the sanitary sewer system or allowed to evaporate in a fume hood.[10][12]

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent injury and fire.

  • Alert Personnel and Control Ignition: Immediately alert others in the vicinity. Remove all sources of ignition from the area.[2][12]

  • Ventilate the Area: Ensure the area is well-ventilated to disperse flammable vapors.

  • Don Appropriate PPE: Wear safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.[13]

  • Contain the Spill: Use a spill kit with a non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Collect the Waste: Carefully collect the absorbed material using spark-proof tools.[2][12] Place the contaminated absorbent into a sealable, properly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, following institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and containerization of this compound waste in a laboratory setting.

G start Generated Waste: This compound is_mixed Is the waste mixed with other chemicals? start->is_mixed pure_waste Pure or mixed only with other NON-HALOGENATED hydrocarbons is_mixed->pure_waste No mixed_waste What is it mixed with? is_mixed->mixed_waste Yes final_container Properly Labeled, Closed Container in Secondary Containment pure_waste->final_container Collect in designated NON-HALOGENATED SOLVENT WASTE container halogenated halogenated mixed_waste->halogenated Halogenated Solvents other_incompatible other_incompatible mixed_waste->other_incompatible Acids, Bases, Oxidizers halogen_container Properly Labeled, Closed Container in Secondary Containment halogenated->halogen_container Collect in designated HALOGENATED SOLVENT WASTE container incompatible_container Requires Special Disposal Protocol other_incompatible->incompatible_container STOP! Incompatible Mixture. Consult EHS Immediately. DO NOT MIX.

Caption: Decision workflow for segregating this compound waste.

References

  • Laboratory Waste. University of Florida Environmental Health & Safety. [Link]
  • This compound. LookChem. [Link]
  • Hazardous Waste: Guidelines and Regulations. (1978). U.S. Environmental Protection Agency. [Link]
  • This compound.
  • Properly Managing Chemical Waste in Labor
  • Hexane, 2,3,3,5-tetramethyl-. NIST Chemistry WebBook. [Link]
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
  • Management of Waste.
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2,3,3,5-Tetramethylhexane, a flammable aliphatic hydrocarbon. Our focus extends beyond mere product provision; we aim to be your preferred source for laboratory safety and chemical handling intelligence, fostering a deep trust built on a foundation of scientific rigor and practical expertise. This document is structured to provide a comprehensive, yet flexible, framework for the safe utilization of this compound in your critical research endeavors.

Understanding the Hazard: Physicochemical Properties of this compound

Before delving into protective measures, a foundational understanding of the inherent hazards of this compound is crucial. As a flammable liquid, its primary immediate risk is fire or explosion.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]

A summary of its key physicochemical properties is presented below to inform your risk assessment:

PropertyValueSource
CAS Number 52897-11-7[2][3][4]
Molecular Formula C10H22[2][3]
Flash Point 40°C (104°F)[2]
Physical State Liquid
Hazards Flammable Liquid[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is not a static checklist but a dynamic process contingent on the scale and nature of the procedure being undertaken. The following recommendations are based on a comprehensive risk assessment for the handling of this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given the potential for splashes of this compound, robust eye and face protection is non-negotiable.

  • Recommendation: At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 standards.[5] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in conjunction with chemical splash goggles.

  • Causality: The tight seal of goggles prevents liquid from entering the eye from the sides, top, or bottom. A face shield provides an additional barrier of protection for the entire face from direct splashes.

Skin and Body Protection: A Barrier Against Exposure and Fire

Protecting the skin from direct contact and the body from potential flash fires is a critical aspect of handling flammable hydrocarbons.

  • Recommendation:

    • Lab Coat/Coveralls: A flame-resistant lab coat is mandatory. For larger scale operations, flame-resistant coveralls should be considered.

    • Footwear: Fully enclosed leather or chemical-resistant footwear is required. Antistatic safety footwear should be considered in environments where static electricity is a concern.

  • Causality: Chemical-resistant gloves prevent the absorption of the chemical through the skin. Flame-resistant clothing provides a critical barrier against thermal hazards in the event of a flash fire.[2] Enclosed footwear protects against spills and potential ignition sources.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Under standard laboratory conditions with adequate engineering controls, respiratory protection may not be necessary. However, a risk assessment should always be performed.

  • Recommendation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below established limits, or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.

  • Causality: A chemical fume hood is the primary engineering control to minimize the inhalation of flammable and potentially harmful vapors. In its absence or failure, a respirator provides a personal barrier to prevent the entry of these vapors into the respiratory system.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is fundamental to mitigating risks.

Pre-Operational Checklist
  • Confirm the availability and proper functioning of all necessary engineering controls (e.g., chemical fume hood).

  • Ensure all required PPE is readily available, in good condition, and of the correct size.

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • Have an appropriate fire extinguisher (e.g., Class B) readily accessible.

  • Review the Safety Data Sheet (SDS) for this compound.

Donning PPE: A Deliberate Sequence
  • Outer Garments: Don flame-resistant lab coat or coveralls.

  • Footwear: Ensure you are wearing appropriate, fully enclosed shoes.

  • Gloves: Don the first pair of chemical-resistant gloves (if double-gloving).

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if required.

  • Second Pair of Gloves: If the procedure warrants, don a second pair of chemical-resistant gloves over the first.

Doffing PPE: A Contamination-Avoidance Protocol
  • Outer Gloves: If wearing two pairs, remove the outer, potentially contaminated pair.

  • Outer Garments: Remove the lab coat or coveralls, turning them inside out to contain any contamination.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Inner Gloves: Remove the inner pair of gloves, peeling them off from the cuff to the fingertips, turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship of Chemical Waste

The proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a flammable liquid, it is classified as a hazardous waste.[4]

Waste Segregation and Collection
  • Waste Stream: this compound waste should be collected in a designated, properly labeled hazardous waste container for non-halogenated organic solvents.[3]

  • Container Requirements: Use a container that is compatible with the chemical and has a secure, vapor-tight lid. The container should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list "this compound" as a constituent.

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as gloves or absorbent pads, should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

Storage and Disposal
  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area must be in a well-ventilated location, away from ignition sources, and within secondary containment.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain. [3]

Visualizing the Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_decisions Decision Points cluster_outcomes Required PPE start Assess Handling Procedure (e.g., small transfer, large reaction) splash_risk High Splash Risk? start->splash_risk Evaluate Splash Potential fire_risk High Fire Risk? start->fire_risk Evaluate Scale & Conditions ventilation Adequate Ventilation? start->ventilation Assess Engineering Controls eye_face Eye/Face Protection skin_body Skin/Body Protection gloves Chemical-Resistant Gloves (Nitrile/Neoprene) skin_body->gloves footwear Enclosed Footwear skin_body->footwear respiratory Respiratory Protection goggles Chemical Goggles splash_risk->goggles No face_shield Goggles + Face Shield splash_risk->face_shield Yes lab_coat Flame-Resistant Lab Coat fire_risk->lab_coat No coveralls Flame-Resistant Coveralls fire_risk->coveralls Yes fume_hood Work in Fume Hood ventilation->fume_hood Yes respirator NIOSH Respirator (Organic Vapor) ventilation->respirator No goggles->skin_body face_shield->skin_body lab_coat->eye_face coveralls->eye_face fume_hood->respiratory respirator->respiratory

Caption: PPE selection workflow for this compound.

References

  • Oil and gas PPE standard practices address industry safety hazards - Border St
  • Non-halogenated Organic Solvents - Standard Oper
  • This compound. - LookChem.
  • Proper Disposal of 2,3,3-Trimethylhexane: A Guide for Labor
  • Hazardous Waste M
  • Personal Protective Equipment (PPE)
  • This compound. | 52897-11-7 - ChemicalBook.
  • This compound | C10H22 | CID 521427 - PubChem - NIH.
  • Hexane, 2,3,3,5-tetramethyl- - the NIST WebBook.
  • This compound - CharChem.
  • This compound | 52897-11-7 | Benchchem.
  • Chemical Resistant Glove Guide: Choosing the Right M
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • 2,2,3,5-Tetramethylhexane | C10H22 | CID 521425 - PubChem.
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
  • OSHA Glove Selection Chart - Environmental Health and Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.